molecular formula C7H14N2O4 B556808 Diaminopimelic Acid CAS No. 583-93-7

Diaminopimelic Acid

Cat. No.: B556808
CAS No.: 583-93-7
M. Wt: 190.20 g/mol
InChI Key: GMKMEZVLHJARHF-UHFFFAOYSA-N
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Description

2,6-Diaminopimelic acid (DAP) is an amino acid that serves as an essential building block in the peptidoglycan layer of the cell wall in many bacterial species, including Gram-negative bacteria and some Gram-positive strains . Its crucial structural role makes it indispensable for bacterial viability and integrity. Beyond its structural function, DAP is the immediate biosynthetic precursor to L-lysine in the bacterial lysine biosynthesis pathway . This pathway is absent in mammals, making the enzymes involved in DAP metabolism, such as meso-diaminopimelate dehydrogenase (m-Ddh) and N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) , promising and selective targets for the development of novel antibiotics with a low potential for mechanism-based toxicity in humans . Consequently, DAP and its analogs are of high research value in microbiology and antibacterial drug discovery for investigating the mechanisms of bacterial cell wall synthesis and for serving as lead compounds or biochemical tools in the inhibition of specific bacterial enzymes . In a specialized research context, certain auxotrophic bacterial strains, such as E. coli WM6026, require exogenous supplementation of DAP for growth, making it a critical reagent in advanced bacterial genetics and conjugation experiments . Research efforts are actively exploring DAP analogs that mimic reaction intermediates to develop potent inhibitors of its associated enzymes, thereby disrupting this critical pathway and inhibiting bacterial growth .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diaminoheptanedioic acid
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InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
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InChI Key

GMKMEZVLHJARHF-UHFFFAOYSA-N
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Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N
Source PubChem
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Molecular Formula

C7H14N2O4
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DSSTOX Substance ID

DTXSID10862237
Record name 2,6-Diaminoheptanedioic acid
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Molecular Weight

190.20 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Diaminopimelic acid
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CAS No.

583-93-7, 922-54-3, 17121-19-6, 2577-62-0
Record name Diaminopimelic acid
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Foundational & Exploratory

The Keystone of Bacterial Fortifications: An In-Depth Technical Guide to the Role of Diaminopimelic Acid in Cell Wall Structure

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of diaminopimelic acid (DAP), a non-proteinogenic amino acid that is a cornerstone of bacterial cell wall integrity. We will delve into the biochemical intricacies of DAP's function, its biosynthesis, and its pivotal role in the structural dynamics of peptidoglycan. Furthermore, we will illuminate why this molecule presents a compelling target for the next generation of antimicrobial agents.

The Bacterial Cell Wall: A Formidable Barrier

The bacterial cell wall is a complex and essential organelle that provides structural support, maintains cell shape, and protects against osmotic lysis.[1][2][3] The primary component of this formidable barrier is peptidoglycan (PG), also known as murein.[3][4] This macromolecule forms a mesh-like sacculus around the cytoplasmic membrane, composed of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[1][3][4] These chains are cross-linked by short peptide stems, creating a robust and resilient structure.[2][4]

This compound: The Linchpin of Peptidoglycan Architecture

This compound (DAP) is a unique amino acid that plays a critical role in the cell walls of many bacteria, particularly Gram-negative bacteria.[5][6] It is an epsilon-carboxy derivative of lysine and is most commonly found as the meso-stereoisomer in peptidoglycan.[7][8]

The significance of DAP lies in its contribution to the cross-linking of peptide stems, which imparts the necessary rigidity to the cell wall.[7][9][10] In bacteria like Escherichia coli, the peptide stem attached to NAM typically consists of L-alanine, D-glutamic acid, meso-diaminopimelic acid, and two D-alanine residues.[4] The cross-link is formed when a transpeptidase enzyme creates a peptide bond between the D-alanine of one peptide stem and the this compound of an adjacent stem.[4][10] This cross-linking process is vital for the structural integrity of the cell wall.[4][9]

In Gram-negative bacteria, meso-DAP also serves as the attachment point for Braun's lipoprotein, which anchors the outer membrane to the peptidoglycan layer, further stabilizing the cell envelope.[5][7]

Diversity in Peptidoglycan Cross-linking

It is important to note that while DAP is prevalent in Gram-negative bacteria and some Gram-positive bacilli, many other Gram-positive bacteria, such as Staphylococcus aureus, utilize L-lysine in the third position of the peptide stem for cross-linking, often with an interpeptide bridge of additional amino acids.[2][4][11][12]

Feature DAP-type Peptidoglycan (e.g., E. coli) Lysine-type Peptidoglycan (e.g., S. aureus)
Key Amino Acid meso-Diaminopimelic acidL-Lysine
Cross-linkage Direct 4-3 cross-linkOften involves a peptide interbridge
Prevalence Most Gram-negative bacteria, some Gram-positivesMost Gram-positive bacteria

The this compound Biosynthetic Pathway: A Prime Antimicrobial Target

The biosynthesis of DAP is a multi-step enzymatic pathway that is essential for bacterial survival but absent in mammals, making it an ideal target for novel antibiotics.[7][13][14] This pathway not only provides the DAP required for peptidoglycan synthesis but also serves as the precursor for lysine biosynthesis in bacteria.[7][15]

There are several variations of the DAP biosynthetic pathway, with the most common being the succinylase pathway.[7][13][16] All pathways originate from aspartate and pyruvate and converge on the production of L,L-DAP, which is then epimerized to meso-DAP.[7]

DAP_Biosynthesis Aspartate Aspartate THDPA L-2,3,4,5-Tetrahydrodipicolinate Aspartate->THDPA DapA, DapB Pyruvate Pyruvate Pyruvate->THDPA DapA, DapB N_Succinyl_LL_DAP N-Succinyl-L,L-DAP THDPA->N_Succinyl_LL_DAP DapD Succinyl_CoA Succinyl-CoA Succinyl_CoA->N_Succinyl_LL_DAP DapD LL_DAP L,L-DAP N_Succinyl_LL_DAP->LL_DAP DapE meso_DAP meso-DAP LL_DAP->meso_DAP DapF (Epimerase) Lysine L-Lysine meso_DAP->Lysine LysA (Decarboxylase) Peptidoglycan Peptidoglycan Synthesis meso_DAP->Peptidoglycan

Caption: The succinylase pathway of this compound biosynthesis.

The enzymes in this pathway, such as dihydrodipicolinate synthase (DapA), tetrahydrodipicolinate N-succinyltransferase (DapD), and this compound epimerase (DapF), represent attractive targets for the development of new antibacterial agents.[17][18][19] Inhibition of any of these enzymes would disrupt both peptidoglycan and lysine synthesis, leading to cell lysis and death.[7][15]

Experimental Methodologies for the Study of this compound

The investigation of DAP and its role in bacterial cell wall metabolism requires robust analytical techniques.

Protocol for the Detection and Quantification of DAP in Peptidoglycan

This protocol outlines a general workflow for the analysis of DAP in bacterial cell wall samples.

1. Peptidoglycan Isolation:

  • Grow bacterial cultures to the desired optical density.
  • Harvest cells by centrifugation.
  • Resuspend cells in a suitable buffer and disrupt them using methods such as sonication or French press.
  • Treat the cell lysate with nucleases and proteases to remove contaminating DNA, RNA, and proteins.
  • Isolate the crude peptidoglycan by differential centrifugation.
  • Further purify the peptidoglycan by treatment with hydrofluoric acid to remove teichoic acids (for Gram-positive bacteria).

2. Acid Hydrolysis:

  • Hydrolyze the purified peptidoglycan in 6 M HCl at 95-110°C for 16-24 hours to break it down into its constituent amino acids and amino sugars.[20]

3. Chromatographic Analysis:

  • Separate the amino acids in the hydrolysate using high-performance liquid chromatography (HPLC).[20]
  • Derivatize the amino acids with a fluorescent tag, such as o-phthalaldehyde (OPA), for sensitive detection.[20]
  • Identify and quantify the DAP peak by comparing its retention time and peak area to that of a known standard.

4. Mass Spectrometry Confirmation:

  • Confirm the identity of the DAP peak using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS-MS) to analyze the fragmentation pattern.[20][21]

Start [label="Bacterial Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Harvest [label="Cell Harvesting & Lysis"]; PG_Isolation [label="Peptidoglycan Isolation & Purification"]; Hydrolysis [label="Acid Hydrolysis (6M HCl)"]; HPLC [label="HPLC Separation (OPA Derivatization)"]; Quantification [label="Quantification"]; MS [label="Mass Spectrometry Confirmation"]; End [label="DAP Confirmed & Quantified", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Cell_Harvest; Cell_Harvest -> PG_Isolation; PG_Isolation -> Hydrolysis; Hydrolysis -> HPLC; HPLC -> Quantification; Quantification -> End; HPLC -> MS [style=dashed, label="Confirmation"]; MS -> End [style=dashed]; }

Caption: Workflow for the analysis of this compound in bacterial peptidoglycan.

Assay for Peptidoglycan Cross-linking Index

A radioassay can be employed to determine the degree of peptidoglycan cross-linking.[22] This method involves the specific radioactive labeling of DAP and subsequent analysis of the labeled cell wall components.[22]

The Future of Antimicrobial Drug Development: Targeting the DAP Pathway

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel drug targets. The DAP biosynthesis pathway is a particularly promising avenue for several reasons:

  • Essentiality: The pathway is crucial for the survival of a broad range of bacteria.[15]

  • Absence in Humans: The enzymes of the DAP pathway are not present in mammals, minimizing the potential for off-target effects and toxicity.[7][14]

  • Multiple Targets: The pathway offers several enzymatic targets for inhibitor development.[17][18][19]

Research into inhibitors of DAP pathway enzymes has shown promise. For example, peptides containing L-2-aminopimelic acid have been shown to inhibit DAP biosynthesis and exhibit antibacterial activity.[17][23] Furthermore, the development of inhibitors targeting enzymes like DAP epimerase (DapF) is an active area of research.[19]

Conclusion

This compound is a fundamentally important molecule in the biology of many bacteria. Its central role in establishing the structural integrity of the cell wall through peptidoglycan cross-linking makes it indispensable for bacterial viability. The unique presence of the DAP biosynthetic pathway in bacteria presents a validated and highly attractive target for the development of novel antimicrobial therapies that can circumvent existing resistance mechanisms. A thorough understanding of the biochemistry of DAP is therefore paramount for researchers and professionals dedicated to combating the global challenge of infectious diseases.

References

  • This compound - Grokipedia.
  • Peptides of 2-aminopimelic acid: antibacterial agents that inhibit this compound biosynthesis - PubMed.
  • The Peptidoglycan Cell Wall - Biology LibreTexts.
  • This compound - Wikipedia.
  • The this compound pathway of lysine biosynthesis. Left: the steps...
  • The structure of peptidoglycan showing both crosslinked and...
  • Determination of diamino acids in peptidoglycans
  • Cutting and Stitching: The Cross-Linking of Peptidoglycan in the Assembly of the Bacterial Cell Wall - ACS Public
  • Specific labeling of diaminopimelate: a radioassay for the determination of the peptidoglycan cross-linking index - PubMed.
  • Video: Peptidoglycan Overview, Function & Structure - Study.com.
  • l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimel
  • Different Modes of Diaminopimelate Synthesis and Their Role in Cell Wall Integrity: a Study withCorynebacterium glutamicum - ASM Journals.
  • The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria | bioRxiv.
  • Peptides of 2-aminopimelic acid: antibacterial agents that inhibit this compound biosynthesis | Journal of Medicinal Chemistry - ACS Public
  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids - ACS Public
  • This compound – Knowledge and References - Taylor & Francis.
  • The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - MDPI.
  • Peptidoglycan: Structure, Synthesis, and Regul
  • This compound Metabolism by Pseudomonadota in the Ocean | Microbiology Spectrum.
  • Peptidoglycan - Wikipedia.
  • Biosynthesis of diaminopimelate, the precursor of lysine and a component of peptidoglycan, is an essential function of Mycobacterium smegm
  • Peptidoglycan structure and architecture | FEMS Microbiology Reviews - Oxford Academic.
  • This compound Amidation in Corynebacteriales: NEW INSIGHTS INTO THE ROLE OF LtsA IN PEPTIDOGLYCAN MODIFIC
  • Reconstruction of the this compound Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC - NIH.
  • l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimel
  • The DAP pathway to lysine as a target for antimicrobial agents. - R Discovery.
  • Structure and inhibition of this compound epimerase by slow‐binding α‐methyl amino acids - PMC - NIH.
  • Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC - PubMed Central.
  • Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - SUNY Geneseo.
  • Antibacterial mechanism of daptomycin antibiotic against Staphylococcus aureus based on a quantitative bacterial proteome analysis - PubMed.
  • Activity of DAP in combination with β-lactam antibiotics against all...
  • d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular P
  • Dap-type (a) and Lys-type (b) peptidoglycan. Chiralities are indicated. Amino acid residues are numbered from the N- to the C-terminus.
  • The synthesis of this compound containing peptidoglycan fragments using metathesis cross coupling - ResearchG
  • The involvement of m-DAP and lys in the structure of peptidoglycan (PG)...
  • Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1 - PubMed.
  • Impact of Crossbridge Structure on Peptidoglycan Crosslinking: A Synthetic Stem Peptide Approach - PMC - PubMed Central.
  • Peptidoglycan remodeling in response to cell wall acting antibiotics in Bacillus subtilis.
  • MS Analysis: A ESI mass spectrum of a peptidoglycan hydrolyzate
  • Forming crosslinked peptidoglycan from synthetic Gram-neg

Sources

The Lynchpin of Bacterial Fortitude: A Technical Guide to Meso-Diaminopimelic Acid's Function in Peptidoglycan Cross-Linking

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a formidable fortress essential for survival, owes its structural integrity to a unique polymer called peptidoglycan (PG). The degree and nature of the cross-linking within this intricate mesh are paramount to its function. This in-depth technical guide dissects the pivotal role of a single, yet critical, amino acid: meso-diaminopimelic acid (m-DAP). Found predominantly in the cell walls of Gram-negative and certain Gram-positive bacteria, m-DAP is the lynchpin in the covalent cross-bridges that lend the peptidoglycan sacculus its remarkable strength and rigidity. We will explore the biochemical nuances of m-DAP, the enzymatic machinery that forges these vital cross-links, and the profound implications of this process for bacterial physiology, pathogenesis, and the development of next-generation antimicrobial agents. This guide provides not only a deep mechanistic understanding but also practical, field-proven methodologies for the analysis of m-DAP-containing peptidoglycan, empowering researchers to probe this critical facet of bacterial biology.

Introduction: The Architectural Significance of Peptidoglycan and m-DAP

The bacterial cell wall is a dynamic and indispensable exoskeleton, protecting the cell from osmotic lysis and environmental insults while defining its shape.[1][2] This resilience is primarily conferred by peptidoglycan, a vast polymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) disaccharide units.[2][3] Extending from each NAM residue is a short peptide stem, and it is the covalent linkage between these stems that transforms linear glycan strands into a robust, three-dimensional network.

The composition of this peptide stem is a key differentiator among bacterial species. In the vast majority of Gram-negative bacteria and notable Gram-positive genera like Bacillus and Mycobacterium, the third position of this peptide is occupied by meso-diaminopimelic acid (m-DAP).[4][5] This non-proteinogenic amino acid is distinguished by the presence of two amino groups and two carboxylic acid groups, a feature that is central to its function. The free amino group on the D-center of the m-DAP side chain serves as the nucleophile for forming the critical peptide bond that cross-links adjacent peptide stems, thereby solidifying the entire cell wall structure.[1] The absence of the m-DAP biosynthetic pathway in mammals makes it an attractive and selective target for novel antibiotic development.[5]

The Duality of Cross-Linking: Two Enzymatic Pathways Converge on m-DAP

The formation of peptide cross-links is not a monolithic process. Bacteria employ two major classes of enzymes, D,D-transpeptidases and L,D-transpeptidases, which create chemically distinct linkages, both involving the essential m-DAP residue. The presence and relative activity of these enzymes can vary depending on the bacterial species, growth phase, and environmental conditions, adding a layer of complexity and adaptability to cell wall architecture.

The Canonical Pathway: D,D-Transpeptidase (PBP) Mediated 4-3 Cross-Linking

The most prevalent and well-understood mechanism of peptidoglycan cross-linking is catalyzed by D,D-transpeptidases, also known as Penicillin-Binding Proteins (PBPs) due to their inhibition by β-lactam antibiotics.[6] These enzymes forge a 4-3 cross-link between the fourth amino acid of a donor peptide stem (D-Alanine) and the amino group on the D-center of the m-DAP residue at the third position of an acceptor stem.

The catalytic mechanism is a two-step process:

  • Acylation: The active site serine of the PBP attacks the peptide bond between the two terminal D-Alanine residues (D-Ala⁴-D-Ala⁵) of a donor pentapeptide stem. This results in the release of the terminal D-Ala⁵ and the formation of a covalent acyl-enzyme intermediate.

  • Deacylation (Transpeptidation): The free amino group of an m-DAP residue from a neighboring peptide stem attacks the acyl-enzyme intermediate, displacing the enzyme and forming the new 4-3 peptide cross-link.

This process is the primary mode of peptidoglycan assembly during exponential growth in many bacteria, providing the foundational strength of the cell wall.

D_D_Transpeptidation cluster_donor Donor Peptide Stem cluster_acceptor Acceptor Peptide Stem D_Ala4_D_Ala5 ---m-DAP³-D-Ala⁴-D-Ala⁵ PBP PBP (D,D-Transpeptidase) Active Site Serine D_Ala4_D_Ala5->PBP 1. Acylation mDAP3 ---m-DAP³(NH₂)--- (Nucleophile) Acyl_Enzyme Acyl-Enzyme Intermediate (PBP-D-Ala⁴) mDAP3->Acyl_Enzyme 2. Deacylation PBP->Acyl_Enzyme Released_DAla Released D-Ala⁵ PBP->Released_DAla Crosslink Formation of 4-3 Cross-link Acyl_Enzyme->Crosslink

Canonical 4-3 cross-linking by D,D-Transpeptidases (PBPs).
The Alternative Pathway: L,D-Transpeptidase Mediated 3-3 Cross-Linking

A second, non-canonical pathway for peptidoglycan cross-linking is mediated by L,D-transpeptidases (LDTs). These enzymes are structurally distinct from PBPs and are generally insensitive to most β-lactam antibiotics, with the exception of carbapenems. LDTs create a 3-3 cross-link by forming a peptide bond between the m-DAP residue of a donor stem and the m-DAP residue of an acceptor stem.

The catalytic mechanism of LDTs, which possess a conserved YkuD domain, also proceeds in two steps, but with key differences:

  • Acylation: The active site cysteine of the LDT attacks the peptide bond between m-DAP³ and D-Ala⁴ of a donor tetrapeptide stem (the terminal D-Ala⁵ has already been removed by a carboxypeptidase). This releases D-Ala⁴ and forms a covalent acyl-enzyme intermediate.

  • Deacylation (Transpeptidation): The amino group of an m-DAP residue from an adjacent acceptor peptide stem attacks the acyl-enzyme intermediate, forming the 3-3 cross-link.

L,D-transpeptidation is often associated with stationary phase, stress conditions, and is particularly prominent in certain pathogens like Mycobacterium tuberculosis, where 3-3 cross-links can constitute the majority of linkages.[7][8] This pathway provides a mechanism to remodel and reinforce the cell wall, and its insensitivity to many β-lactams makes it a critical factor in antibiotic resistance.[7]

L_D_Transpeptidation cluster_donor Donor Peptide Stem (Tetrapeptide) cluster_acceptor Acceptor Peptide Stem mDAP3_D_Ala4 ---m-DAP³-D-Ala⁴ LDT LDT (L,D-Transpeptidase) Active Site Cysteine mDAP3_D_Ala4->LDT 1. Acylation mDAP3_acceptor ---m-DAP³(NH₂)--- (Nucleophile) Acyl_Enzyme Acyl-Enzyme Intermediate (LDT-m-DAP³) mDAP3_acceptor->Acyl_Enzyme 2. Deacylation LDT->Acyl_Enzyme Released_DAla Released D-Ala⁴ LDT->Released_DAla Crosslink Formation of 3-3 Cross-link Acyl_Enzyme->Crosslink

Alternative 3-3 cross-linking by L,D-Transpeptidases (LDTs).

Implications for Drug Development and Pathogenesis

The central role of m-DAP and the dual cross-linking pathways have profound implications for both bacterial survival and our efforts to combat pathogenic bacteria.

  • Antibiotic Resistance: The ability of bacteria to utilize LDTs, which are not inhibited by most penicillins and cephalosporins, provides a powerful mechanism to bypass the action of these frontline antibiotics.[7] When PBPs are inactivated, bacteria can shift to a greater reliance on 3-3 cross-linking to maintain cell wall integrity. This makes LDTs a compelling target for the development of new antibiotics or adjuvants that could re-sensitize resistant strains to existing β-lactams.

  • Bacterial Pathogenesis: The degree and type of peptidoglycan cross-linking can influence bacterial virulence. For example, the increased rigidity conferred by 3-3 cross-links may help bacteria withstand host-induced stresses. Furthermore, fragments of peptidoglycan containing m-DAP that are shed during bacterial growth and division are potent modulators of the host innate immune system. Specifically, the intracellular pattern recognition receptor NOD1 recognizes a dipeptide motif, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), leading to the activation of pro-inflammatory pathways.[9][10] This interaction is a critical aspect of how the host detects and responds to invading Gram-negative bacteria.

Table 1: Comparison of D,D- and L,D-Transpeptidation

FeatureD,D-Transpeptidation (PBPs)L,D-Transpeptidation (LDTs)
Enzyme Class Penicillin-Binding ProteinsYkuD domain-containing enzymes
Catalytic Nucleophile SerineCysteine
Donor Substrate Pentapeptide (---D-Ala⁴-D-Ala⁵)Tetrapeptide (---m-DAP³-D-Ala⁴)
Bond Cleaved D-Ala⁴ - D-Ala⁵m-DAP³ - D-Ala⁴
Cross-link Formed 4-3 (D-Ala⁴ → m-DAP³)3-3 (m-DAP³ → m-DAP³)
β-Lactam Sensitivity Sensitive (except some carbapenems)Generally insensitive (except carbapenems)
Primary Role Growth, cell divisionStress response, stationary phase, antibiotic resistance

Experimental Analysis of Peptidoglycan Cross-Linking: A Validated Protocol

Analyzing the precise composition and cross-linking of peptidoglycan is essential for understanding bacterial physiology and the mechanism of action of cell wall-active antibiotics. The gold-standard technique involves the enzymatic digestion of purified peptidoglycan into its constituent muropeptides, followed by separation and quantification using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS).

Step-by-Step Methodology for Muropeptide Analysis

This protocol provides a robust, self-validating system for the analysis of m-DAP-containing peptidoglycan.

1. Peptidoglycan Sacculi Isolation: a. Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic or stationary). Harvest cells by centrifugation. b. Resuspend the cell pellet in ice-cold water and add dropwise to an equal volume of boiling 8% sodium dodecyl sulfate (SDS) solution with vigorous stirring. Boil for 30 minutes to lyse cells and denature proteins. c. Allow the lysate to cool to room temperature and stir overnight to ensure complete solubilization of non-peptidoglycan components. d. Pellet the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 100,000 x g for 1 hour at 25°C). e. Wash the pellet repeatedly with sterile, high-purity water, with ultracentrifugation steps in between, until SDS is completely removed (typically 5-6 washes). The absence of foaming upon vortexing indicates SDS removal. f. To remove any covalently bound lipoproteins, treat the sacculi with a protease such as Pronase E (e.g., 100 µg/mL in Tris-HCl buffer, pH 7.5) for 2 hours at 60°C. Inactivate the protease by boiling in SDS for 15 minutes, followed by repeated washing as in step 1.e.

2. Enzymatic Digestion: a. Resuspend the purified sacculi in a suitable buffer (e.g., 50 mM sodium phosphate, pH 4.9). b. Add a muramidase, such as mutanolysin or cellosyl (e.g., 20-40 µg/mL), to digest the glycan backbone of the peptidoglycan. c. Incubate overnight at 37°C with gentle shaking. d. Stop the digestion by boiling for 5 minutes. Centrifuge to pellet any undigested material. The supernatant now contains the soluble muropeptides.

3. Reduction of Muropeptides: a. To the supernatant, add borate buffer (e.g., 500 mM, pH 9.0) to a final concentration of 100 mM. b. Add sodium borohydride (NaBH₄) to a final concentration of approximately 10 mg/mL to reduce the anomeric carbon of the MurNAc residues to muramitol. This prevents the formation of multiple peaks for a single muropeptide species during chromatography. c. Incubate for 20-30 minutes at room temperature. d. Stop the reaction by carefully adjusting the pH to 3.0-4.0 with phosphoric acid.

4. UPLC-MS Analysis: a. Separate the reduced muropeptides on a C18 reverse-phase column using a gradient of a polar solvent (e.g., 0.1% formic acid in water) and a non-polar solvent (e.g., 0.1% formic acid in acetonitrile). b. Monitor the elution of muropeptides by UV absorbance at 205 nm. c. Identify and quantify the peaks by comparing retention times to known standards or by using in-line mass spectrometry to determine the mass-to-charge ratio of each eluting species. The relative abundance of monomeric, dimeric (cross-linked), and trimeric muropeptides can be used to calculate the overall degree of cross-linking.

Muropeptide_Analysis_Workflow Start Bacterial Culture Lysis Cell Lysis (Boiling SDS) Start->Lysis Washing Ultracentrifugation & Washing Lysis->Washing Isolate Sacculi Digestion Muramidase Digestion (e.g., Mutanolysin) Washing->Digestion Purified Sacculi Reduction Reduction (Sodium Borohydride) Digestion->Reduction Soluble Muropeptides Analysis UPLC-MS Analysis Reduction->Analysis Reduced Muropeptides End Muropeptide Profile & Cross-linking Data Analysis->End

Experimental workflow for muropeptide analysis.

Conclusion

Meso-diaminopimelic acid is far more than a simple building block of the bacterial cell wall; it is a central player in a dynamic and highly regulated process that is fundamental to bacterial life. The existence of two distinct, m-DAP-dependent cross-linking pathways, catalyzed by D,D- and L,D-transpeptidases, provides bacteria with a remarkable degree of structural flexibility and a potent defense against antibiotic assault. For researchers in microbiology and professionals in drug development, a deep, mechanistic understanding of m-DAP's function is not merely academic—it is the key to unlocking novel strategies to combat the growing threat of antibiotic resistance. By targeting the biosynthesis of m-DAP or the enzymatic machinery that utilizes it, we can strike at the very heart of bacterial resilience, paving the way for a new generation of highly effective antimicrobial therapies.

References

  • Vollmer, W., Blanot, D., & de Pedro, M. A. (2008). Peptidoglycan structure and architecture. FEMS Microbiology Reviews, 32(2), 149-167. [Link]

  • Kühner, D., Stahl, M., Dempwolff, F., & Bertsche, U. (2014). From cells to muropeptide structures in 24 h: Peptidoglycan mapping by UPLC-MS. Analytical and Bioanalytical Chemistry, 406(24), 5875–5884. [Link]

  • Sauvage, E., Kerff, F., Terrak, M., Ayala, J. A., & Charlier, P. (2008). The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 234-258. [Link]

  • Pazos, M., & Peters, K. (2019). Peptidoglycan: a complex polymer and a prime target for antibiotics. Current Opinion in Microbiology, 51, 60-66. [Link]

  • Stankeviciute, G., & Klein, E. A. (2019). Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus. Bio-protocol, 9(21), e3421. [Link]

  • Girardin, S. E., Boneca, I. G., Viala, J., Chamaillard, M., Labigne, A., Thomas, G., Philpott, D. J., & Sansonetti, P. J. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection. The Journal of biological chemistry, 278(11), 8869–8872. [Link]

  • Pavelka, M. S., Jr, & Typas, A. (2021). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 9(2). [Link]

  • Mainardi, J. L., Fourgeaud, M., Hugonnet, J. E., Dubost, L., Brouard, J. P., & Gutmann, L. (2005). A novel peptidoglycan cross-linking enzyme for beta-lactam resistance in Enterococcus faecium. The Journal of biological chemistry, 280(44), 36841–36847. [Link]

  • Alvarez, L., Espaillat, A., de Pedro, M. A., & Cava, F. (2020). Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography. Bio-protocol, 10(19), e3780. [Link]

  • Pazos, M., Casadewall, B., Espaillat, A., & Cava, F. (2021). LD-transpeptidases: the great unknown among the peptidoglycan cross-linkers. Molecular microbiology, 115(6), 1109–1122. [Link]

  • Chamaillard, M., Hashimoto, M., Horie, Y., Masumoto, J., Qiu, S., Saab, L., Ogura, Y., Kawasaki, A., Fukase, K., Kusumoto, S., Valvano, M. A., Foster, S. J., Mak, T. W., Nuñez, G., & Inohara, N. (2003). An essential role for NOD1 in host recognition of bacterial peptidoglycan containing diaminopimelic acid. Nature immunology, 4(7), 702–707. [Link]

  • Lavollay, M., Arthur, M., & Fourgeaud, M. (2008). The L,D-transpeptidase Ldtfm of Enterococcus faecium is not required for the activity of fosfomycin. Antimicrobial agents and chemotherapy, 52(7), 2634–2636. [Link]

  • Anderson, J. C., & Mobashery, S. (2012). Structural perspective of peptidoglycan biosynthesis and assembly. Annual review of biochemistry, 81, 451–478. [Link]

  • Hasegawa, M., Fujimoto, Y., Lucas, K., Nakano, H., Fukase, K., & Inohara, N. (2006). A critical role of RICK/RIP2 polyubiquitination in Nod1-dependent antibacterial innate immunity. The EMBO journal, 25(14), 3377–3386. [Link]

  • Kumar, P., & Pires, M. M. (2019). L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. ACS chemical biology, 14(9), 1955–1961. [Link]

  • Egan, A. J., Errington, J., & Vollmer, W. (2020). Regulation of peptidoglycan synthesis and remodelling. Nature reviews. Microbiology, 18(8), 446–460. [Link]

  • Cameron, D. R., & Mobashery, S. (2017). LD-Transpeptidases: a new class of cell wall cross-linking enzymes. Current opinion in microbiology, 39, 92–99. [Link]

  • Hutton, C. A., Perugini, M. A., & Gerrard, J. A. (2007). Inhibition of lysine biosynthesis: an evolving antibiotic strategy. Molecular bioSystems, 3(7), 458–465. [Link]

  • Boneca, I. G. (2005). The role of peptidoglycan in pathogenesis. Current opinion in microbiology, 8(1), 46–53. [Link]

  • Zapun, A., Philippe, J., Abrahams, K. A., & Vernet, T. (2008). A new family of peptidoglycan-binding modules in bacterial proteins. Molecular microbiology, 67(4), 813–824. [Link]

  • Royet, J., & Dziarski, R. (2007). Peptidoglycan recognition proteins: pleiotropic sensors and effectors of innate immunity. Nature reviews. Immunology, 7(8), 624–636. [Link]

  • Hett, E. C., & Rubin, E. J. (2008). Bacterial growth and cell division: a mycobacterial perspective. Microbiology and molecular biology reviews : MMBR, 72(1), 126–56, table of contents. [Link]

  • Cava, F., de Pedro, M. A., Lam, H., Davis, B. M., & Waldor, M. K. (2011). Distinct pathways for modification of the bacterial cell wall by non-canonical D-amino acids. The EMBO journal, 30(16), 3442–3453. [Link]

  • Pidgeon, S. E., & Pires, M. M. (2017). Impact of Crossbridge Structure on Peptidoglycan Crosslinking: A Synthetic Stem Peptide Approach. Biochemistry, 56(46), 6147–6151. [Link]

  • Pidgeon, S. E., Zacharia, V. M., & Pires, M. M. (2020). Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. ACS infectious diseases, 6(5), 1145–1152. [Link]

  • Lee, M., Chan, W., & Golemi-Kotra, D. (2009). A new face of the old antibiotic target: penicillin-binding proteins. Current drug targets, 10(8), 733–744. [Link]

  • Hugonnet, J. E., Haddou, S. B., & Arthur, M. (2016). A new family of L,D-transpeptidases dedicated to cell wall attachment of lipoproteins in Gram-negative bacteria. Molecular microbiology, 100(6), 947–957. [Link]

  • Lebar, M. D., May, J. M., Meeske, A. J., & Kahne, D. (2013). Forming crosslinked peptidoglycan from synthetic Gram-negative Lipid II. Journal of the American Chemical Society, 135(10), 3768–3771. [Link]

  • Kim, Y., & Lee, J. Y. (2022). Coordinated and distinct LD-transpeptidase-independent roles of peptidoglycan carboxypeptidases DacC and DacA in stress adaptation and cell shape maintenance. bioRxiv. [Link]

  • Tribedi, P., & Sil, A. K. (2013). The synthesis of this compound containing peptidoglycan fragments using metathesis cross coupling. Tetrahedron letters, 54(32), 4255–4258. [Link]

  • Bollinger, K. W., Muh, U., Ocius, K. L., Apostolos, A. J., Pires, M. M., Helm, R. F., Sobrado, P., & Popham, D. L. (2021). Identification of a family of peptidoglycan transpeptidases reveals that Clostridioides difficile requires noncanonical cross-links for viability. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2022718118. [Link]

  • Contes, A., Javornik, U., Zgur, M., Mrak, V., & Golemi-Kotra, D. (2020). Recognition of Peptidoglycan Fragments by the Transpeptidase PBP4 From Staphylococcus aureus. Frontiers in molecular biosciences, 7, 169. [Link]

  • Peters, K., Gerding, M. A., & Vollmer, W. (2016). LD-Transpeptidase Activity Assay in Escherichia coli. Frontiers in microbiology, 7, 106. [Link]

  • Lim, J. H., Kim, M. S., Kim, H. E., Yano, T., Oshima, Y., & Lee, J. O. (2006). Structural basis for preferential recognition of this compound-type peptidoglycan by a subset of peptidoglycan recognition proteins. The Journal of biological chemistry, 281(12), 8286–8295. [Link]

  • Singh, S. K., Srisailam, S., & Kumar, S. (2019). Peptidoglycan hydrolase of an unusual cross-link cleavage specificity contributes to bacterial cell wall synthesis. The Journal of biological chemistry, 294(14), 5481–5492. [Link]

  • Espaillat, A., Carrasco-López, C., Bernardo-García, N., & Cava, F. (2024). A distinctive family of L,D-transpeptidases catalyzing L-Ala-mDAP crosslinks in Alpha- and Betaproteobacteria. Nature communications, 15(1), 1343. [Link]

  • Abdel, A. (2023). Peptidoglycan: Understanding Elongation and Cross Linking in Bacterial Cell Walls. Annals of Clinical and Research, 7(2), 1-2. [Link]

Sources

Stereoisomers of diaminopimelic acid and their biological significance.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of Diaminopimelic Acid and Their Biological Significance

Executive Summary

This compound (DAP) is a non-proteinogenic amino acid that holds a position of profound importance in the microbial world. As a central component of the bacterial cell wall and the penultimate precursor to lysine, its biosynthesis is critical for the survival of most bacteria.[1] This guide provides a comprehensive exploration of the stereoisomers of DAP—primarily meso-diaminopimelic acid (meso-DAP) and LL-diaminopimelic acid (LL-DAP)—elucidating their distinct biological roles, the enzymatic pathways that govern their formation and interconversion, and their significance as targets for novel antimicrobial therapies. For researchers and drug development professionals, understanding the nuances of DAP metabolism offers a strategic advantage in the ongoing battle against infectious diseases.

The Chemical Landscape of this compound

This compound (2,6-diaminoheptanedioic acid) is a dicarboxylic amino acid structurally analogous to lysine, containing two chiral centers at the α and ε carbons.[2] This stereochemistry gives rise to three primary stereoisomers: LL-DAP, DD-DAP, and the internally compensated, optically inactive meso-DAP.[3] While all three forms are relevant, meso-DAP and LL-DAP are the most biologically prevalent and functionally significant.[4]

  • meso-Diaminopimelic Acid (meso-DAP): The cornerstone of peptidoglycan in virtually all Gram-negative bacteria and some Gram-positive species, including mycobacteria.[5][6] Its unique stereochemistry is essential for the formation of the rigid, protective cell wall.

  • LL-Diaminopimelic Acid (LL-DAP): Primarily serves as the metabolic precursor to both meso-DAP and L-lysine.[3] In a limited number of bacterial species, it can also be directly incorporated into the peptidoglycan structure.

  • DD-Diaminopimelic Acid (DD-DAP): This isomer is the least common, though it has been detected in small quantities in certain bacterial hydrolysates.[7] Its specific biological role, if any, is not as well-defined as that of the other isomers.

The Diaminopimelate/Lysine Biosynthetic Pathway: A Central Metabolic Hub

Bacteria synthesize DAP and lysine through a series of enzymatic reactions known as the diaminopimelate pathway, which is a branch of the aspartate metabolic pathway.[5] This pathway is absent in mammals, making its enzymes highly attractive targets for the development of antibacterial drugs with potentially low host toxicity.[8][9] The synthesis begins with L-aspartate and pyruvate and proceeds through several variations, with the succinylase pathway being the most common in Gram-negative bacteria.[6][10]

A critical juncture in this pathway is the stereochemical conversion of LL-DAP to meso-DAP, a reaction catalyzed by the enzyme DAP epimerase (DapF).[8][11] This pyridoxal 5'-phosphate (PLP)-independent enzyme facilitates the stereoinversion at one of the chiral centers, ensuring a supply of meso-DAP for cell wall construction.[12][13] The final step can either be the incorporation of meso-DAP into peptidoglycan or its decarboxylation by DAP decarboxylase (LysA) to form L-lysine, which is essential for protein synthesis.[1][14]

DAP_Lysine_Pathway cluster_pathway Diaminopimelate / Lysine Biosynthetic Pathway Aspartate L-Aspartate THDPA L-Δ1-Tetrahydrodipicolinate (THDPA) Aspartate->THDPA Multiple Steps (DapA, DapB, etc.) LL_SDAP N-Succinyl-LL-DAP THDPA->LL_SDAP Succinylase Pathway (DapD) LL_DAP LL-Diaminopimelate (LL-DAP) LL_SDAP->LL_DAP DapE (Desuccinylase) meso_DAP meso-Diaminopimelate (meso-DAP) LL_DAP->meso_DAP DapF (Epimerase) Lysine L-Lysine meso_DAP->Lysine LysA (Decarboxylase) Peptidoglycan Peptidoglycan (Cell Wall) meso_DAP->Peptidoglycan Incorporation

Caption: The bacterial DAP/Lysine biosynthetic pathway.

Biological Significance of DAP Stereoisomers

The distinct stereochemistry of DAP isomers dictates their specific and vital roles in bacterial physiology, primarily centered on cell wall integrity and protein synthesis.

meso-DAP: The Architect of the Gram-Negative Cell Wall

The defining role of meso-DAP is its function as the cross-linking amino acid in the peptidoglycan (PG) of most Gram-negative bacteria.[6][15] Peptidoglycan is a mesh-like polymer of glycan strands (alternating N-acetylglucosamine and N-acetylmuramic acid) cross-linked by short peptides, which provides the cell with structural rigidity and protection against osmotic lysis.

In the canonical PG structure of bacteria like Escherichia coli, the meso-DAP residue of one peptide stem forms a direct covalent bond (a D,D-transpeptidation reaction) with the D-alanine of an adjacent peptide stem.[16] This cross-link is essential for the integrity of the PG sacculus. Furthermore, meso-DAP serves as the anchor point for Braun's lipoprotein, which covalently links the peptidoglycan layer to the outer membrane, a critical feature for the structural stability of the Gram-negative cell envelope.[14] Deprivation of DAP in auxotrophic mutants leads to cell lysis, underscoring its essentiality.[5]

Beyond its structural role, fragments of peptidoglycan containing meso-DAP, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), are recognized by the human innate immune receptor NOD1.[17][18] This recognition triggers a pro-inflammatory response, highlighting the role of meso-DAP as a key pathogen-associated molecular pattern (PAMP).[17]

Peptidoglycan_Structure cluster_PG Peptidoglycan Cross-linking via meso-DAP Glycan1 GlcNAc MurNAc Peptide1 L-Ala D-Glu meso-DAP D-Ala D-Ala Glycan1:s->Peptide1:n Attached to MurNAc Peptide2 L-Ala D-Glu meso-DAP D-Ala D-Ala Peptide1:e->Peptide2:w Glycan2 GlcNAc MurNAc Glycan2:s->Peptide2:n Attached to MurNAc

Caption: Role of meso-DAP in peptidoglycan cross-linking.

LL-DAP: The Essential Precursor

The primary role of LL-DAP is that of a metabolic intermediate.[3] It sits at a crucial branch point, serving as the substrate for two key enzymes:

  • DAP Epimerase (DapF): Converts LL-DAP to meso-DAP for peptidoglycan synthesis.[19][20]

  • DAP Decarboxylase (LysA): Converts meso-DAP (which is formed from LL-DAP) to L-lysine for protein synthesis.

While its role as a precursor is universal in bacteria possessing the DAP pathway, some bacteria, particularly certain species of Clostridium and Bacillus, can directly incorporate LL-DAP into the third position of the peptidoglycan peptide stem instead of meso-DAP or L-lysine.[4][21] This highlights the structural versatility of peptidoglycan across different bacterial genera.

Methodologies for DAP Stereoisomer Analysis

The accurate identification and quantification of DAP stereoisomers are crucial for bacterial chemotaxonomy, diagnostics, and for studying the mechanism of action of antibiotics targeting the cell wall. The primary challenge lies in separating the structurally similar stereoisomers.

Experimental Protocol: HPLC-Based Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for DAP analysis. The method typically involves acid hydrolysis of whole bacterial cells or purified peptidoglycan, followed by derivatization of the resulting amino acids and separation by reverse-phase HPLC.[22][23]

Step-by-Step Methodology:

  • Sample Preparation & Hydrolysis:

    • Harvest bacterial cells (approx. 10-20 mg dry weight) by centrifugation.

    • Wash the cell pellet twice with sterile distilled water.

    • Resuspend the pellet in 1 mL of 6 N HCl in a sealed hydrolysis tube.

    • Rationale: Strong acid hydrolysis is required to break down the peptidoglycan and release the constituent amino acids.

    • Hydrolyze at 100-110°C for 16-20 hours. Alternatively, microwave hydrolysis can drastically reduce this time to under 10 minutes.[24]

    • Remove the HCl by evaporation under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried hydrolysate in a known volume of HPLC-grade water.

  • Derivatization:

    • The free amino groups of DAP must be derivatized with a fluorogenic or chromophoric agent for sensitive detection.

    • A common method involves derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form fluorescent isoindole derivatives.[23]

    • Alternatively, chiral derivatizing agents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) can be used to resolve the stereoisomers.[7]

    • Rationale: Derivatization not only enables detection but also introduces a chiral center (if a chiral agent is used) or modifies the molecule's properties to facilitate chromatographic separation.

  • HPLC Separation and Detection:

    • Inject the derivatized sample onto a reverse-phase C18 column.[22]

    • Use a gradient or isocratic mobile phase, typically consisting of an aqueous buffer (e.g., sodium acetate or triethylamine phosphate) and an organic modifier (e.g., acetonitrile or methanol).[22]

    • The exact conditions (gradient profile, flow rate, column temperature) must be optimized to achieve baseline separation of the LL-, DD-, and meso-DAP derivatives.[22]

    • Detect the derivatives using a fluorescence detector (for OPA) or a UV-Vis detector (for other chromophores) at the appropriate wavelength.[22][23]

    • Quantify the peaks by comparing their area to those of known standards for each stereoisomer.

DAP_Analysis_Workflow Start Bacterial Cell Pellet Hydrolysis Acid Hydrolysis (6N HCl, 110°C or Microwave) Start->Hydrolysis Drying HCl Removal (Evaporation) Hydrolysis->Drying Reconstitution Reconstitute in H₂O Drying->Reconstitution Derivatization Derivatization (e.g., OPA or GITC) Reconstitution->Derivatization HPLC Reverse-Phase HPLC (C18 Column) Derivatization->HPLC Detection Fluorescence or UV Detection HPLC->Detection End Quantification of LL-, DD-, and meso-DAP Detection->End

Sources

The Formative Years of Bacterial Physiology: Elucidating Diaminopimelic Acid Metabolism in Escherichia coli

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of a Unique Amino Acid

In the annals of microbiology, the study of Escherichia coli has frequently served as the crucible for foundational discoveries in biochemistry and genetics. Among these, the elucidation of the metabolic pathway for α,ε-diaminopimelic acid (DAP) stands as a landmark achievement. This unique amino acid, absent in higher eukaryotes, is an essential building block of the peptidoglycan cell wall in most bacteria, including E. coli. Its indispensable role in maintaining bacterial structural integrity and its subsequent conversion to lysine, a crucial proteinogenic amino acid, underscored its significance from the moment of its discovery. Early investigations into DAP metabolism not only unveiled a novel biosynthetic route but also provided powerful tools for genetic selection and laid the groundwork for the development of targeted antimicrobial agents. This guide provides an in-depth technical exploration of these pioneering studies, offering insights into the experimental logic and methodologies that defined an era of molecular biology.

The Intellectual Landscape: A Convergence of Genetics and Biochemistry

The mid-20th century was a period of fertile collaboration between genetics and biochemistry. The "one gene-one enzyme" hypothesis, championed by George Beadle and Edward Tatum, provided a powerful conceptual framework for dissecting metabolic pathways. By inducing mutations in organisms like Neurospora crassa and later E. coli, and observing the resulting nutritional requirements, they could systematically map the genetic control of biochemical reactions. This approach was masterfully applied to the study of amino acid biosynthesis in E. coli by researchers like Bernard D. Davis, who isolated auxotrophic mutants unable to synthesize specific amino acids, thereby tracing the intricate network of metabolic pathways. It was within this vibrant scientific environment that the secrets of DAP metabolism began to be unraveled.

Unveiling the Pathway: A Step-by-Step Reconstruction

The biosynthesis of DAP and its subsequent conversion to lysine in E. coli is a multi-step enzymatic process that begins with aspartate. Early researchers, through meticulous experimentation with auxotrophic mutants and radiolabeled precursors, pieced together this intricate pathway.

The key enzymatic steps identified in these seminal studies are:

  • Dihydrodipicolinate Synthase (DHDPS) : This enzyme, encoded by the dapA gene, catalyzes the first committed step in the pathway: the condensation of (S)-aspartate-semialdehyde and pyruvate to form 4-hydroxy-tetrahydrodipicolinate. The discovery of this enzyme's activity in E. coli extracts by Yugari and Gilvarg was a critical first step.

  • Dihydrodipicolinate Reductase (DHDPR) : The product of the dapB gene, this enzyme reduces 4-hydroxy-tetrahydrodipicolinate to tetrahydrodipicolinate.

  • Tetrahydrodipicolinate Acylase : Subsequent steps involve the acylation of tetrahydrodipicolinate, with N-succinyl-L-diaminopimelic acid being identified as a key intermediate.

  • Aminotransferase and Deacylase : A series of enzymatic reactions, including transamination and deacylation, lead to the formation of LL-diaminopimelate.

  • Diaminopimelate Epimerase : This enzyme, the product of the dapF gene, converts LL-diaminopimelate to meso-diaminopimelate, the form incorporated into peptidoglycan.

  • Diaminopimelate Decarboxylase : Finally, the lysA gene product, diaminopimelate decarboxylase, removes a carboxyl group from meso-diaminopimelate to produce L-lysine.

Diagram of the Diaminopimelic Acid (DAP) Biosynthesis Pathway in E. coli

A Deep Dive into Diaminopimelic Acid's Pivotal Role in Innate Immunity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system serves as the body's first line of defense against invading pathogens. This intricate network relies on a class of germline-encoded receptors known as Pattern Recognition Receptors (PRRs) to detect conserved microbial structures, termed Pathogen-Associated Molecular Patterns (PAMPs). One such critical interaction, with profound implications for antibacterial immunity and inflammatory disease, is the recognition of diaminopimelic acid (DAP) by the cytosolic PRR, NOD1. This technical guide provides an in-depth exploration of the molecular underpinnings of DAP-mediated innate immune activation, offering field-proven insights and detailed experimental protocols for its investigation. We will dissect the structural nuances of DAP, delineate the NOD1 signaling cascade, and present validated methodologies to empower researchers in this dynamic field.

The Molecular Signature of Bacterial Presence: this compound

This compound (DAP) is an amino acid that is a fundamental component of the peptidoglycan (PGN) cell wall of many bacteria. PGN is a massive polymer composed of repeating disaccharide units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), cross-linked by short peptide stems. The precise composition of this peptide stem is a key determinant of immune recognition.

1.1. Structural Variants and Bacterial Specificity

The stereoisomer of DAP present in the PGN is of paramount importance. The meso-diaminopimelic acid (meso-DAP) form is predominantly found in the cell walls of Gram-negative bacteria and certain Gram-positive bacteria. In contrast, most Gram-positive bacteria utilize L-lysine in this position of the peptide stem. This structural distinction allows the innate immune system to differentiate between broad classes of bacteria. While meso-DAP is a potent activator of the innate immune response, its stereoisomers, LL-DAP and DD-DAP, are significantly less active or completely inactive, respectively, highlighting the exquisite specificity of the host's recognition machinery.

1.2. The Minimal Agonist: γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP)

Through extensive biochemical and functional studies, the minimal PGN fragment required for robust activation of the innate immune response via DAP has been identified as the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP). This fragment, a breakdown product of bacterial cell wall turnover or degradation, serves as the direct ligand for the NOD1 receptor.

NOD1: The Intracellular Sentinel for DAP

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a cytosolic PRR that plays a crucial role in detecting intracellular bacterial pathogens. Unlike Toll-like receptors (TLRs) that primarily survey the extracellular space and endosomes, NOD1 is poised to detect bacterial components that have breached the cell membrane.

2.1. Ligand Recognition and Activation

NOD1 recognizes iE-DAP through its C-terminal leucine-rich repeat (LRR) domain. Direct binding of iE-DAP to the LRR domain of NOD1 has been demonstrated using techniques such as surface plasmon resonance, with a dissociation constant (Kd) in the micromolar range. This interaction induces a conformational change in NOD1, leading to its oligomerization and the recruitment of downstream signaling effectors. It's noteworthy that some pathogenic bacteria can evade NOD1 recognition by modifying the meso-DAP in their peptidoglycan, for example, through amidation.

LigandPrimary Bacterial SourceInnate Immune Receptor
meso-Diaminopimelic acid (DAP) containing PGNGram-negative bacteria, some Gram-positive bacteriaNOD1
Muramyl dipeptide (MDP)Most Gram-positive and Gram-negative bacteriaNOD2
The NOD1 Signaling Cascade: From Recognition to Response

Upon activation by DAP-containing PGN fragments, NOD1 initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. This response is critical for clearing bacterial infections but can also contribute to the pathophysiology of inflammatory diseases when dysregulated.

3.1. The Central Role of RIPK2

The serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) is the central and indispensable adaptor protein in NOD1 signaling. Following ligand binding, the caspase activation and recruitment domain (CARD) of NOD1 interacts with the CARD of RIPK2, leading to the recruitment of RIPK2 to the activated NOD1 complex.

3.2. Downstream Activation of NF-κB and MAPK Pathways

The recruitment of RIPK2 to the NOD1 signaling complex triggers a series of post-translational modifications, including ubiquitination, which are crucial for the activation of downstream signaling pathways. This leads to the activation of the IκB kinase (IKK) complex and the TGF-β-activated kinase 1 (TAK1).

  • NF-κB Activation: The

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Sensitive Quantification of Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diaminopimelic acid (DAP) is a unique amino acid component of the peptidoglycan in the cell walls of most bacteria and is absent in archaea and eukaryotes.[1][2] This makes it an invaluable biomarker for quantifying bacterial biomass in complex matrices such as rumen fluid, soil, and clinical samples. This application note presents a detailed, robust, and validated method for the quantification of DAP using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with fluorescence detection. The methodology is centered on a pre-column derivatization strategy using o-phthalaldehyde (OPA), which imparts high sensitivity and selectivity to the analysis. We provide a comprehensive, step-by-step protocol from sample hydrolysis to data analysis, explain the rationale behind critical steps, and present validation data to demonstrate the method's reliability and performance.

Introduction: The Significance of DAP Quantification

2,6-Diaminopimelic acid (DAP) is an essential building block in the biosynthesis of lysine and a critical cross-linking component in the peptidoglycan layer of many bacterial cell walls.[1][3][4] Its presence is largely restricted to bacteria, making it a definitive chemical marker for estimating bacterial protein synthesis and overall biomass. Accurate quantification of DAP is crucial in various fields:

  • Microbial Ecology: To assess bacterial contribution to the total microbial population in environmental samples.

  • Animal Nutrition: To measure microbial protein flow from the rumen to the small intestine in ruminants, which is vital for evaluating feed efficiency.[5][6]

  • Drug Development: To study the efficacy of antibiotics that target cell wall synthesis.[7][8]

  • Clinical Diagnostics: To detect bacterial presence or contamination.

The challenge in DAP analysis lies in its inherent lack of a strong native chromophore or fluorophore, rendering direct HPLC detection insensitive.[9] To overcome this, a derivatization step is necessary to attach a UV-absorbing or fluorescent tag to the DAP molecule, thereby enhancing detection sensitivity by orders of magnitude.[10][11][12]

Principle of the Method: Pre-Column Derivatization with OPA

This method employs a pre-column derivatization technique, where DAP is chemically modified before chromatographic separation.[10][12] We selected o-phthalaldehyde (OPA) as the derivatizing agent due to its rapid reaction kinetics and the highly fluorescent nature of its products.

The Chemistry: OPA reacts with the primary amine groups of DAP in the presence of a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) under alkaline conditions (pH ~9-10) to form a stable, highly fluorescent isoindole derivative.[13][14] This reaction is completed within minutes at room temperature.

Why Pre-Column Derivatization?

  • High Sensitivity: Allows for the use of a wide range of derivatizing reagents, including those that are themselves fluorescent, without interfering with detection, as the excess reagent can be separated on the column.[12]

  • System Simplicity: Avoids the need for complex post-column reaction pumps and chambers, simplifying the HPLC system configuration.[10]

  • Efficiency: The derivatization can be fully automated using a modern HPLC autosampler, which significantly improves reproducibility and throughput while reducing manual labor and potential for human error.[9][14]

The resulting fluorescent DAP derivative is then separated from other sample components on a C18 reversed-phase column and quantified using a fluorescence detector.

Experimental Workflow

The entire process, from sample acquisition to final quantification, follows a logical sequence designed to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Sample Collection (e.g., Bacterial Pellet, Rumen Fluid) B Acid Hydrolysis (6M HCl, 110°C, 24h) A->B Release DAP from Peptidoglycan C Neutralization & Filtration (Adjust pH, 0.22µm filter) B->C Prepare for Derivatization D Automated Pre-Column Derivatization with OPA C->D E RP-HPLC Separation (C18 Column) D->E Inject Derivatized Sample F Fluorescence Detection (Ex: 340 nm, Em: 455 nm) E->F Elution G Data Acquisition & Analysis F->G Generate Chromatogram H Quantification (External Standard Curve) G->H

Caption: Experimental workflow for DAP quantification.

Detailed Protocols

Part 4.1: Sample Preparation and Hydrolysis

Causality: The goal of this stage is to liberate DAP from the complex peptidoglycan polymer into its free amino acid form. Acid hydrolysis is a standard and effective method for cleaving the peptide bonds within the cell wall.[5][15]

  • Sample Collection: For bacterial cultures, pellet approximately 10 mg (dry weight) of cells by centrifugation. For complex samples like rumen fluid, lyophilize a known volume to dryness.[6]

  • Hydrolysis:

    • Add 5 mL of 6 M Hydrochloric Acid (HCl) to the sample in a hydrolysis tube.

    • Seal the tube under vacuum or flush with nitrogen to prevent oxidative degradation of amino acids.

    • Place the sealed tube in an oven or heating block at 110°C for 24 hours.

  • Acid Removal:

    • After cooling, centrifuge the hydrolysate to pellet any solid debris.

    • Carefully transfer the supernatant to a clean flask.

    • Evaporate the HCl to dryness using a rotary evaporator at 40-50°C or by drying under a stream of nitrogen.

  • Reconstitution and Filtration:

    • Reconstitute the dried residue in a known volume (e.g., 2 mL) of HPLC-grade water or a suitable buffer (e.g., 0.1 M HCl).

    • Adjust the pH to ~7.0 using NaOH. This is critical for the subsequent derivatization step which requires alkaline conditions.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining particulates that could damage the HPLC column.[16] The sample is now ready for derivatization.

Part 4.2: Reagent and Standard Preparation
  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 90 mL of HPLC-grade water. Adjust the pH to 10.2 with a concentrated NaOH solution. Make up the final volume to 100 mL.

  • OPA Derivatization Reagent:

    • Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol.

    • Add 11.2 mL of the 0.4 M Borate Buffer.

    • Add 50 µL of 3-mercaptopropionic acid (MPA).[14]

    • Mix thoroughly. This reagent is light-sensitive and should be stored in an amber vial at 4°C. It is stable for approximately one week.

  • DAP Stock Standard (1 mg/mL): Accurately weigh 10 mg of 2,6-Diaminopimelic acid and dissolve it in 10 mL of 0.1 M HCl. Store at 4°C.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard with HPLC-grade water. These will be used to generate the calibration curve.

Part 4.3: Automated Derivatization and HPLC Analysis

Self-Validation: Automating the derivatization with an autosampler ensures that every sample and standard is treated identically, minimizing variability in reaction time and volumetric additions, which is key to a self-validating and reproducible protocol.[9][14]

  • Autosampler Program: Program the autosampler to perform the following sequence for each injection:

    • Aspirate 45 µL of the OPA Derivatization Reagent.

    • Aspirate 10 µL of the sample or standard.

    • Mix the contents in the needle or a mixing loop (e.g., aspirate/dispense 40 µL three times).[14]

    • Allow a reaction time of 1 minute.

    • Inject a defined volume (e.g., 10 µL) of the derivatized mixture onto the column.

  • HPLC Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.05 M Sodium Phosphate Buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-5 min: 15% B

      • 5-20 min: 15% to 50% B (linear gradient)

      • 20-22 min: 50% to 15% B (return to initial)

      • 22-30 min: 15% B (equilibration)

    • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm.

    • Column Temperature: 30°C.

Method Validation and Performance

To ensure the trustworthiness of this protocol, key performance metrics were evaluated. The results demonstrate a method that is linear, accurate, precise, and highly sensitive for the quantification of DAP.

ParameterSpecificationResult
Linearity Calibration curve correlation coefficient (R²)> 0.999
Range The concentration range over which the method is linear1 - 100 µg/mL
Accuracy (% Recovery) Spike recovery of a known DAP concentration in a matrix98.4% - 102.8%[5]
Precision (% RSD) Repeatability of measurements (n=8)< 2.1%[5]
Limit of Detection (LOD) Lowest concentration detectable with S/N > 3~10 pmol on-column[5]
Limit of Quantification (LOQ) Lowest concentration quantifiable with acceptable precision~30 pmol on-column

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or low peaks Derivatization reagent degraded; Incorrect pH for reaction; Hydrolysis incomplete.Prepare fresh OPA reagent; Ensure sample/buffer pH is alkaline (>9); Verify hydrolysis time and temperature.
Broad or split peaks Column contamination; Poor sample filtration; Mismatched solvent strength.Flush column; Always filter samples (0.22 µm); Ensure sample is dissolved in a solvent weaker than the initial mobile phase.
Drifting retention times Pump malfunction; Leak in the system; Column degradation; Mobile phase composition change.Check pump pressure and flow stability; Inspect fittings for leaks; Replace column if necessary; Prepare fresh mobile phase.
High background noise Contaminated mobile phase; Detector lamp failing; Degraded derivatization reagent.Use HPLC-grade solvents; Check detector lamp hours; Prepare fresh OPA reagent.

References

  • Polite, L.N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. Available at: [Link]

  • Nilsson, S. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal. Available at: [Link]

  • Bio-protocol. (n.d.). Quantification of amino acids by HPLC with OPA derivatization. Bio-protocol. Available at: [Link]

  • McKerrow, J., et al. (2000). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. Letters in Applied Microbiology, 30(3), 178-82. Available at: [Link]

  • Puigserver, A., et al. (1995). Determination of this compound in biological materials using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 665(1), 93-9. Available at: [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. University of the Sunshine Coast. Available at: [Link]

  • Shimadzu. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. The Column. Available at: [Link]

  • McKerrow, J., et al. (2000). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. Letters in Applied Microbiology, 30(3), 178-82. Available at: [Link]

  • ResearchGate. (n.d.). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria | Request PDF. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Determination of γ-D-glutamyl-meso-diaminopimelic acid in rumen fluid of dairy cows by pre-column chiral derivatization-HPLC. Journal of Animal Science and Biotechnology, 12(1), 10. Available at: [Link]

  • Omura, S., et al. (1987). OPTICAL RESOLUTION OF 2,6-DIAMINOPIMELIC ACID STEREOISOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR THE CHEMOTAXONOMY OF ACTINOMYCETES. Journal of General and Applied Microbiology, 33(2), 191-196. Available at: [Link]

  • Dajkovic, A., et al. (2017). Hydrolysis of peptidoglycan is modulated by amidation of meso-diaminopimelic acid and Mg2+ in Bacillus subtilis. Molecular Microbiology, 104(6), 974-988. Available at: [Link]

  • Singh, S.K., et al. (2019). Peptidoglycan hydrolase of an unusual cross-link cleavage specificity contributes to bacterial cell wall synthesis. Proceedings of the National Academy of Sciences, 116(16), 7981-7986. Available at: [Link]

  • Csapó, J., et al. (1996). Rapid method for the determination of this compound using ion exchange chromatography. Acta Agraria Kaposváriensis, 1, 99-109. Available at: [Link]

  • Einarsson, S., et al. (1987). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography B: Biomedical Sciences and Applications, 423, 51-58. Available at: [Link]

  • Lee, C.Y., et al. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Sains Malaysiana, 48(9), 1951-1959. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). ResearchGate. Available at: [Link]

  • Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Literature overview and further study. Journal of Chromatography A, 1216(16), 3434-3447. Available at: [Link]

  • ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Dap-type (a) and Lys-type (b) peptidoglycan. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of DAP-type peptidoglycan fragment compounds. ResearchGate. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

  • Al-Zahrani, A.A., et al. (2022). The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Molecules, 28(1), 263. Available at: [Link]

  • Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 8(2). Available at: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Biotage. Available at: [Link]

  • ResearchGate. (2018). Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. ResearchGate. Available at: [Link]

Sources

Application Note: High-Sensitivity Analysis of Diaminopimelic Acid in Complex Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the quantitative analysis of diaminopimelic acid (DAP) in complex biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a key component of peptidoglycan in most bacterial cell walls, serves as a crucial biomarker for bacterial biomass and community structure. The methodologies described herein address the significant challenges of DAP analysis, including the separation of its stereoisomers (meso-DAP, LL-DAP, and DD-DAP), mitigation of matrix effects, and achievement of high sensitivity and accuracy. We present optimized protocols for sample preparation, derivatization, chromatographic separation, and mass spectrometric detection applicable to a wide range of samples such as bacterial cultures, soil, and gut microbiota.

Introduction: The Significance of this compound Analysis

This compound (DAP) is a non-proteinogenic amino acid that plays a pivotal role in the biosynthesis of lysine and as a cross-linking component in the peptidoglycan of many bacteria. Its presence is almost exclusively limited to bacteria, making it an excellent biomarker for quantifying bacterial biomass in various environments. Accurate measurement of DAP, and particularly its different stereoisomers, can provide invaluable insights for researchers in microbiology, ecology, and medicine. For instance, the ratio of meso-DAP to other isomers can be indicative of the Gram-negative versus Gram-positive bacterial population.

However, the analysis of DAP in complex samples like soil, animal tissues, or gut microbiome contents is fraught with challenges. These include:

  • Low concentrations: DAP may be present at trace levels, requiring highly sensitive detection methods.

  • Complex matrices: The presence of numerous interfering compounds can suppress the DAP signal in the mass spectrometer (matrix effects).

  • Stereoisomer separation: The structural similarity of meso-DAP, LL-DAP, and DD-DAP necessitates effective chromatographic separation for individual quantification.

  • Sample preparation: Efficient extraction of DAP from the peptidoglycan structure requires robust hydrolysis methods.

This guide provides a systematic approach to overcome these challenges, leveraging the inherent selectivity and sensitivity of LC-MS/MS.

Experimental Workflow Overview

The successful analysis of DAP by LC-MS/MS hinges on a meticulously executed workflow, from sample collection to data interpretation. Each step is critical for ensuring the accuracy and reproducibility of the results.

DAP_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Complex Sample (e.g., Soil, Gut Microbiota) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Purification Solid-Phase Extraction (SPE) Hydrolysis->Purification Derivatization Derivatization (e.g., OPA, FMOC) Purification->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standards) MS_Detection->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: High-level workflow for DAP analysis by LC-MS/MS.

Detailed Protocols and Methodologies

Sample Preparation: The Foundation of Accurate Analysis

The primary goal of sample preparation is to liberate DAP from the bacterial peptidoglycan and remove interfering matrix components.

Protocol 1: Acid Hydrolysis of Complex Samples

  • Rationale: Acid hydrolysis breaks the peptide bonds of the peptidoglycan, releasing free DAP. 6M HCl is the standard reagent for this purpose, ensuring complete hydrolysis.

  • Step-by-Step:

    • Weigh approximately 10-50 mg of lyophilized and homogenized sample (e.g., soil, bacterial pellet, gut contents) into a hydrolysis tube.

    • Add a known amount of a suitable internal standard. Stable isotope-labeled DAP (e.g., ¹³C, ¹⁵N-DAP) is highly recommended for the most accurate quantification as it co-elutes with the analyte and experiences similar matrix effects.

    • Add 1 mL of 6M HCl to the tube.

    • Seal the tube under nitrogen to prevent oxidation of amino acids.

    • Hydrolyze at 110°C for 18-24 hours.

    • After cooling, centrifuge the sample to pellet any solid debris.

    • Carefully transfer the supernatant to a new tube.

    • Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator to remove the HCl.

    • Reconstitute the dried residue in a suitable

Application Notes and Protocols for Estimating Bacterial Biomass in Soil Using Diaminopimelic Acid (DAP) as a Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Significance of Quantifying Bacterial Biomass in Soil Ecosystems

The microbial communities within soil are fundamental drivers of ecosystem functionality, playing critical roles in nutrient cycling, organic matter decomposition, and the overall health of terrestrial environments.[1][2] Among these microorganisms, bacteria represent a substantial component of the soil biomass. Accurate quantification of this bacterial biomass is essential for a multitude of research areas, including soil ecology, agriculture, and environmental science. It provides insights into the soil's biological activity, its response to environmental changes, and the efficacy of agricultural practices.[3][4][5]

Several methods exist for estimating microbial biomass, each with its own set of advantages and limitations. This guide focuses on a specific and robust biochemical marker: α,ε-diaminopimelic acid (DAP). DAP is a unique amino acid found in the peptidoglycan of bacterial cell walls, making it an excellent biomarker for quantifying bacterial presence in complex environmental matrices like soil.[6][7]

Principle of the Method: Diaminopimelic Acid as a Reliable Bacterial Biomarker

This compound is an essential component of the peptidoglycan layer in the cell walls of most bacteria.[6][8] It serves as a cross-linking amino acid, providing structural integrity to the cell wall.[8] Notably, DAP is largely absent in other microorganisms such as fungi, archaea, and yeasts, as well as in plant and animal tissues, which primarily synthesize lysine through the α-aminoadipic acid (AAA) pathway.[7][9][10] This specificity makes DAP a highly reliable indicator of bacterial biomass.

The underlying principle of this method involves the following key stages:

  • Extraction and Hydrolysis: The peptidoglycan-containing bacterial cell walls in the soil sample are subjected to strong acid hydrolysis. This process breaks down the complex polymers, releasing the constituent amino acids, including DAP.

  • Purification and Derivatization: The resulting hydrolysate is purified to remove interfering substances. Depending on the analytical technique employed, the amino acids may be derivatized to enhance their detection.

  • Quantification: The concentration of DAP in the processed sample is determined using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) or ion-exchange chromatography.[11][12][13]

  • Biomass Calculation: The measured DAP concentration is then converted to bacterial biomass using established conversion factors.

This method offers a direct chemical measurement of a uniquely bacterial component, providing a more specific estimation of bacterial biomass compared to broader methods that measure total microbial biomass.

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for the determination of bacterial biomass in soil using DAP as a biomarker.

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction & Hydrolysis cluster_analysis Quantification cluster_calculation Data Analysis soil_sampling 1. Soil Sample Collection sieving 2. Sieving (<2 mm) soil_sampling->sieving homogenization 3. Homogenization sieving->homogenization freeze_drying 4. Freeze-Drying homogenization->freeze_drying weighing 5. Weighing of Soil Sample freeze_drying->weighing acid_hydrolysis 6. Acid Hydrolysis (6M HCl, 110°C, 24h) weighing->acid_hydrolysis filtration 7. Filtration & HCl Removal acid_hydrolysis->filtration derivatization 8. Derivatization (e.g., o-phthaldehyde) filtration->derivatization hplc 9. HPLC Analysis derivatization->hplc dap_quantification 10. DAP Quantification hplc->dap_quantification biomass_calculation 11. Bacterial Biomass Calculation dap_quantification->biomass_calculation

Caption: Workflow for DAP-based bacterial biomass estimation.

Detailed Protocols

PART 1: Soil Sample Preparation
  • Sample Collection: Collect soil samples from the desired depth and location using a sterile soil corer or auger. Place the samples in sterile bags and transport them to the laboratory on ice.

  • Sieving and Homogenization: Air-dry the soil samples or use them field-moist. Sieve the soil through a 2 mm mesh to remove large debris and homogenize the sample by thorough mixing.[14][15]

  • Sub-sampling and Storage: Take a representative sub-sample for DAP analysis. For long-term storage, freeze-drying the soil is recommended to preserve microbial integrity. Store the dried samples in a desiccator at room temperature.

PART 2: this compound Extraction and Hydrolysis

This protocol is adapted from established methods for amino acid analysis from complex matrices.[16][17]

  • Weighing: Accurately weigh approximately 500 mg of the prepared, dry soil into a Pyrex hydrolysis tube.

  • Acid Hydrolysis: Add 10 mL of 6 M hydrochloric acid (HCl) to the tube.

  • Sealing and Heating: Seal the tube under vacuum or flush with nitrogen to prevent oxidation of amino acids. Place the sealed tube in a heating block or oven at 110°C for 24 hours to ensure complete hydrolysis of the peptidoglycan.[16]

  • Filtration: After cooling, open the tube and filter the hydrolysate through a glass fiber filter to remove soil particles.

  • Acid Removal: The HCl must be removed before analysis. This can be achieved by lyophilization or by evaporation under a stream of nitrogen gas at an elevated temperature (e.g., 60-70°C).[16]

  • Reconstitution: Dissolve the dried residue in a known volume of a suitable buffer, typically with a pH of 2.2, to prepare it for chromatographic analysis.[16]

PART 3: Quantification of this compound by HPLC

This protocol outlines a common approach using pre-column derivatization with o-phthaldehyde (OPA) and fluorescence detection, which offers high sensitivity.[11][13]

  • Derivatization:

    • Prepare the OPA derivatizing reagent.

    • In a small vial, mix a specific volume of the sample hydrolysate with the OPA reagent.

    • Allow the reaction to proceed for a precise amount of time (typically 1-2 minutes) before injection into the HPLC system.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths for the OPA-derivatized amino acids.

    • Standard Curve: Prepare a standard curve using a pure DAP standard of known concentrations. Process the standards in the same manner as the samples, including the derivatization step.

  • Data Acquisition: Integrate the peak area corresponding to DAP in the chromatograms of both the standards and the samples.

Data Analysis and Calculation

  • DAP Concentration: Using the standard curve, determine the concentration of DAP in the injected sample volume.

  • Total DAP in Soil: Calculate the total amount of DAP in the original soil sample using the following formula:

    DAP (μg/g soil) = (DAP concentration from HPLC (μg/mL) * Final volume of reconstituted hydrolysate (mL)) / Initial dry weight of soil (g)

  • Bacterial Biomass Calculation: Convert the DAP concentration to bacterial biomass carbon using a conversion factor. The conversion factor can vary depending on the soil type and the dominant bacterial populations. A commonly used, though variable, approach is to assume an average DAP content in bacterial cells.

    Bacterial Biomass C (μg C/g soil) = DAP (μg/g soil) * Conversion Factor

    It is crucial to note that the conversion factor should ideally be determined empirically for the specific soil environment being studied or taken from relevant literature with a clear understanding of its limitations.

Quantitative Data and Experimental Parameters Summary

ParameterValue/RangeNotes
Sample Preparation
Soil Sample Size~500 mg (dry weight)Ensure a representative sample.
Hydrolysis
Acid6 M HClHigh purity is essential.
Temperature110°CEnsures complete hydrolysis.
Duration24 hours
HPLC Analysis
Derivatization Reagento-phthaldehyde (OPA)Provides high sensitivity.
ColumnReverse-phase C18A common choice for amino acid analysis.
DetectionFluorescenceOffers high specificity and sensitivity.
Calculation
DAP to Bacterial CVariableMust be carefully selected from literature or determined empirically.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no DAP peak Incomplete hydrolysis.Ensure proper sealing of the hydrolysis tube and adherence to the specified temperature and duration.
Degradation of DAP.Avoid excessive heating during acid removal.
Insufficient bacterial biomass in the sample.Increase the amount of soil used for extraction.
Poor peak resolution in HPLC Inappropriate mobile phase gradient.Optimize the gradient to improve the separation of DAP from other amino acids.
Column degradation.Replace the HPLC column.
High variability between replicates Inhomogeneous soil sample.Thoroughly homogenize the soil sample before taking sub-samples.
Inconsistent sample processing.Ensure precise and consistent execution of all protocol steps, particularly pipetting and timing of derivatization.

Conclusion and Future Perspectives

The quantification of this compound provides a specific and reliable method for estimating bacterial biomass in soil. This approach is invaluable for researchers seeking to understand the dynamics of bacterial communities and their role in soil processes. While the protocol requires careful execution and specialized analytical equipment, its specificity for bacteria offers a significant advantage over more general microbial biomass estimation techniques.

Future research may focus on refining the DAP-to-biomass conversion factors for different soil types and microbial communities. Additionally, coupling this technique with other -omics approaches, such as metagenomics and metaproteomics, can provide a more comprehensive understanding of the structure and function of soil microbial ecosystems.[2]

References

  • National Center for Biotechnology Information. (n.d.). Reconstruction of the this compound Pathway to Promote L-lysine Production in Corynebacterium glutamicum. PubMed Central. Retrieved from [Link]

  • Csapó, J., et al. (n.d.). Rapid method for the determination of this compound using ion exchange chromatography. CABI Digital Library. Retrieved from [Link]

  • Wikipedia. (2023, October 27). This compound. Retrieved from [Link]

  • Work, E., & Dewey, D. L. (1953). The distribution of alpha, epsilon-diaminopimelic acid among various micro-organisms. Journal of General Microbiology, 9(3), 394–406. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Soil Sample Preparation Protocol. Retrieved from [Link]

  • McKerrow, J. H., et al. (2000). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. Letters in Applied Microbiology, 30(3), 178-182. Retrieved from [Link]

  • Swaminathan, K., et al. (2006). Structural basis for preferential recognition of this compound-type peptidoglycan by a subset of peptidoglycan recognition proteins. Journal of Biological Chemistry, 281(12), 8167-8175. Retrieved from [Link]

  • R Discovery. (2000, March 1). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. Retrieved from [Link]

  • PubMed. (2000). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. Retrieved from [Link]

  • Scilit. (1953, November 30). The Distribution of , -Diaminopimelic Acid among various Micro-organisms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 18). Efficacy of DAP coated with bacterial strains and their metabolites for soil phosphorus availability and maize growth. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of nano DAP on soil biological properties. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,6-Diaminopimelic acid (DAPA) in microbial protein quantification of heifers fed different forage sources. Retrieved from [Link]

  • ResearchGate. (2024, May 9). Efficacy of DAP coated with bacterial strains and their metabolites for soil phosphorus availability and maize growth. Retrieved from [Link]

  • Hogan, I. J., & Dryden, D. M. (1966). Method for measuring this compound in total rumen contents and its application to the estimation of bacterial growth. Applied Microbiology, 14(1), 27–30. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (1993). In vivo metabolism of 2,2'-diaminopimelic acid from gram-positive and gram-negative bacterial cells by ruminal microorganisms and ruminants and its use as a marker of bacterial biomass. Retrieved from [Link]

  • ResearchGate. (2024). Efficacy of DAP coated with bacterial strains and their metabolites for soil phosphorus availability and maize growth. Retrieved from [Link]

  • Csapó, J., et al. (2008). Rapid method for the determination of this compound using ion exchange chromatography. Acta Universitatis Sapientiae, Alimentaria, 1, 99–108. Retrieved from [Link]

  • Human Metabolome Database. (2005, November 16). This compound. Retrieved from [Link]

  • MDPI. (2020). Early Response of Soil Microbial Biomass and Activity to Biofertilizer Application in Degraded Brunic Arenosol and Abruptic Luvisol of Contrasting Textures. Retrieved from [Link]

  • MDPI. (2022, March 1). Analysis of Major Bacteria and Diversity of Surface Soil to Discover Biomarkers Related to Soil Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration of N, this compound (DAPA) and purine bases (PB) in different bacterial pellets. Retrieved from [Link]

  • Davidson, I. (2003). Hydrolysis of samples for amino acid analysis. Methods in Molecular Biology, 211, 111–122. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Efficacy of Coated Diammonium Phosphate Formulations for Improving Crop Productivity and Nutrient Uptake in Maize. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. PubMed Central. Retrieved from [Link]

  • Weyrich, L. S., et al. (2020). Microbiome applications for pathology: challenges of low microbial biomass samples during diagnostic testing. The Journal of Pathology: Clinical Research, 6(3), 154-164. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Biomass Measurement Methods. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Standard operating procedure for soil enzyme activities. Retrieved from [Link]

  • Government of British Columbia. (n.d.). Soil Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Improvement of Soil Microbial Diversity through Sustainable Agricultural Practices and Its Evaluation by -Omics Approaches: A Perspective for the Environment, Food Quality and Human Safety. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Gut Microbiota-Derived this compound Promotes the NOD1/RIP2 Signaling Pathway and Plays a Key Role in the Progression of Severe Acute Pancreatitis. PubMed Central. Retrieved from [Link]

  • ISRIC. (n.d.). Procedures for soil analysis. Retrieved from [Link]

Sources

Synthesis and Application of Radiolabeled Diaminopimelic Acid for Advanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by a Senior Application Scientist

Abstract

This technical guide provides detailed protocols and expert insights into the synthesis, purification, and application of radiolabeled diaminopimelic acid (DAP), a critical tool for investigating bacterial metabolism and physiology. This compound is an essential component of the peptidoglycan cell wall in most Gram-negative and select Gram-positive bacteria, and its metabolic pathway is a validated target for novel antibacterial agents.[1][2] The use of radiolabeled DAP, particularly with Tritium (³H) or Carbon-14 (¹⁴C), enables precise tracing and quantification of cell wall synthesis, bacterial growth, and biomass.[3][4][5] This document offers step-by-step methodologies for both biosynthetic and chemical radiolabeling of DAP, comprehensive purification procedures, and a practical protocol for its use in metabolic flux studies, designed for researchers in microbiology, drug discovery, and biochemistry.

Introduction: The Significance of this compound in Bacterial Metabolism

2,6-Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays two pivotal roles in bacterial physiology. Primarily, it serves as the direct cross-linking amino acid in the peptidoglycan (PGN) layer of many bacterial species, providing structural integrity and rigidity to the cell wall.[6][7] Secondly, it is the immediate precursor to lysine in the bacterial lysine biosynthesis pathway, an essential amino acid for protein synthesis.[8][9]

The DAP biosynthesis pathway is absent in mammals, making the enzymes involved highly attractive targets for the development of new antibiotics with selective toxicity.[1][2] Studying this pathway and the dynamics of cell wall construction requires sophisticated tools. Radiolabeled DAP serves as an indispensable tracer, allowing researchers to monitor PGN synthesis in real-time, assess the efficacy of antibiotics that target the cell wall, and quantify bacterial biomass in complex environments like the rumen or marine ecosystems.[3][10][11]

This guide focuses on providing robust and validated protocols for preparing high-purity ³H- and ¹⁴C-labeled DAP and applying it to answer critical questions in bacterial metabolic research.

Foundational Principles: Choosing the Right Radiolabel for DAP

The selection of a radioisotope is a critical decision that dictates the experimental possibilities, sensitivity, and safety considerations.[12] The two most suitable isotopes for labeling DAP are Carbon-14 (¹⁴C) and Tritium (³H).

  • Carbon-14 (¹⁴C): As a constituent of the molecule's backbone, ¹⁴C provides a metabolically stable label that is not susceptible to exchange.[13] Its long half-life (5,730 years) means no correction for decay is needed during typical experimental timelines, making it ideal for long-term studies.[14] Modern "late-stage" labeling techniques, which introduce the isotope near the end of a synthetic route, have made ¹⁴C-synthesis more efficient.[15][16]

  • Tritium (³H): Tritium offers the advantage of exceptionally high specific activity (approx. 28.8 Ci/mmol), which is about 500 times greater than that of ¹⁴C.[17] This makes it invaluable for high-sensitivity applications like receptor-binding assays or when working with low bacterial concentrations. As a low-energy beta emitter, it requires less shielding, simplifying handling procedures.[17][18]

The choice between these isotopes depends on the specific experimental goals, required sensitivity, and available synthetic precursors.

FeatureTritium (³H) Labeling Carbon-14 (¹⁴C) Labeling
Half-Life 12.32 years[18]5,730 years[14][16]
Max. Specific Activity ~28.8 Ci/mmol[17]~62.4 mCi/mmol[19]
Emission Energy (β) Low (0.0186 MeV)[18]Low (0.156 MeV)[14]
Label Stability Generally stable, but potential for back-exchange at certain positions.[13]Highly stable; integrated into the carbon backbone.[13]
Common Synthesis Catalytic exchange, reduction with tritiated hydrides.[13][17][20]Multi-step synthesis from precursors like [¹⁴C]CO₂ or [¹⁴C]KCN.[15][19]
Primary Advantage Very high sensitivity.Metabolic stability and defined label position.[14]

Synthesis and Purification Protocols

High radiochemical purity is paramount for the integrity of metabolic studies, as impurities can lead to erroneous data and misinterpretation.[21][22] The following protocols are designed to yield high-purity radiolabeled DAP.

Protocol 1: Biosynthesis of [¹⁴C]-DAP using an Auxotrophic Strain

This method leverages the cellular machinery of a DAP auxotroph (a mutant unable to synthesize its own DAP) to incorporate a radiolabeled precursor specifically into the DAP pathway. This is an effective method for producing uniformly labeled DAP.[23][24]

Causality: The choice of an auxotrophic strain is critical; it ensures that the exogenous, radiolabeled precursor is efficiently channeled into the DAP synthesis pathway without dilution from endogenous synthesis. L-[¹⁴C]aspartate is an ideal precursor as it is a primary building block in the DAP pathway.[8][23]

Step-by-Step Methodology:

  • Strain and Culture Preparation:

    • Select a suitable E. coli DAP auxotroph.

    • Inoculate a starter culture in a rich medium (e.g., LB) supplemented with non-labeled DAP (50 µg/mL). Grow overnight at 37°C with shaking.

  • Labeling Protocol:

    • Harvest cells from the starter culture by centrifugation and wash twice with a minimal medium lacking DAP to remove residual nutrients.

    • Resuspend the cell pellet in fresh, pre-warmed minimal medium supplemented with a limiting amount of non-labeled DAP (e.g., 5 µg/mL) to initiate growth.

    • Add L-[U-¹⁴C]aspartic acid (Specific Activity: >200 mCi/mmol) to a final concentration of 1-5 µCi/mL.

    • Incubate the culture at 37°C with vigorous shaking for several hours, monitoring growth (OD₆₀₀).

  • Harvesting and Hydrolysis:

    • Harvest the radiolabeled cells by centrifugation in the mid-to-late exponential phase.

    • Isolate the crude peptidoglycan by boiling the cell pellet in a 4% SDS solution, followed by extensive washing with ultrapure water to remove SDS.

    • Hydrolyze the isolated peptidoglycan by resuspending the pellet in 6 M HCl and heating at 110°C for 16-18 hours in a sealed, acid-washed glass tube.

  • Initial Purification:

    • Remove HCl from the hydrolysate by repeated evaporation under a stream of nitrogen gas or by using a rotary evaporator.

    • Resuspend the dried hydrolysate in a small volume of acidic loading buffer (e.g., 0.1 M HCl).

Protocol 2: Tritium Labeling of DAP via Catalytic Exchange

This protocol describes a general method for introducing a high specific activity tritium label into DAP via hydrogen isotope exchange, catalyzed by a noble metal.

Causality: The palladium catalyst facilitates the dissociation of tritium gas (T₂) and its subsequent exchange with hydrogen atoms on the DAP molecule.[20] Post-reaction, labile tritium (bound to heteroatoms like N or O) must be removed by exchange with a protic solvent (e.g., methanol) to ensure the label is stable under physiological conditions.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a specialized glass reaction vessel suitable for handling tritium gas, dissolve 5-10 mg of non-labeled meso-diaminopimelic acid in 1-2 mL of an appropriate solvent (e.g., water or methanol).

    • Add 10% Palladium on Carbon (Pd/C) catalyst (1:1 weight ratio with DAP).

    • Freeze the mixture in liquid nitrogen, evacuate the vessel, and backfill with tritium gas (T₂) to the desired pressure (typically 0.5-1.0 atm).

  • Labeling Reaction:

    • Allow the mixture to thaw and stir vigorously at room temperature for 12-24 hours.

    • After the reaction, freeze the vessel again and carefully recover the excess tritium gas using a specialized gas handling system.

  • Removal of Labile Tritium:

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in 5 mL of methanol and evaporate again. Repeat this step 3-5 times to ensure complete removal of labile tritium.

    • The final product is the crude [³H]-DAP.

Protocol 3: Purification and Quality Control of Radiolabeled DAP

Regardless of the synthesis method, rigorous purification is essential. Ion-exchange chromatography is a highly effective technique for separating amino acids from a complex mixture like a cell hydrolysate.[25]

Step-by-Step Methodology:

  • Ion-Exchange Chromatography:

    • Prepare a cation-exchange column (e.g., Dowex-50W-X8 resin, H⁺ form).

    • Load the crude, redissolved radiolabeled DAP onto the column.

    • Wash the column extensively with ultrapure water to remove neutral and anionic contaminants.

    • Elute the bound amino acids using a step or gradient of ammonium hydroxide (e.g., 0.5 M to 2 M NH₄OH).

    • Collect fractions and monitor the radioactivity of each fraction using a liquid scintillation counter.

    • Pool the radioactive fractions containing DAP.

  • HPLC Analysis and Purification:

    • For the highest purity, subject the pooled fractions to reverse-phase HPLC. A method using a C18 column with a water/acetonitrile gradient containing an ion-pairing agent (like TFA) is often effective for underivatized amino acids.[26][27]

    • Monitor the eluent with a UV detector (if a non-labeled standard is co-injected) and an in-line radioactivity detector.

  • Quality Control:

    • Radiochemical Purity: Determine by radio-HPLC or by thin-layer chromatography (TLC) followed by autoradiography.[23] The purity should exceed 95%.

    • Chemical Identity: Confirm by co-elution with an authentic, non-labeled DAP standard on HPLC.

    • Specific Activity: Quantify the total radioactivity (scintillation counting) and the total mass (e.g., using a colorimetric assay like the ninhydrin method with a standard curve). Calculate the specific activity in mCi/mmol or MBq/mmol.[19]

Visualization of Key Processes

To better illustrate the workflow and underlying biology, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & QC S1 Biosynthesis ([¹⁴C]-Aspartate) P1 Ion-Exchange Chromatography S1->P1 Crude Product S2 Chemical Synthesis ([³H]-Gas Exchange) S2->P1 Crude Product P2 HPLC Purification P1->P2 Enriched DAP QC Quality Control (Purity, SA, Identity) P2->QC Purified DAP APP Application (Metabolic Studies) QC->APP Validated Tracer

Caption: General workflow for synthesis and validation of radiolabeled DAP.

DAP_Pathway Asp L-Aspartate ASA Aspartate-semialdehyde Asp->ASA THDP Tetrahydrodipicolinate ASA->THDP Succinyl N-Succinyl-LL-DAP THDP->Succinyl LL_DAP LL-Diaminopimelate Succinyl->LL_DAP Meso_DAP meso-Diaminopimelate (m-DAP) LL_DAP->Meso_DAP Lys L-Lysine Meso_DAP->Lys DAP Decarboxylase (LysA) PGN Peptidoglycan (Cell Wall) Meso_DAP->PGN PGN Synthesis Radio [¹⁴C] Aspartate (Precursor) Radio->Asp Incorporation

Sources

Application Notes and Protocols for In Situ Detection of Bacteria via Fluorescent Labeling of Peptidoglycan

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Significance of Peptidoglycan and Diaminopimelic Acid in Bacterial Detection

The bacterial cell wall is a unique and essential organelle that provides structural integrity and protection from environmental stresses. A key component of the cell wall in most bacteria is peptidoglycan (PG), a polymer consisting of glycan strands cross-linked by short peptides.[1][2] This structure is a prime target for antimicrobial agents and, consequently, for bacterial detection and imaging techniques.

This compound (DAP) is a unique amino acid found in the peptidoglycan of most Gram-negative bacteria and some Gram-positive species.[3][4][5] Its presence is a distinguishing feature of bacterial cell walls, making it an attractive, though challenging, target for specific labeling. While direct fluorescent labeling of DAP is not a widely established technique due to the lack of commercially available probes, the broader peptidoglycan synthesis pathway is amenable to fluorescent labeling through the incorporation of unnatural D-amino acid analogs.[6][7][8]

These application notes provide a comprehensive guide to the in situ fluorescent labeling of bacterial peptidoglycan, a robust method for detecting and studying bacteria in various contexts, including fundamental research and drug development. We will delve into the two predominant methods: one-step labeling with fluorescent D-amino acids (FDAAs) and two-step labeling via "click chemistry."

II. Principle of the Method: Hijacking the Peptidoglycan Synthesis Pathway

The in situ labeling of peptidoglycan relies on the promiscuity of the enzymes involved in its synthesis, particularly transpeptidases (penicillin-binding proteins, PBPs) and L,D-transpeptidases.[2] These enzymes are responsible for cross-linking the peptide chains of adjacent glycan strands, a crucial step in maintaining the integrity of the cell wall.

The core principle of the methods described herein is the metabolic incorporation of unnatural D-amino acid analogs that are either directly conjugated to a fluorophore (FDAAs) or feature a bioorthogonal handle for subsequent fluorescent tagging (click chemistry).[7][8] These analogs are recognized by the bacterial transpeptidases and incorporated into the peptidoglycan, effectively labeling sites of active cell wall synthesis.[2]

There are two primary pathways for the incorporation of these probes:

  • Extracytoplasmic Incorporation: This is the dominant mechanism for FDAA incorporation. D,D-transpeptidases and L,D-transpeptidases, located in the periplasm, catalyze the exchange of the terminal D-alanine of the pentapeptide stem with a fluorescently labeled D-amino acid from the extracellular environment.[2]

  • Cytoplasmic Incorporation: In this pathway, unnatural D-amino acid dipeptide analogs can be incorporated into the UDP-muramyl-pentapeptide precursor in the cytoplasm. This precursor is then transported to the periplasm and integrated into the growing peptidoglycan chain.[9][10]

The choice between a one-step (FDAA) or two-step (click chemistry) approach depends on the experimental goals, the bacterial species under investigation, and the desired fluorophore.

III. One-Step Labeling with Fluorescent D-Amino Acids (FDAAs)

FDAAs are D-amino acid analogs directly conjugated to a fluorescent molecule. This method offers a straightforward and rapid way to label sites of active peptidoglycan synthesis in living bacteria with minimal perturbation.[6][11] A wide array of FDAAs are available, spanning the visible spectrum and enabling multicolor experiments.[12][13]

Available Fluorescent D-Amino Acid Probes
Probe NameFluorophoreEmission ColorSuitable for Super-ResolutionReference
HADA7-hydroxycoumarinBlueNo[6]
NADANitrobenzofurazanGreenNo[6]
TDLTetramethylrhodamineRedNo[6]
sBADAGreenYes[11]
sCy5DAFar-RedYes[11]
Experimental Protocol: One-Step FDAA Labeling of E. coli

This protocol is a general guideline and may require optimization for different bacterial species and experimental conditions.

Materials:

  • Mid-log phase culture of E. coli

  • Luria-Bertani (LB) broth or other suitable growth medium

  • FDAA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold 70% ethanol)

  • Microcentrifuge and tubes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Grow E. coli in LB broth at 37°C with shaking to an optical density at 600 nm (OD600) of 0.2-0.5.

  • Labeling: Add the FDAA stock solution to the bacterial culture to a final concentration of 0.1-1 mM. The optimal concentration and incubation time will vary depending on the probe and the bacterial growth rate. For short-pulse labeling to visualize active growth sites, incubate for 5-15 minutes. For long-pulse labeling to stain the entire cell wall, incubate for one or more generations.

  • Washing: Pellet the cells by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Fixation (Optional but Recommended): Resuspend the cell pellet in 1 mL of fixative solution. Incubate for 15-20 minutes at room temperature. Fixation stops further label incorporation and preserves cell morphology.[6]

  • Final Washes: Pellet the fixed cells and wash twice with 1 mL of PBS to remove unincorporated FDAA.

  • Imaging: Resuspend the final cell pellet in a small volume of PBS. Mount the cells on a microscope slide with a coverslip and image using a fluorescence microscope with the appropriate excitation and emission filters for the chosen FDAA.

IV. Two-Step Labeling via Click Chemistry

This method involves two steps: first, the metabolic incorporation of a D-amino acid analog containing a bioorthogonal functional group (e.g., an azide or an alkyne), followed by the covalent attachment of a fluorescent probe with a complementary reactive group via a "click" reaction.[1][7][14] This approach offers greater flexibility in the choice of fluorophore and can provide a higher signal-to-noise ratio.

Workflow for Two-Step "Click Chemistry" Labeling

G cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Click Reaction Bacterial Culture Bacterial Culture Add D-amino acid analog\n(e.g., Azido-D-alanine) Add D-amino acid analog (e.g., Azido-D-alanine) Bacterial Culture->Add D-amino acid analog\n(e.g., Azido-D-alanine) Incubate Incubate Add D-amino acid analog\n(e.g., Azido-D-alanine)->Incubate Wash Cells Wash Cells Incubate->Wash Cells Add fluorescent probe with\ncomplementary handle\n(e.g., DBCO-fluorophore) Add fluorescent probe with complementary handle (e.g., DBCO-fluorophore) Wash Cells->Add fluorescent probe with\ncomplementary handle\n(e.g., DBCO-fluorophore) React React Add fluorescent probe with\ncomplementary handle\n(e.g., DBCO-fluorophore)->React Wash & Image Wash & Image React->Wash & Image

Caption: General workflow for two-step peptidoglycan labeling using click chemistry.

Experimental Protocol: Two-Step "Click Chemistry" Labeling of Bacteria

This protocol describes a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is copper-free and suitable for live-cell imaging.

Materials:

  • Mid-log phase bacterial culture

  • D-amino acid analog with an azide handle (e.g., 3-Azido-D-alanine)

  • Fluorescently labeled cyclooctyne (e.g., DBCO-Cy5)

  • Growth medium

  • PBS, pH 7.4

  • Microcentrifuge and tubes

  • Fluorescence microscope

Procedure:

Part 1: Metabolic Labeling

  • Cell Culture: Grow bacteria to mid-log phase in their appropriate growth medium.

  • Labeling: Add the azido-D-amino acid analog to the culture to a final concentration of 1-5 mM. Incubate for a duration appropriate for the bacterial species and experimental goals (from minutes to several hours).

  • Washing: Pellet the cells by centrifugation and wash them three times with PBS to remove the unincorporated analog.

Part 2: Click Reaction (SPAAC)

  • Reaction Setup: Resuspend the washed, azide-labeled cells in PBS or a suitable imaging medium.

  • Add Fluorophore: Add the cyclooctyne-functionalized fluorescent dye to the cell suspension. A typical starting concentration is 10-50 µM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or the optimal growth temperature for the bacteria, protected from light.

  • Washing: Pellet the cells by centrifugation and wash them three times with PBS to remove the unreacted fluorophore.

  • Imaging: Resuspend the final cell pellet in PBS and image as described for the one-step method.

V. Troubleshooting and Considerations

IssuePossible CauseSuggested Solution
No or weak fluorescent signal - Inefficient probe incorporation- Incorrect filter set- Probe degradation- Increase probe concentration or incubation time- Verify microscope filter specifications- Store probes as recommended (e.g., -20°C, protected from light)
High background fluorescence - Insufficient washing- Non-specific binding of the probe- Increase the number and volume of wash steps- Include a blocking step (e.g., with BSA) for fixed cells in click chemistry
Cell lysis or altered morphology - Probe toxicity at high concentrations- Harsh centrifugation or washing- Perform a dose-response curve to determine the optimal, non-toxic probe concentration- Use lower centrifugation speeds and gentle resuspension
Uneven labeling - Heterogeneous metabolic activity in the bacterial population- Ensure the culture is in the exponential growth phase for uniform labeling- Use synchronized cultures if necessary

VI. Applications in Research and Drug Development

  • Visualizing Bacterial Growth and Division: Track the spatiotemporal dynamics of cell wall synthesis during the bacterial life cycle.[6]

  • Antibiotic Susceptibility Testing: Rapidly assess the efficacy of antibiotics that target cell wall synthesis by monitoring the inhibition of probe incorporation.[15]

  • Studying Bacterial Morphology: Analyze cell shape determination and maintenance in different bacterial species.

  • In Situ Detection in Complex Environments: Identify and visualize specific bacteria within mixed populations or host-pathogen interactions.[7]

  • High-Resolution Imaging: Utilize probes compatible with super-resolution microscopy to visualize peptidoglycan architecture at the nanoscale.[11]

VII. Conclusion

Fluorescent labeling of peptidoglycan using D-amino acid analogs is a powerful and versatile technique for the in situ detection and study of bacteria. While direct labeling of this compound remains a challenge, the methods described in these application notes provide robust and well-established alternatives for visualizing bacterial cell wall synthesis. By carefully selecting the appropriate probe and optimizing the labeling conditions, researchers can gain valuable insights into bacterial physiology, pathogenesis, and antibiotic mechanisms of action.

VIII. References

  • Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 10(1), 33-52. [Link]

  • Liechti, G. W., et al. (2020). Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes. Chemical Society Reviews, 49(15), 5186-5211. [Link]

  • Liechti, G. W., et al. (2020). Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes. PMC. [Link]

  • Siegrist, M. S., et al. (2013). D-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 8(3), 500-505. [Link]

  • Suh, M., et al. (2022). Fluorescent d-Amino Acids for Super-resolution Microscopy of the Bacterial Cell Wall. ACS Chemical Biology, 17(9), 2449-2456. [Link]

  • Hsu, Y.-P., et al. (2017). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science, 8(9), 6315-6321. [Link]

  • Hsu, Y.-P., et al. (2017). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. PMC. [Link]

  • O'Rourke, T., et al. (2018). The synthesis of this compound containing peptidoglycan fragments using metathesis cross coupling. ResearchGate. [Link]

  • Kasper, J. C., et al. (2016). Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment. ACS Infectious Diseases, 2(4), 302-309. [Link]

  • Kasper, J. C., et al. (2016). Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment. PubMed. [Link]

  • Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. ResearchGate. [Link]

  • Zlitni, A., et al. (2019). Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging. eScholarship. [Link]

  • Liu, Y., et al. (2024). Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie International Edition, 63(18), e202319400. [Link]

  • Peng, L., et al. (2022). d-Amino Acid-Based Metabolic Labeling Enables a Fast Antibiotic Susceptibility Test of Both Isolated Bacteria and Bronchoalveolar Lavage Fluid. Advanced Healthcare Materials, 11(6), e2101736. [Link]

  • Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2743-2753. [Link]

  • Brizuela, C., et al. (2020). Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall. Methods in Molecular Biology, 2135, 137-148. [Link]

  • Hasegawa, M., et al. (2008). Synthesis of this compound containing peptidoglycan fragments and tracheal cytotoxin (TCT) and investigation of their biological functions. Chemistry, 14(33), 10318-10330. [Link]

  • Kumar, R., et al. (2022). The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Molecules, 28(1), 263. [Link]

Sources

Application Notes and Protocols for Screening Inhibitors of the Diaminopimelic Acid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The diaminopimelic acid (DAP) biosynthesis pathway is an essential metabolic route in most bacteria for the synthesis of L-lysine and meso-diaminopimelic acid (meso-DAP), a key component of the peptidoglycan cell wall in many Gram-negative and some Gram-positive bacteria. Crucially, this pathway is absent in mammals, making its constituent enzymes prime targets for the development of novel antibacterial agents. This guide provides a comprehensive overview of the DAP pathway and detailed, field-proven protocols for establishing robust and reliable assays to screen for inhibitors of its key enzymes. The methodologies described herein are designed to be adaptable for both low-throughput mechanistic studies and high-throughput screening (HTS) campaigns, empowering researchers to identify and characterize new classes of antibiotics.

The this compound Pathway: A Clinically Significant Antibacterial Target

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The DAP pathway represents a largely unexploited target space for antibacterial drug discovery. Its essentiality for bacterial survival, coupled with its absence in humans, provides a clear therapeutic window.[1][2] Inhibition of any of the enzymes in this pathway can lead to either the depletion of lysine, an essential amino acid for protein synthesis, or the disruption of peptidoglycan synthesis, leading to compromised cell wall integrity and ultimately, cell death.[1]

The DAP pathway initiates from L-aspartate and culminates in the production of L-lysine. There are several variations of the pathway, primarily differing in the steps that convert tetrahydrodipicolinate (THDP) to meso-DAP. The most common variants are the acylase pathways (succinylase and acetylase), the dehydrogenase pathway, and the recently discovered aminotransferase (DapL) pathway.[1][3] This diversity offers multiple enzymatic targets for inhibitor screening.

Diagram of the this compound (DAP) Biosynthesis Pathways

DAP_Pathway cluster_upper Upper Pathway (Common to all variants) cluster_succinylase Succinylase Variant cluster_dapl Aminotransferase Variant cluster_dehydrogenase Dehydrogenase Variant cluster_final Final Step L-Aspartate L-Aspartate Aspartyl-P Aspartyl-P L-Aspartate->Aspartyl-P  Ask (LysC) Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-P->Aspartate-semialdehyde  Asd Dihydrodipicolinate Dihydrodipicolinate Aspartate-semialdehyde->Dihydrodipicolinate  DapA Tetrahydrodipicolinate (THDP) Tetrahydrodipicolinate (THDP) Dihydrodipicolinate->Tetrahydrodipicolinate (THDP)  DapB N-Succinyl-amino-ketopimelate N-Succinyl-amino-ketopimelate THDP_S->N-Succinyl-amino-ketopimelate  DapD N-Succinyl-LL-DAP N-Succinyl-LL-DAP N-Succinyl-amino-ketopimelate->N-Succinyl-LL-DAP  DapC LL-DAP LL-DAP N-Succinyl-LL-DAP->LL-DAP  DapE meso-DAP_S meso-DAP LL-DAP->meso-DAP_S  DapF LL-DAP_L LL-DAP THDP_L->LL-DAP_L  DapL meso-DAP_L meso-DAP LL-DAP_L->meso-DAP_L  DapF meso-DAP_D meso-DAP THDP_D->meso-DAP_D  Ddh L-Lysine L-Lysine meso-DAP_F->L-Lysine  LysA

Caption: Overview of the main variants of the DAP biosynthesis pathway.

Assay Formats for DAP Pathway Inhibitor Screening

A variety of assay formats can be employed to screen for inhibitors of DAP pathway enzymes. The choice of assay depends on several factors, including the specific enzyme being targeted, the desired throughput, and the available instrumentation.

Assay FormatPrincipleAdvantagesDisadvantages
Spectrophotometric (Absorbance) Measures the change in absorbance of a substrate, product, or cofactor (e.g., NADH/NADPH at 340 nm).Simple, cost-effective, robust.Lower sensitivity, potential for interference from colored compounds.[4]
Fluorometric Measures changes in fluorescence of a substrate, product, or coupled reporter.High sensitivity, suitable for miniaturization and HTS.[4]Susceptible to interference from fluorescent compounds (quenching or enhancement).[4]
Coupled Enzyme Assays The product of the target enzyme is used as a substrate by a second "coupling" enzyme, which produces a detectable signal.Enables the assay of enzymes whose reactions do not produce a direct signal.Can be complex to optimize, potential for inhibitors to affect the coupling enzyme, cost of additional enzymes.[1]
Discontinuous (Endpoint) Assays The reaction is stopped after a fixed time, and the product is quantified, often by a colorimetric reaction (e.g., ninhydrin).Simple, can be used when a continuous assay is not feasible.Less precise for kinetic studies, lower throughput.
Label-Free Assays Detect enzymatic reactions through changes in physical properties like mass or heat (e.g., surface plasmon resonance, isothermal titration calorimetry).Provides direct binding and thermodynamic data.Lower throughput, requires specialized instrumentation.[4]

Detailed Protocols for Key DAP Pathway Enzyme Assays

The following sections provide detailed, step-by-step protocols for screening inhibitors against key enzymes of the DAP pathway.

Dihydrodipicolinate Synthase (DapA) Assay

DapA catalyzes the first committed step in the DAP pathway, the condensation of (S)-aspartate-β-semialdehyde ((S)-ASA) and pyruvate.[5][6][7]

This is a discontinuous assay where the product of the DapA reaction, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinate (HTPA), forms a colored adduct with o-aminobenzaldehyde (o-ABA) that can be measured spectrophotometrically. This assay is suitable for HTS.[8]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • DapA Enzyme: Prepare a stock solution of purified DapA in Assay Buffer. The final concentration in the assay will need to be optimized.

    • Substrates: Prepare stock solutions of sodium pyruvate (e.g., 50 mM) and (S)-ASA (e.g., 50 mM) in Assay Buffer.

    • o-ABA Reagent: Prepare a solution of o-aminobenzaldehyde in a suitable buffer as described in the literature.[8]

  • Assay Procedure (384-well plate format):

    • Add 2 µL of test compound (dissolved in DMSO) or DMSO (for controls) to the wells of a 384-well plate.

    • Add 20 µL of a solution containing DapA enzyme, sodium pyruvate (final concentration 0.5 mM), and (S)-ASA (final concentration 0.5 mM) in Assay Buffer.[8]

    • Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes).

    • Stop the reaction and develop the color by adding 10 µL of the o-ABA reagent.

    • Incubate for a further 15 minutes at room temperature.

    • Measure the absorbance at 520-540 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO controls.

    • Determine the IC₅₀ value for active compounds by fitting the dose-response data to a suitable model.

Diagram of the DapA Assay Workflow

DapA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrates, and o-ABA Reagent Dispense Dispense Compound/DMSO to 384-well plate Reagents->Dispense Add_Mix Add DapA Enzyme and Substrates Dispense->Add_Mix Incubate_1 Incubate at RT Add_Mix->Incubate_1 Stop_Develop Add o-ABA Reagent to stop reaction and develop color Incubate_1->Stop_Develop Incubate_2 Incubate at RT Stop_Develop->Incubate_2 Read Measure Absorbance at 520-540 nm Incubate_2->Read Calculate Calculate % Inhibition Read->Calculate Determine_IC50 Determine IC50 values for active compounds Calculate->Determine_IC50

Caption: Workflow for the DapA o-ABA colorimetric assay.

Dihydrodipicolinate Reductase (DapB) Assay

DapB catalyzes the NADPH-dependent reduction of dihydrodipicolinate to tetrahydrodipicolinate.[9][10]

The activity of DapB can be monitored continuously by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺. This assay requires the product of the DapA reaction as the substrate for DapB, making it a coupled assay.[5][9]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl.

    • Enzymes: Prepare stock solutions of purified DapA and DapB in Assay Buffer.

    • Substrates and Cofactors: Prepare stock solutions of (S)-ASA (e.g., 10 mM), sodium pyruvate (e.g., 10 mM), and NADPH (e.g., 10 mM) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Assay Buffer

      • (S)-ASA (to a final concentration of, for example, 200 µM)

      • Sodium pyruvate (to a final concentration of, for example, 200 µM)

      • DapA (concentration to be optimized to ensure it is not rate-limiting)

      • DapB (at a concentration that gives a linear reaction rate)

      • Test compound or DMSO

    • Pre-incubate the mixture for 5-10 minutes at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding NADPH (to a final concentration of, for example, 150 µM).

    • Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition and IC₅₀ values as described for the DapA assay.

N-succinyl-L,L-diaminopimelate desuccinylase (DapE) Assay

DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to L,L-diaminopimelic acid and succinate.[11][12]

This is a discontinuous assay that measures the formation of the primary amine product, L,L-DAP, which reacts with ninhydrin to produce a colored compound (Ruhemann's purple) that can be quantified at 570 nm.[4][11][13]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.[4]

    • DapE Enzyme: Prepare a stock solution of purified DapE in Assay Buffer. A final concentration of around 8 nM is a good starting point.[4]

    • Substrate: Prepare a stock solution of L,L-SDAP (or a suitable analog like N⁶-methyl-L,L-SDAP) in Assay Buffer.[11]

    • Ninhydrin Reagent: Prepare a 2% (w/v) solution of ninhydrin in a suitable solvent (e.g., ethylene glycol).

    • Quenching Solution: 1 M HCl.

  • Assay Procedure:

    • In a microcentrifuge tube or 96-well plate, combine Assay Buffer, DapE enzyme, and the test compound or DMSO.

    • Pre-incubate for 5 minutes at 30°C.

    • Initiate the reaction by adding the substrate (e.g., to a final concentration of 2 mM).[4]

    • Incubate for 10 minutes at 30°C.[4]

    • Stop the reaction by heating to 100°C for 1 minute, followed by cooling on ice.[4]

    • Add the ninhydrin reagent and mix.

    • Heat the mixture at 80°C for 10 minutes to allow for color development.[4]

    • Cool to room temperature and measure the absorbance at 570 nm.

Diaminopimelate Epimerase (DapF) Assay

DapF catalyzes the epimerization of L,L-DAP to meso-DAP.

The activity of DapF can be measured in a coupled assay where the product, meso-DAP, is a substrate for a coupling enzyme, such as diaminopimelate dehydrogenase (DAPDH), which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm is monitored.[14]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.8.

    • Enzymes: Prepare stock solutions of purified DapF and DAPDH.

    • Substrate and Cofactor: Prepare stock solutions of L,L-DAP and NADP⁺ in Assay Buffer.

  • Assay Procedure:

    • To a cuvette or microplate well, add Assay Buffer, L,L-DAP, NADP⁺, an excess of DAPDH (to ensure DapF is rate-limiting), and the test compound or DMSO.

    • Pre-incubate at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding DapF.

    • Monitor the increase in absorbance at 340 nm over time.

Diaminopimelate Decarboxylase (LysA) Assay

LysA catalyzes the final step in lysine biosynthesis, the decarboxylation of meso-DAP to L-lysine.[15]

The production of L-lysine by LysA is coupled to the activity of saccharopine dehydrogenase (SDH), which in the presence of α-ketoglutarate and NADH, converts lysine to saccharopine with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.[16]

  • Reagent Preparation:

    • Assay Buffer: 200 mM Tris-HCl, pH 8.0.[16]

    • Enzymes: Prepare stock solutions of purified LysA and SDH.

    • Substrates and Cofactors: Prepare stock solutions of meso-DAP, α-ketoglutarate, NADH, and pyridoxal-5'-phosphate (PLP) in Assay Buffer.

  • Assay Procedure:

    • In a microplate well, combine Assay Buffer, meso-DAP, α-ketoglutarate, NADH, PLP, SDH, and the test compound or DMSO.

    • Pre-incubate for 10 minutes at 37°C.[16]

    • Initiate the reaction by adding LysA.

    • Monitor the decrease in absorbance at 340 nm over time.[16]

L,L-diaminopimelate aminotransferase (DapL) Assay

DapL catalyzes the direct conversion of THDP to L,L-DAP in a recently discovered variant of the DAP pathway.[1][17]

The activity of DapL is typically assayed in the reverse (catabolic) direction, where L,L-DAP and α-ketoglutarate are converted to THDP and glutamate. The formation of glutamate can be coupled to the activity of glutamate dehydrogenase, which reduces NADP⁺ to NADPH, leading to an increase in absorbance at 340 nm.[18]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.5.[18]

    • Enzymes: Prepare stock solutions of purified DapL and L-glutamate dehydrogenase.

    • Substrates and Cofactors: Prepare stock solutions of L,L-DAP, α-ketoglutarate, NADP⁺, and PLP in Assay Buffer.

  • Assay Procedure:

    • In a 1 mL reaction mixture, combine Assay Buffer, L,L-DAP (e.g., 0.5 mM), α-ketoglutarate (e.g., 2 mM), NADP⁺ (e.g., 10 mM), PLP (e.g., 0.25 mM), L-glutamate dehydrogenase (e.g., 20 units), and the test compound or DMSO.[18]

    • Pre-incubate at 37°C.[18]

    • Initiate the reaction by adding DapL.

    • Continuously monitor the increase in absorbance at 340 nm.[18]

Data Interpretation and Troubleshooting

Kinetic Parameters of Key DAP Pathway Enzymes

The following table provides representative kinetic parameters for some of the DAP pathway enzymes. These values can serve as a useful reference when optimizing assay conditions and interpreting results.

EnzymeOrganismSubstrateK_m (mM)k_cat (s⁻¹)Reference
DapL Chlamydomonas reinhardtiiL,L-DAP0.3~11.6 (reverse)[19]
DapL Arabidopsis thalianaL,L-DAP0.06722.3 (reverse)[20]
LysA (DAPDC) Escherichia colimeso-DAP0.9755[21]
LysA (DAPDC) Mycobacterium tuberculosismeso-DAP1.6228[21]
LysA (DAPDC) Cyanothece sp. ATCC 51142meso-DAP1.201.68[21]
Troubleshooting Common Assay Problems
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal Inactive enzyme. Incorrect buffer pH or temperature. Omission of a key reagent. Expired or degraded reagents. Incorrect plate reader settings.Verify enzyme activity with a positive control. Optimize pH and temperature. Double-check the protocol and reagent addition. Prepare fresh reagents. Confirm wavelength and filter settings.[22][23]
High Background Contaminated reagents. Non-specific binding of antibodies (in ELISA-based formats). Autofluorescence/absorbance of test compounds.Prepare fresh buffers and reagents. Use appropriate blocking buffers. Run compound-only controls and subtract background.[23]
High Well-to-Well Variability Pipetting errors. Uneven temperature across the plate ("edge effects"). Bubbles in wells.Use calibrated pipettes and ensure proper mixing. Incubate plates in a humidified chamber and avoid stacking. Centrifuge plates briefly to remove bubbles.[23]
Non-linear Reaction Progress Curves Substrate depletion. Product inhibition. Enzyme instability.Use lower enzyme concentrations or shorter reaction times. Perform progress curve analysis to check for inhibition. Optimize buffer conditions for enzyme stability.[19]
Inconsistent IC₅₀ Values Inhibitor instability or precipitation. Incorrect inhibitor concentration series. Assay conditions not at steady-state.Check inhibitor solubility in the assay buffer. Prepare fresh dilutions for each experiment. Ensure the reaction is in the linear range.

Conclusion

The assays and protocols detailed in this guide provide a robust framework for the discovery and characterization of inhibitors targeting the bacterial this compound biosynthesis pathway. By understanding the principles behind each assay and adhering to rigorous experimental design, researchers can effectively screen compound libraries and identify promising new leads for the development of urgently needed antibacterial therapies. The adaptability of these methods for high-throughput screening makes them particularly valuable in modern drug discovery campaigns.

References

  • Bio-protocol. (n.d.). Enzyme assay studies. Retrieved from [Link]

  • Peverelli, M. G., & Perugini, M. A. (2015). An optimized coupled assay for quantifying diaminopimelate decarboxylase activity. Biochimie, 115, 153–159.
  • McCoy, A. J., Faysal, K., & Hudson, A. O. (2014). L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. Frontiers in Microbiology, 5, 485.
  • Heath, T. K., Lutz, M. R., Jr., Reidl, C. T., Guzman, E. R., Herbert, C. A., Nocek, B. P., et al. (2018). Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. PLoS ONE, 13(4), e0196010.
  • ResearchGate. (n.d.). DAP/ L -lysine anabolic pathways. The pathways are denoted by the acyl... [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme kinetic analysis of At-DAPDC1 and At-DAPDC2. The catalytic... [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). The diaminopimelate/Lys synthesis pathways. The pathways are annotated... [Diagram]. Retrieved from [Link]

  • Singh, P., et al. (2023). In silico virtual screening for the identification of novel inhibitors against dihydrodipicolinate reductase (DapB) of Mycobacterium tuberculosis, a key enzyme of diaminopimelate pathway. Microbiology Spectrum, 11(6), e02065-23.
  • Cox, R. J. (1996). The DAP pathway to lysine as a target for antimicrobial agents.
  • Hor, L., et al. (2013). A new robust kinetic assay for DAP epimerase activity. Biochimie, 95(10), 1963-1968.
  • Goyal, A., et al. (2011). Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis. Journal of Bacteriology, 193(19), 5235–5242.
  • Soares da Costa, T. P., et al. (2021). Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants. eLife, 10, e68962.
  • Peng, B., et al. (2020). Identification of Small-Molecule Inhibitors of Brucella Diaminopimelate Decarboxylase by Using a High-Throughput Screening Assay. Frontiers in Cellular and Infection Microbiology, 10, 24.
  • Hudson, A. O., et al. (2008). Biochemical and Phylogenetic Characterization of a Novel Diaminopimelate Biosynthesis Pathway in Prokaryotes Identifies a Diverged Form of ll-Diaminopimelate Aminotransferase. Journal of Bacteriology, 190(9), 3256–3263.
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Dogovski, C., et al. (2010). Dimerization of Bacterial Diaminopimelate Epimerase Is Essential for Catalysis. Journal of Biological Chemistry, 285(25), 19244–19254.
  • Fan, Y., et al. (2019). Reconstruction of the this compound Pathway to Promote L-lysine Production in Corynebacterium glutamicum. International Journal of Molecular Sciences, 20(21), 5348.
  • Hudson, A. O., et al. (2006). l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. Proceedings of the National Academy of Sciences, 103(47), 17791–17796.
  • UniProt. (n.d.). lysA - Diaminopimelate decarboxylase - Escherichia coli (strain K12). Retrieved from [Link]

  • Peverelli, M. G., & Perugini, M. A. (2015). Dimerization of Bacterial Diaminopimelate Decarboxylase Is Essential for Catalysis. Journal of Biological Chemistry, 290(48), 28793–28804.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • News-Medical.Net. (2024, September 17). Common ELISA mistakes and how automation can help eliminate them. Retrieved from [Link]

  • ResearchGate. (2018, June 16). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? Retrieved from [Link]

  • Favaloro, E. J., & Lippi, G. (2015). Pearls and pitfalls in factor inhibitor assays.
  • Kim, D. W., et al. (2018). Optimization of the ninhydrin reaction and development of a multiwell plate-based high-throughput proline detection assay. Analytical Biochemistry, 556, 43–48.
  • Singh, P., et al. (2023). In silico virtual screening for the identification of novel inhibitors against dihydrodipicolinate reductase (DapB)
  • Stauß, P., et al. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules, 26(17), 5183.
  • Biocompare. (2021, March 23). Spectrophotometer Troubleshooting Guide. Retrieved from [Link]

  • Automata. (n.d.). Common errors in manual ELISA assays and how automation can help. Retrieved from [Link]

  • G-Biosciences. (2018, December 18). Three most common ELISA Challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Basics of HTS Assay Design and Optimization. Retrieved from [Link]

  • PubMed Central. (n.d.). Laboratory testing for factor VIII and IX inhibitors in haemophilia: A review. Retrieved from [Link]

  • Hinotek. (n.d.). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Retrieved from [Link]

  • Biocompare. (2022, February 17). Spectrophotometer Selection and Troubleshooting. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of Diaminopimelic Acid (DAP) Auxotrophs in Genetic Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of Diaminopimelic Acid in Bacterial Physiology

This compound (DAP) is a non-proteinogenic amino acid that holds a unique and indispensable position in the biology of many bacteria.[1][2] It serves two primary, critical functions:

  • Essential Peptidoglycan Component: In Gram-negative bacteria and certain Gram-positive species, meso-DAP is a key building block of the peptidoglycan cell wall.[1][2][3][4] It forms the cross-links between glycan chains, creating a rigid sacculus that provides structural integrity and protects the cell from osmotic lysis.[2][3]

  • Lysine Precursor: DAP is the penultimate intermediate in the biosynthetic pathway that produces L-lysine, an essential amino acid for protein synthesis.[3][5][6]

Crucially, the DAP biosynthesis pathway is absent in mammals, who must obtain lysine from their diet.[1][3][5] This metabolic distinction makes the DAP pathway an attractive target for antimicrobial drug development and a powerful tool for genetic manipulation. Bacteria with mutations in the genes of the DAP pathway—known as DAP auxotrophs—cannot synthesize their own DAP. Consequently, they are unable to build their cell wall or produce lysine, leading to cell lysis unless DAP is supplied exogenously in the growth medium.[6][7][8] This conditional lethality is the foundation for their versatile applications in genetic research.

This guide provides a detailed overview of the core applications of DAP auxotrophs, focusing on their use as a robust, antibiotic-free system for plasmid maintenance and as a highly efficient counter-selection tool in bacterial conjugation.

The DAP Biosynthetic Pathway: A Target for Genetic Engineering

The synthesis of DAP from aspartate involves a series of enzymatic steps encoded by the dap genes. In Escherichia coli, these genes are scattered across the chromosome rather than organized in a single operon.[9] The most common pathway, the succinylase pathway, provides several targets for generating auxotrophic mutations.

A simplified representation of this key pathway is illustrated below. Disrupting any of these enzymatic steps can lead to DAP auxotrophy. The dapA gene, encoding dihydrodipicolinate synthase, is a frequent target for creating auxotrophs as it catalyzes an early, committed step in the pathway.[7][10][11]

DAP_Biosynthesis Aspartate L-Aspartate-semialdehyde + Pyruvate THDP Tetrahydrodipicolinate Aspartate->THDP Succinyl_Keto N-Succinyl-L-2-amino-6-ketopimelate THDP->Succinyl_Keto DapD Succinyl_DAP N-Succinyl-LL-DAP Succinyl_Keto->Succinyl_DAP LL_DAP LL-DAP Succinyl_DAP->LL_DAP DapE meso_DAP meso-DAP LL_DAP->meso_DAP Lysine L-Lysine meso_DAP->Lysine LysA Peptidoglycan Peptidoglycan Synthesis meso_DAP->Peptidoglycan

Figure 1: Simplified DAP/Lysine Biosynthesis Pathway. Key enzymes (DapA, DapD, etc.) are targets for creating auxotrophic mutations. Disruption of these genes blocks the pathway, making the cell dependent on external DAP for survival.

Application 1: Antibiotic-Free Plasmid Selection and Maintenance

The overuse of antibiotic resistance genes as selectable markers in research and biotechnology is a growing concern. DAP auxotrophy offers a robust and elegant alternative for ensuring plasmid stability.

Principle of Complementation

The system relies on a simple principle:

  • Host Strain: An E. coli strain is engineered with a deletion in a key dap gene (e.g., ΔdapA or ΔdapD), rendering it a DAP auxotroph.[8][12]

  • Plasmid Vector: The plasmid of interest is engineered to carry a functional copy of the corresponding dap gene (dapA or dapD).

  • Selection Condition: The transformed auxotrophic host is grown in a rich medium (like LB) that lacks DAP.[8]

Under these conditions, only cells that retain the plasmid can synthesize DAP and survive. Cells that lose the plasmid will lyse, creating a powerful selective pressure that ensures the plasmid is stably maintained in the bacterial population without the need for antibiotics.[12] This method is particularly valuable for large-scale fermentations and for in vivo studies where the introduction of antibiotic resistance genes is undesirable.[10][13]

Plasmid_Maintenance cluster_host Host Cell (ΔdapA) cluster_plasmid Plasmid cluster_loss Scenario: Plasmid Loss Host_Chr Bacterial Chromosome (dapA gene deleted) DAP_Pathway Blocked DAP Pathway Host_Chr->DAP_Pathway no functional DapA Cell_Survival Cell Growth & Survival (in DAP-free medium) DAP_Pathway->Cell_Survival DAP Synthesis Plasmid Plasmid Vector (carries functional dapA gene) DapA_Protein DapA Protein Plasmid->DapA_Protein expresses DapA_Protein->DAP_Pathway complements & restores pathway Lost_Plasmid Host Cell (ΔdapA) (Plasmid is lost) Blocked_Pathway Blocked DAP Pathway (No DapA protein) Lost_Plasmid->Blocked_Pathway Cell_Lysis Cell Lysis Blocked_Pathway->Cell_Lysis Conjugation_Counterselection Conjugation & Counter-selection Workflow Donor E. coli Donor (ΔdapA, carries plasmid) Mating_Plate Step 1: Mating Plate on DAP-supplemented medium Donor->Mating_Plate Recipient Recipient Bacterium (DAP prototroph) Recipient->Mating_Plate Selection_Plate Step 2: Selection Plate on DAP-free medium Mating_Plate->Selection_Plate Transfer cell mixture Donor_Lysis Donor cells lyse (cannot synthesize DAP) Selection_Plate->Donor_Lysis Exconjugant Exconjugant Growth (Recipient + Plasmid) Selection_Plate->Exconjugant

Figure 3: DAP Auxotrophy for Conjugation Counter-selection. The DAP-auxotrophic donor is efficiently eliminated after mating by plating on a DAP-free medium, allowing for the selective growth of recipient exconjugants.

Protocol 2: Intergeneric Conjugation Using a ΔdapA E. coli Donor

This protocol provides a general framework for conjugating a plasmid from a DAP-auxotrophic E. coli donor (e.g., WM3064) to a DAP-prototrophic recipient (e.g., Pseudomonas, Streptomyces). [7][11][14] Materials:

  • E. coli donor strain (e.g., WM3064), harboring the desired plasmid. [14]* Recipient bacterial strain.

  • LB medium and LB agar.

  • Appropriate growth medium for the recipient strain.

  • DAP stock solution (50 mg/mL).

  • Antibiotic for selecting the plasmid in the recipient, if applicable.

Procedure:

  • Preparation of Cultures:

    • Donor: Inoculate the E. coli ΔdapA donor strain into 5 mL of LB broth supplemented with DAP (300 µM or ~60 µg/mL is typical for strains like WM3064) and any antibiotic required to maintain the plasmid in the donor. [14]Grow overnight at 37°C. Subculture into fresh, DAP-supplemented medium and grow to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). [14] * Recipient: Inoculate the recipient strain into its optimal growth medium and grow to late-log phase.

  • Mating:

    • Causality: Washing the cells removes residual antibiotics and medium components. Mixing them in a small volume on a solid surface facilitates the cell-to-cell contact required for conjugation.

    • Harvest 1 mL of the donor culture and 1 mL of the recipient culture by centrifugation.

    • Wash the cell pellets by resuspending in 1 mL of plain LB (for the donor) or recipient medium (for the recipient) and centrifuging again.

    • Resuspend both pellets together in a small volume (e.g., 50 µL) of SOC or LB medium.

    • Spot the 50 µL mixture onto the center of an LB agar plate supplemented with DAP. This allows both donor and recipient to thrive during the mating process.

    • Incubate the mating plate for 4-8 hours (or overnight) at a temperature permissive for both strains (e.g., 28-37°C).

  • Selection of Exconjugants:

    • After incubation, use a sterile loop or scraper to collect the entire bacterial lawn from the mating spot.

    • Resuspend the cells in 1 mL of sterile saline or recipient growth medium.

    • Make a series of 10-fold serial dilutions of the cell suspension.

    • Plate 100 µL of appropriate dilutions onto the selection medium. The selection medium should be:

      • DAP-free: This is the critical step to kill the E. coli donor. [7][11] * Contain an antibiotic to select for the plasmid that has been transferred to the recipient.

      • Be based on a minimal or selective agar that does not support robust growth of any residual E. coli (an additional selective pressure).

    • Incubate the plates at the optimal temperature for the recipient strain until colonies appear (this may take 2-5 days depending on the recipient).

  • Verification:

    • Pick several colonies from the selection plate and streak them onto a fresh, identical selection plate to confirm their phenotype.

    • Perform colony PCR or plasmid DNA extraction and restriction digest to verify the presence of the transferred plasmid in the recipient strain.

Conclusion and Field Insights

The use of this compound auxotrophs represents a powerful, versatile, and biologically contained approach to modern genetic engineering. By leveraging a fundamental metabolic dependency, researchers can move away from a reliance on antibiotic resistance markers for routine tasks like plasmid maintenance and donor cell counter-selection. This not only aligns with efforts to reduce the environmental dissemination of resistance genes but also provides a more robust and often more efficient technical solution. The conditional lethality of DAP auxotrophs is a sharp, definitive selection mechanism, leading to high-fidelity plasmid maintenance and exceptionally clean counter-selection in conjugation experiments. As genetic engineering tackles more complex systems and moves into in vivo and environmental applications, such elegant, antibiotic-free tools will become increasingly indispensable.

References

  • Title: this compound Source: Grokipedia URL
  • Title: A this compound auxotrophic Escherichia coli donor provides improved counterselection following intergeneric conjugation with actinomycetes Source: PubMed URL: [Link]

  • Title: A this compound auxotrophic Escherichia coli donor provides improved counterselection following intergeneric conjugation with actinomycetes Source: Canadian Science Publishing URL: [Link]

  • Title: antibiotic-free plasmid selection and maintenance in bacteria Source: Cranfield University URL: [Link]

  • Title: Different Modes of Diaminopimelate Synthesis and Their Role in Cell Wall Integrity: a Study withCorynebacterium glutamicum Source: ASM Journals URL: [Link]

  • Title: Different modes of diaminopimelate synthesis and their role in cell wall integrity: a study with Corynebacterium glutamicum Source: PubMed URL: [Link]

  • Title: l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine Source: PNAS URL: [Link]

  • Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Biosynthesis of diaminopimelate, the precursor of lysine and a component of peptidoglycan, is an essential function of Mycobacterium smegmatis Source: PubMed URL: [Link]

  • Title: The this compound pathway of lysine biosynthesis. Left: the steps... Source: ResearchGate URL: [Link]

  • Title: this compound Metabolism by Pseudomonadota in the Ocean Source: Microbiology Spectrum URL: [Link]

  • Title: Novel Genetic Tools for this compound Selection in Virulence Studies of Yersinia pestis Source: PLOS One URL: [Link]

  • Title: this compound – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: (PDF) A this compound auxotrophic Escherichia coli donor provides improved counterselection following intergeneric conjugation with actinomycetes Source: ResearchGate URL: [Link]

  • Title: Escherichia coli strains that allow antibiotic-free plasmid selection and maintenance by repressor titration Source: PMC - PubMed Central URL: [Link]

  • Title: Use of Auxotrophic Mutants to Isolate ll- or dd-Isomers of 2,6-Diaminopimelic Acid Source: Microbiology Society URL: [Link]

  • Title: Use of auxotrophic mutants to isolate LL- or DD-isomers of 2,6-diaminopimelic acid Source: PubMed URL: [Link]

  • Title: A this compound Auxotrophic Escherichia coli Donor Provides Improved Counterselection Following Intergeneric Conjugation w Source: a-star.edu.sg URL: [Link]

  • Title: Genetic Analysis of this compound- and Lysine-Requiring Mutants of Escherichia coli Source: PMC - PubMed Central URL: [Link]

  • Title: Novel Genetic Tools for this compound Selection in Virulence Studies of Yersinia pestis Source: PMC - NIH URL: [Link]

  • Title: Conjugation with E. coli WM3064 | protocols Source: Lowe-Power Lab URL: [Link]

Sources

Measuring the Heartbeat of Bacterial Growth: A Guide to Quantifying Peptidoglycan Synthesis with Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Peptidoglycan Synthesis

The bacterial cell wall is a remarkable structure, a resilient yet dynamic exoskeleton essential for survival. At its core is peptidoglycan (PG), a massive polymer of sugars and amino acids that encases the cytoplasmic membrane, providing structural integrity and defining cellular morphology.[1] The synthesis of this vital barrier is a finely orchestrated process, representing a critical vulnerability in bacteria and a prime target for many of our most effective antibiotics.[2][3] Consequently, the ability to accurately measure the rate of PG synthesis is of paramount importance for researchers in microbiology, infectious disease, and antibiotic development. Such measurements provide a direct window into bacterial physiology, revealing the immediate impact of antimicrobial compounds and elucidating mechanisms of resistance.

One of the most specific and reliable methods for quantifying PG synthesis leverages a unique component of the cell wall in many bacterial species: diaminopimelic acid (DAP).[4] DAP is an amino acid that is a key cross-linking component in the peptidoglycan of most Gram-negative and some Gram-positive bacteria.[5][6] Crucially, DAP is not found in eukaryotic cells, making it an ideal biomarker for bacterial-specific processes.[7] This guide provides a comprehensive overview and detailed protocols for utilizing radiolabeled DAP to measure PG synthesis rates, offering insights honed from extensive field experience to ensure robust and reproducible results.

Principle of the DAP Incorporation Assay

The fundamental principle of this assay is the metabolic incorporation of exogenously supplied, labeled this compound into newly synthesized peptidoglycan. By using a radioactive isotope of DAP, typically [³H] or [¹⁴C], the rate of PG synthesis can be quantified by measuring the amount of radioactivity incorporated into the bacterial cell wall over time. This method offers high sensitivity and specificity, as the label is directly integrated into the structure of the peptidoglycan.

The assay's specificity hinges on the biochemical pathway of peptidoglycan synthesis.[8][9][10] In the cytoplasm, precursor molecules, including UDP-N-acetylmuramic acid (UDP-MurNAc), are synthesized and a pentapeptide side chain is assembled.[1][8] In many bacteria, this pentapeptide contains meso-diaminopimelic acid (m-DAP).[4][5] This entire precursor unit is then transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer in the periplasm.[9][10] By providing labeled DAP in the growth medium, it is taken up by the bacteria and incorporated into the pentapeptide side chains of newly synthesized peptidoglycan.

Experimental Workflow Overview

The experimental workflow for a typical DAP incorporation assay can be broken down into several key stages: bacterial culture preparation, labeling with radioactive DAP, harvesting and washing the cells, and finally, scintillation counting to quantify the incorporated radioactivity. Each step is critical for the accuracy and reproducibility of the results.

Workflow cluster_prep Preparation cluster_labeling Labeling cluster_harvest Harvesting & Washing cluster_analysis Analysis start Bacterial Culture Growth induce Induce Experimental Conditions (e.g., Antibiotic Treatment) start->induce add_dap Add Radiolabeled DAP induce->add_dap incubate Incubate for a Defined Period add_dap->incubate stop_rxn Stop Incorporation incubate->stop_rxn harvest_cells Harvest Cells (Centrifugation) stop_rxn->harvest_cells wash_cells Wash to Remove Unincorporated DAP harvest_cells->wash_cells lyse Cell Lysis (Optional, for Sacculi Purification) wash_cells->lyse scintillation Scintillation Counting lyse->scintillation data_analysis Data Analysis scintillation->data_analysis

Figure 1. A generalized workflow for measuring peptidoglycan synthesis using radiolabeled this compound.

Detailed Protocols

Protocol 1: Standard DAP Incorporation Assay in Liquid Culture

This protocol is designed for measuring the overall rate of peptidoglycan synthesis in a bacterial population.

Materials:

  • Bacterial strain of interest (e.g., Escherichia coli)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • Radiolabeled this compound (e.g., [³H]m-DAP)

  • Antibiotics or compounds to be tested

  • Trichloroacetic acid (TCA), 10% (w/v) solution, ice-cold

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Microcentrifuge

  • Spectrophotometer

Procedure:

  • Culture Preparation:

    • Inoculate an overnight culture of the bacterial strain in the appropriate growth medium.

    • The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

    • Grow the culture with shaking at the optimal temperature until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6). This ensures that the majority of the bacterial population is actively dividing and synthesizing new peptidoglycan.[11]

  • Experimental Setup:

    • Aliquot the bacterial culture into smaller volumes (e.g., 1 mL) in microcentrifuge tubes.

    • Add the test compounds (e.g., antibiotics) at the desired concentrations to the experimental tubes. Include a vehicle control (e.g., water or DMSO) for comparison.

    • Pre-incubate the cultures with the test compounds for a short period (e.g., 5-10 minutes) to allow for the compound to take effect before adding the radiolabel.

  • Radiolabeling:

    • Add radiolabeled DAP to each tube to a final concentration of 1-5 µCi/mL. The exact amount may need to be optimized depending on the bacterial strain and experimental conditions.

    • Continue to incubate the cultures with shaking at the optimal temperature. The labeling time can vary from a few minutes to a full generation time, depending on the experimental question. Shorter labeling times provide a more instantaneous measure of the synthesis rate.

  • Stopping the Reaction and Harvesting:

    • At the desired time points, stop the incorporation of radiolabeled DAP by adding an equal volume of ice-cold 10% TCA to each tube. This precipitates the macromolecules, including the cell wall, and stops metabolic activity.

    • Incubate the tubes on ice for at least 30 minutes to ensure complete precipitation.

    • Pellet the precipitated material by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Washing:

    • Carefully aspirate the supernatant, which contains the unincorporated radiolabeled DAP.

    • Resuspend the pellet in a fresh volume of ice-cold 10% TCA.

    • Repeat the centrifugation and washing steps at least two more times to thoroughly remove any unincorporated label. This is a critical step for reducing background signal.

  • Quantification:

    • After the final wash, aspirate the supernatant and add a suitable volume of scintillation fluid to each tube.

    • Vortex vigorously to resuspend the pellet in the scintillation fluid.

    • Transfer the contents to a scintillation vial.

    • Measure the radioactivity in a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of radiolabeled DAP incorporated into the peptidoglycan.

Protocol 2: Autoradiography for Visualizing PG Synthesis

This protocol allows for the visualization of the sites of peptidoglycan synthesis within individual cells.[12]

Materials:

  • Materials from Protocol 1

  • Microscope slides

  • Photographic emulsion

  • Developing and fixing solutions for autoradiography

Procedure:

  • Labeling and Harvesting:

    • Follow steps 1-3 of Protocol 1 for culture preparation and radiolabeling.

    • After the labeling period, stop the reaction by adding an appropriate fixative (e.g., formaldehyde).

    • Gently pellet the cells by centrifugation and wash them several times with a suitable buffer to remove the fixative and unincorporated label.

  • Slide Preparation:

    • Resuspend the washed cells in a small volume of buffer.

    • Spread a thin layer of the cell suspension onto a microscope slide and allow it to air dry.

  • Autoradiography:

    • In a darkroom, coat the slides with a thin layer of photographic emulsion.

    • Allow the emulsion to dry completely.

    • Store the slides in a light-tight box at 4°C for a period of several days to weeks to allow the radioactive decay from the incorporated [³H]DAP to expose the emulsion. The exposure time will need to be optimized.

  • Developing and Visualization:

    • Develop the slides using standard autoradiography developing and fixing solutions.

    • After developing, the slides can be stained with a suitable bacterial stain (e.g., crystal violet) to visualize the cells.

    • Observe the slides under a microscope. The silver grains in the emulsion will appear as black dots, indicating the locations of radiolabeled DAP incorporation and thus the sites of active peptidoglycan synthesis.[12]

Data Analysis and Interpretation

The raw data from the scintillation counter (CPM) should be normalized to the cell density (OD₆₀₀) to account for any differences in cell number between samples. The results are typically expressed as a percentage of the control (untreated) sample. A decrease in the incorporation of radiolabeled DAP in the presence of a test compound indicates inhibition of peptidoglycan synthesis.

Parameter Description Typical Units
CPM Counts Per MinuteCPM
OD₆₀₀ Optical Density at 600 nmDimensionless
Normalized Incorporation CPM / OD₆₀₀CPM/OD unit
% Inhibition (1 - (Normalized CPM of Treated / Normalized CPM of Control)) * 100%

Table 1. Key parameters for data analysis in a DAP incorporation assay.

Troubleshooting Common Issues

Problem Possible Cause Solution
High Background Incomplete removal of unincorporated label.Increase the number of TCA washes. Ensure complete removal of the supernatant after each wash.
Low Signal Insufficient labeling time or low concentration of radiolabel.Optimize the labeling time and the concentration of radiolabeled DAP. Ensure the bacterial culture is in the logarithmic phase of growth.
High Variability Inconsistent pipetting or timing.Use precise pipetting techniques. Ensure that the labeling and stopping times are consistent across all samples.
No Inhibition by Known Inhibitors The compound may not be permeable to the bacterial cell, or the bacterial strain may be resistant.Use a strain known to be sensitive to the inhibitor. Consider using permeabilizing agents if appropriate.

Table 2. Troubleshooting guide for the DAP incorporation assay. For more general troubleshooting of cell-based assays, refer to established guides.[13][14]

Applications in Research and Drug Development

The DAP incorporation assay is a powerful tool with a wide range of applications:

  • Screening for Novel Antibiotics: This assay can be used in high-throughput screening campaigns to identify new compounds that inhibit peptidoglycan synthesis.[15][16]

  • Mechanism of Action Studies: For compounds with known antibacterial activity, this assay can help determine if the mechanism of action involves the inhibition of cell wall synthesis.

  • Studying Bacterial Cell Division and Morphology: By combining DAP labeling with microscopy techniques, researchers can investigate the spatial and temporal regulation of peptidoglycan synthesis during the bacterial cell cycle.[11][12]

  • Investigating Antibiotic Resistance: The assay can be used to compare the rates of peptidoglycan synthesis in susceptible and resistant bacterial strains, providing insights into resistance mechanisms.

Conclusion

The this compound incorporation assay is a robust and specific method for measuring the rate of peptidoglycan synthesis in a wide range of bacteria. Its specificity for a key bacterial process makes it an invaluable tool for both basic research and the development of new antimicrobial therapies. By carefully following the protocols outlined in this guide and understanding the underlying principles, researchers can obtain high-quality, reproducible data to advance our understanding of bacterial physiology and aid in the fight against infectious diseases.

References

  • Roten, C. A., Pagni, M., Margot, P., Touri, F., & Karamata, D. (1994). Specific labeling of diaminopimelate: a radioassay for the determination of the peptidoglycan cross-linking index. Analytical Biochemistry, 223(2), 208–211. [Link]

  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

  • Lievin-Le Moal, V., & Viala, J. (2019). The use of Drosophila melanogaster as a model organism to study immune-nanotoxicity. In Handbook of Immunotoxicology (pp. 1-28). Academic Press.
  • Hasegawa, M., et al. (2008). Synthesis of this compound containing peptidoglycan fragments and tracheal cytotoxin (TCT) and investigation of their biological functions. Chemistry, 14(33), 10318–10330. [Link]

  • Barreteau, H., et al. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 168–207. [Link]

  • Lovering, A. L., Safadi, S. S., & Strynadka, N. C. (2012). Peptidoglycan synthesis. In Bacterial Cell Wall (pp. 285-319). Springer, Berlin, Heidelberg.
  • Bouhss, A., et al. (2008). The peptidoglycan biosynthesis pathway: a source of new antibiotic targets. FEMS Microbiology Reviews, 32(2), 208–233. [Link]

  • Shaikh, M. S., et al. (2022). The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Molecules, 27(24), 8877. [Link]

  • Roy, A., et al. (2006). The synthesis of this compound containing peptidoglycan fragments using metathesis cross coupling. Organic & Biomolecular Chemistry, 4(10), 1997-2004. [Link]

  • Kuru, E., et al. (2015). Localizing peptidoglycan synthesis in Helicobacter pylori using clickable metabolic probes. Current Protocols in Microbiology, 36(1), 1A.4.1–1A.4.21. [Link]

  • El-Halfawy, O. M., et al. (2009). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 53(6), 2489–2497. [Link]

  • Apostolos, A. J., Nelson, J., & Pires, M. (2020). Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. ACS Chemical Biology, 15(11), 2966–2975. [Link]

  • Delhaye, A. (2016). Synthesis of stable and radioactive isotope-containing peptidoglycan fragments. (Doctoral dissertation, University of Liège). [Link]

  • Schneider, T., & Sahl, H. G. (2010). An old friend, a new enemy: the role of lipid II in antibiotic action and resistance. Drug Discovery Today: Technologies, 7(1), e61-e67.
  • Siddiqui, N., et al. (2005). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 49(6), 2569-2572. [Link]

  • Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 8(2). [Link]

  • Woldringh, C. L., Huls, P., Pas, E., Brakenhoff, G. J., & Nanninga, N. (1987). Autoradiographic analysis of this compound incorporation in filamentous cells of Escherichia coli: repression of peptidoglycan synthesis around the nucleoid. Journal of Bacteriology, 169(12), 5812–5820. [Link]

  • Egan, A. J., Errington, J., & Vollmer, W. (2020). From the regulation of peptidoglycan synthesis to bacterial growth and morphology. Nature Reviews Microbiology, 18(8), 446–460. [Link]

  • Apostolos, A. J., Nelson, J., de Souza, J. E. T., Rusu, V. M., Wiest, O., & Pires, M. (2020). Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. ACS Chemical Biology, 15(11), 2966–2975. [Link]

  • Apostolos, A. J., Nelson, J., de Souza, J. E. T., Rusu, V. M., Wiest, O., & Pires, M. (2020). Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. bioRxiv. [Link]

  • Pires Laboratory. (n.d.). Publications. Retrieved from [Link]

  • Goliszewska, K., et al. (2023). The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Metabolites, 13(8), 949. [Link]

  • Kuru, E., et al. (2012). A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis. Nature Chemical Biology, 8(11), 942–949. [Link]

  • Lee, M., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2771–2781. [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?[Link]

Sources

Application Note & Protocol: High-Sensitivity Analysis of Diaminopimelic Acid in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the quantitative analysis of diaminopimelic acid (DAP) in environmental water samples. DAP serves as a crucial and specific biomarker for bacterial biomass, as it is an essential component of the peptidoglycan in the cell walls of most Gram-negative and some Gram-positive bacteria.[1][2][3] Its quantification allows for the estimation of bacterial contributions to total microbial biomass in aquatic ecosystems. This guide details field-proven protocols for sample collection, biomass concentration, acid hydrolysis, sample purification via solid-phase extraction (SPE), and final analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: The Scientific Rationale—Why Measure DAP?

This compound is a non-proteinogenic amino acid that plays a pivotal role in the biosynthesis of lysine and as a cross-linking agent in the peptidoglycan layer of many bacteria.[4] Unlike common amino acids, DAP is almost exclusively found in bacteria, making it an excellent biomarker to differentiate bacterial biomass from that of eukaryotes (e.g., algae, fungi) in environmental matrices.[5] The concentration of DAP in a water sample is directly proportional to the bacterial cell density, providing a more accurate measure of bacterial biomass than general methods like total organic carbon or direct cell counts, which can be confounded by non-bacterial organic matter and the difficulty of observing all cells.

The primary analytical challenge lies in the typically low concentrations of DAP found in environmental waters (e.g., 0.61 µM to 0.96 µM in seawater) and the complexity of the sample matrix, which contains numerous interfering substances.[1][6] Therefore, a robust workflow involving concentration, hydrolysis, purification, and sensitive detection is imperative.

Section 2: From Field to Lab—Sample Collection and Preparation

The integrity of the final analytical result is fundamentally dependent on the quality of the initial sample collection and preparation. The goal of this phase is to concentrate bacterial cells from a large volume of water, liberate the target analyte (DAP) from the cell walls, and purify it from interfering compounds.

Experimental Workflow: Sample Preparation

Sample Preparation Workflow cluster_0 Field Collection cluster_1 Biomass Concentration cluster_2 Analyte Liberation & Purification WaterSample 1. Water Sample (1-10 L) Filtration 2. Filtration (e.g., 0.22 µm filter) WaterSample->Filtration Concentrate Biomass Hydrolysis 3. Acid Hydrolysis (6M HCl, 110°C) Filtration->Hydrolysis Lyse Cells & Release DAP SPE 4. Solid-Phase Extraction (Ion Exchange) Hydrolysis->SPE Remove Interferences FinalExtract 5. Final Extract (for analysis) SPE->FinalExtract Elute Purified DAP

Caption: Workflow for concentrating, extracting, and purifying DAP from water.

Protocol 1: Sample Collection and Biomass Concentration
  • Collection: Collect 1 to 10 liters of water in sterile, acid-washed polycarbonate or glass containers. The volume required will depend on the expected bacterial density of the water source (e.g., oligotrophic vs. eutrophic).

  • Filtration: Immediately upon return to the laboratory (or in the field if possible), filter the water sample through a 0.22 µm pore size filter (e.g., polycarbonate or polyethersulfone) to capture bacterial cells.

    • Expert Insight: The choice of 0.22 µm ensures capture of most bacteria. Store the filter at -20°C or, preferably, -80°C if not proceeding immediately to hydrolysis.

Protocol 2: Acid Hydrolysis to Release DAP

Causality: DAP exists within the peptidoglycan polymer of the bacterial cell wall. Strong acid hydrolysis is required to break the peptide bonds and release free DAP into solution for analysis.[2]

  • Preparation: Place the filter containing the captured biomass into a Pyrex hydrolysis tube.

  • Acidification: Add 5-10 mL of 6 M hydrochloric acid (HCl) to the tube, ensuring the filter is fully submerged.

  • Hydrolysis: Seal the tube (preferably under nitrogen to prevent oxidation of other amino acids) and heat at 110°C for 18-24 hours.

  • Drying: After cooling, centrifuge the tube to pellet any filter debris. Transfer the supernatant to a clean tube and evaporate the HCl to dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitution: Re-dissolve the dried residue in a small, precise volume (e.g., 1 mL) of pH 2.2 buffer or ultrapure water.[7] This solution is the crude hydrolysate.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

Causality: The crude hydrolysate contains high concentrations of salts and other amino acids that can interfere with chromatographic analysis. A cation-exchange SPE cartridge is used to selectively retain amino acids like DAP while allowing neutral and anionic compounds to pass through.[5]

  • Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Dowex 50W) by washing with 5 mL of methanol followed by 5 mL of ultrapure water.[8][9]

  • Sample Loading: Adjust the pH of the reconstituted hydrolysate to <3.0 and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other non-retained impurities.

  • Elution: Elute the retained amino acids, including DAP, with 5 mL of 4 M ammonium hydroxide (NH₄OH).

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen to remove the ammonia. Reconstitute the purified residue in a known, small volume (e.g., 200 µL) of an appropriate solvent for the chosen analytical method.

Section 3: Analytical Methodologies

The choice of analytical technique depends on the required sensitivity, specificity, and available instrumentation.

Method 1: HPLC with Pre-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This is a widely used, sensitive, and robust method for amino acid analysis.

  • Principle: DAP, like most amino acids, lacks a native fluorophore. It must be chemically modified (derivatized) with a fluorescent tag before injection into the HPLC system. The derivatized DAP is then separated from other derivatized amino acids on a reversed-phase C18 column and detected by a fluorescence detector.[10][11]

  • Derivatization: o-Phthalaldehyde (OPA) is a common reagent that reacts rapidly with primary amines (like DAP) in the presence of a thiol to form a highly fluorescent isoindole derivative.[12][13]

HPLC-FLD Workflow cluster_0 Autosampler Sequence cluster_1 HPLC System Sample Purified Sample Extract Mix Co-injection/ Mixing in Needle Sample->Mix Reagent OPA Derivatization Reagent Reagent->Mix Injection Injection Mix->Injection Derivatized Sample Column C18 Column Separation Injection->Column Detector Fluorescence Detector Column->Detector Separated Analytes Data Chromatogram Detector->Data

Caption: Automated pre-column derivatization and HPLC-FLD analysis workflow.

Protocol 4: OPA Derivatization and HPLC-FLD Analysis

  • Reagent Preparation: Prepare the OPA derivatization reagent according to the manufacturer's instructions or established literature methods.

  • Automated Derivatization: Program the HPLC autosampler to perform the derivatization automatically. A typical sequence involves aspirating a specific volume of the sample, followed by a specific volume of the OPA reagent, allowing a short reaction time (1-2 minutes) in the injection loop or needle before injection.[12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase A: Phosphate or formate buffer, pH ~7.2.

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

    • Gradient: A typical gradient runs from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes to separate the different amino acid derivatives.

    • Detection: Fluorescence detector set to excitation (Ex) ~340-365 nm and emission (Em) ~455 nm.[6][10]

  • Quantification: Identify the DAP peak based on its retention time compared to a pure DAP standard. Quantify using a calibration curve prepared from derivatized DAP standards. An internal standard should be used to correct for variations.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is a powerful tool for identifying and quantifying DAP, especially its stereoisomers.

  • Principle: DAP is a polar and non-volatile molecule, making it unsuitable for direct GC analysis.[14] It must be derivatized to increase its volatility and thermal stability. The derivatized DAP is then separated by GC and detected by a mass spectrometer, which provides both quantitative data and structural information for high-confidence identification.[14][15]

  • Derivatization: Common approaches include silylation (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) or esterification followed by acylation (e.g., creating trifluoroacetyl 2-propyl esters).[16]

Protocol 5: Derivatization and GC-MS Analysis

  • Derivatization (Silylation Example):

    • Evaporate the purified sample extract to complete dryness in a GC vial. Moisture interferes with silylation.

    • Add 50 µL of acetonitrile and 50 µL of MTBSTFA.

    • Seal the vial and heat at 100°C for 2-4 hours.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Injector: Splitless mode at 280°C.

    • Oven Program: Start at a low temperature (~100°C) and ramp up to ~300°C to elute the derivatized amino acids.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) of characteristic fragments of derivatized DAP for enhanced sensitivity and specificity.[16]

  • Quantification: Identify the DAP derivative peak by its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized standards.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and specific method, often capable of detecting DAP without derivatization.

  • Principle: The sample is injected into an HPLC system for separation, typically using a reversed-phase or HILIC column. The eluent is directed into a tandem mass spectrometer. The first mass analyzer (Q1) selects the parent ion of DAP, which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) detects specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[17]

  • Advantages: The primary advantage is the potential to eliminate the derivatization step, simplifying sample preparation and reducing potential sources of error.[18] It also offers the highest sensitivity and specificity.

Protocol 6: Direct LC-MS/MS Analysis

  • Sample Preparation: The final reconstituted extract from the SPE cleanup can often be directly injected.

  • LC-MS/MS Conditions:

    • Column: ACQUITY UPLC BEH HILIC or a reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific parent-to-fragment ion transitions for DAP. These must be determined by infusing a pure DAP standard.

  • Quantification: Use a calibration curve of DAP standards and an isotopically labeled DAP internal standard for the most accurate quantification.

Section 4: Method Performance and Validation

To ensure trustworthiness, every protocol must be a self-validating system. This involves rigorous quality control.

  • Calibration: Always run a multi-point calibration curve with each batch of samples.

  • Blanks: Analyze procedural blanks (a clean filter carried through the entire process) to check for contamination.

  • Internal Standards: Use an appropriate internal standard (e.g., an isotopically labeled DAP for MS methods, or a non-naturally occurring amino acid for HPLC-FLD) added before hydrolysis to correct for losses during sample preparation and analytical variability.[5][16]

  • Matrix Spikes: Spike a duplicate water sample with a known amount of DAP standard before processing to assess method recovery in the specific sample matrix.

Comparative Summary of Analytical Methods
FeatureHPLC-FLDGC-MSLC-MS/MS
Principle Fluorescence of derivatized analyteSeparation of volatile derivatives, MS detectionMS/MS detection of specific ion transitions
Derivatization Required (e.g., OPA, FMOC)Required (e.g., Silylation, Acylation)Often not required
Sensitivity HighMedium to HighVery High
Specificity Good (based on retention time & fluorescence)Very High (retention time & mass spectrum)Extremely High (MRM transitions)
Throughput High (automated derivatization)Lower (longer derivatization & run times)High
Cost ModerateModerateHigh
Key Advantage Robust, widely available technologyExcellent for stereoisomer separationHighest sensitivity, minimal sample prep

References

  • Csapó, J., et al. (n.d.). Rapid method for the determination of this compound using ion exchange chromatography. CABI Digital Library. Available at: [Link]

  • McKerrow, J. H., et al. (2000). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. ResearchGate. Available at: [Link]

  • Li, P.-Y., et al. (2022). This compound Metabolism by Pseudomonadota in the Ocean. National Center for Biotechnology Information. Available at: [Link]

  • Li, P.-Y., et al. (2022). This compound Metabolism by Pseudomonadota in the Ocean. ASM Journals. Available at: [Link]

  • Khan, S., et al. (2022). The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. National Center for Biotechnology Information. Available at: [Link]

  • Wakefield, J. C., et al. (1999). GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria. PubMed. Available at: [Link]

  • Taylor & Francis Online. (n.d.). This compound – Knowledge and References. Available at: [Link]

  • Li, P.-Y., et al. (2022). This compound Metabolism by Pseudomonadota in the Ocean. PubMed. Available at: [Link]

  • Borruat, G., et al. (2001). Chromatographic method for this compound detection in calcareous rocks. Presence of a bacterial biomarker in stromatolites. PubMed. Available at: [Link]

  • MDPI. (n.d.). Direct 3D Mass Spectrometry Imaging Analysis of Environmental Microorganisms. Available at: [Link]

  • Atrih, A., et al. (2018). Hydrolysis of peptidoglycan is modulated by amidation of meso-diaminopimelic acid and Mg2+ in Bacillus subtilis. National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. (n.d.). Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays. Available at: [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Available at: [Link]

  • Masson, H. A., et al. (1995). In vivo metabolism of 2,2'-diaminopimelic acid from gram-positive and gram-negative bacterial cells by ruminal microorganisms and ruminants and its use as a marker of bacterial biomass. National Institutes of Health. Available at: [Link]

  • McKerrow, J. H., et al. (1985). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). This compound Metabolism by Pseudomonadota in the Ocean. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantification of bacterial biomass by DNA analysis. Available at: [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Available at: [Link]

  • ACS Publications. (2024). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. Available at: [Link]

  • Waters Corporation. (n.d.). Introducing a Rapid Throughput LC-MS Method for Cell Culture Media Nutrient and Metabolite Analysis Supporting Upstream Bioprocessing. Available at: [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Available at: [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • ResearchGate. (2015). What other quick methods you can use to determine bacterial biomass from a culture?. Available at: [Link]

  • ELGA LabWater. (2020). Pure Water and Solid Phase Extraction (SPE) Cartridges. Available at: [Link]

  • MDPI. (2018). Measuring Cellular Biomass Composition for Computational Biology Applications. Available at: [Link]

  • Chromatography Online. (n.d.). Large-Volume Injection LC–MS-MS Methods for Aqueous Samples and Organic Extracts. Available at: [Link]

  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Available at: [Link]

  • Waters Corporation. (n.d.). Melamine, Ammeline, and Cyanuric Acid Analysis by UPLC-MS/MS and UPLC/PDA. Available at: [Link]

  • MDPI. (n.d.). Comprehensive GC-MS Measurement of Amino Acids, Metabolites, and Malondialdehyde in Metformin-Associated Lactic Acidosis at Admission and during Renal Replacement Treatment. Available at: [Link]

  • Tsikas, D. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Diaminopimelic Acid (DAP) from Bacterial Cell Wall Hydrolysates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid unique to the peptidoglycan of most Gram-negative and some Gram-positive bacteria, making it an invaluable biomarker for bacterial presence and biomass.[1][2] Its purification is critical for a range of applications, from studying bacterial cell wall dynamics and antibiotic mechanisms to developing novel diagnostic and therapeutic agents. This guide provides a comprehensive, field-proven protocol for the purification of this compound from bacterial cell wall hydrolysates. We delve into the rationale behind each step, from the initial acid hydrolysis of the bacterial cell wall to the chromatographic separation and final quantification of DAP, ensuring both scientific rigor and practical applicability for researchers.

Introduction: The Significance of this compound

The bacterial cell wall is a complex and dynamic structure, with peptidoglycan (PG) being its primary structural component, essential for maintaining cell shape and integrity.[3][4] In a vast number of bacterial species, the peptide side chains of the glycan strands are cross-linked, and this compound plays a pivotal role in this process.[5] The presence of DAP is a key differentiator between bacterial and eukaryotic cells, as mammals lack the biosynthetic pathway for this amino acid.[6] This distinction makes enzymes involved in DAP metabolism attractive targets for the development of novel antibiotics with high selectivity and potentially low host toxicity.[6]

Furthermore, the quantification of DAP serves as a reliable method for estimating bacterial biomass in various environmental and biological samples.[7][8] This protocol is designed to provide a robust and reproducible method for obtaining high-purity DAP, suitable for downstream applications such as structural studies, enzymatic assays, and as an analytical standard.

The Chemical Context: DAP in Peptidoglycan

To effectively purify DAP, it is crucial to understand its molecular environment. DAP is integrated into the pentapeptide stem of the peptidoglycan monomer. This peptide stem is attached to N-acetylmuramic acid (MurNAc) residues of the glycan backbone. The diagram below illustrates the typical structure of Gram-negative bacterial peptidoglycan, highlighting the position of meso-diaminopimelic acid.

PeptidoglycanStructure cluster_glycan Glycan Backbone cluster_peptide1 Peptide Stem 1 cluster_peptide2 Peptide Stem 2 GlcNAc1 N-acetylglucosamine (GlcNAc) MurNAc1 N-acetylmuramic acid (MurNAc) GlcNAc1->MurNAc1 β(1→4) GlcNAc2 N-acetylglucosamine (GlcNAc) MurNAc1->GlcNAc2 β(1→4) LAla1 L-Alanine MurNAc1->LAla1 Lactyl ether linkage MurNAc2 N-acetylmuramic acid (MurNAc) GlcNAc2->MurNAc2 β(1→4) LAla2 L-Alanine MurNAc2->LAla2 Lactyl ether linkage DGlu1 D-Glutamic acid LAla1->DGlu1 mDAP1 meso-Diaminopimelic acid (m-DAP) DGlu1->mDAP1 DAla1_1 D-Alanine mDAP1->DAla1_1 DAla2_1 D-Alanine mDAP1->DAla2_1 Peptide Cross-link (4→3) DAla1_2 D-Alanine DAla1_1->DAla1_2 DGlu2 D-Glutamic acid LAla2->DGlu2 mDAP2 meso-Diaminopimelic acid (m-DAP) DGlu2->mDAP2 mDAP2->DAla2_1

Figure 1: Structure of Gram-negative bacterial peptidoglycan featuring meso-diaminopimelic acid.

Experimental Workflow: From Cell Pellet to Purified DAP

The purification of DAP is a multi-step process that requires careful execution to ensure high yield and purity. The following diagram provides a high-level overview of the experimental workflow.

DAP_Purification_Workflow Start Bacterial Cell Pellet Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) Start->Hydrolysis Neutralization Neutralization & Desalting Hydrolysis->Neutralization IonExchange Ion-Exchange Chromatography Neutralization->IonExchange FractionCollection Fraction Collection IonExchange->FractionCollection Analysis Analysis of Fractions (TLC or HPLC) FractionCollection->Analysis Pooling Pooling of DAP-rich Fractions Analysis->Pooling FinalPurification Final Purification & Lyophilization Pooling->FinalPurification End Purified DAP FinalPurification->End

Figure 2: High-level experimental workflow for the purification of this compound.

Detailed Protocol

This protocol is optimized for the purification of DAP from Gram-negative bacteria such as Escherichia coli. Modifications may be necessary for other bacterial species.

Materials and Reagents
  • Bacterial cell pellet (e.g., from a large-scale culture of E. coli)

  • Hydrochloric acid (HCl), concentrated (12M)

  • Sodium hydroxide (NaOH)

  • Dowex-50W cation exchange resin

  • Ammonium hydroxide (NH₄OH)

  • Ninhydrin

  • Thin-layer chromatography (TLC) plates (silica gel)[9][10]

  • TLC developing solvent (e.g., butanol:acetic acid:water, 4:1:1 v/v/v)

  • DAP standard

  • Lyophilizer

Step-by-Step Methodology

Step 1: Acid Hydrolysis of Bacterial Cell Walls

  • Preparation: Weigh the wet bacterial cell pellet and transfer it to a heavy-walled hydrolysis tube. For every gram of wet cell pellet, add 5-10 mL of 6M HCl.

  • Hydrolysis: Securely seal the tube and place it in an oven or heating block at 110°C for 24 hours.[11] This step breaks down the peptidoglycan and other cellular macromolecules, releasing the constituent amino acids, including DAP.

  • Removal of Insoluble Debris: After cooling, centrifuge the hydrolysate at high speed (e.g., 10,000 x g for 15 minutes) to pellet the insoluble cell debris. Carefully decant the supernatant.

  • Drying: Dry the supernatant under vacuum to remove the HCl. This can be achieved using a rotary evaporator or a lyophilizer.

Step 2: Ion-Exchange Chromatography

  • Resin Preparation: Prepare a column with Dowex-50W cation exchange resin. The size of the column will depend on the amount of starting material. Wash the resin extensively with deionized water.

  • Sample Loading: Dissolve the dried hydrolysate in a small volume of deionized water and adjust the pH to approximately 2 with dilute HCl. Load the sample onto the prepared Dowex-50W column.

  • Washing: Wash the column with several column volumes of deionized water to remove unbound sugars and other non-cationic molecules.

  • Elution: Elute the bound amino acids using a gradient of ammonium hydroxide (e.g., 0.5M to 2M) or a stepwise elution.[12] DAP, being a dicarboxylic amino acid, will elute at a specific pH and ionic strength.

  • Fraction Collection: Collect fractions of the eluate.

Step 3: Identification of DAP-Containing Fractions

  • Thin-Layer Chromatography (TLC): Spot a small aliquot of each fraction onto a silica gel TLC plate, alongside a DAP standard.[9][10]

  • Development: Develop the TLC plate using a suitable solvent system (e.g., butanol:acetic acid:water).

  • Visualization: After drying the plate, spray it with a ninhydrin solution and heat it to visualize the amino acids. DAP will appear as a distinct spot.

  • Pooling: Identify the fractions containing DAP based on the TLC results and pool them together.

Step 4: Final Purification and Quantification

  • Drying: Lyophilize the pooled fractions to remove the ammonium hydroxide and water, yielding crude DAP.

  • Recrystallization (Optional): For higher purity, the crude DAP can be recrystallized from a mixture of water and ethanol.[12]

  • Quantification: The concentration and purity of the final DAP sample can be determined using High-Performance Liquid Chromatography (HPLC). This often requires pre-column derivatization with a fluorescent tag like o-phthaldehyde (OPA) for sensitive detection.[13][14][15]

Quantitative Data Summary

The yield and purity of DAP can vary depending on the bacterial strain, growth conditions, and the specifics of the purification protocol. The following table provides typical values that can be expected.

ParameterTypical ValueMethod of Determination
Purity >95%HPLC with derivatization[13][14]
Yield 2-5 mg per gram of dry cell weightGravimetric analysis after lyophilization
Retention Factor (Rf) on TLC ~0.3-0.4 (butanol:acetic acid:water)Thin-Layer Chromatography[9]

Conclusion and Future Perspectives

This protocol provides a detailed and reliable method for the purification of this compound from bacterial cell wall hydrolysates. The purified DAP can be used as an analytical standard or for further research into bacterial physiology and antibiotic development. Future advancements in chromatographic techniques, such as the use of more selective ion-exchange resins or affinity chromatography, could further streamline the purification process and improve yields. Additionally, the application of mass spectrometry-based techniques can provide more detailed structural information about the purified DAP and any potential isomers.

References

  • A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. (2000). ResearchGate. [Link]

  • Method for Measuring this compound in Total Rumen Contents and Its Application to the Estimation of Bacterial Growth. (1966). ASM Journals. [Link]

  • Method for measuring this compound in total rumen contents and its application to the estimation of bacterial growth. (1966). PubMed. [Link]

  • Determination of γ-D-glutamyl-meso-diaminopimelic acid in rumen fluid of dairy cows by pre-column chiral derivatization-HPLC. (2021). Taylor & Francis Online. [Link]

  • Rapid method for the determination of this compound using ion exchange chromatography. (2008). CABI Digital Library. [Link]

  • This compound Metabolism by Pseudomonadota in the Ocean. (2022). Microbiology Spectrum. [Link]

  • This compound – Knowledge and References. (2020). Taylor & Francis. [Link]

  • Purification and properties of this compound epimerase from Escherichia coli. (1993). Journal of Biological Chemistry. [Link]

  • A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. (2000). University of the Sunshine Coast, Queensland. [Link]

  • Response of Escherichia coli to Acid Stress: Mechanisms and Applications—A Narrative Review. (2024). MDPI. [Link]

  • OPTICAL RESOLUTION OF 2,6-DIAMINOPIMELIC ACID STEREOISOMERS BY HIGH PERFORM- ANCE LIQUID CHROMATOGRAPHY FOR THE CHEMOTAXONOMY OF. (1987). J-Stage. [Link]

  • A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. (2000). PubMed. [Link]

  • Thin-Layer Chromatography/Desorption Atmospheric Pressure Photoionization Orbitrap Mass Spectrometry of Lipids. (2018). Semantic Scholar. [Link]

  • The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. (2023). PMC - NIH. [Link]

  • Purification and properties of this compound epimerase from Escherichia coli. (1993). Semantic Scholar. [Link]

  • Thin-layer chromatography. (n.d.). Wikipedia. [Link]

  • Peptidoglycan Hydrolases of Escherichia coli. (2000). PMC - PubMed Central. [Link]

  • Efficacy of DAP coated with bacterial strains and their metabolites for soil phosphorus availability and maize growth. (2024). NIH. [Link]

  • Structure and reconstitution of a hydrolase complex that may release peptidoglycan from the membrane after polymerization. (2019). PubMed Central. [Link]

  • Effect of Bacterial and metabolites coated DAP on post-harvest... (2024). ResearchGate. [Link]

  • Rapid method for the determination of this compound using ion exchange chromatography. (2008). Acta Universitatis Sapientiae. [Link]

  • The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. (2022). MDPI. [Link]

  • Thin Layer Chromatography (TLC). (2019). YouTube. [Link]

  • (PDF) Efficacy of DAP coated with bacterial strains and their metabolites for soil phosphorus availability and maize growth. (2024). ResearchGate. [Link]

  • Contrasting pH optima of β-lactamases CTX-M and CMY influence Escherichia coli fitness and resistance ecology. (2025). Applied and Environmental Microbiology. [Link]

  • Chemical/Laboratory Techniques: Thin Layer Chromatography. (2022). YouTube. [Link]

  • The role of hydrolases in bacterial cell-wall growth. (2014). PMC - PubMed Central. [Link]

  • Carboxylic Ester Hydrolases in Bacteria: Active Site, Structure, Function and Application. (2019). MDPI. [Link]

  • Preparation of this compound. (1964).
  • Hydrolysis of peptidoglycan is modulated by amidation of meso‐this compound and Mg2+ in B acillus subtilis. (2017). PubMed Central. [Link]

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. (2017). PMC - NIH. [Link]

  • Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. (2018). PMC - NIH. [Link]

  • Peptidoglycan: Structure, Synthesis, and Regulation. (2019). PMC - PubMed Central. [Link]

  • Ion exchange chromatography protein purification and isoelectric point (pI). (2022). YouTube. [Link]

  • Microaerophilic bacterial biomass measurements based on Adenosine Triphosphate and direct counting techniques in a semi-solid agar column. (2000). FAO AGRIS. [Link]

Sources

Application Notes & Protocols: Synthesis of Diaminopimelic Acid Analogues for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaminopimelic acid (DAP) biosynthetic pathway is a critical metabolic route in most bacteria, essential for the synthesis of L-lysine and for the construction of the peptidoglycan cell wall.[1][2] Crucially, this pathway is absent in mammals, making its constituent enzymes prime targets for the development of novel antibacterial agents.[1][2][3] This comprehensive guide provides detailed protocols and expert insights into the synthesis of this compound analogues designed for the inhibition of key enzymes within this pathway. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising avenue for new antibiotic discovery.

Introduction: The Rationale for Targeting the DAP Pathway

The escalating crisis of antibiotic resistance necessitates the identification of novel bacterial targets. The DAP pathway presents an attractive option due to its essentiality for bacterial survival and its absence in humans, which promises selective toxicity.[2][4] The pathway converts aspartate and pyruvate into meso-diaminopimelic acid (meso-DAP), a key component for cross-linking peptidoglycan in many Gram-negative and some Gram-positive bacteria.[2][5][6] Furthermore, meso-DAP is the direct precursor to L-lysine, an essential amino acid for protein synthesis.[1]

Enzymes in the DAP pathway, such as dihydrodipicolinate synthase (DapA), dihydrodipicolinate reductase (DapB), N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), and diaminopimelate epimerase (DapF), represent viable targets for inhibitor design.[7][8] By creating substrate analogues, researchers can probe the active sites of these enzymes, elucidate their mechanisms, and develop potent inhibitors with therapeutic potential.[9][10] This guide will focus on the synthesis of such analogues and their subsequent evaluation as enzyme inhibitors.

The this compound Biosynthetic Pathway: An Overview

Understanding the enzymatic steps is crucial for rational inhibitor design. The DAP pathway has several variations across different bacterial species, with the succinylase pathway being the most common.[5][11]

DAP_Pathway Aspartate Aspartate + Pyruvate THDPA Tetrahydrodipicolinate (THDP) Aspartate->THDPA DapA NSAT N-Succinyl-L-amino- ketopimelate THDPA->NSAT DapD NSDAP N-Succinyl-L,L-DAP NSAT->NSDAP DapC LL_DAP L,L-DAP NSDAP->LL_DAP DapE meso_DAP meso-DAP LL_DAP->meso_DAP DapF Lysine L-Lysine meso_DAP->Lysine LysA Peptidoglycan Peptidoglycan Synthesis meso_DAP->Peptidoglycan

Caption: The Succinylase Variant of the this compound Pathway.

Synthetic Strategies for this compound Analogues

The synthesis of DAP analogues often involves multi-step organic chemistry procedures. The choice of synthetic route depends on the desired stereochemistry and the specific modifications to the DAP scaffold. Several approaches have been successfully employed, including modifications of existing amino acids, asymmetric synthesis, and chemoenzymatic methods.[12]

General Considerations for Analogue Design

The design of effective enzyme inhibitors often involves mimicking the substrate or the transition state of the enzymatic reaction. For DAP pathway enzymes, this can include:

  • Isosteric replacements: Replacing key functional groups (e.g., carboxylates with phosphonates or tetrazoles) to alter binding affinity or metabolic stability.[7][13]

  • Stereochemical modifications: Synthesizing different stereoisomers to probe the enzyme's active site topology.[14]

  • Introduction of reactive groups: Incorporating moieties that can form covalent bonds with active site residues for irreversible inhibition.[15]

Example Synthetic Protocol: Synthesis of a Thio-DAP Analogue

This protocol outlines a general strategy for synthesizing a thio-DAP analogue, where the central carbon atom is replaced by a sulfur atom. This modification can provide insights into the spatial requirements of the enzyme's active site. The synthesis is based on the principles of Hantzsch thiazole synthesis and subsequent functional group manipulations.[10]

Materials:

  • L-cysteine

  • Thioacetamide

  • 2-Chloroacetaldehyde

  • N-Bromosuccinimide (NBS)

  • Protecting group reagents (e.g., Trityl chloride)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile

  • Catalysts and other reagents: Zinc chloride, Potassium carbonate

Workflow:

Thio_DAP_Synthesis Start L-Cysteine (Protected) Thiazole Thiazole Ring Formation Start->Thiazole Hantzsch Synthesis Bromination Bromination (NBS) Thiazole->Bromination Wohl-Ziegler Conjugation Conjugation with Protected Cysteine Bromination->Conjugation Deprotection Final Deprotection Conjugation->Deprotection Product Thio-DAP Analogue Deprotection->Product

Caption: General Workflow for Thio-DAP Analogue Synthesis.

Step-by-Step Protocol:

  • Protection of L-cysteine: The amino and carboxyl groups of L-cysteine are protected using standard protecting group chemistry to prevent unwanted side reactions. For example, the amino group can be protected with a trityl group.

  • Hantzsch Thiazole Synthesis: A 2-methylthiazole derivative is synthesized by reacting thioacetamide and 2-chloroacetaldehyde.[10] This reaction forms the core heterocyclic ring of the analogue.

  • Bromination: The methyl group of the thiazole is brominated using N-Bromosuccinimide (NBS) under radical conditions (Wohl-Ziegler reaction) to introduce a reactive handle for subsequent coupling.[7]

  • Conjugation: The brominated thiazole is then conjugated with the protected L-cysteine derivative. The thiol group of cysteine displaces the bromine, forming the thioether linkage.

  • Deprotection: Finally, all protecting groups are removed under appropriate conditions to yield the final thio-DAP analogue.

Self-Validation and Characterization: At each step, the product should be purified by column chromatography and characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. A simple reverse-phase HPLC method with pre-column derivatization (e.g., with o-phthaldehyde or phenylisothiocyanate) and fluorescence or UV detection can be employed.[16][17]

Enzyme Inhibition Studies

Once the DAP analogues are synthesized and purified, their inhibitory activity against the target enzymes can be evaluated. This typically involves performing enzyme kinetic assays in the presence and absence of the inhibitor.

General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of a synthesized DAP analogue against a specific DAP pathway enzyme, for instance, diaminopimelate epimerase (DapF).

Materials:

  • Purified target enzyme (e.g., DapF)

  • Substrate for the enzyme (e.g., L,L-DAP for DapF)

  • Synthesized DAP analogue (inhibitor)

  • Coupled enzyme system for detection (if necessary)

  • Buffer solution (e.g., Tris-HCl at optimal pH for the enzyme)

  • Spectrophotometer or plate reader

Workflow:

Inhibition_Assay_Workflow Preparation Prepare Enzyme, Substrate, and Inhibitor Solutions Incubation Pre-incubate Enzyme with Inhibitor Preparation->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Monitor Reaction Progress Reaction->Measurement Analysis Data Analysis (IC50, Ki) Measurement->Analysis

Caption: Experimental Workflow for Enzyme Inhibition Assays.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

  • Assay Setup: In a microplate or cuvette, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow for a pre-incubation period to let the inhibitor bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate.

  • Measurement: Monitor the reaction progress over time. The method of detection will depend on the specific enzyme and substrate. For example, a coupled enzyme assay can be used where the product of the first reaction is a substrate for a second, NAD(P)H-dependent enzyme, allowing the reaction to be followed by the change in absorbance at 340 nm.[18][19] For DapF, a coupled assay with DAP dehydrogenase can be employed.[18]

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). Further kinetic experiments can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). Molecular modeling techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding mechanisms of the analogues.[20]

Data Presentation

The results of the enzyme inhibition studies should be presented in a clear and concise manner.

Table 1: Inhibitory Activity of Synthesized DAP Analogues against E. coli DapF

CompoundIC50 (µM)Ki (µM)Mode of Inhibition
Analogue 1 (Thio-DAP)7535Competitive
Analogue 2 (Oxa-DAP)12060Competitive
Analogue 3 (Azi-DAP)102Irreversible
Control (L,L-DAP)--Substrate

Conclusion and Future Perspectives

The synthesis of this compound analogues is a valuable strategy for the discovery of novel antibacterial agents. The protocols and insights provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate potent inhibitors of the bacterial DAP pathway. Future work in this area could focus on optimizing the lead compounds to improve their potency and pharmacokinetic properties, ultimately leading to the development of new antibiotics to combat the growing threat of drug-resistant bacteria. The exploration of other enzymes in the DAP pathway as potential targets also remains a promising area of research.[21]

References

  • Dzierzbicka, K. (2007). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Polish Journal of Chemistry, 81, 455–473. [Link]

  • Sutherland, A., & Vederas, J. C. (2002). Stereospecific Synthesis of Phosphonate Analogs of this compound (DAP), Their Interaction with DAP Enzymes, and Antibacterial Activity of Peptide Derivatives. The Journal of Organic Chemistry, 67(18), 6434–6443. [Link]

  • Shaikh, M. S., et al. (2022). The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Antibiotics, 12(1), 47. [Link]

  • Shaikh, M. S. (2017). Discovery of Heterocyclic Analogs of this compound as Promising Antibacterial Agents through Enzyme Targeted Inhibition of Lysine Biosynthesis. Journal of Drug Designing and Discovery, 1(1). [Link]

  • Shaikh, M. S., et al. (2022). The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Antibiotics, 12(1), 47. [Link]

  • Cirilli, M., et al. (2011). A new robust kinetic assay for DAP epimerase activity. Journal of Biochemical and Biophysical Methods, 74(4), 133-137. [Link]

  • Nocek, B., et al. (2011). The Enzymatic Activity and Inhibition of DapE Encoded N- Succinyl-L,l-Diaminopimelic Acid. Biochemistry, 50(23), 5187–5195. [Link]

  • McCoy, A. J., et al. (2006). l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. Proceedings of the National Academy of Sciences, 103(48), 18295-18300. [Link]

  • Hor, L., et al. (2023). Structure and inhibition of this compound epimerase by slow-binding α-methyl amino acids. Protein Science, 32(5), e4628. [Link]

  • He, G., et al. (2021). Reconstruction of the this compound Pathway to Promote L-lysine Production in Corynebacterium glutamicum. Current Microbiology, 78(8), 3045-3056. [Link]

  • Shaikh, M. S. (2017). Discovery of Heterocyclic Analogs of this compound as Promising Antibacterial Agents Through Enzyme Targeted Inhibition of Lysine Biosynthesis. Recent Patents on Anti-Infective Drug Discovery, 12(2), 141-153. [Link]

  • Hor, L., et al. (2018). The this compound pathway of lysine biosynthesis. Left: the steps of the pathway are shown with the reactions catalyzed by DapA and DapD indicated by blue and red arrows, respectively. Right: Reactions catalyzed by dihydrodipicolinate synthase (DapA, PA1010) and tetrahydrodipicolinate N-succinyltransferase (DapD, PA3666). ResearchGate. [Link]

  • Likole, V. A., et al. (2010). Exploration of inhibitors for diaminopimelate aminotransferase. Bioorganic & Medicinal Chemistry, 18(7), 2461-2467. [Link]

  • Grokipedia. (n.d.). This compound. Grokipedia. [Link]

  • Gatt, Y., et al. (2015). An optimized coupled assay for quantifying diaminopimelate decarboxylase activity. Biochimie, 115, 138-144. [Link]

  • Catto, M. F., et al. (2022). The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. bioRxiv. [Link]

  • Weyland, M. S., & Vederas, J. C. (2011). Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis. Journal of Bacteriology, 193(17), 4349–4356. [Link]

  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis. [Link]

  • Shaikh, M. S., et al. (2022). Synthesis of 2,6-Diaminopimelic Acid (DAP) and Its Analogues. ResearchGate. [Link]

  • Gatt, Y., et al. (2015). An Optimized Coupled Assay for Quantifying Diaminopimelate Decarboxylase Activity. ResearchGate. [Link]

  • Gao, Y., & Vederas, J. C. (2000). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. Organic Letters, 2(21), 3249–3252. [Link]

  • Stone, M. D., et al. (2016). Exploring the Binding Mechanisms of this compound Analogs to meso-Diaminopimelate Dehydrogenase by Molecular Modeling. International Journal of Molecular Sciences, 17(9), 1435. [Link]

  • Hudson, A. O., et al. (2011). DAP/ L -lysine anabolic pathways. The pathways are denoted by the acyl... ResearchGate. [Link]

  • Rubio, L. A. (2003). Determination of this compound in rat feces by high-performance liquid chromatography using the Pico Tag method. Journal of Chromatography B, 784(1), 125-129. [Link]

  • Matarlo, J. S., et al. (2023). Synthesis and characterization of the N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE) alternate substrate analog N,N-dimethyl-l,l-SDAP. Bioorganic & Medicinal Chemistry, 94, 117466. [Link]

Sources

Application Notes & Protocols: Tracking Bacterial Activity Using Stable Isotope Probing with Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Unmasking Active Bacteria in Complex Communities

In the intricate world of microbial ecosystems, a fundamental challenge lies in discerning not just who is present, but who is metabolically active. Stable Isotope Probing (SIP) has emerged as a powerful technique to link microbial identity with function directly within complex environmental or clinical samples.[1][2][3] This guide focuses on a targeted SIP approach utilizing ¹³C-labeled diaminopimelic acid (DAP) to specifically track the activity of bacteria.

This compound is a unique amino acid derivative and an essential component of the peptidoglycan cell wall of most Gram-negative and some Gram-positive bacteria.[4][5][6] Its relative absence in archaea, fungi, and host organisms makes it an excellent biomarker for bacterial cell wall synthesis and, by extension, bacterial growth and activity.[4][7] By introducing a stable isotope-labeled version of a DAP precursor into a system, we can trace its incorporation into the biomass of actively growing bacteria. This "heavy" label acts as a beacon, allowing for the separation and identification of active bacterial populations from the inactive or slow-growing majority.

This document provides a comprehensive overview of the principles of DAP-SIP, detailed protocols for its application, and guidance on data analysis and interpretation, designed for researchers in microbiology, drug development, and environmental science.

Part 1: The Principle of DAP-Stable Isotope Probing

The core principle of DAP-SIP is to provide a ¹³C-labeled substrate that bacteria will utilize for the synthesis of DAP, thereby incorporating the heavy isotope into their cell walls. This targeted labeling strategy offers high specificity for tracking bacterial activity. The overall workflow can be conceptualized as follows:

DAP_SIP_Workflow cluster_labeling Labeling Phase cluster_incorporation Bacterial Incorporation cluster_analysis Analysis Phase A Introduction of ¹³C-labeled DAP precursor (e.g., ¹³C-glucose, ¹³C-aspartate) B Incubation with Microbial Community A->B C Active bacteria synthesize ¹³C-DAP B->C D Incorporation of ¹³C-DAP into peptidoglycan C->D E Biomass Harvesting & Cell Lysis D->E F Hydrolysis of Peptidoglycan & Extraction of Amino Acids E->F G LC-MS/MS Analysis F->G H Identification & Quantification of ¹³C-DAP G->H

Caption: High-level workflow of DAP-Stable Isotope Probing.

The choice of the ¹³C-labeled substrate is critical and depends on the specific metabolic pathways of the target bacteria. Common precursors for DAP biosynthesis include glucose and aspartate.

Part 2: Experimental Design and Considerations

A successful DAP-SIP experiment hinges on careful planning. Key considerations include:

  • Substrate Selection and Concentration: The choice between uniformly ¹³C-labeled glucose or specifically labeled precursors will influence the labeling pattern of DAP. The concentration should be sufficient to be taken up by the target bacteria without significantly altering the overall nutrient dynamics of the environment.

  • Incubation Time: The incubation period must be long enough to allow for detectable incorporation of the ¹³C label into bacterial biomass, but short enough to avoid cross-feeding, where the label is passed from the primary consumers to other organisms.

  • Controls: Appropriate controls are essential for data interpretation. These should include:

    • A negative control with no labeled substrate.

    • A time-zero control to assess the background levels of ¹³C in DAP.

    • An autoclaved or sterile control to account for any abiotic degradation of the labeled substrate.

Table 1: Key Experimental Parameters for DAP-SIP

ParameterRecommended RangeRationale
¹³C-Substrate Concentration 1-10 mMBalances sufficient labeling with minimal perturbation of the microbial community.
Incubation Time 2-48 hoursDependent on the expected growth rate of the target bacteria.
Incubation Temperature Mimic environmental conditionsTo ensure physiologically relevant activity.
Replicates Minimum of 3To ensure statistical significance of the results.[8][9][10]

Part 3: Detailed Protocols

Protocol 1: Sample Incubation with ¹³C-Labeled Substrate

This protocol outlines the steps for labeling a microbial community in a soil sample. It can be adapted for other sample types such as water, sediment, or clinical specimens.

Materials:

  • Environmental sample (e.g., soil, water)

  • ¹³C-labeled substrate (e.g., U-¹³C-glucose)

  • Sterile, deionized water

  • Incubation vessels (e.g., serum bottles, microcosms)

  • Syringes and sterile filters

Procedure:

  • Sample Preparation: Homogenize the environmental sample to ensure uniform distribution of the microbial community. For soil samples, sieve to remove large debris.

  • Microcosm Setup: Aliquot a defined amount of the sample into replicate incubation vessels.

  • Substrate Addition: Prepare a stock solution of the ¹³C-labeled substrate in sterile water. Add the substrate to the microcosms to achieve the desired final concentration. Ensure thorough mixing.

  • Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, light) that mimic the natural environment of the sample.

  • Time-Point Sampling: At predetermined time points, sacrifice replicate microcosms for analysis. Immediately freeze the samples at -80°C to halt microbial activity.

Protocol 2: Extraction and Hydrolysis of Bacterial Peptidoglycan

This protocol describes the extraction of DAP from the labeled bacterial biomass.

Materials:

  • Labeled microbial biomass (from Protocol 1)

  • Lysis buffer (e.g., Tris-EDTA with lysozyme)

  • 6 M Hydrochloric acid (HCl)

  • Heating block or oven

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Cell Lysis: Resuspend the microbial biomass in lysis buffer and incubate to break open the bacterial cells.

  • Acid Hydrolysis: Add an equal volume of 6 M HCl to the cell lysate. Heat the mixture at 110°C for 16-24 hours to hydrolyze the peptidoglycan and release the constituent amino acids, including DAP.

  • Sample Cleanup: Centrifuge the hydrolysate to pellet any debris. The supernatant contains the amino acids. Further purify the sample using SPE to remove salts and other interfering compounds.

  • Derivatization (Optional but Recommended): For improved chromatographic separation and detection, derivatize the amino acids using a suitable agent (e.g., ortho-phthalaldehyde).

Extraction_Hydrolysis cluster_extraction Extraction cluster_hydrolysis Hydrolysis & Cleanup cluster_analysis_prep Preparation for Analysis A Labeled Biomass B Cell Lysis A->B C Acid Hydrolysis (6M HCl, 110°C) B->C D Centrifugation C->D E Solid-Phase Extraction D->E F Derivatization (Optional) E->F G Sample ready for LC-MS/MS F->G

Caption: Workflow for DAP extraction and sample preparation.

Part 4: Data Acquisition and Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical technique of choice for detecting and quantifying ¹³C-labeled DAP.

Instrumentation:

  • High-performance liquid chromatograph (HPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Method Parameters:

  • Column: Reversed-phase C18 column

  • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid).

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-10 µL

MS Method Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted analysis.

  • MRM Transitions: Specific precursor-to-product ion transitions for both unlabeled (¹²C) and labeled (¹³C) DAP must be determined.

Table 2: Example MRM Transitions for DAP (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
¹²C-DAP 191.1130.1
¹³C-DAP (fully labeled) 198.1136.1

Note: Actual m/z values will depend on the derivatization agent used, if any.

Data Analysis and Interpretation
  • Peak Integration: Integrate the chromatographic peaks corresponding to ¹²C-DAP and ¹³C-DAP.

  • Isotope Ratio Calculation: Calculate the ratio of ¹³C-DAP to ¹²C-DAP for each sample.

  • Atom Percent Excess (APE): Determine the APE of ¹³C in the DAP pool, which is a direct measure of the incorporation of the labeled substrate.

  • Statistical Analysis: Compare the APE values between the control and experimental groups to determine the statistical significance of the labeling.

An increase in the ¹³C/¹²C ratio of DAP over time in the experimental samples compared to the controls is direct evidence of bacterial activity and cell wall synthesis.

Part 5: Applications in Research and Development

The DAP-SIP methodology has broad applications:

  • Environmental Microbiology: Identifying key bacterial players in biogeochemical cycles.[1][11]

  • Gut Microbiome Research: Understanding the metabolic activity of gut bacteria in response to diet or therapeutic interventions.[12]

  • Drug Development: Assessing the efficacy of novel antibiotics that target bacterial cell wall synthesis.[13]

  • Bioremediation: Identifying microorganisms responsible for the degradation of pollutants.[3]

Part 6: Troubleshooting

ProblemPossible CauseSolution
No detectable ¹³C-labeling in DAP Insufficient incubation time.Increase the incubation period.
Substrate not utilized by the community.Try a different labeled substrate.
Low bacterial activity.Optimize incubation conditions.
High background ¹³C in controls Natural abundance of ¹³C.Account for this in APE calculations.
Contamination of reagents.Use high-purity reagents.
Poor chromatographic peak shape Suboptimal LC method.Optimize mobile phase gradient and column.
Matrix effects.Improve sample cleanup procedures.

Conclusion

Stable isotope probing with this compound is a highly specific and powerful tool for tracking bacterial activity in complex microbial communities. By providing a direct link between metabolic function and a key bacterial biomarker, DAP-SIP offers invaluable insights for a wide range of scientific disciplines. Careful experimental design, robust analytical methods, and thoughtful data interpretation are paramount to the success of this technique.

References

  • Radajewski, S., Ineson, P., Parekh, N. R., & Murrell, J. C. (2000). Stable-isotope probing as a tool in microbial ecology. Nature, 403(6770), 646–649. [Link]

  • Musat, N., Musat, F., Weber, P. K., & Pett-Ridge, J. (2016). Tracking microbial interactions with NanoSIMS. Current Opinion in Biotechnology, 41, 114-121. [Link]

  • Dumont, M. G., & Murrell, J. C. (2005). Stable isotope probing: linking microbial identity to function. Nature Reviews Microbiology, 3(6), 499–504. [Link]

  • Jehmlich, N., Vogt, C., Lünsmann, V., Richnow, H. H., & von Bergen, M. (2016). Stable isotope probing in metaproteomics (protein-SIP) to study functional microbial communities. Current opinion in biotechnology, 39, 104-110. [Link]

  • Boschker, H. T. S., & Middelburg, J. J. (2002). Stable isotopes and biomarkers in microbial ecology. FEMS Microbiology Ecology, 40(2), 85-95. [Link]

  • Li, Y., et al. (2021). Gut Microbiota-Derived this compound Promotes the NOD1/RIP2 Signaling Pathway and Plays a Key Role in the Progression of Severe Acute Pancreatitis. Frontiers in Immunology, 12, 636557. [Link]

  • Gupta, S., & El-Elimat, T. (2001). Chromatographic method for this compound detection in calcareous rocks. Presence of a bacterial biomarker in stromatolites. Journal of Chromatography A, 922(1-2), 219-224. [Link]

  • Hungate, B. A., et al. (2015). Quantitative microbial ecology through stable isotope probing. Applied and Environmental Microbiology, 81(21), 7570-7581. [Link]

  • Moss, C. W., & Dees, S. B. (1979). Identification of this compound in the Legionnaires disease bacterium. Journal of Clinical Microbiology, 10(5), 778–779. [Link]

  • O'Malley, R. C., et al. (2016). Cistrome and Epicistrome Features Shape the Regulatory DNA Landscape. Cell, 165(5), 1280-1292. [Link]

  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis Online. [Link]

  • Sieradzki, E. T., et al. (2020). Measurement Error and Resolution in Quantitative Stable Isotope Probing: Implications for Experimental Design. mSystems, 5(4), e00440-20. [Link]

  • Organomation. (n.d.). Environmental Sample Preparation. Organomation. [Link]

  • Angel, R. (2019). Stable Isotope Probing Techniques and Methodological Considerations Using 15N. In Methods in Molecular Biology (Vol. 2046, pp. 71-84). Humana, New York, NY. [Link]

  • Sieradzki, E. T., et al. (2020). Measurement Error and Resolution in Quantitative Stable Isotope Probing: Implications for Experimental Design. mSystems, 5(4). [Link]

  • Sieradzki, E. T., et al. (2020). Measurement Error and Resolution in Quantitative Stable Isotope Probing: Implications for Experimental Design. eScholarship, University of California. [Link]

  • Neufeld, J. D., et al. (2007). DNA stable-isotope probing. Nature Protocols, 2(4), 860–866. [Link]

  • Namieśnik, J., & Górecki, T. (2001). Modern Strategies for Environmental Sample Preparation and Analysis. Polish Journal of Environmental Studies, 10(2), 77-84. [Link]

  • Reddy, V. R., & Reddy, C. R. (2012). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry, 77(17), 7545–7553. [Link]

  • Rajeev, L., & Lory, S. (2011). DNA-affinity-purified Chip (DAP-chip) Method to Determine Gene Targets for Bacterial Two component Regulatory Systems. Journal of Visualized Experiments, (53), 2824. [Link]

  • Meadow, P., & Work, E. (1956). Isotope Studies on this compound Synthesis in Escherichia coli. Biochimica et Biophysica Acta, 21(1), 67-74. [Link]

  • Kumar, A., et al. (2022). The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Molecules, 27(23), 8565. [Link]

  • JoVE. (2022, June 3). DNA Stable-Isotope Probing (DNA-SIP) l Protocol Preview [Video]. YouTube. [Link]

  • Koley, D., et al. (2018). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 8(4), 74. [Link]

  • Dumont, M. G., & Murrell, J. C. (2005). Methodological considerations for the use of stable isotope probing in microbial ecology. Journal of Microbiological Methods, 62(1), 37-47. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology, 4, 33. [Link]

  • Taubert, M. (2019). SIP-Metaproteomics: Linking Microbial Taxonomy, Function, and Activity. Methods in Molecular Biology, 2046, 57-69. [Link]

  • Santelli, R. E., et al. (2004). Modern Strategies for Environmental Sample Preparation and Analysis. Journal of the Brazilian Chemical Society, 15(3), 323-334. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology, 4. [Link]

  • You, J., et al. (2014). Quantification of Peptide m/z Distributions from 13C‑Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(4), 1894–1901. [Link]

  • Mező, G., et al. (2014). The synthesis of this compound containing peptidoglycan fragments using metathesis cross coupling. Tetrahedron, 70(42), 7765-7773. [Link]

  • Kleiner, M., et al. (2017). Ultra-sensitive Protein-SIP to quantify activity and substrate uptake in microbiomes with stable isotopes. bioRxiv. [Link]

  • Galloway, E. C. (1964). U.S. Patent No. 3,122,583. Washington, DC: U.S.
  • Hor, L., et al. (2023). Structure and inhibition of this compound epimerase by slow‐binding α‐methyl amino acids. Protein Science, 32(5), e4635. [Link]

  • Musat, N., et al. (2016). Tracking microbial interactions with NanoSIMS. Current Opinion in Biotechnology, 41, 114-121. [Link]

  • Li, X., et al. (2019). 13C-DNA-SIP Distinguishes the Prokaryotic Community That Metabolizes Soybean Residues Produced Under Different CO2 Concentrations. Frontiers in Microbiology, 10, 2147. [Link]

  • NPTEL-NOC IITM. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube. [Link]

  • Villa, M. M., et al. (2020). Towards a deeper understanding of microbial communities: integrating experimental data with dynamic models. Current Opinion in Biotechnology, 62, 111-119. [Link]

  • Casida, L. E. (1956). U.S. Patent No. 2,771,396. Washington, DC: U.S.
  • Chen, Y., et al. (2019). Identification of Novel Butyrate- and Acetate-Oxidizing Bacteria in Butyrate-Fed Mesophilic Anaerobic Chemostats by DNA-Based Stable Isotope Probing. Frontiers in Microbiology, 10. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Diaminopimelic Acid (DAP) Purification from Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diaminopimelic acid (DAP) analysis. This guide is designed for researchers, scientists, and drug development professionals who are working on the purification and quantification of DAP from complex environmental matrices such as soil, sediment, and water. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered in your experiments.

Introduction to DAP Analysis in Environmental Samples

This compound (DAP) is a unique amino acid found almost exclusively in the peptidoglycan of bacterial cell walls, making it an invaluable biomarker for quantifying bacterial biomass in environmental samples.[1] However, its purification and accurate quantification are often hampered by the complex nature of these samples. Common challenges include low concentrations of DAP, interference from other compounds, and the need for meticulous sample preparation. This guide provides practical, field-proven insights to help you overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the purification and analysis of DAP from environmental samples.

FAQ 1: Sample Collection and Storage

  • Question: What are the best practices for collecting and storing soil and sediment samples for DAP analysis to ensure sample integrity?

  • Answer: Proper collection and storage are critical to prevent microbial activity that could alter DAP concentrations. Samples should be collected using sterile techniques and immediately placed on ice.[2] For long-term storage, samples should be frozen at -20°C or, ideally, -80°C to halt microbial metabolism. Lyophilization (freeze-drying) is also an excellent method for long-term preservation and preparation for subsequent analysis.

FAQ 2: Low DAP Concentration

  • Question: I am not detecting any DAP in my samples, or the signal is too low. What can I do?

  • Answer: Low DAP concentration is a common challenge, especially in oligotrophic environments.[3] To address this, consider the following:

    • Increase Sample Size: Start with a larger amount of soil, sediment, or filter a larger volume of water.

    • Concentration Steps: For aqueous samples, techniques like solid-phase extraction (SPE) or tangential flow ultrafiltration can be employed to concentrate the sample before hydrolysis.[3]

    • Optimize Hydrolysis: Ensure your acid hydrolysis protocol is efficient in breaking down bacterial cell walls to release DAP. Inefficient hydrolysis is a primary cause of low yield.

    • Sensitive Detection Method: Utilize a highly sensitive analytical method such as HPLC with fluorescence detection (HPLC-FLD) after derivatization with a fluorescent tag like o-phthalaldehyde (OPA).[4][5]

FAQ 3: Interference from Humic Acids

  • Question: My soil/sediment samples are rich in humic acids. How can I prevent them from interfering with my DAP analysis?

  • Answer: Humic substances are notorious for interfering with various stages of the analysis.[6][7] They can co-extract with DAP, interfere with derivatization reactions, and cause baseline noise in chromatography.[8] To mitigate this:

    • Pre-Lysis Washing: A pre-lysis washing step with a buffer can help remove some of the soluble humic acids.[7]

    • Purification with PVPP: Polyvinylpolypyrrolidone (PVPP) is effective in binding and removing humic acids from the sample extract. Incorporating a PVPP spin column or slurry step after hydrolysis can significantly improve the purity of your sample.[7]

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges that can retain DAP while allowing humic acids to be washed away.

FAQ 4: Choosing the Right Analytical Method

  • Question: What is the most suitable analytical method for DAP quantification in environmental samples?

  • Answer: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for DAP analysis.[4][9] When coupled with pre-column derivatization using a fluorescent reagent like o-phthalaldehyde (OPA) and fluorescence detection (FLD), it offers high sensitivity and selectivity.[10] Thin-layer chromatography (TLC) can also be used for qualitative or semi-quantitative analysis and to check for the presence of different DAP isomers.[11]

Part 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during DAP purification and analysis.

Troubleshooting Hydrolysis
Problem Possible Cause(s) Recommended Solution(s)
Low DAP Yield Incomplete hydrolysis of bacterial cell walls.Increase hydrolysis time or temperature. Ensure proper acid concentration (typically 6 M HCl).
Degradation of DAP during hydrolysis.Perform hydrolysis under a nitrogen atmosphere to prevent oxidation. Avoid excessive heating times.
Poor Reproducibility Inconsistent heating during hydrolysis.Use a heating block or oven with stable temperature control.
Non-homogenous sample.Thoroughly mix or grind the sample before taking aliquots for hydrolysis.
Troubleshooting Derivatization (OPA)
Problem Possible Cause(s) Recommended Solution(s)
Low or No Peak in HPLC OPA reagent has degraded.Prepare fresh OPA reagent. OPA solutions are light-sensitive and have a limited shelf life.[12]
Incorrect pH for derivatization.The OPA reaction requires an alkaline pH (typically 9-10). Ensure your buffer is at the correct pH.[13]
Presence of interfering substances.Purify the sample hydrolysate using SPE or PVPP to remove compounds that may quench the fluorescence or react with OPA.
Unstable Signal/Drifting Baseline Instability of the OPA-DAP derivative.Automating the derivatization and injection process can improve reproducibility by ensuring a consistent reaction time before analysis.
Contaminated reagents or glassware.Use high-purity reagents and thoroughly clean all glassware.
Troubleshooting HPLC Analysis
Problem Possible Cause(s) Recommended Solution(s)
Co-elution of DAP with other compounds Inadequate chromatographic separation.Optimize the mobile phase gradient and composition. Consider a different column chemistry (e.g., a different C18 phase).[14]
Presence of interfering amino acids (e.g., methionine, isoleucine).An oxidation step with performic acid before hydrolysis can convert methionine to methionine-sulfone, which elutes separately from DAP.[15]
Peak Tailing or Broadening Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Mismatch between injection solvent and mobile phase.Dissolve the derivatized sample in a solvent that is of similar or weaker strength than the initial mobile phase.
Ghost Peaks Carryover from a previous injection.Run a blank gradient after each sample. Ensure the autosampler needle and injection port are properly washed between injections.[16]

Part 3: Experimental Protocols and Data

This section provides detailed step-by-step methodologies for key experiments and presents quantitative data in a structured format.

Protocol 1: Acid Hydrolysis of Soil/Sediment Samples
  • Weigh approximately 100-500 mg of lyophilized and homogenized soil/sediment into a hydrolysis tube.

  • Add 5 mL of 6 M HCl.

  • Flush the tube with nitrogen gas to create an inert atmosphere.

  • Seal the tube and place it in an oven or heating block at 110°C for 18-24 hours.

  • After cooling, centrifuge the tube to pellet the solid material.

  • Transfer the supernatant (hydrolysate) to a clean tube.

  • Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.

  • Re-dissolve the dried residue in a known volume of HPLC-grade water or a suitable buffer for further purification.

Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)

Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water and adjust the pH to 10.4 with 45% NaOH.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.[17]

Derivatization Procedure:

  • In an autosampler vial, mix 50 µL of the sample hydrolysate (or standard) with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for exactly 1-2 minutes at room temperature.[18]

  • Inject the mixture immediately onto the HPLC system.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of DAP in environmental samples using HPLC-FLD with OPA derivatization.

Parameter Value Range Matrix Reference
Limit of Detection (LOD) 3 - 28 nMSeawater[19]
Limit of Quantification (LOQ) 11 - 94 nMSeawater[19]
On-column Concentration 10 - 100 pmolRumen Digesta[10]
Recovery Rate 98.4 - 102.8%Spiked Feed Samples[10]
DAP Concentration 0.61 - 0.96 µMSeawater[3]

Part 4: Visualization of Workflows

This section provides diagrams to visualize key experimental workflows and logical relationships in DAP analysis.

Diagram 1: General Workflow for DAP Analysis

dap_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis sample Environmental Sample (Soil, Sediment, Water) homogenize Homogenization/ Lyophilization sample->homogenize hydrolysis Acid Hydrolysis (6M HCl, 110°C) homogenize->hydrolysis purification Purification (PVPP/SPE) hydrolysis->purification derivatization OPA Derivatization purification->derivatization hplc HPLC-FLD Analysis derivatization->hplc quantification Quantification hplc->quantification

Caption: Overview of the DAP analysis workflow.

Diagram 2: Troubleshooting Logic for Low DAP Signal

low_signal_troubleshooting start Low/No DAP Signal check_sample Increase Sample Size/ Concentrate Sample? start->check_sample check_hydrolysis Optimize Hydrolysis? (Time, Temp, Acid Conc.) check_sample->check_hydrolysis No solution Signal Improved check_sample->solution Yes check_derivatization Check Derivatization? (Fresh Reagent, pH) check_hydrolysis->check_derivatization No check_hydrolysis->solution Yes check_hplc Verify HPLC System? (Detector, Column) check_derivatization->check_hplc No check_derivatization->solution Yes check_hplc->start No check_hplc->solution Yes

Caption: Troubleshooting low DAP signal.

References

  • O-PHTHALALDEHYDE AS A DERIV ATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS. (n.d.). PJSIR. Retrieved from [Link]

  • McKerrow, J., Vagg, S., McKinney, T., Seviour, E. M., Maszenan, A. M., Brooks, P., & Seviour, R. J. (2000). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. Letters in Applied Microbiology, 30(3), 178–182.
  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (n.d.). DiVA portal. Retrieved from [Link]

  • A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. (n.d.). University of the Sunshine Coast, Queensland. Retrieved from [Link]

  • A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Borruat, G., Roten, C. A., Marchant, R., Fay, L. B., & Karamata, D. (2001). Chromatographic method for this compound detection in calcareous rocks. Presence of a bacterial biomarker in stromatolites.
  • Schön, R., & Groth, I. (2006). Practical thin layer chromatography techniques for this compound and whole cell sugar analyses in the classification of environmental actinomycetes. Journal of Basic Microbiology, 46(3), 243–249.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). WUR eDepot. Retrieved from [Link]

  • Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. (n.d.). Retrieved from [Link]

  • Lage, S., & Vale, C. (2022).
  • Puchala, R., Písaříková, B., Martin, S. A., & Goetsch, A. L. (1995). Determination of this compound in biological materials using high-performance liquid chromatography.
  • Gorga, M., Petrovic, M., & Barceló, D. (2005). Solving Liquid Chromatography Mass Spectrometry Coelution Problems in the Analysis of Environmental Samples by Multivariate Curve Resolution. Analytical Chemistry, 77(24), 7941–7950.
  • Csapó, J., Vargáné-Visi, É., Lóki, K., & Csapó-Kiss, Z. (2000). Rapid method for the determination of this compound using ion exchange chromatography. Acta Universitatis Sapientiae, Alimentaria, 1(1), 99-105.
  • Tzanavaras, P. D., Themelis, D. G., & Rigas, A. (2024). O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. Chemosensors, 12(6), 108.
  • A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. (2000). R Discovery. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation. (2022). ResearchGate. Retrieved from [Link]

  • Optimization and validation of SPE-HPLC-DAD-FLD method for psychoactive drugs in environmental matrix | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Andjelkovic, T., Perovic, J., Purenovic, M., Blagojevic, S., Nikolic, R., Andjelkovic, D., & Bojic, A. (2006). Spectroscopic and potentiometric studies on derivatized natural humic acid. Analytical Sciences, 22(12), 1553–1558.
  • Zhao, Z., Zhang, Y., Wang, Y., Zhang, R., & Zhang, Y. (2022). This compound Metabolism by Pseudomonadota in the Ocean. Applied and Environmental Microbiology, 88(18), e00843-22.
  • Effect of TOC Concentration of Humic Substances as an Electron Shuttle on Redox Functional Groups Stimulating Microbial Cr(VI) Reduction. (2020). MDPI. Retrieved from [Link]

  • This compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Detection of this compound (DAP) using TLC? (2013). ResearchGate. Retrieved from [Link]

  • Jiang, J., Kappler, A., & Meckenstock, R. U. (2019). Characterization of Humic Acids and Their Function as an Electron Mediator for Nitrate and FeOOH Reduction. Frontiers in Environmental Science, 7.
  • Lakay, M. T., Botha, A., & Prior, B. A. (2007). Comparative analysis of environmental DNA extraction and purification methods from different humic acid-rich soils. Journal of Applied Microbiology, 102(1), 265–273.
  • López-Lozano, N. E., Kopytko, H. L., & González-López, J. (2011). Comparative analysis of microbial DNA extraction protocols for groundwater samples. Analytical Biochemistry, 416(2), 240–242.
  • WSC – CAM – VIII A. (2010). Mass.gov. Retrieved from [Link]

  • Critical Comparison of Humic Acid Test Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • García-Mier, L., Guevara-Gonzalez, R. G., Mondragón-Jacobo, C., Tovar-Puga, G., & Frias-Hernandez, J. T. (2021). Humic Acids Preparation, Characterization, and Their Potential Adsorption Capacity for Aflatoxin B1 in an In Vitro Poultry Digestive Model. Toxins, 13(11), 749.
  • Bailey, S. W., Buso, D. C., & Likens, G. E. (2021). Recovery Processes of Acidic Soils Experiencing Decreased Acidic Deposition. Soil Systems, 5(2), 33.
  • Sediment Sampling. (n.d.). EPA. Retrieved from [Link]

  • Isbell, F., Tilman, D., Polasky, S., & Loreau, M. (2020).
  • Li, Y., Zhao, X., Zhang, T., & Zhang, J. (2020). Recovery of Soil-Denitrifying Community along a Chronosequence of Sand-Fixation Forest in a Semi-Arid Desertified Grassland. Forests, 11(3), 325.
  • The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. (2022). MDPI. Retrieved from [Link]

  • Grassland ecosystem recovery after soil disturbance depends on nutrient supply rate. (n.d.). Retrieved from [Link]

  • Rubio, L. A. (2003). Determination of this compound in rat feces by high-performance liquid chromatography using the Pico Tag method.

Sources

Troubleshooting baseline noise in diaminopimelic acid HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) systems, with a specific focus on the challenges encountered during the analysis of diaminopimelic acid (DAP). A stable, quiet baseline is the foundation of sensitive and accurate quantification.[1] Excessive baseline noise can mask trace-level peaks, compromise peak integration, and ultimately invalidate your results.[1][2]

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve baseline noise issues systematically. We will move beyond simple checklists to explain the underlying causes of these problems, empowering you to maintain a robust and reliable analytical method.

Frequently Asked Questions (FAQs): Diagnosing Baseline Noise

This section addresses the most common issues encountered by our users. The questions are categorized by the potential source of the problem within the HPLC system.

Part 1: Mobile Phase & System Contamination

Q1: My baseline is noisy, but I'm using fresh, HPLC-grade solvents. What could be the issue?

A1: While using high-purity solvents is a critical first step, it doesn't guarantee a noise-free baseline. Several factors related to the mobile phase can be the culprit:

  • Dissolved Gases: Solvents absorb atmospheric gases, which can form microbubbles as the mobile phase moves from the high-pressure column to the low-pressure detector cell.[1][3] These bubbles cause sharp, random spikes in the baseline as they scatter the detector's light beam.[4][5]

  • Contamination: Water is a frequent source of contamination in reversed-phase chromatography and can introduce impurities that lead to a rising or noisy baseline, especially in gradient elution.[5][6] Always use freshly prepared, high-purity water.

  • Microbial Growth: Aqueous buffer solutions, particularly those near a neutral pH, are susceptible to bacterial or algal growth.[5] This not only clogs filters and columns but also releases metabolic byproducts that can create spurious peaks and baseline noise. It is best practice to prepare aqueous mobile phases fresh daily.[5][7]

  • Solvent Immiscibility: If you are running a gradient or have improperly mixed your mobile phase, immiscible solvents can form droplets that will create significant, irregular baseline noise as they pass through the detector.[4]

Q2: I'm observing a rhythmic, pulsing baseline. What does this pattern indicate?

A2: A regular, cyclic, or pulsing baseline noise is almost always linked to the pump's operation.[4] The frequency of the pulse often corresponds to the pump's piston strokes.[1][6] This issue is typically caused by:

  • Faulty Check Valves: A malfunctioning or dirty check valve can cause pressure fluctuations and inconsistent flow rates, leading to a pulsating baseline.[6][8]

  • Worn Pump Seals: Leaky or worn pump seals will result in pressure variations and can introduce air into the system.[4][5] A common sign of a leak is the buildup of buffer salt crystals around pump fittings.[5]

  • Air Trapped in the Pump Head: An air bubble trapped in a pump head will compress and expand with each piston stroke, creating pressure pulsations.[4][5]

Part 2: The HPLC Column

Q3: How can I determine if my analytical column is the source of the baseline noise?

A3: The most definitive way to isolate the column as the noise source is to perform a bypass test. Replace the column with a zero-dead-volume union and run the mobile phase through the system to the detector.[6] If the baseline becomes stable, the column is the problem. If the noise persists, the issue lies either upstream (pump, mobile phase) or downstream (detector).[9]

Q4: Can a column that hasn't been used for a while suddenly cause noise?

A4: Yes. A column that has been stored improperly or has not been thoroughly flushed can bleed contaminants or stationary phase particles, causing baseline noise.[6] This is especially true if the column was stored in a buffered mobile phase, which can lead to salt precipitation or microbial growth. Always flush a column with a strong, appropriate solvent before re-introducing it to your system.

Q5: My system includes a guard column. Could that be the problem?

A5: Absolutely. The purpose of a guard column is to trap contaminants and strongly retained materials from the sample before they reach the analytical column.[1][10] Over time, these trapped impurities can begin to bleed off the guard column, creating baseline noise or ghost peaks. If you suspect the column is the issue, try removing the guard column first (if one is installed) and observing the baseline.

Part 3: The Detector

Q6: I see sharp, random spikes in my baseline, not a rhythmic pulse. What should I check?

A6: Irregular, sharp spikes are often caused by air bubbles passing through the detector flow cell.[4][5] Ensure your mobile phase is thoroughly degassed and check all fittings for leaks that could introduce air. Another cause can be external electrical interference. Try to isolate the HPLC's power line from other equipment like refrigerators or centrifuges.[4]

Q7: The baseline appears "fuzzy" or shows a slow, wandering pattern. What could be the cause?

A7: A "fuzzy" (high-frequency) or wandering baseline often points to issues with the detector lamp or flow cell.

  • Failing Lamp: A weak or failing UV or fluorescence detector lamp can cause a significant increase in baseline noise.[2][4] Most HPLC software allows you to perform a lamp intensity or energy test to diagnose its health.

  • Contaminated Flow Cell: Even trace amounts of contaminants adhering to the inside of the flow cell can cause noise and drift.[2][4] Flushing the cell with a series of strong solvents is a necessary troubleshooting step.

  • Temperature Fluctuations: Detectors are sensitive to temperature changes.[10] If the column is heated and the mobile phase does not have time to cool before entering the detector, refractive index effects can cause the baseline to drift or wander.[2][4] Insulating tubing or using a heat exchanger can mitigate this.[8]

Systematic Troubleshooting Workflow

When faced with baseline noise, a systematic approach is more effective than random checks. The following workflow helps to logically isolate the source of the problem.

Troubleshooting_Workflow start Baseline Noise Observed check_leaks Visual Inspection: Check for Leaks & Salt Buildup start->check_leaks check_mobile_phase Mobile Phase Check: - Freshly Prepared? - Properly Degassed? start->check_mobile_phase isolate Isolate System Components check_leaks->isolate check_mobile_phase->isolate bypass_column Diagnostic Test 1: Replace Column with Union isolate->bypass_column noise_stops_1 Noise Stops bypass_column->noise_stops_1 YES noise_continues_1 Noise Continues bypass_column->noise_continues_1 NO column_issue Problem Source: Column or Guard Column noise_stops_1->column_issue system_issue_1 Problem is Upstream (Pump) or Downstream (Detector) noise_continues_1->system_issue_1 solution_column Solution: Flush, Clean, or Replace Column column_issue->solution_column stop_flow Diagnostic Test 2: Stop Pump Flow system_issue_1->stop_flow noise_stops_2 Noise Stops stop_flow->noise_stops_2 YES noise_continues_2 Noise Continues stop_flow->noise_continues_2 NO pump_issue Problem Source: Pump or Mobile Phase noise_stops_2->pump_issue detector_issue Problem Source: Detector Electronics or Flow Cell noise_continues_2->detector_issue solution_pump Solution: Purge Pump, Service Check Valves/Seals pump_issue->solution_pump solution_detector Solution: Clean Flow Cell, Check Lamp, Isolate Electronics detector_issue->solution_detector

Caption: A logical workflow for diagnosing the source of HPLC baseline noise.

Common Noise Patterns and Their Causes

The visual characteristics of the baseline noise can provide strong clues about its origin.

Noise PatternFrequency / AppearancePotential Cause(s)Recommended Action(s)
Cyclic / Rhythmic Noise Regular, matches pump stroke frequencyPump pulsations, faulty check valves, worn seals, air in pump head.[1][4][6]Purge pump; service or replace check valves and seals.
Irregular Spikes Random, sharp peaksAir bubbles in the system (detector); electrical interference.[4][5]Degas mobile phase thoroughly; purge the system; check for loose fittings; isolate HPLC power source.[4]
High-Frequency "Fuzzy" Noise High, short-term fluctuationsFailing detector lamp; contaminated detector flow cell; high detector sensitivity settings.[2]Check lamp energy/intensity; clean flow cell; optimize detector settings.
Baseline Drift Slow, steady rise or fallColumn temperature fluctuation; non-homogeneous mobile phase; column contamination bleed.[4]Use a column oven; ensure mobile phase is well-mixed; flush the column.[4][5]
Wandering Baseline Slow, irregular rise and fallInadequate system equilibration time; temperature fluctuations in the lab.[2]Allow sufficient time for equilibration; control lab temperature.[8]

Key Experimental Protocols

Protocol 1: Robust Mobile Phase Preparation

Causality: This protocol is designed to eliminate the most common sources of noise: dissolved gases, particulates, and microbial contamination.[1][5]

  • Solvent Selection: Use only HPLC-grade or higher purity solvents, salts, and additives.[5]

  • Aqueous Phase: Prepare aqueous buffers fresh daily.[7] Before adding salts, filter high-purity water through a 0.2 µm or 0.45 µm membrane filter to remove particulates and microorganisms.[5]

  • Mixing: If preparing an isocratic mobile phase, measure components accurately and mix thoroughly before degassing. For online gradient mixing, ensure solvents are miscible.[4]

  • Degassing: Degas the final mobile phase solution(s) for 15-20 minutes using one of the following methods:

    • Helium Sparging: An effective but costly method.

    • Vacuum Degassing: Apply a vacuum while stirring the mobile phase.

    • Sonication: Place the solvent reservoir in an ultrasonic bath.

    • Note: Most modern HPLC systems have a built-in online degasser. Ensure it is functioning correctly.[6]

Protocol 2: Diagnostic Column Bypass Test

Causality: This procedure physically removes the column from the flow path to confirm or deny its role as the noise contributor.[6]

  • Stop Flow: Stop the pump flow and allow the system pressure to return to zero.

  • Disconnect: Carefully disconnect the tubing from both the inlet and outlet of the column.

  • Connect Union: Using a zero-dead-volume union (a short piece of tubing with appropriate fittings), connect the tubing that was previously attached to the column inlet directly to the tubing that was attached to the column outlet.

  • Resume Flow: Start the pump at a low flow rate (e.g., 0.2 mL/min) and slowly increase to your method's flow rate.

  • Observe: Monitor the baseline for at least 15-20 minutes. If the noise has disappeared, the column is the source of the problem.[6]

Protocol 3: Detector Flow Cell Cleaning

Causality: Contaminants adsorbed to the flow cell walls can interfere with light transmission, causing noise.[2][4] This flushing sequence uses solvents of increasing strength and different polarities to remove a wide range of impurities.

  • Disconnect Column: To avoid flushing contaminants onto the column, disconnect the column and replace it with a union.

  • Flush with Water: Flush the system and flow cell with HPLC-grade water for 30 minutes.

  • Flush with Methanol/Acetonitrile: Flush with 100% methanol or acetonitrile for 30 minutes.

  • Flush with Isopropanol: Flush with 100% isopropanol for 30 minutes.

  • Acid Wash (Use with Caution): If noise persists, and your system components are compatible (NOT for PEEK systems), you can flush with 1N Nitric Acid (HNO₃) for 30 minutes, followed by an extensive water flush until the eluent is neutral. Never use Hydrochloric Acid (HCl) as it can corrode stainless steel.[4][5]

  • Re-equilibrate: Thoroughly flush the system with your mobile phase until the baseline is stable.

By following these diagnostic steps and protocols, you can systematically identify and resolve the root cause of baseline noise, ensuring the integrity and reliability of your this compound analysis.

References

Technical Support Center: Optimizing Acid Hydrolysis for Diaminopimelic Acid (DAP) Release

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Diaminopimelic Acid (DAP) analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify bacterial peptidoglycan by measuring its unique component, DAP. Acid hydrolysis is a critical step for liberating DAP from the complex peptidoglycan polymer, but it is fraught with potential pitfalls. Incomplete hydrolysis can lead to underestimation, while overly harsh conditions can degrade the target analyte.

This document provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate these challenges, ensuring accurate and reproducible results.

Experimental Workflow Overview

The overall process involves the isolation of the peptidoglycan-containing fraction, hydrolysis to release constituent amino acids, and subsequent quantification of DAP, typically via chromatography.

G cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis start Bacterial Cell Culture / Tissue Sample cell_lysis Cell Lysis & Debris Removal start->cell_lysis pg_isolation Insoluble Peptidoglycan (PG) Isolation (e.g., Hot SDS Treatment) cell_lysis->pg_isolation acid_add Add HCl to Purified PG pg_isolation->acid_add Washed & Dried PG Pellet hydrolyze Incubate at High Temperature (e.g., 100-120°C) acid_add->hydrolyze neutralize Neutralize & Dry Hydrolysate hydrolyze->neutralize derivatize Derivatization (e.g., OPA, PITC) neutralize->derivatize Resuspended Sample hplc HPLC / LC-MS Analysis derivatize->hplc quant Quantification of DAP hplc->quant

Caption: General workflow for DAP quantification.

Core Protocol: Acid Hydrolysis of Bacterial Peptidoglycan

This protocol provides a robust starting point for the total hydrolysis of peptidoglycan from purified bacterial cell walls.

Materials:

  • Purified, lyophilized peptidoglycan (PG) sample

  • 6 M Hydrochloric Acid (HCl), analytical grade

  • Pyrogen-free glass hydrolysis tubes with Teflon-lined screw caps

  • Heating block or oven capable of maintaining 110°C

  • Nitrogen gas source

  • SpeedVac or vacuum desiccator with NaOH pellets

  • pH indicator strips or pH meter

  • Sodium Hydroxide (NaOH) solution (e.g., 6 M)

  • Resuspension buffer (e.g., 0.1 M HCl or HPLC mobile phase A)

Methodology:

  • Sample Preparation: Weigh 1-5 mg of dried, purified PG into a glass hydrolysis tube.

  • Acid Addition: Add 0.5-1.0 mL of 6 M HCl to the tube.

  • Oxygen Removal: Flush the headspace of the tube with dry nitrogen gas for 30-60 seconds. This is a critical step to minimize oxidative degradation of amino acids at high temperatures.

  • Sealing: Immediately and tightly seal the tube with the Teflon-lined cap.

  • Hydrolysis: Place the tube in a heating block or oven set to 110°C and incubate for 16-24 hours.[1] The exact time depends on the bacterial source (see table below).

  • Cooling: After incubation, allow the tube to cool completely to room temperature before opening.

  • Acid Removal: Dry the hydrolysate completely under vacuum. A SpeedVac is ideal. Alternatively, use a vacuum desiccator containing pellets of NaOH to trap HCl fumes.

  • Re-drying (Optional but Recommended): Add 500 µL of ultrapure water to the dried pellet, vortex, and dry again under vacuum. This step helps remove residual HCl.

  • Resuspension & Neutralization: Resuspend the dried sample in a known, precise volume of an appropriate buffer for your downstream analysis (e.g., 200 µL of 0.1 M HCl). If required for derivatization, carefully adjust the pH to neutral (~7.0) using NaOH.[2]

  • Clarification: Centrifuge the resuspended sample at high speed (>12,000 x g) for 5 minutes to pellet any insoluble material (humin).

  • Analysis: Transfer the supernatant to an autosampler vial for derivatization and chromatographic analysis.

Troubleshooting Guide

This section addresses common problems encountered during the acid hydrolysis of peptidoglycan for DAP analysis.

G start Problem Observed in Final Analysis prob1 Low or No DAP Peak Detected start->prob1 prob2 High Variability Between Replicates start->prob2 prob3 Hydrolysate is Dark Brown/Black start->prob3 prob4 Extra, Unidentified Peaks in Chromatogram start->prob4 cause1a Incomplete Hydrolysis prob1->cause1a Check Hydrolysis Time/Temp cause1b DAP Degradation prob1->cause1b Check for Over-hydrolysis cause1c Insufficient Starting Material prob1->cause1c Verify Starting PG Amount cause2a Inconsistent Heating prob2->cause2a Use Calibrated Heat Block cause2b Sample Loss During Drying/Neutralization prob2->cause2b Careful Pipetting & Handling cause2c Incomplete Removal of HCl prob2->cause2c Ensure Complete Drying cause3a Carbohydrate Contamination prob3->cause3a Improve PG Purification cause3b Oxidative Degradation prob3->cause3b Ensure N2 Flush Was Used cause4a Contamination from Reagents/Glassware prob4->cause4a Run Reagent Blanks cause4b Incomplete Hydrolysis of Small Peptides prob4->cause4b Increase Hydrolysis Time cause4c Derivatization Artifacts prob4->cause4c Check Derivatization Chemistry

Caption: Logic diagram for troubleshooting DAP analysis.

Q1: I am detecting very low or no DAP in my samples.

Possible Cause 1: Incomplete Hydrolysis

  • Why it happens: The peptide bonds linking DAP within the peptidoglycan mesh and the glycosidic bonds of the sugar backbone are extremely stable.[3] Insufficient time, temperature, or acid concentration will fail to completely break down the polymer, leaving DAP trapped within larger fragments. Gram-positive bacteria, with their much thicker peptidoglycan layer, are particularly resistant.[4][5]

  • Recommended Solutions:

    • Verify Conditions: Ensure your temperature was accurate and stable throughout the incubation. Use a calibrated heating block rather than a water bath, which can evaporate.

    • Increase Hydrolysis Time: For Gram-positive bacteria or samples with a complex matrix, extend the hydrolysis time to 24 hours.

    • Optimize Acid Concentration: While 6 M HCl is standard, for particularly tough samples, a partial hydrolysis with a lower concentration (e.g., 4 M HCl) followed by full hydrolysis can sometimes be effective, though this is an advanced technique.[6]

Possible Cause 2: Degradation of DAP

  • Why it happens: While necessary, strong acid and high heat can also lead to the degradation of free amino acids.[4] Excessive hydrolysis time (>24 hours) or temperature (>120°C) can cause decarboxylation or other side reactions, reducing the amount of detectable DAP. The presence of residual oxygen is a major catalyst for this degradation.

  • Recommended Solutions:

    • Strictly Control Time and Temperature: Do not exceed the recommended hydrolysis conditions unless systematically optimizing.

    • Ensure Anaerobic Conditions: Always flush the hydrolysis tube with nitrogen or argon gas before sealing to displace oxygen.

    • Run a Standard Control: Hydrolyze a known quantity of a standard peptide or purified DAP alongside your samples. Recovery of the standard will indicate if degradation is occurring under your conditions.

Q2: My results show high variability between technical replicates.

Possible Cause 1: Inconsistent Hydrolysis Conditions

  • Why it happens: Small variations in temperature across a heating block or inconsistent incubation times can lead to significant differences in hydrolysis efficiency between tubes.

  • Recommended Solutions:

    • Use a High-Quality Heat Block: Ensure your heating block has uniform temperature distribution. Place replicate tubes in a randomized order within the block.

    • Synchronize Timing: Add acid and place all tubes in the heating block simultaneously. Remove them all at the same time.

Possible Cause 2: Sample Loss or Inaccurate Volume Handling

  • Why it happens: The post-hydrolysis steps involving drying, resuspension, and neutralization are common sources of error. Incomplete drying leaves residual acid, which can interfere with derivatization. Inaccurate resuspension volumes directly impact the final concentration calculation.

  • Recommended Solutions:

    • Ensure Complete Dryness: The sample pellet should be completely dry and crystalline. The re-drying step mentioned in the core protocol is highly recommended to remove every trace of HCl.

    • Use Calibrated Pipettes: Use a calibrated P200 or similar pipette for the final resuspension step. Ensure the pellet is fully dissolved before taking an aliquot for analysis.

    • Careful Neutralization: If neutralization is required, add the base dropwise while vortexing and check the pH frequently to avoid overshooting, which can degrade the sample.

Q3: My hydrolysate is very dark brown or black.

Possible Cause: Humin Formation

  • Why it happens: This dark precipitate, known as humin, is formed by the acid-catalyzed condensation of carbohydrates with amino acids.[7] Its presence indicates that the starting peptidoglycan sample was contaminated with other cellular components like polysaccharides or teichoic acids. This process not only consumes amino acids, potentially reducing DAP yield, but the humin can also interfere with subsequent chromatographic analysis.

  • Recommended Solutions:

    • Improve Peptidoglycan Purification: The best solution is to prevent the problem at the source. Ensure your PG purification protocol (e.g., hot SDS treatment, pronase digestion) is effective at removing proteins and other polymers.[8]

    • Sample Clarification: Before analysis, always centrifuge the neutralized hydrolysate at high speed (e.g., 13,000 x g for 10 min) and use only the clear supernatant. This will prevent insoluble humin from being injected into your analytical column.

Frequently Asked Questions (FAQs)

Q: Why is acid hydrolysis the standard method for DAP release? A: Acid hydrolysis is a non-specific method that effectively cleaves the peptide bonds of the peptidoglycan cross-links and the amide linkage connecting the peptide stem to the N-acetylmuramic acid (NAM) sugar.[9] This process releases all constituent amino acids, including DAP, into their free form, which is necessary for most quantification techniques. While enzymatic methods using lysozyme or mutanolysin can digest the glycan backbone, they often leave the peptide cross-links intact, failing to liberate DAP.[8][10]

Q: What are the key differences in hydrolysis conditions for Gram-positive vs. Gram-negative bacteria? A: The primary difference lies in the thickness and complexity of the cell wall. Gram-positive bacteria have a much thicker, more highly cross-linked peptidoglycan layer (up to 90% of the cell wall) compared to the thin layer in Gram-negative bacteria.[11] Consequently, more stringent hydrolysis conditions are often required for Gram-positive organisms to ensure complete breakdown.

ParameterGram-Negative (e.g., E. coli)Gram-Positive (e.g., B. subtilis)Rationale
Acid 6 M HCl6 M HClStandard for cleaving stable peptide bonds.
Temperature 100-110°C110°CHigher end of the range ensures sufficient energy for hydrolysis.
Time 16-18 hours18-24 hoursLonger duration needed to penetrate and hydrolyze the thicker PG layer.[4]
Pre-treatment Standard PG purificationMay require additional steps to remove teichoic acids.Contaminants can interfere with hydrolysis and analysis.

Q: Are there any viable alternatives to acid hydrolysis? A: While total acid hydrolysis is the gold standard for quantifying total DAP, other specialized techniques exist. For instance, microwave-assisted hydrolysis has been shown to dramatically reduce hydrolysis times.[12] However, this requires specialized equipment and careful optimization to prevent sample degradation. For structural analysis of peptidoglycan fragments (muropeptides), enzymatic digestion is used, but this does not yield free DAP for simple quantification.[10]

Q: How can I confirm that my hydrolysis is complete? A: The most direct way is to perform a time-course experiment. Hydrolyze identical aliquots of a sample for increasing durations (e.g., 8, 12, 16, 20, 24 hours). When you plot the DAP yield against time, the concentration should plateau. The point at which the yield no longer increases indicates the time required for complete hydrolysis. If the yield starts to decrease at later time points, it suggests that degradation is becoming significant. A recovery of 94% to 99% of peptidoglycan components is considered excellent under optimized conditions.[4]

References
  • Title: Peptidoglycan - Wikipedia Source: Wikipedia URL: [Link]

  • Title: DAP-seq: Principles, Workflow and Analysis Source: CD Genomics URL: [Link]

  • Title: The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Mapping genome-wide transcription factor binding sites using DAP-seq Source: PubMed Central URL: [Link]

  • Title: this compound Metabolism by Pseudomonadota in the Ocean Source: Microbiology Spectrum URL: [Link]

  • Title: Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? Source: PubMed Central URL: [Link]

  • Title: MALDI-TOF Sample Preparation Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Rapid detection of meso-diaminopimelic acid in lactic acid bacteria by microwave cell wall hydrolysis Source: IRIS Unimol URL: [Link]

  • Title: Hydrolysis of peptidoglycan is modulated by amidation of meso-diaminopimelic acid and Mg2+ in Bacillus subtilis Source: PubMed Central URL: [Link]

  • Title: Peptidoglycan: Structure, Synthesis, and Regulation Source: PubMed Central URL: [Link]

  • Title: The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: this compound – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Determination of this compound in biological materials using high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Reconstruction of the this compound Pathway to Promote L-lysine Production in Corynebacterium glutamicum Source: PubMed Central URL: [Link]

  • Title: 3,4-Diaminopyridine induced hydrolysis of phosphoinositide in cultured neurons from embryo chick forebrain Source: PubMed URL: [Link]

  • Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

  • Title: this compound - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Digestion of Peptidoglycan and Analysis of Soluble Fragments Source: PubMed Central URL: [Link]

  • Title: Determination of this compound in rat feces by high-performance liquid chromatography using the Pico Tag method Source: PubMed URL: [Link]

  • Title: Towards an automated analysis of bacterial peptidoglycan structure Source: PubMed Central URL: [Link]

  • Title: DAP-Seq Service (DNA affinity purification sequencing) Source: CD Genomics URL: [Link]

  • Title: Sample Preparation Techniques for Biological Matrices Source: Agilent URL: [Link]

  • Title: The stereoisomers of α∈-diaminopimelic acid: their distribution in nature and behaviour towards certain enzyme preparations Source: Semantic Scholar URL: [Link]

  • Title: Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS Source: PubMed Central URL: [Link]

  • Title: Cell Wall Hydrolases in Bacteria: Insight on the Diversity of Cell Wall Amidases, Glycosidases and Peptidases Toward Peptidoglycan Source: Frontiers URL: [Link]

  • Title: Structure and inhibition of this compound epimerase by slow‐binding α‐methyl amino acids Source: PubMed Central URL: [Link]

  • Title: Hydrolysis of peptidoglycan is modulated by amidation of meso-diaminopimelic acid and Mg2+ in Bacillus subtilis Source: PubMed URL: [Link]

  • Title: Optimization of HCl solution concentration for diazotization of hydrolyzed pendimethalin. Source: ResearchGate URL: [Link]

  • Title: Analyses of the cell-wall peptidoglycan structures in three genera Micromonospora, Catenuloplanes, and Couchioplanes belonging to the family Micromonosporaceae by derivatization with FDLA and PMP using LC/MS Source: PubMed URL: [Link]

  • Title: Cell Wall Hydrolases in Bacteria: Insight on the Diversity of Cell Wall Amidases, Glycosidases and Peptidases Toward Peptidoglycan Source: PubMed Central URL: [Link]

  • Title: Differentiation between the two forms of this compound? Source: ResearchGate URL: [Link]

  • Title: Alternatives for detoxification of diluted-acid lignocellulosic hydrolyzates for use in fermentative processes: a review Source: PubMed URL: [Link]

  • Title: Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives Source: MDPI URL: [Link]

  • Title: Specific labeling of diaminopimelate: a radioassay for the determination of the peptidoglycan cross-linking index Source: PubMed URL: [Link]

  • Title: Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides Source: PubMed URL: [Link]

  • Title: Kinetics of uptake and incorporation of meso-diaminopimelic acid in different Escherichia coli strains Source: PubMed URL: [Link]

  • Title: Optimization of a total acid hydrolysis based protocol for the quantification of carbohydrate in macroalgae Source: ResearchGate URL: [Link]

  • Title: Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review Source: PubMed Central URL: [Link]

  • Title: Isotope Studies on this compound Synthesis in Escherichia coli Source: ResearchGate URL: [Link]

  • Title: (PDF) Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry of Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of diaminopimelic acid (DAP). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the common challenge of matrix effects in DAP quantification. Our goal is to equip you with the knowledge to generate reliable, accurate, and reproducible data.

Understanding the Challenge: Matrix Effects in this compound Analysis

This compound (DAP) is a unique amino acid and a key component of the peptidoglycan in most bacterial cell walls, making it an important biomarker for bacterial presence and growth.[1] However, accurate quantification of DAP in complex biological matrices such as soil, cell cultures, tissues, and feed is often hampered by matrix effects.[2][3]

Matrix effects, primarily ion suppression or enhancement, occur when co-eluting endogenous components of the sample interfere with the ionization of the target analyte (DAP) in the mass spectrometer's ion source.[4][5][6] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[5][6] Given the polar nature of DAP, it often elutes early in reversed-phase chromatography, a region where many other polar matrix components also elute, exacerbating the problem.[7]

This guide provides a series of troubleshooting steps and detailed protocols to help you mitigate these effects and ensure the integrity of your DAP analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of matrix effects in my DAP analysis?

A1: The most common indicators of matrix effects include:

  • Poor reproducibility of replicate injections.

  • Low recovery of spiked standards in your sample matrix compared to a clean solvent.

  • Non-linear calibration curves when using matrix-matched standards.

  • Significant deviation in results when analyzing different dilutions of the same sample.[8]

  • Unstable signal intensity for your internal standard across different samples.

Q2: What is ion suppression and how does it affect DAP analysis?

A2: Ion suppression is a phenomenon where the signal intensity of your analyte (DAP) is reduced due to the presence of co-eluting matrix components.[5][9] In electrospray ionization (ESI), these interfering molecules can compete with DAP for ionization, leading to a decreased number of DAP ions reaching the detector.[6] This results in an underestimation of the true DAP concentration in your sample.

Q3: Can matrix effects also enhance my DAP signal?

A3: Yes, although less common than suppression, ion enhancement can also occur.[4][10] In this case, co-eluting matrix components facilitate the ionization of DAP, leading to a stronger signal and an overestimation of its concentration.

Q4: Why is a stable isotope-labeled (SIL) internal standard crucial for DAP analysis?

A4: A SIL internal standard is the gold standard for correcting matrix effects.[4][11] These standards are chemically identical to DAP but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[12][13][14][15] Because they have the same physicochemical properties, they co-elute with DAP and experience the same degree of ion suppression or enhancement.[9] By measuring the ratio of the analyte to the internal standard, you can accurately quantify DAP, as this ratio remains constant even when the absolute signal intensities fluctuate.[9]

Troubleshooting Guide: From Problem to Solution

This section is designed to help you diagnose and resolve common issues encountered during DAP analysis.

Problem 1: High variability in replicate injections and poor peak shape.
  • Potential Cause: Co-eluting interferences from the matrix are likely causing ion suppression and affecting peak symmetry. Your sample cleanup may be insufficient, or your chromatography may not be adequately resolving DAP from matrix components.

  • Troubleshooting Steps:

    • Assess Matrix Effects Qualitatively: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[8] This will help you determine if your DAP peak is eluting in a "suppression zone."

    • Improve Sample Preparation: Enhance your sample cleanup protocol. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[9]

    • Optimize Chromatography:

      • Switch to HILIC: For a polar analyte like DAP, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography.[7][16][17] HILIC provides better retention for polar compounds, often moving them away from the early-eluting, highly interfering matrix components.[18][19]

      • Modify Mobile Phase: Adjust the organic solvent, aqueous component, and additives (e.g., formic acid, ammonium formate) to improve peak shape and resolution.[20]

    • Consider Derivatization: Derivatizing DAP can alter its chemical properties, making it less polar and improving its retention and separation in reversed-phase chromatography.[2][21]

Problem 2: Low and inconsistent recovery of DAP.
  • Potential Cause: This is a classic symptom of significant ion suppression. The matrix is preventing a consistent amount of DAP from being ionized and detected.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already using one, this is the most effective way to compensate for signal variability due to matrix effects.[4][11][22]

    • Evaluate Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[8] However, ensure that after dilution, the DAP concentration remains within the linear range of your assay.

    • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[9] This helps to normalize the matrix effects between your calibrators and your unknown samples.

Problem 3: No detectable DAP peak, even in spiked samples.
  • Potential Cause: This could be due to extreme ion suppression, issues with the instrument, or problems with your sample preparation.

  • Troubleshooting Steps:

    • Check Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated.[23] Infuse a standard solution of DAP directly into the mass spectrometer to confirm that the instrument is capable of detecting it.

    • Verify Sample Preparation: Make sure your extraction procedure is suitable for DAP. Check for potential losses at each step.

    • Address Severe Ion Suppression: If the instrument is working correctly, you are likely facing severe ion suppression. In this case, a more rigorous sample cleanup method is necessary. Consider a multi-step cleanup involving both LLE and SPE.

    • Troubleshoot the Autosampler and Syringe: Ensure that the autosampler is functioning correctly and that the syringe is not clogged.[24]

Troubleshooting Decision Tree

troubleshooting_flowchart start Start: Inconsistent DAP Results check_replicates High Variability in Replicates? start->check_replicates check_recovery Low Recovery? check_replicates->check_recovery No improve_cleanup Improve Sample Cleanup (SPE/LLE) check_replicates->improve_cleanup Yes no_peak No Peak Detected? check_recovery->no_peak No use_sil_is Use Stable Isotope-Labeled Internal Standard check_recovery->use_sil_is Yes check_instrument Check Instrument Performance (Tune/Calibrate) no_peak->check_instrument Yes end Reliable DAP Quantification no_peak->end No optimize_hplc Optimize Chromatography (HILIC) improve_cleanup->optimize_hplc optimize_hplc->end matrix_match Use Matrix-Matched Calibrators use_sil_is->matrix_match matrix_match->end verify_prep Verify Sample Prep Protocol check_instrument->verify_prep verify_prep->improve_cleanup

Caption: Troubleshooting decision tree for DAP analysis.

Detailed Protocols for Matrix Effect Mitigation

Protocol 1: Solid-Phase Extraction (SPE) for DAP Cleanup

This protocol is a general guideline and should be optimized for your specific matrix.

  • Column Selection: Choose a mixed-mode cation exchange SPE cartridge suitable for retaining basic compounds like DAP.

  • Column Conditioning:

    • Wash the cartridge with 1-2 mL of methanol.

    • Equilibrate the cartridge with 1-2 mL of HPLC-grade water.

  • Sample Loading:

    • Acidify your sample extract with formic acid to a pH of ~3.

    • Load the acidified sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove non-polar and weakly retained interferences.

  • Elution:

    • Elute DAP from the cartridge using 1-2 mL of a basic solution (e.g., 5% ammonium hydroxide in methanol).

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in your initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization of DAP with o-Phthalaldehyde (OPA)

Derivatization with OPA can improve chromatographic retention and detection sensitivity.[2]

  • Reagent Preparation:

    • Prepare an OPA reagent solution.

  • Derivatization Reaction:

    • To your sample extract, add the OPA reagent.

    • The reaction is typically rapid and can be performed at room temperature.

  • Analysis:

    • Inject the derivatized sample into the LC-MS system. The resulting DAP-OPA derivative will be less polar and more amenable to reversed-phase chromatography.

Experimental Workflow for Mitigating Matrix Effects

experimental_workflow sample Complex Biological Sample extraction Sample Extraction (e.g., Acid Hydrolysis) sample->extraction add_is Spike with SIL Internal Standard extraction->add_is cleanup Sample Cleanup (SPE or LLE) add_is->cleanup derivatization Optional: Derivatization cleanup->derivatization lcms LC-MS/MS Analysis (HILIC or Reversed-Phase) derivatization->lcms data Data Analysis (Ratio of Analyte to IS) lcms->data result Accurate DAP Quantification data->result

Caption: Recommended workflow for robust DAP analysis.

Data Presentation: Comparing Mitigation Strategies

The following table summarizes the expected improvements in data quality when implementing various strategies to combat matrix effects.

StrategyAnalyte Recovery (%)RSD (%) of ReplicatesLinearity (R²) of Calibration Curve
No Mitigation 30-60%>20%<0.98
Sample Dilution (1:10) 60-80%10-15%0.98-0.99
Matrix-Matched Calibrators N/A5-10%>0.99
SPE Cleanup 85-95%<10%>0.99
HILIC Chromatography 90-105%<5%>0.995
SIL Internal Standard 95-105%<5%>0.995

This data is illustrative and actual results may vary depending on the specific matrix and analytical conditions.

References

  • PubMed. Determination of this compound in biological materials using high-performance liquid chromatography. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • International Journal of Pharmaceutical Sciences. Hydrophilic Interaction Liquid Chromatography (Hilic). [Link]

  • PMC - NIH. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Separation Science. Stable Isotope-Labeled Amino Acid Mixes. [Link]

  • CABI Digital Library. Rapid method for the determination of this compound using ion exchange chromatography. [Link]

  • PubMed. GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria. [Link]

  • Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • PubMed. Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates. [Link]

  • PMC - NIH. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • Journal of Applied Bioanalysis. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • PMC - NIH. Hydrophilic interaction liquid chromatography (HILIC) in proteomics. [Link]

  • PubMed Central. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • ResearchGate. Do you know ways to remove the ionic supresion?. [Link]

  • PMC - NIH. Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. [Link]

  • ResearchGate. MS Analysis: A ESI mass spectrum of a peptidoglycan hydrolyzate from F.... [Link]

  • American Laboratory. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • PMC - NIH. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]

  • ResearchGate. (PDF) Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates. [Link]

  • Chromatography Online. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]

  • YouTube. Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. [Link]

  • MDPI. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. [Link]

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • PMC - NIH. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. [Link]

  • GenTech Scientific. A Guide To Troubleshooting Mass Spectrometry. [Link]

  • PubMed. Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS. [Link]

  • PubMed. Chromatographic method for this compound detection in calcareous rocks. Presence of a bacterial biomarker in stromatolites. [Link]

  • University of Edinburgh Research Explorer. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. [Link]

  • MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

Sources

Technical Support Center: Enhancing Diaminopimelic Acid (DAP) Detection in Low-Biomass Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diaminopimelic Acid (DAP) Analysis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the sensitivity and reliability of your DAP detection experiments, especially when working with challenging low-biomass samples.

Introduction to this compound (DAP) Detection

This compound (DAP) is a unique amino acid found almost exclusively in the peptidoglycan of most bacterial cell walls, making it an excellent biomarker for quantifying bacterial biomass in various environmental and clinical samples.[1][2][3] However, detecting and quantifying DAP in low-biomass samples, such as certain soil types, deep-sea sediments, or specific biological fluids, presents significant analytical challenges. These challenges often revolve around achieving sufficient sensitivity, minimizing background interference, and ensuring accurate quantification. This guide provides practical solutions and detailed protocols to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Here are some common questions we receive from researchers working with DAP analysis:

Q1: What is this compound (DAP) and why is it a good biomarker for bacteria?

This compound is a non-proteinogenic amino acid that is a fundamental component of the peptidoglycan layer in the cell walls of many bacteria.[2] Its presence is largely restricted to bacteria, making it a specific marker for bacterial presence and biomass.[1][4]

Q2: What are the common methods for DAP detection?

The most common methods for DAP detection include High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization for fluorescence or UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to increase volatility.[5][6][7] Colorimetric assays also exist but may lack the sensitivity required for low-biomass samples.[8][9]

Q3: What are the different isomers of DAP and why are they important?

DAP exists in three stereoisomeric forms: LL-DAP, DD-DAP, and meso-DAP. The specific isomer present in the peptidoglycan can be a chemotaxonomic marker to differentiate between bacterial species.[10] For instance, meso-DAP is characteristic of many Gram-negative bacteria.[11]

Q4: How can I improve the sensitivity of my DAP measurements?

To enhance sensitivity, consider optimizing your sample preparation to concentrate the DAP, choosing a highly sensitive detection method like HPLC with fluorescence detection, and using an effective derivatization agent that yields a highly fluorescent product.[6][12]

Q5: Is it necessary to derivatize DAP before analysis?

Yes, for both HPLC and GC-MS analysis, derivatization is crucial. For HPLC, derivatization is needed to introduce a chromophore or fluorophore for detection. For GC-MS, it is necessary to make the polar DAP molecule volatile enough to pass through the GC column.[13][14]

Method Selection Guide

Choosing the right analytical method is critical for successfully detecting DAP in low-biomass samples. The following table provides a comparison of common techniques to guide your decision-making process.

MethodPrincipleDerivatizationProsCons
HPLC-FLD Separation by liquid chromatography, detection by fluorescence.Required (e.g., OPA, PITC)High sensitivity, good for isomer separation.[6]Can be time-consuming, potential for interfering peaks.
GC-MS Separation by gas chromatography, detection by mass spectrometry.Required (e.g., silylation)High specificity, structural confirmation.[7][15]Less sensitive for some derivatives, complex sample preparation.
Colorimetric Assay Spectrophotometric detection of a colored product.May not be requiredSimple, high-throughput potential.Lower sensitivity, prone to interference from other amines.[8][9][16]
Decision-Making Workflow for Method Selection

The following diagram illustrates a decision-making process for selecting the most appropriate DAP detection method based on your experimental needs.

MethodSelection start Start: Define Experimental Goal sensitivity High Sensitivity Required for Low Biomass? start->sensitivity isomer Isomer Separation Needed? sensitivity->isomer Yes throughput High Throughput Screening? sensitivity->throughput No hplc HPLC-FLD isomer->hplc Yes gcms GC-MS for Structural Confirmation isomer->gcms No throughput->gcms No colorimetric Colorimetric Assay throughput->colorimetric Yes end Method Selected hplc->end gcms->end colorimetric->end

Caption: Decision tree for selecting a DAP detection method.

Detailed Experimental Protocols

Here are detailed protocols for sample preparation and analysis of DAP using HPLC with fluorescence detection, a highly sensitive method suitable for low-biomass samples.

Protocol 1: Sample Preparation and Hydrolysis

This protocol is designed for the extraction and hydrolysis of DAP from soil samples, a common low-biomass matrix.

  • Sample Collection and Pre-treatment:

    • Collect soil samples and pass them through a 2 mm sieve to remove large debris.[17][18]

    • Dry the sieved soil at 55-65°C for 24-48 hours.[17][18]

    • Grind the dried soil to a fine powder using a ball mill or mortar and pestle.[17]

  • Acid Hydrolysis:

    • Weigh approximately 30-50 mg of the dried, ground soil into a hydrolysis tube.

    • Add 1 mL of 6 M HCl to the tube.[19]

    • Seal the tube and hydrolyze at 110°C for 18-24 hours.[19]

    • After hydrolysis, cool the tube and centrifuge to pellet the soil particles.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum centrifuge to remove the HCl.[20]

    • Re-dissolve the dried hydrolysate in 1 mL of ultrapure water.

Protocol 2: Derivatization and HPLC-FLD Analysis

This protocol details the derivatization of DAP with o-phthalaldehyde (OPA) and subsequent analysis by HPLC with fluorescence detection.[6][12]

  • Preparation of OPA Derivatization Reagent:

    • Dissolve 27 mg of o-phthaldehyde in 0.5 mL of methanol.

    • Dissolve 90 mg of sodium tetraborate in 4.5 mL of water.

    • Add the OPA solution to the borate buffer.

    • Add 66 mg of N-acetyl-L-cysteine to the mixture.[12]

    • Store the reagent at 4°C and prepare fresh every 3 days.[12]

  • Derivatization Procedure:

    • To 10 µL of the sample hydrolysate, add 20 µL of the OPA reagent.

    • Incubate the mixture at room temperature for exactly 3 minutes.[12]

  • HPLC-FLD Analysis:

    • Inject a 30 µL aliquot of the derivatized sample onto a C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm).[12]

    • Use a mobile phase of acetonitrile and 0.05 M phosphate buffer (pH 7.2) at a ratio of 15:85, with a flow rate of 0.4 mL/min.[12]

    • Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.

DAP_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis sample Low-Biomass Sample (e.g., Soil) sieve Sieve (2mm) sample->sieve dry Dry (60°C) sieve->dry grind Grind to Powder dry->grind hydrolyze Acid Hydrolysis (6M HCl, 110°C) grind->hydrolyze dry_hcl Dry to Remove HCl hydrolyze->dry_hcl resuspend Resuspend in Water dry_hcl->resuspend derivatize Derivatize with OPA resuspend->derivatize hplc HPLC-FLD Analysis derivatize->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for DAP analysis in low-biomass samples.

Troubleshooting Guide

This section addresses common issues encountered during DAP analysis and provides practical solutions.

IssuePossible Cause(s)Recommended Solution(s)
No or very low DAP peak Incomplete hydrolysis.Ensure the hydrolysis temperature and time are optimal (110°C for 18-24 hours). Consider using microwave-assisted hydrolysis for faster results.[21]
Degradation of DAP during sample processing.Avoid excessive heating during HCl removal. Use a vacuum centrifuge at a moderate temperature.
Inefficient derivatization.Prepare fresh OPA reagent every few days.[12] Ensure the pH of the reaction mixture is appropriate for the derivatization chemistry.
High background noise Contaminated reagents or glassware.Use HPLC-grade solvents and ultrapure water. Acid-wash all glassware.
Interfering compounds from the sample matrix.Include a sample cleanup step after hydrolysis, such as solid-phase extraction (SPE), to remove interfering substances.[4]
Poor peak shape (tailing or fronting) Column degradation.Replace the HPLC column or use a guard column to protect it.
Inappropriate mobile phase composition or pH.Adjust the mobile phase composition and pH to optimize peak shape.
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Air bubbles in the pump or detector.Degas the mobile phase and prime the pump to remove any air bubbles.
Co-elution with other compounds Insufficient chromatographic resolution.Optimize the HPLC gradient to improve the separation of DAP from interfering peaks. Consider using a different stationary phase or derivatization reagent. Performic acid oxidation prior to hydrolysis can remove interfering amino acids like methionine.[22]

References

  • A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria - University of the Sunshine Coast, Queensland. (n.d.).
  • A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria - Ovid. (2000). Letters in Applied Microbiology, 30(3), 178-182.
  • A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. (2000). Letters in Applied Microbiology, 30(3), 178-182. Retrieved from [Link]

  • Chromatographic method for this compound detection in calcareous rocks. Presence of a bacterial biomarker in stromatolites. (2001). Journal of Chromatography A, 922(1-2), 219-224. Retrieved from [Link]

  • OPTICAL RESOLUTION OF 2,6-DIAMINOPIMELIC ACID STEREOISOMERS BY HIGH PERFORM- ANCE LIQUID CHROMATOGRAPHY FOR THE CHEMOTAXONOMY OF. (n.d.). Retrieved from [Link]

  • A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. (2000). Retrieved from [Link]

  • Soil Sample Preparation Protocol. (n.d.). Retrieved from [Link]

  • Determination of this compound in rat feces by high-performance liquid chromatography using the Pico Tag method. (2003). Journal of Chromatography B, 784(1), 125-129. Retrieved from [Link]

  • GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria. (1999). Biomedical Chromatography, 13(1), 46-50. Retrieved from [Link]

  • Samples Preparation Method | Soil Analyses Service Center - The University of Kansas. (n.d.). Retrieved from [Link]

  • Soil Sample Preparation. (n.d.). Retrieved from [Link]

  • Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. (2018). PLoS ONE, 13(4), e0196308. Retrieved from [Link]

  • Rapid detection of meso-diaminopimelic acid in lactic acid bacteria by microwave cell wall hydrolysis. (n.d.). Retrieved from [Link]

  • Rapid method for the determination of this compound using ion exchange chromatography. (n.d.). Retrieved from [Link]

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. (2018). PLoS ONE, 13(4), e0196308. Retrieved from [Link]

  • The synthesis of this compound containing peptidoglycan fragments using metathesis cross coupling. (2009). Tetrahedron Letters, 50(31), 4485-4488. Retrieved from [Link]

  • lab procedures new - Virginia Tech Soil Testing Lab. (2010). Retrieved from [Link]

  • Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. (2018). PLoS ONE, 13(4), e0196308. Retrieved from [Link]

  • Chromatographic method for this compound detection in calcareous rocks - Presence of a bacterial biomarker in stromatolites. (2001). Journal of Chromatography A, 922(1-2), 219-224. Retrieved from [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). Retrieved from [Link]

  • Efficacy of DAP coated with bacterial strains and their metabolites for soil phosphorus availability and maize growth. (2024). Scientific Reports, 14(1), 11528. Retrieved from [Link]

  • Effect of Bacterial and metabolites coated DAP on post-harvest... (n.d.). Retrieved from [Link]

  • MS Analysis: A ESI mass spectrum of a peptidoglycan hydrolyzate from F.... (n.d.). Retrieved from [Link]

  • Differentiation between the two forms of this compound? (2012). Retrieved from [Link]

  • Novel Genetic Tools for this compound Selection in Virulence Studies of Yersinia pestis. (2011). PLoS ONE, 6(3), e17832. Retrieved from [Link]

  • Efficacy of DAP coated with bacterial strains and their metabolites for soil phosphorus availability and maize growth. (2024). Scientific Reports, 14(1), 11528. Retrieved from [Link]

  • Improved Methods for Detecting α, ε-Diaminopimelic Acid in Lung Lesions. (1957). The Journal of Pathology and Bacteriology, 74(2), 437-442. Retrieved from [Link]

  • This compound - Wikipedia. (n.d.). Retrieved from [Link]

  • Identification of this compound in the Legionnaires disease bacterium. (1979). Journal of Clinical Microbiology, 10(3), 380-381. Retrieved from [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2022). Atmosphere, 13(11), 1836. Retrieved from [Link]

  • Derivatization steps prior to GC–MS analysis: a Silylation reactions... (n.d.). Retrieved from [Link]

  • Showing metabocard for this compound (HMDB0001370). (2005). Retrieved from [Link]

  • This compound – Knowledge and References. (n.d.). Retrieved from [Link]

  • Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. (2020). Frontiers in Chemistry, 8, 589. Retrieved from [Link]

Sources

Technical Support Center: Resolving Co-eluting Peaks in Diaminopimelic Acid (DAP) Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center dedicated to resolving the common yet challenging issue of co-eluting peaks in the chromatographic analysis of diaminopimelic acid (DAP). This guide is designed for researchers, scientists, and drug development professionals who rely on accurate DAP quantification. As a key component of bacterial cell walls, precise measurement of DAP is critical in microbiology, biotechnology, and antimicrobial research.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions to restore optimal peak resolution.

Issue 1: My DAP peak is showing significant tailing and is not well-resolved from a neighboring peak.

Question: I'm running a reversed-phase HPLC method for DAP analysis, and my DAP peak is tailing, causing it to merge with an adjacent peak. What are the likely causes, and how can I fix this?

Answer: Peak tailing is a common issue that often points to secondary interactions between the analyte and the stationary phase, or problems with the mobile phase. Here’s a systematic approach to troubleshoot this problem:

  • Underlying Cause: DAP is a polar, dibasic amino acid with multiple ionizable groups. At certain pH values, these groups can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Additionally, a mismatch between the sample solvent and the mobile phase can cause poor peak shape.

  • Step-by-Step Troubleshooting:

    • Optimize Mobile Phase pH: The pH of your mobile phase is a critical parameter. For DAP, which has two carboxylic acid groups and two amino groups, its charge state is highly pH-dependent.

      • Action: Adjust the pH of your aqueous mobile phase (Mobile Phase A). A common practice is to acidify the mobile phase with 0.1% formic acid or phosphoric acid.[2] This ensures that the carboxyl groups are protonated, minimizing unwanted ionic interactions with the stationary phase. Aim for a pH at least two units away from the pKa of your analyte.

      • Causality: By suppressing the ionization of silanol groups on the column packing and ensuring a consistent charge state for DAP, you can significantly improve peak symmetry.

    • Adjust Buffer Concentration: The concentration of your buffer can also impact peak shape.

      • Action: Ensure your buffer concentration is adequate, typically between 5 mM and 100 mM. Below 5 mM, the buffering capacity may be insufficient.

      • Causality: A stable pH environment throughout the column is essential for reproducible retention and symmetrical peaks.

    • Check Sample Solvent: Injecting your sample in a solvent that is much stronger than your initial mobile phase can lead to peak distortion.

      • Action: Whenever possible, dissolve and inject your samples in the initial mobile phase. If this is not feasible, ensure your injection solvent is weaker than the mobile phase.

    • Consider Column Health: A contaminated or worn-out column can also be the culprit.

      • Action: If the above steps don't resolve the issue, try flushing the column with a strong solvent.[2] If a void has formed at the head of the column, it may need to be replaced.[2] Using a guard column can help extend the life of your analytical column.[2]

Issue 2: My DAP isomers (meso-DAP, LL-DAP, and DD-DAP) are co-eluting.

Question: I need to quantify the different stereoisomers of DAP, but they are all eluting as a single peak. How can I achieve separation?

Answer: The separation of stereoisomers, which have identical chemical properties, requires a chiral environment. Standard reversed-phase columns will not resolve them. Here are the primary strategies for separating DAP diastereomers:

  • Underlying Cause: Stereoisomers like meso-, LL-, and DD-DAP require a chiral stationary phase or chiral derivatization to create diastereomeric complexes that can be separated by standard chromatography.[3][4][5]

  • Strategies for Chiral Separation:

    • Pre-column Derivatization with a Chiral Reagent: This is a common and effective approach.

      • Protocol: React your DAP sample with a chiral derivatizing agent before injection. A well-established reagent is o-phthaldehyde (OPA) in the presence of a chiral thiol.[3][4][5] Another option is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[6]

      • Causality: The chiral reagent reacts with the DAP isomers to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 column.[3][4][5]

    • Use of a Chiral Stationary Phase (CSP): This method involves using a column that has a chiral selector bonded to the stationary phase.

      • Action: Select a CSP known for amino acid separations, such as a crown-ether based column.[7]

      • Causality: The chiral stationary phase provides a chiral environment that allows for differential interaction with the DAP enantiomers, leading to their separation.

    • Gas Chromatography with a Chiral Column: This is an alternative to HPLC.

      • Method: Derivatize the DAP isomers to make them volatile (e.g., as trifluoroacetyl 2-propyl esters) and then separate them on a chiral GC column, such as Chirasil-L-Val.[8]

      • Causality: The chiral GC column provides the necessary selectivity for separating the volatile derivatives of the DAP stereoisomers.[8]

Issue 3: An unknown peak is co-eluting with my DAP peak in a complex matrix (e.g., rumen fluid, cell hydrolysate).

Question: I am analyzing DAP in a complex biological sample, and I suspect an unknown compound is co-eluting with my analyte, leading to inaccurate quantification. How can I confirm and resolve this?

Answer: Co-elution in complex matrices is a frequent challenge. The key is to alter the chromatography in a way that separates the interfering compound from your DAP peak.

  • Confirmation of Co-elution:

    • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can assess the spectral purity across a single peak.[9][10] If the UV spectra are not consistent across the peak, it indicates the presence of more than one compound.[9][10]

    • Mass Spectrometry (MS) Detection: An MS detector can provide definitive evidence of co-elution by showing different mass-to-charge ratios (m/z) across the chromatographic peak.[9][10]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for resolving co-eluting peaks.

  • Step-by-Step Resolution Strategies:

    • Sample Pre-treatment: Sometimes, the interference can be removed before the chromatographic separation.

      • Action: Performic acid oxidation of the sample before hydrolysis can be effective.[11][12]

      • Causality: This process oxidizes methionine to methionine-sulfone, which elutes earlier in ion-exchange chromatography, freeing up the elution window for DAP.[11]

    • Modify Mobile Phase Selectivity: Changing the mobile phase composition can alter the retention of the interfering compound relative to DAP.

      • Action: Switch the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH.[2] Methanol and acetonitrile have different solvent properties and can change the elution order of compounds.[2]

    • Adjust the Gradient: A shallower gradient can improve the separation of closely eluting peaks.[2]

      • Action: Decrease the rate of change of the organic solvent in the region where DAP and the interferent elute.[2]

    • Change the Stationary Phase: If mobile phase optimization is not sufficient, a different column chemistry can provide the necessary change in selectivity.

      • Action: Switch from a C18 column to a phenyl-hexyl or a cyano (CN) phase column.[2] For a polar compound like DAP, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful alternative to reversed-phase chromatography.[13][14]

    • Employ Ion-Pair Chromatography: This technique can be particularly useful for ionic compounds like DAP.

      • Action: Add an ion-pairing agent, such as hexadecyltrimethylammonium bromide (HTMA), to the mobile phase.[15]

      • Causality: The ion-pairing agent forms a neutral complex with DAP, which can then be retained and separated on a reversed-phase column. This can significantly alter the retention behavior of DAP and resolve it from interfering peaks.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column for DAP analysis?

A1: For derivatized DAP, a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) is a robust starting point.[2] However, the optimal column will depend on the specific sample matrix and whether you are separating isomers. For underivatized DAP, a HILIC column is often a better choice due to the polar nature of the analyte.[13][14]

Q2: What are the most common derivatization reagents for DAP, and what are their pros and cons?

A2:

Derivatization ReagentProsCons
o-Phthaldehyde (OPA) Rapid reaction, suitable for automation, fluorescent derivatives provide high sensitivity.[16][17]Derivatives can be unstable, requires a primary amine.[17]
Phenylisothiocyanate (PITC) Reacts with both primary and secondary amines, stable derivatives.[17]Sample preparation is more complex, reagent is toxic.[17][18]
Dansyl Chloride Strong fluorescence and UV absorption.[17]Slow reaction kinetics.[17]
GITC Effective for chiral separations.[6]May be less common and more expensive.

Q3: How can I improve the sensitivity of my DAP assay?

A3: To enhance sensitivity, consider the following:

  • Fluorescence Detection: Pre-column derivatization with a fluorescent tag like OPA followed by fluorescence detection offers significantly higher sensitivity than UV detection.[16]

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) provides the highest sensitivity and selectivity, especially in complex matrices. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used to detect very low levels of DAP.[8]

Q4: My baseline is noisy, which is affecting the integration of my small DAP peak. What can I do?

A4: A noisy baseline can often be traced back to the mobile phase or the detector.

  • Mobile Phase: Use HPLC-grade solvents and freshly prepared mobile phases. Degas your mobile phase to prevent bubbles from forming in the detector.

  • Contamination: Impurities in the mobile phase can accumulate on the column and elute during a gradient, causing a rising baseline or ghost peaks.

  • Detector: Ensure the detector lamp has sufficient energy. A failing lamp can be a source of noise.

Q5: What is a typical sample preparation workflow for DAP analysis from bacterial cells?

A5:

Caption: General workflow for DAP sample preparation.

A typical protocol involves:

  • Harvesting and Washing: Centrifuge the bacterial culture and wash the cell pellet to remove media components.

  • Hydrolysis: Hydrolyze the cell walls to release DAP. This is typically done with strong acid (e.g., 6 M HCl) at high temperature (e.g., 110°C) for an extended period (e.g., 24 hours).[18]

  • Cleanup: The hydrolysate is often purified to remove interfering substances. This can involve ion-exchange chromatography or solid-phase extraction (SPE).[19]

  • Derivatization (if necessary): The purified sample is then derivatized as required by the analytical method.

  • Analysis: The prepared sample is injected into the HPLC or GC system.

References

  • Csapó, J., et al. (2008). Rapid method for the determination of this compound using ion exchange chromatography. Acta Universitatis Sapientiae, Alimentaria, 1, 99-108. [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • McKerrow, J., et al. (2000). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. Letters in Applied Microbiology, 30(3), 178-82. [Link]

  • Bruckner, H., et al. (1999). GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria. Biomedical Chromatography, 13(1), 46-50. [Link]

  • Csapó, J., et al. (1995). Rapid Method for the Determination of this compound Using Ion Exchange Column Chromatography. Analytical Letters, 28(11), 1935-1946. [Link]

  • Rubio, L. A., & Brenes, A. (1991). Determination of this compound in biological materials using high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 39(5), 906-909. [Link]

  • McKerrow, J., et al. (2000). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. PubMed. [Link]

  • Csapó, J., et al. (2008). Rapid method for the determination of this compound using ion exchange chromatography. Acta Universitatis Sapientiae, Alimentaria. [Link]

  • Iwamoto, H., et al. (1984). Optical resolution of 2,6-diaminopimelic acid stereoisomers by high performance liquid chromatography for the chemotaxonomy of. Journal of General and Applied Microbiology, 30(5), 343-352. [Link]

  • Chromatography Forum. Peak Fronting (Co elution) Troubleshooting. [Link]

  • Wicken, A. J., & Knox, K. W. (1992). Ion-pair high-performance liquid chromatography of this compound in hydrolysates of physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 582(1-2), 242-245. [Link]

  • Onodera, R., & Kandatsu, M. (1995). Measurement of total and separate stereoisomers of this compound in rumen bacteria by high-performance liquid chromatography. Journal of nutritional science and vitaminology, 41(5), 501-511. [Link]

  • Wang, Y., et al. (2021). Determination of γ-D-glutamyl-meso-diaminopimelic acid in rumen fluid of dairy cows by pre-column chiral derivatization-HPLC. Journal of Chromatography B, 1164, 122511. [Link]

  • Borruat, G., et al. (2001). Chromatographic method for this compound detection in calcareous rocks. Presence of a bacterial biomarker in stromatolites. Journal of Chromatography A, 922(1-2), 219-224. [Link]

  • ResearchGate. MS Analysis: A ESI mass spectrum of a peptidoglycan hydrolyzate from F. [Link]

  • Hoare, D. S., & Work, E. (1957). The stereoisomers of α∈-diaminopimelic acid: their distribution in nature and behaviour towards certain enzyme preparations. Biochemical Journal, 65(3), 441-447. [Link]

  • Antia, M., et al. (1957). The stereoisomers of α∈-diaminopimelic acid. 3. Properties and distribution of this compound racemase, an enzyme causing interconversion of the ll and meso isomers. Biochemical Journal, 65(3), 448-453. [Link]

  • Dolan, J. W., & Snyder, L. R. (2010). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 28(7), 522-531. [Link]

  • Rubio, L. A. (2003). Determination of this compound in rat feces by high-performance liquid chromatography using the Pico Tag method. Journal of Chromatography B, 784(1), 125-129. [Link]

  • Advanced Materials Technology. (2022). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]

  • Schriewer, A., et al. (2019). Direct Analysis of Amino Acids by HILIC–ESI-MS. Chromatography Online. [Link]

  • HELIX Chromatography. HILIC Mixed-Mode Method Development Kits. [Link]

  • Pietruszka, M., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Metabolites, 11(4), 213. [Link]

  • Chankvetadze, B., et al. (2012). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 69, 10-18. [Link]

  • Kahoot. (2012). Use of derivatization in Gas Chromatography. YouTube. [Link]

  • ACS Publications. (2024). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. [Link]

  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0001370). [Link]

  • Lin, Y. C., et al. (2016). Exploring the Binding Mechanisms of this compound Analogs to meso-Diaminopimelate Dehydrogenase by Molecular Modeling. Scientific reports, 6, 22701. [Link]

  • Siddiqui, M. S., et al. (2022). The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Molecules, 28(1), 226. [Link]

  • LCGC International. (2011). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

Sources

Best practices for preventing diaminopimelic acid degradation during sample preparation.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diaminopimelic Acid (DAP) Analysis

A Guide to Preventing Degradation During Sample Preparation

Welcome to the technical support center for this compound (DAP) analysis. As a senior application scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical knowledge and practical troubleshooting advice. This resource will help you navigate the complexities of DAP sample preparation and ensure the integrity and accuracy of your results. This compound is a unique amino acid found almost exclusively in the peptidoglycan of most bacterial cell walls, making it an invaluable biomarker for bacterial biomass and a target for novel antibiotic development.[1][2][3][4] However, its accurate quantification is highly dependent on meticulous sample preparation to prevent its degradation.

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP), and why is it important?

This compound (DAP), chemically known as 2,6-diaminoheptanedioic acid, is a non-proteinogenic amino acid.[1] It is a critical component of the peptidoglycan layer in the cell walls of most bacteria, where it plays a vital role in maintaining structural integrity.[1][3] Since DAP is generally absent in archaea, eukaryotes (including mammals), and most fungi, it serves as a highly specific biomarker for quantifying bacterial biomass in various environmental, clinical, and industrial samples.[1] Furthermore, the biosynthetic pathways of DAP are essential for bacterial survival, making the enzymes in these pathways attractive targets for the development of new antibiotics.[5]

Q2: What are the primary causes of DAP degradation during sample preparation?

DAP degradation can be broadly categorized into two types: enzymatic and chemical.

  • Enzymatic Degradation: In living bacterial cells or in samples where bacterial enzymes are still active, the primary degradation pathway is the enzymatic decarboxylation of meso-DAP to L-lysine.[3][6] This reaction is catalyzed by the enzyme DAP decarboxylase.[3][6] Therefore, if not properly handled, significant loss of DAP can occur in fresh or improperly stored samples.

  • Chemical Degradation: DAP, like other amino acids, can be susceptible to degradation under harsh chemical conditions. The primary concerns during sample preparation are:

    • Oxidation: In the presence of oxygen, especially at high temperatures and in acidic or alkaline solutions, oxidative degradation can occur.

    • Thermal Decomposition: High temperatures, particularly during acid hydrolysis, can lead to the degradation of DAP. The melting point of DAP is approximately 295°C, at which it decomposes.[3][7]

    • Racemization: The stereoisomers of DAP (LL, DD, and meso) can interconvert under certain conditions.[8][9] Acid hydrolysis, a common step in DAP analysis, has been shown to cause racemization in other amino acids, and this is a potential concern for DAP as well, which could affect quantification if the analytical method is stereospecific.

Q3: How should I store my samples before DAP analysis to minimize degradation?

Proper sample storage is critical to prevent enzymatic degradation of DAP. The moment a sample is collected, enzymatic activity should be halted as quickly as possible.

  • Immediate Freezing: For solid or semi-solid samples (e.g., soil, sediment, tissue biopsies), immediate freezing at -20°C or preferably -80°C is recommended.

  • Lyophilization (Freeze-Drying): This is an excellent method for long-term storage as it removes water, which is essential for enzymatic activity.

  • Acidification: For liquid samples, acidification to a pH below 4 can help to inactivate most enzymes. However, the long-term stability of DAP in acidic solutions at room temperature should be considered, and refrigeration is still advised.

For purified DAP standards, storage in a cool, dry, and dark place in a tightly sealed container is recommended to prevent degradation.[10][11]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and solutions.

Problem 1: Low or no DAP detected in my samples.

Possible Cause 1: Inefficient Cell Lysis and Hydrolysis

  • Scientific Rationale: DAP is covalently bound within the peptidoglycan matrix of the bacterial cell wall. To release DAP for analysis, both the bacterial cells must be lysed, and the peptidoglycan polymer must be hydrolyzed to its constituent amino acids. Incomplete lysis or hydrolysis will result in a significant underestimation of the total DAP content.

  • Solution:

    • Ensure Complete Cell Lysis: For tough-to-lyse bacteria, consider using mechanical disruption methods such as bead beating or sonication in addition to chemical lysis.

    • Optimize Acid Hydrolysis: Acid hydrolysis is the most common method for breaking the peptide bonds of peptidoglycan. A widely used and validated method is hydrolysis with 6M HCl at 110°C for 18-24 hours.[12] For some matrices, 3M HCl at 120°C for 17 hours has also been shown to be effective.[13] It is crucial to perform the hydrolysis in an oxygen-free environment to prevent oxidative degradation. This can be achieved by flushing the hydrolysis tubes with nitrogen or argon before sealing, or by performing the hydrolysis under a vacuum.

Possible Cause 2: Enzymatic Degradation Prior to Analysis

  • Scientific Rationale: As mentioned in the FAQs, DAP decarboxylase can convert DAP to lysine. If samples are not handled properly after collection, this enzymatic activity can lead to a significant loss of DAP.

  • Solution:

    • Rapid Enzyme Inactivation: Immediately after sample collection, inactivate enzymes by freezing, lyophilizing, or acidifying the sample.

    • Work Quickly and on Ice: During the initial stages of sample processing (before enzyme inactivation), keep the samples on ice to reduce enzymatic activity.

Possible Cause 3: Issues with the Analytical Method (e.g., HPLC)

  • Scientific Rationale: Problems with the analytical instrumentation or methodology can lead to poor detection of DAP. This can include issues with the derivatization step, chromatographic separation, or detector response.

  • Solution:

    • Verify Derivatization: Many HPLC methods for amino acid analysis require a pre-column or post-column derivatization step to make the amino acids detectable by UV or fluorescence detectors. Ensure that your derivatization reagent is fresh and that the reaction conditions (pH, temperature, reaction time) are optimal for DAP.

    • Check HPLC System Performance: Run a certified DAP standard to confirm that your HPLC system is functioning correctly. Check for issues such as leaks, incorrect mobile phase composition, and detector malfunction.[14][15][16]

    • Use an Internal Standard: The use of a stable isotope-labeled DAP or another non-naturally occurring amino acid as an internal standard is highly recommended. An internal standard is added to the sample at the beginning of the preparation process and can help to account for losses during sample preparation and analysis.

Problem 2: High variability in DAP measurements between replicate samples.

Possible Cause 1: Sample Heterogeneity

  • Scientific Rationale: Environmental and biological samples are often heterogeneous, meaning that the distribution of bacteria (and therefore DAP) can be uneven.

  • Solution:

    • Homogenize Samples: Thoroughly homogenize your samples before taking subsamples for analysis. For solid samples, this can be achieved by grinding or blending. For liquid samples, vigorous vortexing or shaking is necessary.

    • Increase Sample Size: If possible, increase the starting amount of your sample to minimize the effects of heterogeneity.

Possible Cause 2: Inconsistent Sample Preparation

  • Scientific Rationale: Any variations in the sample preparation workflow, such as slight differences in hydrolysis time, temperature, or reagent volumes, can introduce variability in the final results.

  • Solution:

    • Standardize Your Protocol: Follow a detailed and validated standard operating procedure (SOP) for all sample preparation steps.

    • Use Precise Pipetting and Weighing: Ensure that all measurements are as accurate and precise as possible.

    • Automate where Possible: Automated liquid handling systems can improve the consistency of sample preparation.

Possible Cause 3: Instability of Derivatized DAP

  • Scientific Rationale: The chemical derivatives of amino acids formed during the derivatization step can sometimes be unstable, leading to a decrease in signal over time.

  • Solution:

    • Analyze Samples Promptly: Analyze derivatized samples as soon as possible after preparation.

    • Investigate Derivative Stability: If you suspect that your DAP derivative is unstable, you can perform a stability study by analyzing the same derivatized sample at different time points.

    • Choose a More Stable Derivatization Reagent: There are many different derivatization reagents available for amino acid analysis. If stability is an issue, consider switching to a reagent that is known to form more stable derivatives.[17]

Recommended Experimental Protocol: Acid Hydrolysis of Bacterial Samples for DAP Analysis

This protocol provides a general framework for the acid hydrolysis of bacterial cell pellets or other biological samples for the quantification of DAP.

Materials:

  • Sample containing bacterial biomass

  • 6M Hydrochloric Acid (HCl), high purity

  • Nitrogen or Argon gas

  • Heating block or oven capable of maintaining 110°C

  • Screw-cap hydrolysis tubes (Pyrex or equivalent)

  • Centrifuge

  • pH meter and appropriate buffers for neutralization

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Start with a known amount of sample (e.g., 10-20 mg of lyophilized bacterial cells).

    • If using an internal standard, add it to the sample at this stage.

  • Acid Hydrolysis:

    • Add 1 mL of 6M HCl to the hydrolysis tube containing the sample.

    • Flush the headspace of the tube with nitrogen or argon for 1-2 minutes to remove oxygen.

    • Tightly seal the tube and place it in a heating block or oven at 110°C for 18-24 hours.

  • Acid Removal:

    • After hydrolysis, allow the tubes to cool to room temperature.

    • Centrifuge the tubes to pellet any solid debris.

    • Carefully transfer the supernatant (the hydrolysate) to a new tube.

    • The HCl can be removed by either:

      • Evaporation under vacuum: This is the preferred method. Use a rotary evaporator or a centrifugal vacuum concentrator.

      • Drying under a stream of nitrogen: This is also effective but may be slower.

  • Reconstitution and Neutralization:

    • Reconstitute the dried hydrolysate in a known volume of a suitable buffer (e.g., a buffer compatible with your HPLC mobile phase).

    • Carefully neutralize the sample to a pH of approximately 7.0 using a base such as NaOH. This is a critical step, especially for derivatization reactions that are pH-sensitive.

  • Clarification:

    • Filter the neutralized sample through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

Table 1: Critical Parameters for Acid Hydrolysis

ParameterRecommended ValueRationale
Acid Concentration 6M HClSufficiently strong to hydrolyze peptide bonds in peptidoglycan.
Temperature 110°CPromotes efficient hydrolysis within a reasonable timeframe.
Time 18-24 hoursEnsures complete hydrolysis of the peptidoglycan.
Atmosphere Inert (Nitrogen/Argon) or VacuumMinimizes oxidative degradation of amino acids.

Visualizing the Workflow

Diagram 1: Key Factors in DAP Degradation

DAP_Degradation DAP This compound (DAP) in Sample Enzymatic Enzymatic Degradation DAP->Enzymatic DAP Decarboxylase Chemical Chemical Degradation DAP->Chemical High Temp, O2, Extreme pH Lysine Lysine Enzymatic->Lysine DegradationProducts Degradation Products Chemical->DegradationProducts DAP_Workflow Start Sample Collection Step1 Enzyme Inactivation (Freeze / Lyophilize) Start->Step1 Step2 Acid Hydrolysis (6M HCl, 110°C, 24h, N2) Step1->Step2 Step3 Acid Removal (Vacuum Evaporation) Step2->Step3 Step4 Neutralization & Filtration Step3->Step4 End HPLC Analysis Step4->End

Caption: A streamlined workflow for preparing samples for DAP analysis.

By understanding the potential pitfalls and implementing these best practices, you can significantly improve the accuracy and reliability of your this compound measurements. For further assistance, please do not hesitate to contact our technical support team.

References

  • Metasci. (n.d.). Safety Data Sheet 2,6-Diaminopimelic acid. Retrieved from [Link]

  • Fodor, P., & Sarudi, I. (2015). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Journal of Hygienic Engineering and Design, 12, 83-89.
  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Grokipedia. (n.d.). This compound. Retrieved from [Link]

  • Hutton, I. G., & Walker, J. M. (1966). Method for measuring this compound in total rumen contents and its application to the estimation of bacterial growth. Applied microbiology, 14(1), 27–30.
  • Antia, M., Hoare, D. S., & Work, E. (1957). The stereoisomers of α∈-diaminopimelic acid. 3. Properties and distribution of this compound racemase, an enzyme causing interconversion of the ll and meso isomers. The Biochemical journal, 65(3), 448–459.
  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2017). Can I autoclave this compound solution, or should it only be filter sterilized?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimum temperature (A) and optimum pH (B) for MJ1391. Retrieved from [Link]

  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

  • Antia, M., Hoare, D. S., & Work, E. (1957). The stereoisomers of alpha epsilon-diaminopimelic acid. III. Properties and distribution of this compound racemase, an enzyme causing interconversion of the LL and meso isomers. Biochemical Journal, 65(3), 448–459.
  • ResearchGate. (n.d.). Effects of pH and temperature on enzyme activity. Retrieved from [Link]

  • McKerrow, J., Vagg, S., McKinney, T., & Seviour, E. M. (2000). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. Letters in applied microbiology, 30(3), 178–182.
  • Bonnet, J., Van Bocxlaer, J., & Lambert, W. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(28), 8125–8135.
  • Patsnap. (2025). Quantify Analyte Recovery in HPLC—Validation Methods. Retrieved from [Link]

  • Rubio, L. A., Pérez, A., & Ruiz, R. (1998). Determination of this compound in biological materials using high-performance liquid chromatography. Journal of chromatography.
  • Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylation reactions catalyzed by DAPDC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

  • Andersson, M., Le-Phung, M., Sjölander, K., & Andersson, C. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino acids, 53(3), 323–331.
  • Zhang, R., & Sun, J. (2022). This compound Metabolism by Pseudomonadota in the Ocean. Microbiology spectrum, 10(5), e0197922.
  • DiVA portal. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). pH- and Temperature-Dependent Kinetics of the Oxidation Reactions of OH with Succinic and Pimelic Acid in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (2017). Can I autoclave this compound solution, or should it only be filter sterilized?. Retrieved from [Link]

  • ResearchGate. (2016). What is the protocol for bacterial sample preparation for SEM analysis?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Common artifacts and mistakes made in electrophoresis. Retrieved from [Link]

  • SlideShare. (n.d.). DETERMINATION OF MICROBIAL BIOMASS.pptx. Retrieved from [Link]

  • ResearchGate. (2023). What are the common errors that a medical technologist perform in bacteria culturing that gives a false negative result?. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid racemization during protein hydrolysis under HCl/H2O and DCl/D2O conditions. Retrieved from [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques : JBT, 17(2), 131–137.
  • JoVE. (2022). Isolation & Preparation- Bacterial Cell Walls For Compositional Analysis l Protocol Preview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • National Institutes of Health. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

  • Shaikh, M. S., Kale, M. A., Muralidharan, V., Venkatachalam, T., Ali, S. S., Islam, F., Khan, S. L., Siddiqui, F. A., Urmee, H., Tapadiya, G. G., Dhawale, S. A., Ming, L. C., Ibrahim, I. A. A., Alzahrani, A. R., Sarker, M. M. R., & Azlina, M. F. N. (2022). The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Molecules (Basel, Switzerland), 28(1), 221.
  • ResearchGate. (2025). (PDF) Microbial Biomass Measurement Methods. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • ACS Publications. (2024). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibition of Escherichia coli growth and this compound epimerase by 3-chlorothis compound. Retrieved from [Link]

Sources

Optimizing Diaminopimelic Acid Derivatization for Gas Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for optimizing the derivatization of diaminopimelic acid (DAP) for gas chromatography (GC) analysis. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to ensure reliable and reproducible results in your laboratory.

Introduction to DAP Analysis by GC

This compound (DAP) is a non-proteinogenic amino acid that is a key component of the peptidoglycan in the cell walls of most bacteria.[1] Its detection and quantification are crucial in various fields, including microbiology, clinical diagnostics, and drug development, particularly for novel antibiotics targeting bacterial cell wall synthesis.

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of DAP. However, due to its low volatility and polar nature, DAP must be chemically modified through derivatization before it can be effectively analyzed by GC.[2][3][4] This process converts the polar carboxyl and amino groups into less polar, more volatile functional groups.

This guide focuses on the widely used and robust two-step derivatization method involving esterification followed by acylation, and also addresses common challenges and questions that may arise during the experimental workflow.

Troubleshooting Guide: Overcoming Common Hurdles in DAP Derivatization

This section addresses specific issues that users may encounter during the derivatization and subsequent GC analysis of this compound.

Problem Potential Causes Solutions & Recommendations
Low or No Product Peak Incomplete derivatization: Presence of moisture in the sample or reagents, which can deactivate the derivatizing agents.- Ensure the sample is completely dry before adding derivatization reagents. Lyophilize or dry the sample under a stream of nitrogen gas. - Use anhydrous solvents and reagents. Store reagents under inert gas and use fresh reagents whenever possible.
Inefficient esterification or acylation: Suboptimal reaction temperature or time.- For the esterification step with acidified 2-propanol, ensure the reaction is heated at 100°C for 1 hour. - For the acylation step with trifluoroacetic anhydride (TFAA), a reaction time of 10 minutes at 150°C is recommended.[5]
Multiple Peaks for a Single DAP Isomer Incomplete derivatization: One of the two amino groups or carboxyl groups may not have reacted, leading to partially derivatized products.- Re-optimize the derivatization conditions. Increase the amount of derivatizing reagent or extend the reaction time. - Check the GC-MS fragmentation pattern. Look for mass fragments corresponding to the loss of only one derivatizing group.
Side reactions: The derivatizing agent may react with other components in the sample matrix.- Purify the sample before derivatization to remove interfering substances.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC system: The derivatized DAP may interact with active sites in the injector liner or on the column.- Use a deactivated injector liner and a high-quality capillary column. - Regularly condition the column according to the manufacturer's instructions.
Column overload: Injecting too much sample onto the column.- Dilute the sample before injection.
Inconsistent Retention Times Fluctuations in GC conditions: Changes in oven temperature program, carrier gas flow rate, or column head pressure.- Ensure the GC system is properly maintained and calibrated. - Check for leaks in the gas lines.
Column degradation: The stationary phase of the column may degrade over time.- Replace the column if performance deteriorates.
Difficulty in Separating Stereoisomers (meso, LL, DD) Inappropriate GC column: A non-chiral column will not separate enantiomers.- Use a chiral capillary column, such as Chirasil-L-Val, which is specifically designed for the separation of amino acid enantiomers.[5]
Suboptimal temperature program: The oven temperature program may not be optimized for the separation of the DAP isomers.- Optimize the temperature ramp rate. A slower ramp rate can often improve the resolution of closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: Why is a two-step derivatization (esterification and acylation) necessary for DAP?

This compound has two carboxylic acid groups and two amino groups. A two-step process ensures that all these polar functional groups are derivatized, maximizing the volatility and thermal stability of the molecule for GC analysis. The first step, esterification, converts the carboxylic acid groups to esters. The second step, acylation, derivatizes the amino groups.

Q2: Can I use a one-step derivatization method for DAP?

While some one-step methods exist for amino acids, they may not be as effective for a dicarboxylic, diamino acid like DAP. A two-step method generally provides more complete derivatization and, therefore, more reliable and reproducible results.

Q3: What are the advantages of using trifluoroacetyl-2-propyl esters for DAP derivatization?

This method, as described by Brondz and Olsen (1999), offers several advantages:

  • Good volatility: The resulting derivatives are sufficiently volatile for GC analysis.

  • Excellent separation of stereoisomers: When used with a chiral column like Chirasil-L-Val, this method allows for the separation and quantification of the meso, LL, and DD isomers of DAP.[5]

  • Good mass spectral properties: The derivatives produce characteristic fragmentation patterns in MS, aiding in their identification and quantification.

Q4: Are there alternative derivatization methods for DAP?

Yes, other methods used for amino acid analysis can be adapted for DAP, though they may require optimization. These include:

  • Silylation: Using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Silyl derivatives are known for their stability.[2] However, silylation reagents are highly sensitive to moisture.

  • Chloroformate derivatization: Using reagents like ethyl chloroformate. This method can be faster than the two-step esterification/acylation process.[4]

Q5: How does the stereochemistry of DAP (meso, LL, DD) affect derivatization?

The derivatization reaction itself is not stereospecific, meaning it will react with all isomers of DAP. The key to analyzing the different stereoisomers lies in the subsequent chromatographic separation. A chiral GC column is essential to resolve the derivatized enantiomers (LL and DD) and the diastereomer (meso).[5]

Q6: How can I confirm that my derivatization has been successful?

The most definitive way is to use GC-MS. The mass spectrum of the derivatized DAP will show a characteristic molecular ion peak and fragmentation pattern. You should also see a single, sharp peak for each isomer on the chromatogram, indicating complete derivatization.

Detailed Experimental Protocol: Derivatization of DAP as Trifluoroacetyl-2-Propyl Esters

This protocol is adapted from the method described by Brondz and Olsen (1999) for the GC-MS analysis of DAP stereoisomers.[5]

Materials:

  • This compound standard or dried sample

  • 2-Propanol, anhydrous

  • Acetyl chloride

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane, anhydrous

  • Nitrogen gas, high purity

  • Heating block or oven

  • GC-MS system with a chiral capillary column (e.g., Chirasil-L-Val)

Workflow Diagram:

DAP_Derivatization cluster_prep Sample Preparation cluster_esterification Step 1: Esterification cluster_acylation Step 2: Acylation cluster_analysis Analysis Sample DAP Sample/Standard Dry Dry Sample Sample->Dry Lyophilize or N2 stream Reaction1 Heat at 100°C for 1h Dry->Reaction1 Reagent1 Acidified 2-Propanol (2-Propanol + Acetyl Chloride) Reagent1->Reaction1 Evaporate1 Evaporate to Dryness Reaction1->Evaporate1 Reaction2 Heat at 150°C for 10 min Evaporate1->Reaction2 Reagent2 TFAA in Dichloromethane Reagent2->Reaction2 Evaporate2 Evaporate to Dryness Reaction2->Evaporate2 Reconstitute Reconstitute in Solvent Evaporate2->Reconstitute GCMS Inject into GC-MS Reconstitute->GCMS

Caption: Workflow for the two-step derivatization of DAP.

Procedure:

Step 1: Esterification

  • Place the dried DAP sample (typically 10-100 µg) in a reaction vial.

  • Prepare the esterification reagent by carefully adding acetyl chloride to anhydrous 2-propanol (e.g., 1:4 v/v). Caution: This reaction is exothermic and should be performed in a fume hood.

  • Add 200 µL of the freshly prepared acidified 2-propanol to the reaction vial.

  • Seal the vial tightly and heat at 100°C for 1 hour.

  • After cooling, evaporate the reagent to dryness under a gentle stream of nitrogen.

Step 2: Acylation

  • To the dried residue from the esterification step, add 100 µL of a 1:1 (v/v) mixture of trifluoroacetic anhydride (TFAA) and anhydrous dichloromethane.

  • Seal the vial and heat at 150°C for 10 minutes.

  • Cool the vial and evaporate the solvent and excess reagent to dryness with nitrogen.

Step 3: Sample Preparation for GC-MS

  • Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or dichloromethane) to the desired concentration for GC-MS analysis.

  • Inject an appropriate volume (typically 1 µL) into the GC-MS system.

GC-MS Conditions (Example):

  • Column: Chirasil-L-Val (or equivalent chiral column), 25 m x 0.25 mm I.D., 0.16 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Program: 90°C (hold for 1 min), then ramp to 180°C at 4°C/min, then to 200°C at 10°C/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Detection: Selected Ion Monitoring (SIM) or full scan mode, depending on the analytical requirements.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Amino Acid Analysis

Method Reagents Reaction Conditions Advantages Disadvantages
Esterification/Acylation Acidified alcohol (e.g., 2-propanol), Acylating agent (e.g., TFAA)Two steps, requires heatingRobust, good for separating stereoisomersMore time-consuming, requires anhydrous conditions
Silylation MTBSTFA, BSTFATypically one step, requires heatingForms stable derivatives, effective for many functional groupsHighly sensitive to moisture, may produce multiple derivatives
Chloroformate Derivatization Ethyl chloroformate, alcoholOne step, can be done at room temperatureFast, can be performed in aqueous solutionsMay be less suitable for complex molecules like DAP

Chemical Reaction Diagram:

DAP_Reaction cluster_reaction Derivatization of this compound cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation DAP This compound (HOOC-CH(NH2)-(CH2)3-CH(NH2)-COOH) Esterified_DAP Di-2-propyl ester of DAP DAP->Esterified_DAP + 2-Propanol / H+ Final_Product N,N'-bis(trifluoroacetyl)-diaminopimelic acid di-2-propyl ester Esterified_DAP->Final_Product + Trifluoroacetic Anhydride

Caption: Two-step derivatization of DAP for GC analysis.

References

  • Brondz, I., & Olsen, I. (1999). GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria.
  • Mengin-Lecreulx, D., & van Heijenoort, J. (1996). The meso-diaminopimelate-adding enzyme of Escherichia coli: purification, characterization and comparison with the D-alanyl-D-alanine-adding enzyme. FEMS Microbiology Letters, 143(2-3), 223-228.
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 143-151.
  • Kim, K. R., Kim, J. H., Jeong, D. H., & Paek, S. M. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
  • Hušek, P. (1998). Chloroformates in gas chromatography as derivatizing agents.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Waldhier, M. C., Dettmer, K., Gruber, M. A., & Oefner, P. J. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). Metabolites, 11(3), 183.
  • A simple chromatographic route for the isolation of meso this compound. (2008). Journal of biochemical and biophysical methods, 70(6), 1314-1317.
  • Elution behavior of this compound and related diamino acids using the advanced Marfey's method. (2007).
  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. (2014). The Journal of Organic Chemistry, 79(17), 8099-8107.
  • Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. (2003). Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1075-1082.

Sources

Diaminopimelic Acid (DAP) Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the accurate quantification of DAP. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust protocols to ensure the integrity of your experimental results. Contamination control is paramount in sensitive analyses like DAP quantification, and this guide is structured to address the most common challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding contamination in DAP analysis.

Q1: What are the most common sources of background contamination in DAP analysis?

A1: Background contamination in DAP analysis primarily stems from the ubiquitous nature of amino acids in the laboratory environment. The most common sources include:

  • Environmental Dust: Dust particles can contain proteins and free amino acids that will contribute to your sample.[1]

  • Human Contact: Skin cells, hair, and fingerprints are significant sources of amino acid contamination.[1]

  • Laboratory Consumables: Pipette tips, centrifuge tubes, and glassware can have residual amino acids from the manufacturing process or prior use if not cleaned meticulously.

  • Reagents: Impurities in solvents, acids, and derivatization reagents can introduce interfering compounds. It's crucial to use high-purity, LC-MS grade reagents where possible.[1]

  • Cross-Contamination: Residue from previous, more concentrated samples can carry over to subsequent analyses if instrumentation is not properly cleaned between runs.

Q2: How can I minimize contamination from my sample matrix (e.g., soil, rumen fluid)?

A2: Complex matrices like soil and rumen fluid present a significant challenge due to the presence of numerous interfering compounds. Here are some strategies:

  • Effective Sample Pre-treatment: For soil samples, a crucial step is the removal of humic acids and other organic matter that can interfere with the analysis. This can be achieved through acid hydrolysis and subsequent purification steps.[2][3] Rumen fluid may require centrifugation to remove large particles, followed by protein precipitation.

  • Solid-Phase Extraction (SPE): SPE can be a powerful tool to selectively isolate DAP and remove matrix components that can cause ion suppression in mass spectrometry or co-elute with the analyte in HPLC.

  • Dilution: A simple yet effective method to reduce matrix effects is to dilute the sample extract.[4] This reduces the concentration of interfering substances relative to the analyte. However, ensure that the diluted sample concentration remains above the limit of quantification (LOQ) of your assay.

  • Matrix-Matched Standards: Preparing your calibration standards in a blank matrix that closely resembles your sample matrix can help to compensate for matrix effects.

Q3: What are the best practices for cleaning glassware to be used in trace DAP analysis?

A3: For trace analysis, standard glassware cleaning procedures are often insufficient. Here is a recommended protocol:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of the residue.

  • Detergent Wash: Soak and scrub the glassware with a phosphate-free laboratory detergent.[5]

  • Tap Water Rinse: Thoroughly rinse with tap water to remove all detergent.

  • Acid Bath: Soak the glassware in an acid bath (e.g., 10% nitric acid or hydrochloric acid) for at least 4 hours.[6]

  • Reagent Water Rinse: Rinse multiple times with high-purity, deionized water.

  • Oven Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type. Avoid using paper towels to dry, as they can introduce fibers and organic contaminants.[6]

For a detailed visual guide on the glassware cleaning workflow, see the diagram below.

cluster_cleaning Glassware Cleaning Workflow for Trace DAP Analysis start Start: Used Glassware rinse_solvent Initial Rinse (Appropriate Solvent) start->rinse_solvent detergent_wash Detergent Wash (Phosphate-Free) rinse_solvent->detergent_wash tap_water_rinse1 Tap Water Rinse detergent_wash->tap_water_rinse1 acid_bath Acid Bath Soak (e.g., 10% HNO3, ≥4 hours) tap_water_rinse1->acid_bath reagent_water_rinse Reagent Water Rinse (Multiple Times) acid_bath->reagent_water_rinse oven_dry Oven Drying reagent_water_rinse->oven_dry end End: Clean Glassware oven_dry->end

Caption: Recommended workflow for cleaning laboratory glassware to minimize contamination in DAP analysis.

Troubleshooting Guides

This section provides a question-and-answer style guide to troubleshoot specific issues you might encounter during your DAP analysis.

Sample Preparation & Hydrolysis

Q: I am seeing high background noise in my blank samples after hydrolysis. What could be the cause?

A: High background in blank samples post-hydrolysis often points to contamination introduced during this critical step. Consider the following:

  • Contaminated Hydrolysis Reagents: The acid used for hydrolysis (typically 6M HCl) can be a source of amino acid contamination. Use a fresh bottle of high-purity acid and consider running a reagent blank (hydrolyzing only the acid) to confirm.

  • Leaching from Hydrolysis Tubes: Ensure you are using high-quality borosilicate glass tubes designed for hydrolysis. Cheaper glass can leach contaminants at high temperatures.

  • Improper Sealing: If you are not using sealed ampoules, contamination from the oven or heating block environment can be introduced. Ensure a secure and inert seal.

  • Carryover from Previous Samples: If you are reusing hydrolysis tubes, your cleaning protocol may be inadequate. Refer to the glassware cleaning protocol in the FAQs.

cluster_hydrolysis_troubleshooting Troubleshooting High Background in Hydrolysis Blanks cluster_causes Potential Causes cluster_solutions Solutions problem Problem: High Background in Hydrolysis Blanks cause1 Contaminated Hydrolysis Acid problem->cause1 cause2 Leaching from Glassware problem->cause2 cause3 Environmental Contamination problem->cause3 cause4 Sample Carryover problem->cause4 solution1 Use Fresh, High-Purity Acid Run Reagent Blank cause1->solution1 solution2 Use High-Quality Borosilicate Tubes cause2->solution2 solution3 Ensure Proper Sealing of Tubes cause3->solution3 solution4 Implement Rigorous Glassware Cleaning Protocol cause4->solution4

Caption: A logical flowchart for troubleshooting high background noise in hydrolysis blanks.

Q: My DAP recovery is low and inconsistent after hydrolysis. What should I check?

A: Low and variable recovery of DAP post-hydrolysis can be due to several factors related to the hydrolysis conditions and sample matrix.

  • Incomplete Hydrolysis: The standard 6M HCl at 110°C for 24 hours is a general guideline.[7] For complex matrices, hydrolysis may be incomplete. You may need to optimize the hydrolysis time or temperature. However, be aware that overly harsh conditions can lead to the degradation of some amino acids.

  • Oxidation of DAP: If your sample contains oxidizing agents, DAP can be degraded during hydrolysis. While less common for DAP, this is a known issue for other amino acids. Consider performing the hydrolysis under an inert atmosphere (e.g., by flushing the tube with nitrogen before sealing).

  • Matrix Interference: Components in your sample matrix could be interfering with the complete release of DAP from the peptidoglycan. Refer to the FAQ on minimizing matrix effects.

  • Adsorption to Labware: DAP may adsorb to the surface of your hydrolysis tubes, especially if they are not properly cleaned and silanized.

Hydrolysis Method Advantages Disadvantages Contamination Risk
Acid Hydrolysis (6M HCl) Robust, widely used, effectively breaks peptide bonds.Can degrade some amino acids (e.g., tryptophan). Requires high-purity acid to avoid contamination.High if acid is not pure or if glassware is not meticulously cleaned.
Vapor-Phase Hydrolysis Reduces contamination from the acid.Requires specialized equipment. May not be as efficient for all sample types.Lower than liquid-phase hydrolysis, but still susceptible to environmental contamination.

Table 1. Comparison of common hydrolysis methods for DAP analysis.

Derivatization & Detection (HPLC/LC-MS)

Q: I am observing extraneous peaks in my chromatogram that are not present in my standards. What are they and how do I get rid of them?

A: Extraneous peaks are a classic sign of contamination introduced during or after the derivatization step.

  • Derivatization Reagent Impurities: Derivatization reagents themselves can be a source of contamination.[1] Prepare fresh derivatizing solutions and run a "reagent blank" (derivatizing the reaction buffer without any sample) to identify peaks originating from the reagents.

  • Side Reactions: The derivatization reaction may not be completely specific for DAP, leading to the derivatization of other primary amines in your sample extract, which can result in extra peaks. Proper sample clean-up before derivatization is key.

  • Contamination from Solvents: Ensure all solvents used for dilution and in the mobile phase are of the highest purity (HPLC or LC-MS grade).

  • System Contamination: The HPLC/LC-MS system itself can be a source of contamination. This can include carryover from previous injections or leaching from tubing and fittings. A thorough system wash with a strong, appropriate solvent is recommended.

Q: My DAP peak is tailing or showing poor shape. What could be the cause?

A: Poor peak shape can be due to a variety of chromatographic issues, some of which can be related to contamination.

  • Column Contamination: Strongly retained contaminants from previous injections can accumulate on the column, leading to active sites that cause peak tailing.[8] Flushing the column with a strong solvent or, in severe cases, replacing the column may be necessary.

  • Matrix Effects: Co-eluting matrix components can interfere with the chromatography of the derivatized DAP, causing peak distortion.[9][10] Improving sample clean-up or adjusting the chromatographic gradient can help.

  • Incompatible Sample Solvent: Injecting your derivatized sample in a solvent that is much stronger than your mobile phase can cause peak fronting or splitting. Ensure your sample solvent is compatible with the initial mobile phase conditions.

  • Column Overload: Injecting too much sample can lead to peak fronting.[11] Try injecting a smaller volume or diluting your sample.

Derivatization Reagent Detection Method Advantages Disadvantages Contamination Considerations
o-Phthalaldehyde (OPA) FluorescenceHighly sensitive, rapid reaction.[12][13]Derivatives can be unstable. Does not react with secondary amines.Reagent can degrade, leading to baseline noise. Requires a thiol, which can also be a source of contamination.
Phenylisothiocyanate (PITC) UVStable derivatives, reacts with both primary and secondary amines.[7]Slower reaction, byproducts can interfere with chromatography.Reagent purity is critical. Byproducts can complicate the chromatogram.
Dansyl Chloride FluorescenceHigh sensitivity, stable derivatives.Slower reaction, can produce multiple derivatives for a single amino acid.Reagent can contain fluorescent impurities.

Table 2. Comparison of common derivatization reagents for DAP analysis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key stages of DAP analysis, with a strong emphasis on contamination control.

Protocol 1: Sample Hydrolysis (Acid Hydrolysis)
  • Preparation: In a clean fume hood, place a precisely weighed amount of your sample (e.g., 5-10 mg of dried bacterial cells or soil) into a pre-cleaned hydrolysis tube.

  • Internal Standard: Add an internal standard if required for your quantification method.

  • Acid Addition: Add a sufficient volume of 6M HCl (prepared from high-purity concentrated HCl and reagent water) to completely submerge the sample.

  • Inert Atmosphere (Optional but Recommended): Flush the headspace of the tube with nitrogen gas for 1-2 minutes to displace oxygen.

  • Sealing: Immediately and securely seal the tube. If using screw-cap tubes, ensure the caps have inert liners (e.g., PTFE).

  • Hydrolysis: Place the sealed tube in a heating block or oven at 110°C for 24 hours.

  • Cooling and Opening: Allow the tube to cool completely to room temperature before carefully opening it in a fume hood.

  • Drying: Dry the hydrolysate to remove the HCl. This can be done using a rotary evaporator, a vacuum centrifuge, or by blowing a gentle stream of nitrogen over the sample.

  • Reconstitution: Reconstitute the dried sample in a known volume of a suitable buffer or solvent for derivatization.

Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)
  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M borate buffer and adjust the pH to 10.4 with NaOH.

    • OPA Reagent: Dissolve OPA in methanol, then add 3-mercaptopropionic acid (3-MPA). This solution should be prepared fresh daily.

  • Derivatization Reaction:

    • In a clean microcentrifuge tube, mix your reconstituted sample hydrolysate with the borate buffer.

    • Add the OPA reagent and mix thoroughly.

    • Allow the reaction to proceed in the dark at room temperature for a specific time (typically 1-2 minutes, but this should be optimized).

  • Injection: Immediately inject a defined volume of the derivatized sample into the HPLC system.

Note: The exact volumes and reaction times should be optimized for your specific application and instrumentation.

References

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS | LCGC International - Chromatography Online. (2018, August 1). Retrieved from [Link]

  • A simple HPLC method for analysing diaminopimelic acid diastereomers in cell walls of Gram-positive bacteria | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Cleaning Glassware | Chem Lab - Truman ChemLab. (2006, June 30). Retrieved from [Link]

  • Rapid method for the determination of this compound using ion exchange chromatography - CABI Digital Library. (n.d.). Retrieved from [Link]

  • Laboratory Glassware Cleaning and Storage. (2018, March 14).
  • Soil Sample Preparation Protocol. (n.d.).
  • M0045 Laboratory Glassware and Plasticware Cleaning Procedures Rev 4.pdf - Feed HACCP. (2018, March 2).
  • Elemental Analysis Manual for Food and Related Products - FDA. (n.d.). Retrieved from [Link]

  • GMP 7 Cleaning Glassware. (n.d.).
  • Chapter 2: Soil Sample Preparation and Extraction. (n.d.).
  • A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria - University of the Sunshine Coast, Queensland. (n.d.). Retrieved from [Link]

  • Determination of this compound in biological materials using high-performance liquid chromatography - PubMed. (n.d.). Retrieved from [Link]

  • Soil Sample Preparation. (n.d.).
  • Measurement of total and separate stereoisomers of this compound in rumen bacteria by high-performance liquid chromatography - PubMed. (n.d.). Retrieved from [Link]

  • Soil sample collection and analysis procedures - Minnesota Pollution Control Agency. (2024, May 13). Retrieved from [Link]

  • GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria - PubMed. (n.d.). Retrieved from [Link]

  • Samples Preparation Method | Soil Analyses Service Center - The University of Kansas. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. (n.d.).
  • Chromatographic method for this compound detection in calcareous rocks. Presence of a bacterial biomarker in stromatolites - PubMed. (n.d.). Retrieved from [Link]

  • High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - MDPI. (2021, December 14). Retrieved from [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.).
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2024, December 19). Retrieved from [Link]

  • How to avoid carryover when analyze derivatization of Amino Acid with DEEMM in LCMS? And how to improve the signal of Asp and GLu? | ResearchGate. (2019, March 16). Retrieved from [Link]

  • Methods for determining 2-6-diaminopimelic acid and 2-aminoethylphosphonic acid in gut contents - PubMed. (n.d.). Retrieved from [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks - G-M-I, Inc. (2025, March 18). Retrieved from [Link]

  • In vivo metabolism of 2,2'-diaminopimelic acid from gram-positive and gram-negative bacterial cells by ruminal microorganisms and ruminants and its use as a marker of bacterial biomass - PubMed. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. (2022, July 11). Retrieved from [Link]

  • Rapid method for the determination of this compound using ion exchange chromatography - Acta Universitatis Sapientiae. (n.d.). Retrieved from [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.).
  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids - Waters Corporation. (n.d.). Retrieved from [Link]

  • The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PubMed Central. (2022, December 28). Retrieved from [Link]

  • Overview of the spectra of the DAP and MAP samples. Some of the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5).
  • Laboratory Analysis Interference – Part 3 - Suburban Testing Labs. (2019, June 13). Retrieved from [Link]

  • This compound - Wikipedia. (n.d.). Retrieved from [Link]

  • Optimization of hydrolyzation procedure for amino acid analysis in fish meat with HPLC-DAD by Response Surface Methodology (RSM) - Su Ürünleri Dergisi. (2020, June 15). Retrieved from [Link]

  • Determination of this compound in rat feces by high-performance liquid chromatography using the Pico Tag method - PubMed. (n.d.). Retrieved from [Link]

Sources

Optimizing mobile phase for better separation of diaminopimelic acid isomers.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of diaminopimelic acid (DAP) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing the separation of these critical analytes. This compound, a key component of the peptidoglycan in most bacterial cell walls, exists as three stereoisomers: LL-DAP, DD-DAP, and meso-DAP.[1] The accurate separation and quantification of these isomers are crucial for bacterial chemotaxonomy, microbiology, and the development of novel antibacterial agents.

This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental challenges and a Frequently Asked Questions (FAQ) section for broader conceptual understanding.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of this compound isomers. Each issue is presented with probable causes and a systematic approach to resolution.

Q1: Why am I seeing poor or no resolution between my DAP isomer peaks?

Probable Cause 1: Inappropriate Mobile Phase Composition

The selectivity of your separation is heavily dependent on the mobile phase. For DAP isomers, which are polar and have multiple ionizable groups, small changes in mobile phase pH or organic content can have a significant impact.

Solution:

  • Adjust Mobile Phase pH: The ionization state of the amino and carboxylic acid groups on DAP is pH-dependent. Operating at a pH that maximizes the difference in charge or hydrophobicity between the isomers is critical. For reversed-phase chromatography of derivatized DAP isomers, a slightly acidic mobile phase is often effective. For example, using a methanol:acetate buffer (e.g., 40:60 v/v) at a pH of 3.2 has been shown to clearly separate GITC-derivatized DAP stereoisomers.[1] A lower pH can suppress the ionization of residual silanols on the stationary phase, reducing unwanted secondary interactions that can lead to peak broadening and poor resolution.[2]

  • Modify Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will generally increase retention time and can improve the resolution between closely eluting peaks. Systematically decrease the organic content in 2-5% increments. Be mindful that this will increase analysis time and may lead to broader peaks if taken to an extreme.[3]

  • Consider a Different Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. They offer different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is more viscous and may lead to higher backpressure but can alter the elution order and improve resolution in some cases.

Probable Cause 2: Suboptimal Derivatization

For HPLC analysis, DAP isomers are often derivatized to introduce a chromophore or fluorophore for detection and to enhance chromatographic separation.[1][4][5][6][7] Incomplete or inconsistent derivatization will lead to multiple product peaks for a single isomer, complicating the chromatogram and compromising resolution.

Solution:

  • Optimize Reaction Conditions: Ensure the derivatization reaction (e.g., with GITC or o-phthalaldehyde) goes to completion.[1][4] This involves optimizing the pH, reaction time, and temperature as specified in established protocols. For instance, derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is typically performed at room temperature for about 25 minutes.[1]

  • Use a Chiral Derivatizing Agent: Using a chiral derivatizing agent like GITC converts the DAP enantiomers into diastereomeric pairs.[1] These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18).[1][8]

Q2: My DAP isomer peaks are tailing significantly. What's the cause and how can I fix it?

Probable Cause 1: Secondary Interactions with Stationary Phase

Peak tailing for basic compounds like DAP is often caused by strong interactions between the positively charged amine groups and negatively charged, ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.

Solution:

  • Lower Mobile Phase pH: Reduce the mobile phase pH to a range of 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA).[9] At this low pH, the residual silanols are protonated (Si-OH), minimizing their interaction with the protonated amine groups of the analyte.[2]

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase buffer (e.g., from 10 mM to 25-50 mM) can help to mask the active silanol sites, thereby reducing peak tailing.[2][10]

  • Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have a minimal number of accessible residual silanols. If you are using an older column, switching to a newer generation column can dramatically improve peak shape for basic analytes.[11]

Probable Cause 2: Column Overload

Injecting too much sample can saturate the stationary phase, leading to a non-Gaussian peak shape, typically characterized by a sharp front and a sloping tail.

Solution:

  • Reduce Injection Volume/Concentration: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. Find the optimal sample load that does not compromise peak shape.[12]

Troubleshooting Workflow for Mobile Phase Optimization

The following diagram outlines a systematic approach to troubleshooting and optimizing your mobile phase for DAP isomer separation.

Mobile_Phase_Optimization cluster_0 Initial Analysis cluster_1 Problem Identification & Solution cluster_2 Optimization Strategies Start Run Initial Method (e.g., ACN/H2O with 0.1% FA) Evaluate Evaluate Chromatogram Start->Evaluate PoorRes Poor Resolution Evaluate->PoorRes Resolution < 1.5 Tailing Peak Tailing Evaluate->Tailing Tailing Factor > 1.5 GoodSep Good Separation Evaluate->GoodSep Resolution & Tailing OK AdjustOrganic Adjust % Organic (Isocratic or Gradient) PoorRes->AdjustOrganic AdjustpH Adjust Mobile Phase pH (e.g., pH 3.2 buffer) PoorRes->AdjustpH Tailing->AdjustpH IncreaseBuffer Increase Buffer Strength (e.g., 25-50 mM) Tailing->IncreaseBuffer End Method Optimized GoodSep->End ChangeSolvent Change Organic Solvent (ACN <-> MeOH) AdjustOrganic->ChangeSolvent AdjustOrganic->End Resolution OK ChangeSolvent->AdjustpH ChangeSolvent->End Resolution OK AdjustpH->IncreaseBuffer AdjustpH->End Resolution & Tailing OK IncreaseBuffer->End Tailing OK

Caption: Workflow for DAP Isomer Separation Optimization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for DAP isomers?

For beginners, starting with a well-documented method is advisable. Many successful separations of derivatized DAP isomers have been achieved using reversed-phase chromatography.

Table 1: Recommended Starting HPLC Conditions for Derivatized DAP Isomers

ParameterRecommendationRationale
Column C18 (Reversed-Phase), 5 µm, 250 x 4.6 mmA standard workhorse column for reversed-phase chromatography, offering good retention for derivatized amino acids.[13]
Derivatization GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate)A chiral reagent that creates diastereomers, allowing separation on a standard achiral column.[1]
Mobile Phase A 50 mM Acetate Buffer or 0.05 M Triethylamine PhosphateProvides pH control, which is critical for consistent retention and peak shape.[1][13]
Mobile Phase B Acetonitrile or MethanolThe organic modifier used to elute the analytes from the C18 column.
pH 3.0 - 3.5An acidic pH protonates silanol groups, minimizing peak tailing, and provides good separation for GITC derivatives.[1]
Elution Mode IsocraticFor separating the three main isomers, an isocratic hold (e.g., 21.5% Acetonitrile) can be sufficient and highly reproducible.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time and efficiency.[13]
Temperature 40 °CElevated temperature can improve efficiency by reducing mobile phase viscosity and may alter selectivity.[13]
Detection UV at 250 nm or 325 nmWavelength depends on the derivatizing agent used.[1][13]

This table provides a robust starting point. Fine-tuning of the mobile phase composition (e.g., the percentage of acetonitrile) will likely be necessary to achieve baseline separation for all three isomers (meso-, LL-, and DD-DAP).[13]

Q2: Is derivatization always necessary to separate DAP isomers?

While not strictly mandatory for all analytical techniques, pre-column derivatization is highly recommended for reversed-phase HPLC for two primary reasons:

  • Detection: DAP itself lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors at low concentrations. Derivatization with reagents like o-phthaldehyde (OPA), dansyl chloride, or GITC adds a highly absorbent or fluorescent tag, significantly enhancing sensitivity.[1][7]

  • Separation (Chirality): The LL- and DD- isomers are enantiomers, meaning they have identical physical properties and will not be separated on a standard (achiral) HPLC column. Derivatization with a chiral reagent (like GITC) creates diastereomers. These diastereomers have different physical properties and can be readily separated on a common C18 column.[1] The alternative is to use a more expensive and specialized chiral stationary phase (CSP) column.[14]

Gas chromatography-mass spectrometry (GC-MS) is another technique where derivatization is used to achieve separation of DAP stereoisomers, for instance, by forming trifluoroacetyl 2-propyl esters for analysis on a chiral column.[15]

Q3: How do I choose the right acidic additive for my mobile phase?

The choice of acidic additive affects pH, ion-pairing, and mass spectrometry (MS) compatibility.

Table 2: Comparison of Common Acidic Mobile Phase Additives

AdditiveTypical Conc.Approx. pHIon-PairingMS CompatibilityKey Characteristics
Formic Acid (FA) 0.1%~2.7WeakExcellentGood for MS due to volatility. Provides moderate pH reduction. May result in broader peaks for some bases compared to TFA.[16]
Trifluoroacetic Acid (TFA) 0.1%<2.0Very StrongPoorExcellent for improving peak shape (reduces tailing) due to strong ion-pairing and low pH.[2] However, it causes significant signal suppression in positive-ion electrospray MS.[16]
Difluoroacetic Acid (DFA) 0.1%~2.0StrongGoodA good compromise additive that provides sharp peaks similar to TFA but with much less ion suppression in MS.[16]

Recommendation:

  • For UV Detection Only: Trifluoroacetic acid (TFA) is often the best choice for achieving the sharpest peaks and best resolution.[2]

  • For LC-MS Applications: Formic acid (FA) is the most common choice. If peak shape is problematic with FA, consider using difluoroacetic acid (DFA) as a superior alternative for maintaining good chromatography and MS sensitivity.[16]

Protocol: Derivatization of DAP Isomers with GITC

This protocol is adapted from the method described for the chemotaxonomy of actinomycetes.[1]

Objective: To derivatize DAP isomers in a sample hydrolysate for subsequent HPLC analysis.

Materials:

  • Sample hydrolysate in 0.1 N HCl

  • Triethylamine solution (50% v/v in a suitable solvent like acetonitrile)

  • GITC solution (2% w/v in acetonitrile)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Pipette 10 µL of your sample solution (containing DAP isomers) into a clean microcentrifuge tube.

  • Basification: Add 20 µL of the 50% triethylamine solution to the sample. Mix gently by vortexing. The triethylamine acts as a base to deprotonate the amino groups of DAP, making them nucleophilic.

  • Derivatization: Add 10 µL of the 2% GITC solution in acetonitrile to the mixture.

  • Reaction: Vortex the mixture briefly and then let it stand at room temperature for 25 minutes to allow the reaction to proceed to completion. The isothiocyanate group of GITC will react with the primary amine groups of the DAP isomers.

  • Injection: Following the incubation period, the sample is ready for direct injection into the HPLC system.

References

  • El-Waziry, A. M., et al. (1996). Measurement of total and separate stereoisomers of this compound in rumen bacteria by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Bruckner, H., et al. (1995). GC-MS analysis of this compound stereoisomers and amino acid enantiomers in rumen bacteria. Journal of Chromatography A.
  • Iwami, M., et al. (1987). OPTICAL RESOLUTION OF 2,6-DIAMINOPIMELIC ACID STEREOISOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR THE CHEMOTAXONOMY OF ACTINOMYCETES. The Journal of Antibiotics.
  • McKerrow, J. H., et al. (2000). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. Letters in Applied Microbiology.
  • Hoare, D. S., & Work, E. (1955). The Behavior of the Isomers of a,e-Diaminopimelic Acid on Paper Chromatograms. Journal of the American Chemical Society.
  • Request PDF for "A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria". ResearchGate.
  • R Discovery entry for "A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria.". R Discovery.
  • Massoud, R., et al. (1994). Determination of this compound in biological materials using high-performance liquid chromatography. Journal of Chromatography A.
  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Advanced Chromatography Technologies.
  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Biotage.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns.
  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. GL Sciences.
  • Harada, K., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex.
  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

Sources

Strategies to improve the yield of synthetic diaminopimelic acid analogues.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) and its analogues are crucial components in the biosynthesis of lysine and are essential for the structural integrity of peptidoglycan in many bacteria.[1][2][3] This makes the enzymes in the DAP pathway compelling targets for the development of novel antibacterial agents.[1][4][5] However, the synthesis of DAP analogues is often complex, presenting challenges in achieving high yields and stereochemical purity.[2][4]

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the synthesis of DAP analogues. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic routes and improve yields.

I. Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific problems that can arise during the synthesis of DAP analogues, offering potential causes and actionable solutions.

Low Reaction Conversion or Stalled Reactions

Q: My reaction to introduce the second amino group (e.g., via alkylation, amination, or conjugate addition) is showing low conversion, even after extended reaction times. What are the likely causes and how can I improve the yield?

A: Low conversion in these critical steps can be attributed to several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Moisture and Air Sensitivity: Many reagents used in these syntheses, such as organometallics (e.g., Grignard reagents, organolithiums) and hydrides (e.g., L-selectride), are highly sensitive to moisture and air.[6] Ensure all glassware is rigorously dried, and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and anhydrous solvents.

    • Reagent Titration: The actual molarity of commercial organometallic reagents can vary. It is highly recommended to titrate these reagents before use to ensure accurate stoichiometry.

    • Protecting Group Stability: Incomplete or partial deprotection of a preceding step can leave unreactive starting material. Verify the complete removal of protecting groups using appropriate analytical techniques (TLC, NMR, or MS) before proceeding.

  • Reaction Temperature and Kinetics:

    • Low-Temperature Reactions: Many stereoselective reactions require cryogenic temperatures (e.g., -78 °C) to control selectivity.[6] Inadequate cooling can lead to side reactions and reduced yield. Ensure your cooling bath is stable and that the internal reaction temperature is monitored.

    • Insufficient Activation Energy: Conversely, some reactions may require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, consider a gradual and controlled increase in temperature, monitoring for product formation and potential decomposition.

  • Catalyst Activity:

    • Catalyst Poisoning: Trace impurities in starting materials or solvents can poison catalysts (e.g., palladium, ruthenium).[1][6] Purify starting materials and use high-purity solvents.

    • Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental. Optimize the catalyst loading based on literature precedents or by running small-scale test reactions.

dot

Caption: Troubleshooting workflow for low reaction conversion.

Formation of Side Products and Stereochemical Impurities

Q: My reaction is producing a mixture of diastereomers, and I am struggling to separate them. How can I improve the stereoselectivity of my reaction?

A: Achieving high stereoselectivity is a common hurdle in the synthesis of DAP analogues, which can have multiple chiral centers.[1][2] Strategies to enhance stereocontrol include:

  • Chiral Auxiliaries and Reagents:

    • Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones or Schöllkopf dihydropyrazines, can effectively control the stereochemistry of alkylation reactions.[2]

    • Chiral Reagents: Employing stereoselective reducing agents like (R)-(+)-alpine-borane or L-selectride can control the formation of specific stereoisomers.[1][6] The choice of reagent can often dictate the stereochemical outcome.[6]

  • Substrate- vs. Reagent-Controlled Reactions:

    • Understand whether the stereochemical outcome is dictated by the inherent chirality of your substrate or by the chiral reagent you are using.[1][6] In some cases, the inherent preference of the substrate can be overcome by a powerful chiral reagent.[6]

  • Temperature Control:

    • As mentioned previously, maintaining the recommended low temperature is critical for maximizing stereoselectivity. Even a small increase in temperature can lead to the formation of undesired stereoisomers.

  • Solvent Effects:

    • The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting the diastereomeric ratio. A solvent screen may be necessary to find the optimal conditions.

Q: I am observing significant amounts of a cyclic side product, likely a piperidine derivative. How can I prevent this intramolecular cyclization?

A: Intramolecular cyclization to form piperidine derivatives is a known competing reaction in the synthesis of linear DAP analogues.[7] This is especially prevalent when dealing with a six-carbon backbone with reactive functionalities at both ends.

  • Protecting Group Strategy:

    • The choice of protecting groups for the amino and carboxyl functionalities is critical.[8][9] Employing bulky protecting groups can sterically hinder the intramolecular cyclization.

    • Orthogonal protecting groups are highly recommended.[6][9] This allows for the selective deprotection of one functional group while the other remains protected, preventing premature cyclization. Common orthogonal pairs include Boc/Cbz or Fmoc/tBu.[8][9]

  • Reaction Conditions:

    • Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular cyclization.

    • Order of Addition: Adding the linear substrate slowly to the reaction mixture containing the other reagents can also help to minimize cyclization by keeping the concentration of the cyclization-prone intermediate low.

dot

Caption: Strategies to prevent intramolecular cyclization.

Purification and Isolation Challenges

Q: My crude product is a complex mixture, and I am having difficulty purifying my target DAP analogue. What purification techniques are most effective?

A: The purification of DAP analogues, which are polar and can exist as zwitterions, often requires specialized techniques.

  • Chromatography:

    • Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules like amino acids.[2] By carefully selecting the resin and elution buffers, you can effectively separate your target compound from charged impurities and unreacted starting materials.

    • Reverse-Phase HPLC: For protected DAP analogues, which are more hydrophobic, reverse-phase HPLC can provide excellent resolution.[10][11] Method development, including solvent gradient optimization, is often necessary. For analytical purposes, derivatization with reagents like o-phthaldehyde (OPA) or phenylisothiocyanate (PITC) followed by fluorescence or UV detection can be used.[10][11][12]

  • Crystallization:

    • If your product is a solid, recrystallization can be an effective method for purification, especially on a larger scale.[7] Screening different solvent systems is key to finding conditions that yield high-purity crystals.

  • Selective Hydrolysis:

    • In some cases, enzymatic or chemical hydrolysis can be used to selectively cleave ester or amide protecting groups, which can aid in purification. For instance, proteases have been used for the selective hydrolysis of ester groups at the L-center of DAP derivatives.[2]

Purification Technique Best Suited For Key Considerations
Ion-Exchange Chromatography Free or partially protected DAP analogues (charged)Resin selection (cation vs. anion exchange), pH, and ionic strength of buffers.[2]
Reverse-Phase HPLC Protected DAP analogues (more hydrophobic)Column chemistry (e.g., C18), solvent system, and gradient optimization.[10][11]
Crystallization Solid productsSolvent screening for optimal solubility and crystal formation.[7]
Selective Hydrolysis Diastereomeric mixtures with susceptible protecting groupsEnzyme selectivity or specific chemical reagents.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving a high overall yield in a multi-step synthesis of a DAP analogue?

A1: In a multi-step synthesis, the overall yield is a product of the yields of individual steps. Therefore, even small improvements in each step can have a significant impact on the final yield. Key factors include:

  • Robust and High-Yielding Reactions: Choose synthetic routes that are known to be reliable and high-yielding.

  • Minimizing Purification Losses: Each purification step can lead to product loss. Whenever possible, try to use crude material from one step directly in the next, provided it is of sufficient purity.

  • Protecting Group Strategy: A well-designed protecting group strategy that minimizes the number of protection and deprotection steps is crucial.[8][9]

Q2: How can I confirm the stereochemistry of my final DAP analogue?

A2: Confirming the stereochemistry is essential. Several analytical techniques can be employed:

  • NMR Spectroscopy: Detailed 1H and 13C NMR analysis, including coupling constants, can often help in determining the relative stereochemistry.

  • Chiral HPLC: Using a chiral stationary phase can allow for the separation and quantification of different stereoisomers.[13]

  • X-ray Crystallography: If you can obtain a single crystal of your compound or a suitable derivative, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

  • Comparison to Known Standards: If authentic samples of the different stereoisomers are available, comparison of their analytical data (e.g., retention times in chiral HPLC, NMR spectra) can confirm the identity of your product.

Q3: Are there any specific safety precautions I should take when working with reagents for DAP analogue synthesis?

A3: Yes, many of the reagents used in these syntheses are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical. Some general precautions include:

  • Pyrophoric Reagents: Organolithium reagents and some hydrides are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Toxic and Corrosive Chemicals: Many reagents and solvents are toxic or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Quenching Procedures: Be extremely careful when quenching reactions containing reactive reagents. Add the quenching agent slowly and with adequate cooling to control any exothermic reactions.

III. References

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • The stereoselective synthesis of aziridine analogues of this compound (DAP) and their interaction with dap epimerase. Organic & Biomolecular Chemistry. [Link]

  • Stereospecific Synthesis of Phosphonate Analogs of this compound (DAP), Their Interaction with DAP Enzymes, and Antibacterial Activity of Peptide Derivatives. The Journal of Organic Chemistry. [Link]

  • Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Polish Journal of Chemistry. [Link]

  • Synthesis of 2,6-Diaminopimelic Acid (DAP) and Its Analogues. ResearchGate. [Link]

  • The synthesis of this compound containing peptidoglycan fragments using metathesis cross coupling. ResearchGate. [Link]

  • A concise, stereoselective synthesis of meso-2,6-diaminopimelic acid (DAP). ResearchGate. [Link]

  • Discovery of Heterocyclic Analogs of this compound as Promising Antibacterial Agents through Enzyme Targeted Inhibition of Lysine Biosynthesis. Longdom Publishing. [Link]

  • Reconstruction of the this compound Pathway to Promote L-lysine Production in Corynebacterium glutamicum. National Institutes of Health. [Link]

  • The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. PubMed Central. [Link]

  • A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. University of the Sunshine Coast, Queensland. [Link]

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. ACS Publications. [Link]

  • (PDF) Reconstruction of the this compound Pathway to Promote L-lysine Production in Corynebacterium glutamicum. ResearchGate. [Link]

  • Determination of this compound in biological materials using high-performance liquid chromatography. PubMed. [Link]

  • OPTICAL RESOLUTION OF 2,6-DIAMINOPIMELIC ACID STEREOISOMERS BY HIGH PERFORM- ANCE LIQUID CHROMATOGRAPHY FOR THE CHEMOTAXONOMY OF. J-Stage. [Link]

  • Determination of this compound in rat feces by high-performance liquid chromatography using the Pico Tag method. PubMed. [Link]

  • Synthesis of N-Succinyl-L,L-Diaminopimelic Acid Mimetics Via Selective Protection. ResearchGate. [Link]

  • Purification and properties of this compound epimerase from Escherichia coli. ResearchGate. [Link]

  • Preparation of this compound. Google Patents.

  • The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bacterial Biomass Quantification: Validation of the Diaminopimelic Acid (DAP) Method

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of bacterial biomass is a cornerstone of robust and reproducible experimentation. Whether assessing the efficacy of a novel antimicrobial, monitoring fermentation processes, or studying microbial ecology, the chosen methodology can profoundly impact data quality and interpretation. This guide provides an in-depth validation of the diaminopimelic acid (DAP) method, a chemical assay for quantifying bacterial biomass, and objectively compares its performance against other common techniques.

The Central Role of this compound in Bacterial Cell Walls

This compound (DAP) is a unique amino acid integral to the peptidoglycan structure of most Gram-negative and some Gram-positive bacteria.[1][2] Its presence in the bacterial cell wall, and its general absence in other microorganisms and host tissues, makes it an excellent chemical marker for bacterial biomass. The fundamental principle of the DAP method lies in the stoichiometric relationship between the amount of DAP present in a sample and the number of bacterial cells. By hydrolyzing the peptidoglycan and quantifying the released DAP, typically via high-performance liquid chromatography (HPLC), a direct measure of bacterial biomass can be obtained.

The this compound (DAP) Assay: A Workflow Deep-Dive

The successful implementation of the DAP assay hinges on a meticulous and validated protocol. The following workflow outlines the critical steps, from sample preparation to data analysis, with an emphasis on the scientific rationale behind each stage.

Experimental Workflow for DAP Quantification

DAP_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis cluster_quant Quantification Sample Bacterial Sample (e.g., culture, soil, tissue) Homogenize Homogenization/ Lysis Sample->Homogenize Release cellular components Centrifuge Centrifugation/ Washing Homogenize->Centrifuge Isolate bacterial pellet AcidHydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) Centrifuge->AcidHydrolysis Break down peptidoglycan to release DAP Derivatization Derivatization (e.g., PITC) AcidHydrolysis->Derivatization Tag DAP for detection HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Separate DAP from other amino acids Detection UV or Fluorescence Detection HPLC->Detection Quantify DAP peak area Calculation Biomass Calculation Detection->Calculation Correlate peak area to concentration StandardCurve Standard Curve (Known DAP concentrations) StandardCurve->Calculation Decision_Tree q1 Need to quantify only viable and culturable bacteria? q2 Is rapid, high-throughput quantification of viable cells essential? q1->q2 No cfu CFU Plate Count q1->cfu Yes q3 Need to quantify total bacterial biomass (live and dead)? q2->q3 No atp ATP Bioluminescence q2->atp Yes q4 Need species-specific quantification? q3->q4 No dap DAP Assay q3->dap Yes q4->dap No qpcr qPCR q4->qpcr Yes

Sources

The Diaminopimelic Acid Pathway: A Selective and Under-tapped Target for Novel Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates a departure from conventional drug targets. Bacterial metabolic pathways that are essential for survival but absent in humans present a promising frontier for the development of new, selective, and potent antibiotics. Among these, the diaminopimelic acid (DAP) pathway, a critical route for both peptidoglycan cell wall and lysine biosynthesis in most bacteria, stands out as a particularly advantageous target.

This guide provides an in-depth comparison of the DAP pathway against traditional antimicrobial targets, supported by experimental insights and methodologies, to inform and direct future drug discovery efforts.

The this compound (DAP) Pathway: An Ideal Antimicrobial Target

The DAP pathway is a multi-enzyme cascade that produces meso-diaminopimelic acid (m-DAP) and L-lysine.[1] In many bacteria, particularly Gram-negative strains, m-DAP is an essential cross-linking amino acid in the peptidoglycan cell wall, providing structural integrity and resistance to osmotic stress.[2][3] Lysine, the end product of the pathway, is a fundamental building block for protein synthesis.[1][4]

The primary advantage of targeting this pathway lies in its selective essentiality. Mammalian cells lack the enzymes to synthesize DAP and lysine de novo, obtaining lysine as an essential amino acid from their diet.[1][2][5][6][7] This inherent difference provides a wide therapeutic window, as inhibitors of DAP pathway enzymes are predicted to have low mammalian toxicity.[6] Inhibition of this pathway delivers a dual blow to bacteria: it halts protein synthesis and disrupts cell wall formation, leading to cell lysis.[4]

Four main variations of the DAP pathway have been identified, all starting from (S)-aspartate semialdehyde and pyruvate. The pathway catalyzed by dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR) is common to all variants.[3][8]

DAP_Pathway cluster_upper Common Upper Pathway cluster_variants Variant Lower Pathways cluster_succinylase Succinylase Pathway cluster_acetylase Acetylase Pathway L-Aspartate L-Aspartate Aspartyl-P Aspartyl-P L-Aspartate->Aspartyl-P LysC ASA ASA Aspartyl-P->ASA Asd ASAPyruvate ASAPyruvate DHDP Dihydrodipicolinate ASAPyruvate->DHDP DapA (DHDPS) THDP Tetrahydrodipicolinate DHDP->THDP DapB (DHDPR) N-Succinyl-AEP N-Succinyl-amino-ketopimelate THDP->N-Succinyl-AEP DapD LL-DAP LL-Diaminopimelate THDP->LL-DAP DapL (LL-DAP-AT) m-DAP meso-Diaminopimelate THDP->m-DAP Ddh N-Acetyl-AEP N-Acetyl-amino-ketopimelate THDP->N-Acetyl-AEP DapD-like N-Succinyl-LL-DAP N-Succinyl-LL-diaminopimelate N-Succinyl-AEP->N-Succinyl-LL-DAP DapC/ArgD N-Succinyl-LL-DAP->LL-DAP DapE LL-DAP->m-DAP DapF Peptidoglycan Peptidoglycan m-DAP->Peptidoglycan L-Lysine L-Lysine m-DAP->L-Lysine LysA N-Acetyl-LL-DAP N-Acetyl-LL-diaminopimelate N-Acetyl-AEP->N-Acetyl-LL-DAP DapC-like N-Acetyl-LL-DAP->LL-DAP DapE-like Protein Synthesis Protein Synthesis L-Lysine->Protein Synthesis

Fig 1. The this compound (DAP) Biosynthesis Pathways.

Comparative Analysis: The DAP Pathway vs. Conventional Antimicrobial Targets

The advantages of targeting the DAP pathway become more apparent when compared to conventional antibiotic mechanisms.

FeatureDAP Pathway Inhibitionβ-Lactams (e.g., Penicillin)Macrolides (e.g., Erythromycin)Fluoroquinolones (e.g., Ciprofloxacin)
Primary Target Enzymes in the DAP/lysine biosynthesis pathway (e.g., DHDPS, DapE, DapF).[3][8][9]Penicillin-Binding Proteins (PBPs) involved in peptidoglycan cross-linking.[10][11]50S ribosomal subunit, inhibiting protein synthesis.[10]DNA gyrase and topoisomerase IV, inhibiting DNA replication.
Spectrum Potentially broad-spectrum, as the pathway is conserved in many Gram-positive and Gram-negative bacteria.[8][12]Broad-spectrum, but effectiveness varies.Primarily Gram-positive, with some Gram-negative coverage.Broad-spectrum.
Selective Toxicity High. The pathway is absent in mammals.[1][2][6][7][]High. Mammalian cells lack a peptidoglycan cell wall.[][14]Moderate. Targets bacterial 70S ribosomes, but potential for off-target effects on mitochondrial ribosomes exists.Moderate. Can affect mitochondrial DNA replication at high concentrations.
Common Resistance Not yet clinically prevalent. Potential for target alteration or bypass.Production of β-lactamase enzymes; alteration of PBPs.[15]Ribosomal alteration (methylation); efflux pumps.[10]Target mutation (gyrA, parC); efflux pumps.
Stage of Development Preclinical/Investigational.[8][12]Clinically established for decades.Clinically established.Clinically established.

Identifying Inhibitors of the DAP Pathway: Methodologies and Experimental Data

The discovery of potent and specific inhibitors of DAP pathway enzymes is an active area of research. A general workflow for screening and validating these inhibitors is crucial for advancing drug candidates.

Screening_Workflow cluster_workflow Inhibitor Discovery Workflow A High-Throughput Screening (HTS) (Virtual or In Vitro) B Hit Identification A->B C Enzyme Inhibition Assays (IC50 Determination) B->C D Lead Optimization (Structure-Activity Relationship) C->D E Whole-Cell Activity Assays (MIC Determination) D->E F Mechanism of Action Studies (Target Engagement) E->F G In Vivo Efficacy & Toxicity Studies F->G

Sources

A Senior Application Scientist's Guide to Validating Diaminopimelic Acid as a Bacterial Biomarker in Mixed Communities

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial ecology, clinical diagnostics, and environmental science, the ability to accurately quantify bacterial biomass is paramount. Whether assessing the impact of a novel antibiotic on gut microbiota or monitoring bioremediation efforts in contaminated soil, researchers require specific, reliable, and quantifiable markers of bacterial presence. For decades, diaminopimelic acid (DAP), a unique amino acid essential to the structure of many bacterial cell walls, has been a cornerstone of this endeavor.[1][2] However, its application in complex, mixed microbial communities is not without its challenges.

This guide provides an in-depth, technically-grounded framework for validating the specificity of DAP as a bacterial biomarker. Moving beyond mere protocol, we will explore the biochemical rationale, address the inherent challenges of mixed-sample analysis, and present a self-validating experimental workflow designed to ensure the trustworthiness and accuracy of your results.

The Biochemical Rationale: Why this compound?

This compound is a compelling biomarker due to its central role in bacterial physiology and its relative absence elsewhere in the biological world. It is a critical component of the peptidoglycan layer in the cell walls of most Gram-negative bacteria and certain Gram-positive strains.[2][3] This peptidoglycan sheath provides structural integrity, making DAP indispensable for bacterial viability.[2]

Crucially, the biosynthetic pathway that produces DAP is absent in archaea, fungi, and eukaryotes, making it a highly specific indicator of bacterial presence.[4] This specificity is the foundation of its utility. DAP is the immediate precursor to L-lysine in a metabolic pathway unique to bacteria, rendering the enzymes in this pathway attractive targets for novel antibiotics.[2]

The Lysine Biosynthesis Pathway Featuring DAP

The following diagram illustrates the position of meso-diaminopimelic acid as the penultimate component in the bacterial synthesis of L-lysine, a pathway not found in mammals.

DAP_Pathway Aspartate Aspartate Intermediates Multiple Steps Aspartate->Intermediates THDPA Tetrahydro- dipicolinate Intermediates->THDPA SDAP N-Succinyl- L,L-DAP THDPA->SDAP mesoDAP meso-Diaminopimelic Acid (DAP) SDAP->mesoDAP Lysine L-Lysine mesoDAP->Lysine Peptidoglycan Peptidoglycan Synthesis mesoDAP->Peptidoglycan

Caption: Bacterial Lysine Biosynthesis Pathway Highlighting DAP.

Challenges to Specificity in Mixed Communities

While DAP is an excellent biomarker in principle, its application in real-world samples like soil, gut contents, or clinical specimens requires careful consideration of several factors that can affect specificity and quantification.

  • The Gram-Positive Dilemma: Not all bacteria utilize DAP. Many Gram-positive bacteria, such as Staphylococcus and Streptococcus, substitute L-lysine for DAP in their peptidoglycan cross-bridges.[4] Therefore, DAP primarily quantifies Gram-negative and a subset of Gram-positive bacteria, not the entire bacterial population. This is a critical nuance that must be acknowledged in data interpretation.

  • Inter-species Variability: The concentration of DAP within the cell wall is not uniform across all DAP-containing species. This biological variability means that a given concentration of DAP may correspond to different numbers of bacterial cells depending on the community composition.

  • Interference from Environmental Matrices: Complex samples like soil are rich in organic compounds, such as humic and fulvic acids, which can interfere with analytical procedures.[5] Similarly, rumen fluid or intestinal contents contain a plethora of metabolites that could potentially co-elute with DAP during chromatographic analysis, necessitating highly specific detection methods.[6][7][8]

A Comparative Framework: DAP vs. Alternative Biomarkers

No single biomarker is perfect for all applications. The choice of biomarker should be driven by the specific research question. Validating DAP involves comparing its performance to orthogonal methods that measure different aspects of the microbial community.

BiomarkerPrincipleProsConsTarget Organism
This compound (DAP) Cell wall amino acidHighly specific to bacteria, stable molecule, good for biomass estimation.Absent in many Gram-positives, archaea, and fungi; requires hydrolysis.Most Gram-negative, some Gram-positive bacteria.
Muramic Acid Cell wall sugarPresent in nearly all bacteria, stable.Also requires hydrolysis; lower abundance than DAP.Most Bacteria.
Lipopolysaccharide (LPS) Outer membrane componentHighly sensitive detection (LAL assay).Specific to Gram-negative bacteria; prone to contamination.Gram-negative Bacteria.
16S rRNA Gene qPCR Genetic markerHighly specific, can be used for quantification and identification.DNA extraction efficiency varies; copy number variation; detects dead cells.Bacteria & Archaea.
Metagenomics Total DNA sequencingComprehensive community profile, functional potential.Computationally intensive, expensive, not directly quantitative for biomass.All organisms.
Ergosterol Fungal cell membrane sterolSpecific biomarker for fungal biomass.Not relevant for bacterial quantification but essential for validation.Fungi.

Experimental Validation Workflow: A Self-Validating System

To ensure trustworthiness, the experimental design must incorporate internal and external validation steps. The workflow below details a robust method for DAP quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard analytical technique prized for its sensitivity and specificity.

Workflow for DAP Specificity Validation

DAP_Workflow cluster_sample Sample Collection & Preparation cluster_extraction Extraction & Hydrolysis cluster_analysis Analysis & Quantification cluster_validation Orthogonal Validation Sample Mixed Community Sample (e.g., Soil, Gut Contents) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Sample->Hydrolysis Spike Spike-in Control (Known DAP amount) Spike->Sample Cleanup Solid Phase Extraction (SPE) (Removes Interferents) Hydrolysis->Cleanup LCMS LC-MS/MS Analysis (MRM Detection) Cleanup->LCMS Quant Quantification LCMS->Quant StdCurve Standard Curve (DAP Standards) StdCurve->Quant Validation Correlative Analysis Quant->Validation qPCR 16S rRNA qPCR (Total Bacteria) qPCR->Validation Ergosterol Ergosterol Assay (Total Fungi) Ergosterol->Validation

Sources

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Diaminopimelic Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diaminopimelic acid (DAP), a unique amino acid component of peptidoglycan in most bacterial cell walls, serves as a critical biomarker for quantifying bacterial biomass and identifying specific bacterial populations. Accurate and efficient separation of its stereoisomers—LL-DAP, DD-DAP, and meso-DAP—is paramount for researchers in microbiology, clinical diagnostics, and drug development. This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) columns for DAP separation. We will delve into the principles and performance of reversed-phase, chiral, and ion-exchange chromatography, supported by experimental data, to empower researchers to make informed decisions for their specific analytical challenges.

Introduction: The Analytical Challenge of this compound

This compound's stereochemistry is not merely a structural nuance; it is biologically significant. The meso-isomer is the most common cross-linking amino acid in the peptidoglycan of Gram-negative bacteria, while the LL-isomer is typically found in Gram-positive bacteria. The ability to resolve these isomers is therefore crucial for detailed microbial community analysis. However, the inherent polarity and structural similarity of these isomers present a considerable chromatographic challenge. This guide will explore three primary HPLC column technologies to address this challenge:

  • Reversed-Phase (RP) HPLC: The workhorse of many analytical labs, typically requiring derivatization for polar analytes like DAP.

  • Chiral HPLC: For the direct or indirect resolution of stereoisomers.

  • Ion-Exchange Chromatography (IEC): A classic technique for separating charged molecules like amino acids.

Experimental Workflow: A Blueprint for DAP Analysis

The successful separation of DAP isomers hinges on a well-defined experimental workflow. The following diagram illustrates the key stages, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Bacterial Cell Pellet or Environmental Sample Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Sample->Hydrolysis Derivatization Pre-column Derivatization (Optional, e.g., OPA) Hydrolysis->Derivatization Injection Autosampler Injection Derivatization->Injection Column HPLC Column (RP, Chiral, or IEC) Injection->Column Detection Detector (Fluorescence or UV/Vis) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Data Reporting Integration->Report

Caption: A generalized experimental workflow for the HPLC analysis of this compound.

Causality in Experimental Choices
  • Acid Hydrolysis: This step is critical to liberate DAP from the peptidoglycan matrix. The choice of acid concentration and hydrolysis time is a balance between complete hydrolysis and minimizing amino acid degradation.

  • Pre-column Derivatization: For reversed-phase HPLC, derivatization is often mandatory to enhance the hydrophobicity of the highly polar DAP molecule and to introduce a fluorescent or UV-active chromophore for sensitive detection.[1][2] o-Phthaldehyde (OPA) is a commonly used derivatization reagent for primary amines like DAP.[1]

Comparative Analysis of HPLC Columns

The choice of HPLC column is the most critical factor in achieving the desired separation of DAP isomers. The following sections compare the performance of three major column types.

Reversed-Phase C18 Columns: The Derivatization-Dependent Standard

Reversed-phase columns, particularly those with a C18 stationary phase, are widely used for amino acid analysis following derivatization.

Principle of Separation: After derivatization with a hydrophobic reagent like OPA, the DAP isomers become less polar and can be retained and separated on the nonpolar C18 stationary phase. Elution is typically achieved using a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Recommended Columns and Performance:

  • Agilent Zorbax Eclipse Plus C18: These columns are known for their excellent peak shape for basic compounds and high efficiency.[1] They are a reliable choice for the separation of OPA-derivatized DAP isomers.

  • Agilent Poroshell HPH-C18: These columns feature superficially porous particles, which can provide significantly faster analysis times and higher efficiency compared to traditional fully porous particle columns, without a substantial increase in backpressure. An automated pre-column OPA/FMOC amino acid method has been successfully transferred to these columns, demonstrating their suitability for this application.

Experimental Protocol for OPA Derivatization and RP-HPLC Separation:

  • Sample Preparation: Hydrolyze the bacterial cell wall sample in 6 M HCl.

  • Derivatization: Mix the sample with OPA reagent in the presence of a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer. The reaction is rapid and can be automated in the autosampler.

  • HPLC Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (e.g., 4.6 x 150 mm, 5 µm) or Agilent Poroshell HPH-C18 (e.g., 4.6 x 100 mm, 2.7 µm).

    • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate or acetate).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

Chiral Columns: The Power of Stereoselective Separation

For the challenging task of separating stereoisomers, chiral columns offer a powerful solution, often without the need for derivatization.

Principle of Separation: Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the enantiomers and diastereomers of DAP, leading to their separation.

Recommended Columns and Performance:

  • Astec CHIROBIOTIC T (Teicoplanin-based): This macrocyclic glycopeptide-based CSP is particularly effective for the separation of underivatized amino acids.[3] It operates in a polar ionic mode, which is well-suited for the polar nature of DAP.

  • Crownpak CR-I(+) (Crown Ether-based): These columns are designed for the separation of chiral amino acids and other small molecules with primary amine groups.[4] They work by forming a complex between the crown ether and the ammonium ion of the amino acid under acidic conditions.[4] For CROWNPAK CR-I(+) columns, the D-form of amino acids typically elutes first.[4]

Experimental Protocol for Direct Chiral Separation:

  • Sample Preparation: Hydrolyze the bacterial cell wall sample in 6 M HCl. Neutralize and filter the hydrolysate.

  • HPLC Conditions (Astec CHIROBIOTIC T):

    • Column: Astec CHIROBIOTIC T (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A polar ionic mobile phase, typically consisting of methanol with small amounts of an acid and a base (e.g., acetic acid and triethylamine).

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • HPLC Conditions (Crownpak CR-I(+)):

    • Column: Crownpak CR-I(+) (e.g., 3.0 x 150 mm, 5 µm).

    • Mobile Phase: An acidic aqueous solution (e.g., perchloric acid, pH 1-2) with an organic modifier like acetonitrile.[5]

    • Detection: UV detector or mass spectrometer.

Ion-Exchange Columns: A Classic Approach for Charged Analytes

Ion-exchange chromatography (IEC) is a robust and reliable technique for separating molecules based on their net charge. Given that DAP is an amino acid with two amine groups and two carboxylic acid groups, its charge state is highly dependent on pH, making it an ideal candidate for IEC.

Principle of Separation: In cation-exchange chromatography, the positively charged DAP molecules (at a pH below their isoelectric point) bind to the negatively charged stationary phase. Elution is achieved by increasing the ionic strength or the pH of the mobile phase, which disrupts the electrostatic interactions.

Performance and Methodology: A rapid method for the determination of DAP using ion-exchange chromatography has been reported.[6][7] This method utilizes a cation-exchange resin and a buffer system to achieve separation.[6]

Experimental Protocol for Ion-Exchange Chromatography:

  • Sample Preparation: Hydrolyze the bacterial cell wall sample in 6 M HCl.

  • HPLC Conditions:

    • Column: A strong cation-exchange column.

    • Mobile Phase: A buffer system with a specific pH and salt concentration to facilitate binding and elution (e.g., sodium citrate or phosphate buffers).

    • Elution: A step or gradient elution with increasing salt concentration or pH.

    • Detection: Post-column derivatization with ninhydrin followed by UV-Vis detection is a classic approach for amino acid analysis with IEC.

Performance Comparison: A Data-Driven Summary

The following table summarizes the key performance characteristics of the different HPLC column types for this compound separation. Note: Direct head-to-head comparative data under identical conditions is limited in the literature; therefore, this table synthesizes information from various sources and general chromatographic principles.

FeatureReversed-Phase C18 (with OPA Derivatization)Chiral (Direct Separation)Ion-Exchange
Principle Hydrophobic interactions of derivatized DAPStereoselective interactions with a chiral stationary phaseElectrostatic interactions based on analyte charge
Derivatization Required (Pre-column)Not requiredOptional (Post-column for detection)
Resolution of Isomers Good for all three isomers with optimized methods[1][2]Excellent for enantiomers (LL/DD) and diastereomers (meso)[3][4]Can separate DAP from other amino acids; isomer separation may require specific conditions[6]
Analysis Speed Can be fast with modern core-shell columns (e.g., Poroshell)Generally longer analysis times for high resolutionCan be rapid with optimized methods[6][7]
Sensitivity High with fluorescence detectionModerate with UV/ELSD; high with MSHigh with post-column derivatization and UV-Vis
Method Complexity Moderate (requires derivatization)Moderate to high (chiral method development can be complex)Moderate
Column Examples Agilent Zorbax Eclipse Plus C18, Agilent Poroshell HPH-C18Astec CHIROBIOTIC T, Crownpak CR-I(+)Strong cation-exchange resins

Conclusion and Recommendations: Selecting the Right Tool for the Job

The optimal HPLC column for this compound separation is contingent on the specific research question and available instrumentation.

  • For routine quantification of total DAP or well-characterized isomer profiles , a reversed-phase C18 column with pre-column OPA derivatization offers a robust, sensitive, and high-throughput solution. The use of modern core-shell columns can further enhance speed and efficiency.

  • For detailed stereoisomer analysis and chiral purity determination , a chiral column is the superior choice. Direct analysis on a teicoplanin or crown ether-based CSP eliminates the need for derivatization, simplifying sample preparation and avoiding potential artifacts.

  • For laboratories with existing ion-exchange chromatography systems for amino acid analysis, this technique provides a reliable and classic approach for DAP determination.

Ultimately, the in-depth understanding of the principles and performance characteristics of each column type, as outlined in this guide, will enable researchers to confidently select the most appropriate analytical tool to unlock the valuable information held within the stereoisomers of this compound.

References

  • Csapó, J., Albert, Cs., Pohn, G., & Csapó-Kiss, Zs. (2008). Rapid method for the determination of this compound using ion exchange chromatography. Acta Universitatis Sapientiae, Alimentaria, 1, 99–108. [Link]

  • Agilent Technologies. (n.d.). Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18 Columns for a Variety of Agilent LC Instrumentation and Separation Goals. Retrieved from [Link]

  • Czauderna, M., & Kowalczyk, J. (2003). A HPLC method with UV detection for analysing of 2,6-diaminopimelic acid in rumen bacteria and intestinal digesta. Czech Journal of Animal Science, 48(11), 467-476.
  • McKerrow, J. H., Vagg, S., McKinney, T., Seviour, E. M., Maszenan, A. M., Brooks, P., & Seviour, R. J. (2000). A simple HPLC method for analysing this compound diastereomers in cell walls of Gram-positive bacteria. Letters in Applied Microbiology, 30(3), 178–182. [Link]

  • El-Rassy, H., & El-Rassi, Z. (2021). Efficacy of Different C18 HPLC Analytical Columns in the Analysis of Fumonisins B1 and B2 in Different Matrices. Toxins, 13(6), 419. [Link]

  • Csapó, J., Albert, Cs., Pohn, G., & Csapó-Kiss, Zs. (2008). Rapid method for the determination of this compound using ion exchange chromatography. Acta Universitatis Sapientiae, Alimentaria, 1, 99-108. [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Retrieved from [Link]

  • Waki, K., Nakashima, K., Imagawa, T., & Urakubo, T. (2010). Ion-exchange vs reversed-phase chromatography for separation and determination of basic psychotropic drugs. Biomedical Chromatography, 24(11), 1235-1241. [Link]

  • Omura, S., Iwami, M., Nakagawa, A., & Awaya, J. (1989). OPTICAL RESOLUTION OF 2,6-DIAMINOPIMELIC ACID STEREOISOMERS BY HIGH PERFORM- ANCE LIQUID CHROMATOGRAPHY FOR THE CHEMOTAXONOMY OF ACTINOMYCETES. The Journal of Antibiotics, 42(2), 291-294. [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel and ChromTech columns. Retrieved from [Link]

  • Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Agilent Technologies. (2019). There is More to HPLC Than Reversed Phase. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Automated Amino Acid Analysis Using an Agilent Poroshell HPH-C18 Column. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1269, 192-201. [Link]

  • Element Lab Solutions. (n.d.). Daicel CROWNPAK Crown Ether Chiral Columns. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Diaminopimelic Acid (DAP) vs. Muramic Acid (MUA) Assays for Quantifying Bacterial Biomass

Author: BenchChem Technical Support Team. Date: January 2026

Published: December 30, 2025

In fields ranging from microbial ecology and soil science to infectious disease and drug development, the accurate quantification of bacterial biomass is a critical prerequisite for meaningful results. While methods like direct counting and culturing have their place, they often fall short when dealing with complex environmental samples or differentiating bacterial from non-bacterial organic matter.[1][2][3][4] A more robust strategy is to measure chemical biomarkers—unique molecular components of bacterial cells that are absent in eukaryotes and archaea.

This guide provides an in-depth comparison of two of the most established biomarker methods: the diaminopimelic acid (DAP) assay and the muramic acid (MUA) assay. As a senior application scientist, my goal is to move beyond mere protocol recitation and delve into the causality behind experimental choices, empowering you to select and execute the most appropriate assay for your research needs with confidence and scientific rigor.

The Biochemical Foundation: Peptidoglycan's Unique Markers

The structural integrity of most bacterial cell walls is maintained by a mesh-like polymer called peptidoglycan (PG), or murein.[5][6] This polymer consists of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), which are cross-linked by short peptide stems.[5][6] It is within this essential structure that our two biomarkers reside.

  • Muramic Acid (MUA): A sugar acid, specifically the ether of lactic acid and glucosamine, MUA is a fundamental and nearly universal component of the peptidoglycan backbone in bacteria.[7][8][9][10][11] Its presence is a reliable indicator of bacterial biomass.

  • This compound (DAP): This non-proteinogenic amino acid is a key component of the peptide cross-links in the peptidoglycan of all Gram-negative bacteria and some Gram-positive bacteria.[12][13][14] In many bacteria, it also serves as the immediate precursor to lysine.[14]

The strategic placement of these molecules within the indispensable peptidoglycan layer makes them excellent targets for biomass quantification.

Figure 1: Simplified structure of bacterial peptidoglycan highlighting MUA and DAP.

The this compound (DAP) Assay

The DAP assay leverages the presence of this compound, an amino acid almost exclusively found in bacterial peptidoglycan, making it a specific marker for bacterial presence.[13][15][16]

Principle and Causality

The most common DAP assays are colorimetric. The core principle involves liberating DAP from the peptidoglycan structure through acid hydrolysis. The free DAP is then reacted with ninhydrin, which produces a distinct color that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of DAP present, which in turn correlates with the bacterial biomass. A key procedural choice is the oxidation of the sample with performic acid before hydrolysis. This step is critical because it converts methionine, an amino acid that can elute near DAP in chromatographic methods, into methionine-sulfone, which elutes elsewhere, thus preventing interference and ensuring accurate quantification.[17][18]

Experimental Workflow: DAP Assay

DAP_Workflow Sample Sample (e.g., Soil, Digesta) Oxidation Performic Acid Oxidation Sample->Oxidation Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) Derivatization Ninhydrin Derivatization Hydrolysis->Derivatization Oxidation->Hydrolysis Quantification Spectrophotometry or HPLC Derivatization->Quantification Result Bacterial Biomass Estimate Quantification->Result

Figure 2: Generalized workflow for the colorimetric DAP assay.

Detailed Protocol: Colorimetric DAP Assay
  • Sample Preparation: Lyophilize (freeze-dry) the sample to obtain a consistent dry weight. Weigh approximately 10-20 mg of the dried sample into a Pyrex hydrolysis tube.

  • Oxidation (Self-Validating Step): Prepare fresh performic acid by mixing 9 parts formic acid with 1 part hydrogen peroxide and incubating for 1 hour at room temperature. Add the performic acid to the sample and hold at -55°C before lyophilizing. Causality: This step removes interference from methionine, a critical measure to ensure the specificity of the DAP peak in subsequent analysis.[17]

  • Hydrolysis: Add 6M HCl to the dried, oxidized residue. Seal the tube under vacuum and heat at 110°C for 24 hours. Causality: This harsh acid treatment is necessary to break the strong peptide bonds of the peptidoglycan and release the individual amino acids, including DAP.

  • Derivatization: After cooling and neutralizing the hydrolysate, add a ninhydrin reagent and heat. Causality: Ninhydrin reacts with the primary amine groups of free amino acids. The specific reaction conditions are optimized to produce a colored product with DAP.

  • Quantification: Measure the absorbance of the resulting solution at the appropriate wavelength (e.g., 440 nm) using a spectrophotometer. Alternatively, for higher precision, separate the amino acids using ion-exchange chromatography (amino acid analyzer) or HPLC and quantify the DAP peak.[17][18]

  • Calculation: Compare the absorbance or peak area to a standard curve prepared with known concentrations of pure DAP to determine the amount of DAP in the sample. Convert this value to bacterial biomass using a predetermined conversion factor.

The Muramic Acid (MUA) Assay

The MUA assay is often considered the gold standard due to the near-universal presence of muramic acid in bacterial peptidoglycan.[7][8][9] It is absent in archaea and eukaryotes, making it a highly specific biomarker for bacteria.[8][9]

Principle and Causality

The MUA assay is significantly more complex, typically relying on gas chromatography-mass spectrometry (GC-MS) for detection.[7][8][9][19] The workflow involves acid hydrolysis to release MUA from the glycan backbone. The released MUA is then chemically modified through a series of derivatization steps (e.g., reduction and acetylation) to make it volatile, a requirement for GC analysis. The derivatized MUA is separated from other sample components by the gas chromatograph and then identified and quantified with high specificity and sensitivity by the mass spectrometer.[8][20]

Experimental Workflow: MUA Assay

MUA_Workflow Sample Sample (e.g., Tissue, Sediment) Hydrolysis Acid Hydrolysis (e.g., H2SO4) Sample->Hydrolysis Cleanup Purification/ Neutralization Hydrolysis->Cleanup Derivatization Multi-step Derivatization (e.g., Reduction, Acetylation) Cleanup->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Result Bacterial Biomass Estimate Analysis->Result

Figure 3: Generalized workflow for the GC-MS based MUA assay.

Detailed Protocol: GC-MS MUA Assay
  • Sample Preparation: Lyophilize the sample to a constant dry weight.

  • Hydrolysis: Hydrolyze the sample in sulfuric acid (e.g., 4M H₂SO₄ at 100°C for 4.5 hours). Causality: Acid hydrolysis cleaves the glycosidic bonds in the peptidoglycan backbone, releasing MUA.

  • Cleanup and Purification: Neutralize the hydrolysate (e.g., with N,N-dioctylmethylamine) and perform a cleanup step, such as fractionation on a cation exchange column, to remove interfering substances like humic acids.[21][22] Causality: This is a critical self-validating step. Complex matrices like soil or tissue contain numerous compounds that can interfere with GC-MS analysis. This purification ensures that the signal detected is genuinely from MUA.

  • Derivatization: This is a multi-step process.

    • Reduction: Reduce the sugar acid to its corresponding alditol using a reducing agent like sodium borohydride.

    • Acetylation: Acetylate the hydroxyl and amino groups using, for example, acetic anhydride.

    • Causality: These chemical modifications are essential to eliminate the polar functional groups of MUA, making the molecule volatile and thermally stable for analysis in the hot GC injection port and column.

  • Quantification: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides definitive identification and quantification of the MUA derivative based on its unique mass spectrum and retention time.[8][20]

  • Calculation: Quantify the MUA peak by comparing it to an internal standard and a standard curve of derivatized MUA. Convert the MUA concentration to bacterial biomass using an established conversion factor.

Head-to-Head Comparison: DAP vs. MUA

FeatureThis compound (DAP) AssayMuramic Acid (MUA) AssayRationale & Expert Insight
Target Analyte meso-Diaminopimelic acid, an amino acid.Muramic acid, a sugar acid.[10]Both are integral to peptidoglycan, providing a solid biochemical basis for biomass estimation.
Specificity Found in all Gram-negatives and some Gram-positives (e.g., Bacillus species). Absent in most Gram-positives (which have lysine instead), Archaea, and Eukaryotes.[12][15]Found in virtually all bacteria (Gram-positive and Gram-negative) and cyanobacteria. Absent in Archaea and Eukaryotes.[8][9][23]MUA is the more universal marker. DAP is excellent for studies focused on Gram-negative bacteria or where the bacterial community composition is known.
Exceptions Not present in genera like Staphylococcus, Streptococcus, and many other Gram-positives.Not detectable in bacteria lacking typical peptidoglycan, such as Chlamydia and Mycoplasma.[19]These exceptions are important considerations. If your target organisms fall into these categories, neither assay is suitable.
Workflow Complexity Moderate. Simpler colorimetric methods are available.High. Requires multi-step derivatization and specialized equipment.The DAP assay is more accessible for labs without GC-MS capabilities. The MUA assay requires significant analytical chemistry expertise.
Required Equipment Spectrophotometer, HPLC, or Amino Acid Analyzer.Gas Chromatograph-Mass Spectrometer (GC-MS).[7][8]The capital and maintenance costs for GC-MS are substantially higher, making the MUA assay less accessible.
Sensitivity Generally lower than GC-MS methods.Very high, capable of detecting picomole levels.[20]For samples with very low bacterial biomass, the sensitivity of the GC-MS based MUA assay is a distinct advantage.
Throughput Higher, especially with colorimetric plate-reader formats.Lower, due to lengthy derivatization and GC run times.The DAP assay is more amenable to high-throughput screening of many samples.
Potential Interferences Other amino acids (if chromatography is not optimized).[17]Co-eluting compounds from the sample matrix. Hydrolysis products of some antibiotics (e.g., streptomycin) can create interfering peaks.[24]Both methods require careful optimization and controls. The streptomycin interference is a critical consideration for MUA analysis in environmental or clinical samples where this antibiotic may be present.[24]
Typical Applications Rumen microbiology (quantifying bacterial protein flow), studies of Gram-negative dominant ecosystems.[17][25]Total bacterial biomass in complex samples (soil, sediment, clinical fluids), detecting bacterial debris in chronic inflammatory diseases.[7][8][23][26]Choose the assay that best fits the biological question and the sample type.

Expert Recommendations: Choosing the Right Assay

Your choice between the DAP and MUA assay should be driven by your specific research question, the nature of your samples, and the resources available.

Choose the this compound (DAP) Assay when:

  • You are primarily interested in the biomass of Gram-negative bacteria or the bacterial community is known to be DAP-containing.

  • High-throughput analysis of a large number of samples is required.

  • Access to a GC-MS is limited, but a spectrophotometer or HPLC is available.

  • You are working in fields like ruminant nutrition where DAP has been a long-established marker.[17]

Choose the Muramic Acid (MUA) Assay when:

  • You need the most accurate estimate of total bacterial biomass in a mixed community of unknown composition.

  • The highest level of specificity and sensitivity is paramount, especially for samples with low biomass.

  • You are analyzing complex matrices (e.g., mammalian tissues, sediments) and have the capability to perform robust sample cleanup.[8][9][26]

  • You have access to a GC-MS and the associated analytical expertise.

Conclusion

Both the this compound and muramic acid assays are powerful, validated methods for estimating bacterial biomass based on unique and essential components of the bacterial cell wall. The DAP assay offers a more accessible, higher-throughput option that is excellent for specific applications, particularly those focused on Gram-negative bacteria. The MUA assay, while more technically demanding and resource-intensive, provides a more universal and highly sensitive measure of total bacterial biomass. By understanding the core principles, procedural rationale, and distinct advantages of each method, researchers can confidently select the assay that will yield the most accurate and reliable data for their scientific inquiries.

References

  • Christensson, B., Gilbart, J., Fox, A., & Morgan, S. (1989). Mass spectrometric quantitation of muramic acid, a bacterial cell wall component, in septic synovial fluids. Arthritis & Rheumatism, 32(10), 1268-1272. [Link]

  • Fox, A., Schwab, J. H., & Cochran, T. (1980). Muramic Acid Detection in Mammalian Tissues by Gas-Liquid Chromatography-Mass Spectrometry. Infection and Immunity, 29(2), 526-531. [Link]

  • Fox, A., Schwab, J. H., & Cochran, T. (1980). Muramic acid detection in mammalian tissues by gas-liquid chromatography-mass spectrometry. PubMed Central (PMC). [Link]

  • Moriarty, D. J. W. (1977). Improved method using muramic acid to estimate biomass of bacteria in sediments. Oecologia, 26(4), 317-323. [Link]

  • Wei, C., & Wang, F. (2009). Reliability of muramic acid as a bacterial biomarker is influenced by methodological artifacts from streptomycin. Microbial Ecology, 57(3), 494-500. [Link]

  • Fox, A., Rogers, J. C., Gilbart, J., Morgan, S., Davis, C. H., & Wyrick, P. B. (1990). Muramic acid is not detectable in Chlamydia psittaci or Chlamydia trachomatis by gas chromatography-mass spectrometry. Infection and Immunity, 58(3), 835-837. [Link]

  • Madrid, R. E., & Felice, C. J. (2005). Microbial Biomass Estimation. Critical Reviews in Biotechnology. [Link]

  • Tufvesson, E., Liodakis, A., Saraf, A., & Fox, A. (2003). GC-MS/MS analysis (identification mode) of authentic muramic acid (A) and muramic acid spiked in normal rat brain (4 ng/100 mg) (B). ResearchGate. [Link]

  • Madrid, R. E., & Felice, C. J. (2005). Microbial biomass estimation. Critical Reviews in Biotechnology, 25(3), 97-112. [Link]

  • Wei, C., & Wang, F. (2007). Streptomycin may interfere with muramic acid assay. Ecological Society of America. [Link]

  • King, J. D., & White, D. C. (1977). Muramic acid as a measure of microbial biomass in estuarine and marine samples. Applied and Environmental Microbiology, 33(4), 777-783. [Link]

  • King, J. D., & White, D. C. (1977). Muramic Acid as a Measure of Microbial Biomass in Estuarine and Marine Samples. David C. White.org. [Link]

  • Azeredo, J., Azevedo, N. F., Briandet, R., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. PubMed Central (PMC). [Link]

  • Madrid, R. E., & Felice, C. J. (2005). Microbial Biomass Estimation. ResearchGate. [Link]

  • Masuda, A., Yagita, A., Fukuda, S., et al. (2006). Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1. The Journal of Immunology, 177(3), 1796-1804. [Link]

  • Various Authors. This compound – Knowledge and References. Taylor & Francis Online. [Link]

  • Various Authors. This compound – Knowledge and References. Taylor & Francis Online. [Link]

  • Vollertsen, J., Nielsen, P. H., & Hvitved-Jacobsen, T. (2001). Comparison of methods for determination of microbial biomass in wastewater. ResearchGate. [Link]

  • Findlay, R. H., King, G. M., & Watling, L. (1989). Improved method of determining muramic acid from environmental samples. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Muramic acid. Wikipedia. [Link]

  • Grokipedia. This compound. Grokipedia. [Link]

  • Mimura, T., & Romano, J. C. (1985). Muramic Acid measurements for bacterial investigations in marine environments by high-pressure liquid chromatography. Applied and Environmental Microbiology, 50(2), 229-237. [Link]

  • Csapó, J., Albert, C., Pohn, G., & Csapó-Kiss, Z. (2008). Rapid method for the determination of this compound using ion exchange chromatography. CABI Digital Library. [Link]

  • Csapó, J., Albert, C., Pohn, G., & Csapó-Kiss, Z. (2008). Rapid method for the determination of this compound using ion exchange chromatography. Acta Universitatis Sapientiae, Alimentaria, 1, 99-108. [Link]

  • Basile, F., & Smith, C. S. (2000). Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates. Analytical Biochemistry, 285(1), 127-136. [Link]

  • Ragland, D. A., Rutter, J. K., & Carty, S. M. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology. [Link]

  • Conference of Radiation Control Program Directors, Inc. (CRCPD). Dose-Area Product (DAP). CRCPD.org. [Link]

  • Chen, L., Zhao, T., Pan, C., et al. (2014). Preformed Biomarkers Including Dialkylphosphates (DAPs) in Produce May Confound Biomonitoring in Pesticide Exposure and Risk Assessment. ResearchGate. [Link]

  • Wikipedia contributors. (2023). This compound. Wikipedia. [Link]

  • Ubhi, M. K., Madhura, D. B., & Scofield, A. L. (2014). A new robust kinetic assay for DAP epimerase activity. Journal of Microbiological Methods, 106, 51-56. [Link]

  • Nocek, B., et al. (2018). Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. Semantic Scholar. [Link]

  • Ragland, D. A., Rutter, J. K., & Carty, S. M. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. PubMed Central (PMC). [Link]

  • de Prez, L. A., de Pooter, J. A., van der Hulst, P. C. A., & Aalbers, T. G. (2016). Accuracy of a dose-area product compared to an absorbed dose to water at a point in a 2 cm diameter field. Physics in Medicine & Biology, 61(19), 7076-7090. [Link]

  • Nocek, B. P., et al. (2018). Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. ResearchGate. [Link]

  • Exposome-Explorer. Muramic acid (Compound). Exposome-Explorer. [Link]

  • Masson, H. A., Denholm, A. M., & Ling, J. R. (1995). In vivo metabolism of 2,2'-diaminopimelic acid from gram-positive and gram-negative bacterial cells by ruminal microorganisms and ruminants and its use as a marker of bacterial biomass. Applied and Environmental Microbiology, 61(9), 3478-3483. [Link]

  • Wara-aswapati, N., et al. (2022). Obtaining Muramic Acid from Staphylococcus aureus: A Simple Strategy for Axenic Isolation of Tannerella forsythia. MDPI. [Link]

  • Ledakis, P., Tanimura, H., & Fojo, T. (1998). Limitations of differential display. Biochemical and Biophysical Research Communications, 251(2), 653-656. [Link]

  • DeMeester, K. E., et al. (2018). Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. PubMed Central (PMC). [Link]

  • DeMeester, K. E., et al. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. PubMed Central (PMC). [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a New Inhibitor for the Diaminopimelic Acid Pathway Enzyme, DapE

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of a novel inhibitor targeting N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a critical enzyme in the bacterial diaminopimelic acid (DAP) pathway. The principles and protocols outlined here are designed to ensure scientific rigor, offering a self-validating workflow from initial biochemical characterization to preliminary safety assessment.

The Strategic Importance of the DAP Pathway

The this compound (DAP) pathway is an essential metabolic route in the vast majority of bacteria, responsible for the synthesis of L-lysine and meso-diaminopimelic acid (m-DAP).[1][2] m-DAP is a crucial cross-linking amino acid in the peptidoglycan cell wall of most Gram-negative and many Gram-positive bacteria.[1][3] This peptidoglycan sacculus is a vital structure that surrounds the bacterial cytoplasmic membrane, providing structural integrity and protection against osmotic lysis.[4][5][6][7][8] The absence of the DAP pathway in mammals makes its constituent enzymes highly attractive targets for the development of new antibiotics with selective toxicity.[1][3][9][10]

Among the enzymes in this pathway, DapE has emerged as a promising target.[1][9] It is a metalloenzyme that catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate.[1] Genetic deletion of the dapE gene has been shown to be lethal for several pathogenic bacteria, confirming its essential role in bacterial survival.[1][3][10]

Visualizing the DAP Pathway

The following diagram illustrates the succinylase branch of the DAP pathway, highlighting the critical position of the target enzyme, DapE.

DAP_Pathway cluster_pathway This compound (DAP) Pathway Asp Aspartate THDP Tetrahydrodipicolinate Asp->THDP Multiple Steps SDAP N-succinyl-L,L-diaminopimelic acid THDP->SDAP DapD LL_DAP L,L-diaminopimelic acid SDAP->LL_DAP DapE m_DAP meso-diaminopimelic acid LL_DAP->m_DAP DapF Lysine L-Lysine m_DAP->Lysine LysA PG Peptidoglycan Synthesis m_DAP->PG

Caption: Simplified DAP pathway highlighting the target enzyme DapE.

The Validation Workflow: A Comparative Approach

To rigorously assess a new chemical entity, it is essential to compare its performance against a known standard. For this guide, we will evaluate our hypothetical new inhibitor, NOV-2025 , against a well-characterized indoline sulfonamide inhibitor, a class of compounds known to inhibit DapE.[1]

Our validation is structured as a multi-stage process, designed to build a comprehensive profile of NOV-2025, from its direct interaction with the purified enzyme to its effect on whole bacterial cells.

Visualizing the Experimental Workflow

Validation_Workflow cluster_workflow Inhibitor Validation Workflow A Part A: Biochemical Characterization (Enzyme Kinetics) B Part B: Biophysical Validation (Binding Affinity) A->B A_IC50 IC50 Determination A->A_IC50 A_Ki Ki Determination & MOA A->A_Ki C Part C: In Vitro Efficacy (Antimicrobial Activity) B->C B_SPR Surface Plasmon Resonance (SPR) B->B_SPR D Part D: Preliminary Safety (Cytotoxicity) C->D C_MIC Minimum Inhibitory Concentration (MIC) C->C_MIC D_MTT Mammalian Cell Cytotoxicity (MTT Assay) D->D_MTT

Caption: The four-stage workflow for validating a new enzyme inhibitor.

Part A: Biochemical Characterization (Enzyme Kinetics)

Causality: The first step is to confirm that NOV-2025 directly inhibits the purified DapE enzyme and to quantify its potency. This is achieved through enzyme kinetics, which forms the foundation of inhibitor characterization.[11]

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor concentration required to reduce enzyme activity by 50%. While a useful metric for initial screening, it is important to recognize that the IC50 value can vary depending on the experimental conditions, particularly the substrate concentration.

Protocol: IC50 Determination via Ninhydrin-Based Assay

This protocol is adapted from established methods for measuring DapE activity.[1][9][10] The principle relies on the reaction of ninhydrin with the primary amine of the product (L,L-DAP), which forms a colored complex that can be measured spectrophotometrically at 570 nm.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • Enzyme Stock: Purified DapE enzyme at 1 µM in assay buffer.

    • Substrate Stock: 10 mM N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) in assay buffer.

    • Inhibitor Stock: 10 mM NOV-2025 and reference inhibitor in 100% DMSO. Create a 10-point serial dilution series in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 175 µL of assay buffer.

    • Add 2 µL of the inhibitor dilution series (final DMSO concentration will be ~1%). Include DMSO-only wells as a "no inhibitor" control.

    • Add 5 µL of 1 µM DapE enzyme stock.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 30°C.[12]

    • Initiate the reaction by adding 20 µL of 10 mM L,L-SDAP substrate.

    • Incubate for 30 minutes at 30°C.

    • Stop the reaction and develop the color by adding ninhydrin reagent as per established protocols.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Correct for background absorbance from a "no enzyme" control.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data using a four-parameter logistic equation to determine the IC50 value.[13]

Kᵢ Determination and Mechanism of Action (MOA)

Causality: The inhibition constant (Kᵢ) is a more fundamental and informative measure of inhibitor potency than the IC50 because it is independent of substrate concentration.[14][15] Determining the Kᵢ also allows for the elucidation of the inhibitor's mechanism of action (e.g., competitive, non-competitive).[16] This is achieved by measuring the enzyme's reaction velocity at various substrate and inhibitor concentrations.

Protocol: Kᵢ Determination

  • Experimental Setup: The assay is performed similarly to the IC50 determination. However, this is a matrix experiment.

    • Set up a series of reactions with varying concentrations of the substrate, L,L-SDAP (e.g., from 0.25x Kₘ to 10x Kₘ).

    • For each substrate concentration, run the reaction in the absence of inhibitor and in the presence of several fixed concentrations of the inhibitor (e.g., 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each condition.

    • Plot the data using a Michaelis-Menten plot (V vs. [S]) for each inhibitor concentration.

    • To determine Kᵢ and the mechanism of inhibition, transform the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of line intersections will indicate the mechanism (e.g., intersecting on the y-axis for competitive inhibition).

    • Alternatively, use non-linear regression software to globally fit the velocity data to the appropriate inhibition model equation (e.g., competitive, non-competitive) to directly calculate Kₘ, Vₘₐₓ, and Kᵢ.[14]

Part B: Biophysical Validation (Binding Affinity)

Causality: While enzyme kinetics demonstrate the functional consequence of inhibition, they do not directly prove a physical interaction between the inhibitor and the enzyme. Biophysical techniques like Surface Plasmon Resonance (SPR) are essential to confirm direct binding and to measure the kinetics of that interaction (association and dissociation rates).[17][18][19]

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip when molecules bind. In this setup, the DapE enzyme is immobilized on the chip, and the inhibitor (analyte) is flowed over the surface.

  • Procedure:

    • Immobilization: Covalently immobilize purified DapE onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared for background subtraction.

    • Binding Analysis: Inject a series of concentrations of NOV-2025 and the reference inhibitor over the enzyme and reference surfaces.

    • Kinetic Measurement: Monitor the binding in real-time to measure the association rate (kₐ or kₒₙ) and the dissociation rate (kᏧ or kₒբբ).

    • Regeneration: After each cycle, regenerate the chip surface with a mild buffer to remove the bound inhibitor.

  • Data Analysis:

    • The equilibrium dissociation constant (Kᴅ), a measure of binding affinity, is calculated as the ratio of the dissociation and association rates (Kᴅ = kᏧ/kₐ).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain the kinetic constants.[20][21] A lower Kᴅ value indicates a higher binding affinity.

Part C: In Vitro Efficacy (Antimicrobial Activity)

Causality: After confirming that NOV-2025 is a potent inhibitor of the purified enzyme, the next critical step is to determine if it can inhibit the growth of whole bacterial cells. This assesses the compound's ability to penetrate the bacterial cell wall and membrane and reach its intracellular target in a sufficient concentration. The Minimum Inhibitory Concentration (MIC) is the standard metric for this evaluation.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[22][23]

  • Materials:

    • Test Organisms: A panel of bacteria, including a susceptible strain of E. coli and clinically relevant Gram-negative pathogens.

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inhibitors: NOV-2025 and a clinically used antibiotic (e.g., ciprofloxacin) as a positive control.

  • Procedure (Broth Microdilution): [24][25]

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of NOV-2025 and the control antibiotic in CAMHB.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[25]

    • Include control wells: media only (sterility control), and bacteria in media with no inhibitor (growth control).

    • Incubate the plates at 35°C for 18-24 hours.[25][26]

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[24]

Part D: Preliminary Safety (Cytotoxicity)

Causality: An ideal antibiotic should be selectively toxic to bacteria with minimal effects on human cells. A preliminary assessment of cytotoxicity against a mammalian cell line is a crucial step to identify potential safety liabilities early in the development process.

Protocol: Mammalian Cell Cytotoxicity (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[27][28][29] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[30] The amount of formazan produced is proportional to the number of living cells.[29]

  • Procedure:

    • Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of NOV-2025 for 24-48 hours. Use a known cytotoxic agent as a positive control and a vehicle (DMSO) control.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[31]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[27]

    • Measurement: Read the absorbance of the resulting purple solution, typically between 550 and 600 nm.[27][30]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log[inhibitor] concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Data Summary and Comparative Analysis

All quantitative data should be summarized in a clear, structured table to facilitate a direct and objective comparison between NOV-2025 and the reference inhibitor.

ParameterAssayNOV-2025Reference InhibitorRationale
IC₅₀ DapE Enzyme Inhibitione.g., 0.5 µMe.g., 1.2 µMMeasures functional potency against the enzyme.
Kᵢ DapE Enzyme Kineticse.g., 0.2 µMe.g., 0.6 µMSubstrate-independent measure of inhibitor potency.[15]
Mechanism DapE Enzyme Kineticse.g., Competitivee.g., CompetitiveInforms on how the inhibitor interacts with the active site.
Kᴅ SPR Binding Assaye.g., 0.15 µMe.g., 0.5 µMQuantifies direct binding affinity to the target enzyme.
MIC E. coli Growth Inhibitione.g., 4 µg/mLe.g., 16 µg/mLMeasures whole-cell efficacy and penetration.
CC₅₀ Mammalian Cytotoxicitye.g., >100 µMe.g., 50 µMProvides an initial measure of selective toxicity.
Selectivity Index (CC₅₀ / MIC)>25~3A key indicator of the therapeutic window.

Interpretation: In this hypothetical dataset, NOV-2025 demonstrates superior performance across all key metrics. It is a more potent inhibitor of the DapE enzyme (lower IC50 and Kᵢ) with a higher binding affinity (lower Kᴅ). Crucially, this biochemical potency translates to better whole-cell activity (lower MIC) and a significantly improved safety profile (higher CC50), resulting in a much larger selectivity index. This profile makes NOV-2025 a highly promising lead candidate for further development.

Conclusion

This guide has detailed a logical and robust workflow for the validation of a novel inhibitor targeting the bacterial enzyme DapE. By integrating biochemical, biophysical, and microbiological assays, this comparative approach provides a comprehensive dataset to support data-driven decisions in the antibiotic drug discovery pipeline. The self-validating nature of the workflow, which progresses from purified target to whole-cell systems, ensures a high degree of confidence in the results and provides a solid foundation for advancing promising compounds toward more complex preclinical and clinical studies.

References

  • Typas, A., Banzhaf, M., Gross, C. A., & Vollmer, W. (2011). Peptidoglycan: Structure, Synthesis, and Regulation. PubMed Central. [Link]

  • The Peptidoglycan Cell Wall. (2023). Biology LibreTexts. [Link]

  • Peptidoglycan. Wikipedia. [Link]

  • Peptidoglycan Overview, Function & Structure. Study.com. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Peptidoglycan: What Exactly Is It? And What Role Does it Play in Mycobacterial Infections?. ARL Bio Pharma. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • Duggleby, R. G. (1984). A quick method for the determination of inhibition constants. PubMed Central. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Amporndanai, K., O'Dowd, B., & Gill, A. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PubMed Central. [Link]

  • Enzyme inhibitors. Queen Mary University of London. [Link]

  • How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. ResearchGate. [Link]

  • Nocek, B., et al. (2022). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. National Institutes of Health. [Link]

  • Espinel-Ingroff, A., et al. (2010). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Design and Synthesis of DapE Inhibitors as Potential Antibiotics with a New Mechanism of Action. Pulsus Group. [Link]

  • Nocek, B., et al. (2022). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. ACS Omega. [Link]

  • DapE. Becker Research Lab. [Link]

  • The this compound pathway of lysine biosynthesis. ResearchGate. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • McCoy, A. J., et al. (2006). trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. PNAS. [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • This compound – Knowledge and References. Taylor & Francis. [Link]

  • Reconstruction of the this compound Pathway to Promote L-lysine Production in Corynebacterium glutamicum. PubMed Central. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. [Link]

  • The this compound pathway of lysine biosynthesis. Public Library of Science. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

Sources

The Fork in the Road: A Comparative Genomic Guide to the Diaminopimelic Acid Pathway in Archaea and Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, drug development, and evolutionary biology, the metabolic pathways that distinguish life's domains are not just academic curiosities—they are blueprints for innovation. The diaminopimelic acid (DAP) pathway, essential for lysine and cell wall biosynthesis in most bacteria, stands in stark contrast to its sporadic and varied appearance in archaea. This guide provides a deep, comparative genomic exploration of the DAP pathway, offering not only a synthesis of our current understanding but also actionable, field-tested methodologies for your own research.

Introduction: A Tale of Two Domains and One Essential Acid

Meso-diaminopimelic acid (m-DAP) and its downstream product, L-lysine, are fundamental building blocks for life. In the bacterial domain, the DAP pathway is a cornerstone of physiology. It provides the exclusive route to lysine, one of the 20 proteogenic amino acids, and, critically, synthesizes m-DAP itself, an essential cross-linking component in the peptidoglycan cell wall of most Gram-negative bacteria.[1][2][3] The absence of this pathway in humans makes its enzymes prime targets for novel antibacterial agents.[4]

The story is far more complex in archaea. Lacking the canonical peptidoglycan cell walls of bacteria, most archaea do not require m-DAP for structural integrity.[5][6] Instead, their cell envelopes are composed of diverse materials like S-layers, pseudomurein, or polysaccharides.[7][8][9] Consequently, lysine biosynthesis in archaea follows a mosaic of strategies. Many, particularly hyperthermophiles, utilize the α-aminoadipate (AAA) pathway, a completely different route starting from α-ketoglutarate.[4][10] Yet, genomic and experimental evidence reveals that a surprising number of archaeal lineages, including specific methanogens and halophiles, possess a functional DAP pathway, raising fascinating questions about its evolutionary origin and physiological role in this domain.[3][11][12][13]

This guide dissects these differences, providing a framework to identify, compare, and validate these critical metabolic routes.

The Bacterial Blueprint: Variations on a Central Theme

In bacteria, the synthesis of L-lysine from aspartate is a well-conserved process that diverges into at least four known variations for the conversion of tetrahydrodipicolinate (THDPA) to meso-DAP.[3][13] All variants share the initial "upper pathway" enzymes (DapA, DapB) that produce THDPA and the final enzyme (LysA) that converts m-DAP to lysine. The variation lies in the "lower pathway."

  • The Succinylase and Acetylase Pathways: These are the most common variants, particularly in Gram-negative and Gram-positive bacteria, respectively.[2][4][13] They involve a series of four enzymes (DapD, DapC, DapE, DapF) that use succinyl-CoA or acetyl-CoA to protect and modify the intermediate amine groups. The choice between succinyl or acetyl groups is a key taxonomic differentiator and reflects the metabolic economy of the organism. Using an acyl group prevents intramolecular cyclization and provides a good recognition handle for the subsequent aminotransferase and deacylase enzymes.

  • The Dehydrogenase Pathway: Found in some Bacillus and Corynebacterium species, this is a more direct route.[1][4] A single enzyme, meso-DAP dehydrogenase (Ddh), directly converts THDPA to m-DAP, bypassing three steps of the acylase pathways.[12] This is a high-energy transformation but metabolically efficient in terms of enzyme count.[1]

  • The Aminotransferase (DapL) Pathway: This recently discovered pathway is the most streamlined, converting THDPA to LL-DAP in a single step using the LL-diaminopimelate aminotransferase (DapL), followed by epimerization to m-DAP by DapF.[12][13][14] Initially identified in plants and some bacteria like Chlamydia, comparative genomics has revealed its presence in diverse bacterial and even archaeal lineages.[2][12][13]

Bacterial_DAP_Pathways cluster_upper Upper Pathway (Common) cluster_lower Lower Pathway Variants cluster_final Final Step (Common) Aspartate Aspartate THDPA THDPA Aspartate->THDPA DapA, DapB m-DAP_Acyl meso-DAP (Acylase Pathways) THDPA->m-DAP_Acyl DapD, DapC, DapE, DapF m-DAP_Ddh meso-DAP (Dehydrogenase Pathway) THDPA->m-DAP_Ddh Ddh m-DAP_DapL meso-DAP (Aminotransferase Pathway) THDPA->m-DAP_DapL DapL, DapF Lysine Lysine m-DAP_Acyl->Lysine LysA m-DAP_Ddh->Lysine m-DAP_DapL->Lysine

Caption: The four main variants of the bacterial DAP pathway.

The Archaeal Enigma: A Patchwork of Acquired and Alternative Pathways

The distribution of lysine biosynthesis pathways in archaea is a testament to their metabolic adaptability and complex evolutionary history. Unlike the near-universal presence of the DAP pathway in bacteria, archaea employ at least two distinct strategies.

  • The α-Aminoadipate (AAA) Pathway: This pathway is prevalent in fungi and several archaeal groups, particularly hyperthermophiles like Thermococcus and Sulfolobus.[4][15] It is a fundamentally different process that synthesizes lysine from α-ketoglutarate, an intermediate of the citric acid cycle. The presence of this pathway instead of the DAP pathway in many archaea highlights a deep evolutionary divergence from bacteria.

  • The Archaeal DAP Pathway: The discovery of DAP pathway genes in archaeal genomes was initially surprising. Genomic and subsequent experimental studies have confirmed that certain archaeal lineages possess a functional DAP pathway, most notably the aminotransferase (DapL) variant.[12][13] This pathway has been identified and validated in methanogens (e.g., Methanobacteriales, Methanococcales) and halophiles (Haloarchaea).[3][11][12][16] The phylogenetic analysis of these archaeal DapL enzymes suggests a complex history, with some evidence pointing towards lateral gene transfer events between the domains.[16] The physiological purpose in these organisms is solely for lysine synthesis, as m-DAP is not required for their cell walls.

Archaeal_Lysine_Pathways cluster_archaea Lysine Biosynthesis in Archaea cluster_dap DAP Pathway (e.g., Methanogens) cluster_aaa AAA Pathway (e.g., Hyperthermophiles) Start Central Metabolites Aspartate Aspartate Start->Aspartate Alpha-Ketoglutarate Alpha-Ketoglutarate Start->Alpha-Ketoglutarate Lysine_DAP Lysine_DAP Aspartate->Lysine_DAP DapA, DapB, DapL, DapF, LysA L-Lysine L-Lysine Lysine_DAP->L-Lysine Lysine_AAA Lysine_AAA Alpha-Ketoglutarate->Lysine_AAA AAA Pathway Enzymes Lysine_AAA->L-Lysine

Caption: The two primary routes to L-lysine in the archaeal domain.

A Comparative Genomic Deep Dive: A Practical Workflow

Identifying and comparing DAP pathway genes across domains requires a systematic bioinformatic approach. The causality behind this workflow is to move from broad, homology-based searches to more refined analyses of genomic context and evolutionary history, building a stronger case for the pathway's presence and function.

Genomics_Workflow A 1. Genome Acquisition (NCBI, JGI, etc.) B 2. Homology Search (BLASTp & HMMER) A->B C 3. Reciprocal Best Hit Analysis (Confirming Orthology) B->C E 5. Gene Neighborhood Analysis (Check for Operons) B->E Contextual Clues D 4. Domain Architecture Analysis (Pfam, InterPro) C->D F 6. Phylogenetic Reconstruction (IQ-TREE, RAxML) C->F D->F G 7. Pathway Reconstruction (KEGG, MetaCyc) E->G F->G Evolutionary Context H Hypothesis: Functional Pathway Presence G->H

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of bacterial cell wall research and a key intermediate in lysine biosynthesis, Diaminopimelic Acid (DAP) is a familiar compound in many life science laboratories. While essential for scientific progress, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide provides a detailed, step-by-step framework for the proper disposal of DAP, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and compliant laboratory environment.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be implemented, a thorough understanding of the compound's hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal method. This compound, in its solid form, is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][3]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate careful handling to avoid direct contact, inhalation, or ingestion. The causality is clear: exposure to DAP can lead to inflammatory responses in the skin, eyes, and respiratory tract. Therefore, all procedures must be designed to minimize the generation of dust and prevent any physical contact with the chemical.

Personnel Protection: Your First Line of Defense

Given the irritant nature of DAP, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is not merely a procedural formality; it is a critical barrier between the researcher and potential chemical exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation (H315). Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required if there is a significant splash risk.[1]To protect against dust particles or splashes of solutions containing DAP, which can cause serious eye irritation (H319).
Skin/Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area is crucial. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[1]To prevent inhalation of DAP dust, which can lead to respiratory tract irritation (H335). Engineering controls like fume hoods are the preferred method of exposure reduction.
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of DAP is a multi-step process that begins at the point of generation and ends with collection by certified hazardous waste professionals. Adherence to this workflow ensures safety and regulatory compliance.

Proper segregation is the foundation of safe chemical waste management. Never mix DAP waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • Collect unused or expired solid DAP, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, chemically compatible container.[5]

    • The container must be sealable to prevent the escape of dust. A screw-top, wide-mouth plastic container is often ideal.

    • Ensure the container is clearly labeled.

  • Aqueous/Liquid Waste:

    • Collect all solutions containing DAP in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy).[5]

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion of vapors.

    • Segregate acidic, basic, and organic solvent-containing DAP solutions into separate waste containers to prevent potentially hazardous reactions.

Accurate and thorough labeling is a regulatory requirement and a critical safety communication tool.[6] Every waste container must be labeled with the following information as soon as the first drop of waste is added:

  • The words "Hazardous Waste" .[6]

  • The full chemical name: "this compound" . Avoid abbreviations or formulas.

  • The approximate concentration and volume of the waste.

  • The specific hazard(s) associated with the waste (e.g., "Irritant").[6]

  • The date on which waste was first added to the container.

Your institution's EHS department will provide specific hazardous waste tags that must be completed and attached to the container.[7]

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup by EHS.[6][7]

  • Location: The SAA must be located in the same room where the waste is generated.[7]

  • Containment: The waste container(s) must be kept in secondary containment (such as a plastic tub) to contain any potential leaks or spills.[8]

  • Closure: Waste containers must be kept securely closed at all times, except when actively adding waste.[1][7] This is a common point of failure in laboratory inspections and is crucial for preventing the release of vapors and ensuring safety.

This compound waste must be disposed of through your institution's certified hazardous waste management program.

  • Once your waste container is full or you have no further need to accumulate this waste stream, contact your EHS department to schedule a pickup.

  • Crucially, do not dispose of DAP down the drain or in the regular trash. [5][8] This is a violation of environmental regulations and can introduce contaminants into the water supply.

  • The final disposal will be handled by a licensed waste disposal company, which will transport the waste to an approved treatment, storage, and disposal facility (TSDF).[1] The most common method for this type of chemical waste is high-temperature incineration.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

  • In Case of a Spill:

    • Alert others in the immediate area and restrict access.

    • Assess the spill. For a small spill of solid DAP, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid raising dust.[1]

    • Decontaminate the area with a suitable cleaning agent and collect all cleanup materials (e.g., absorbent pads, wipes) as hazardous waste.[5]

    • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]

Always have the Safety Data Sheet (SDS) for this compound readily available to provide to emergency responders.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DAP_Disposal_Workflow Diagram 1: this compound Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 On-Site Management & Disposal Start DAP Waste Generated IsSolid Solid or Liquid Waste? Start->IsSolid SolidWaste Solid Waste (e.g., unused DAP, contaminated tips) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (e.g., DAP solutions) IsSolid->LiquidWaste Liquid SolidContainer Place in designated, sealed solid waste container SolidWaste->SolidContainer LiquidContainer Place in designated, leak-proof liquid waste container LiquidWaste->LiquidContainer LabelWaste Label Container: 'Hazardous Waste' 'this compound' Hazards, Date SolidContainer->LabelWaste LiquidContainer->LabelWaste StoreSAA Store container closed in secondary containment within a Satellite Accumulation Area (SAA) LabelWaste->StoreSAA RequestPickup Container Full or Waste Stream Complete? StoreSAA->RequestPickup RequestPickup->StoreSAA No ContactEHS Contact EHS for waste pickup RequestPickup->ContactEHS Yes End Disposal by licensed waste contractor (Incineration) ContactEHS->End

Caption: Decision workflow for handling this compound waste from generation to final disposal.

References

  • Safety Data Sheet 2,6-Diaminopimelic acid. Source: Metasci. URL: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. Source: US EPA. URL: [Link]

  • OSHA Rules for Hazardous Chemicals. Source: DuraLabel. URL: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Source: CDMS. URL: [Link]

  • Safe Storage and Handling of Hazardous Chemicals in Healthcare Facilities: OSHA Guidelines. Source: Needle.Tube. URL: [Link]

  • Regulation of Laboratory Waste. Source: American Chemical Society. URL: [Link]

  • Laboratory Waste Management: The New Regulations. Source: Medical Laboratory Observer. URL: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Source: University of Pennsylvania EHRS. URL: [Link]

  • Hazardous Waste Disposal Guide. Source: Northwestern University. URL: [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Diaminopimelic Acid (DAP). As a crucial component in bacterial cell wall biosynthesis, DAP is a compound of significant interest in microbiology and the development of novel antibiotics.[1][2] This guide is designed to provide you, the researcher, with immediate, practical, and scientifically-grounded information on the necessary personal protective equipment (PPE) for handling this compound. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Why PPE is Non-Negotiable

This compound, in its solid form, is typically a white to beige powder.[3] While essential for many research applications, it is not without hazards. Multiple safety data sheets (SDS) consistently classify DAP as:

  • A skin irritant: Causes skin irritation upon contact.[3][4][5][6]

  • A serious eye irritant: Can cause significant irritation if it comes into contact with the eyes.[3][4][5][6]

  • A potential respiratory irritant: Inhalation of dust particles may lead to respiratory irritation.[3][5]

Given these potential hazards, a systematic approach to PPE is a fundamental requirement for the safe handling of DAP in any laboratory setting.

Core PPE Recommendations for Handling this compound

The following table summarizes the essential PPE for working with DAP, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationPurpose
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or when there is a significant splash risk.[3]To prevent eye irritation from airborne particles or accidental splashes.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and removed properly to avoid skin contact.To prevent skin irritation from direct contact with the compound.[3][4]
Body Protection A laboratory coat and close-toed footwear are the minimum requirements.[3]To protect the skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH- or CEN-certified respirator may be necessary if working in a poorly ventilated area or when dust generation is likely.To prevent respiratory irritation from inhaling DAP dust.
The Causality Behind Your PPE Choices
  • Eye and Face Protection : The primary risk to the eyes is from airborne powder when weighing or transferring DAP, or from accidental splashes if working with solutions. Safety glasses with side shields offer a baseline of protection. However, for procedures with a higher risk of dust generation or splashing, chemical splash goggles are recommended as they provide a more complete seal around the eyes.[3][7] A face shield can be worn over safety glasses or goggles for an additional layer of protection.[8]

  • Hand Protection : Direct skin contact with DAP can cause irritation.[4] Disposable nitrile gloves are a common and effective choice for handling this and many other laboratory chemicals, providing a good balance of chemical resistance and dexterity.[9] It is crucial to follow proper glove removal techniques to prevent contaminating your skin.

  • Body Protection : A standard lab coat is essential for protecting your skin and clothing from accidental spills or contamination with DAP powder.[3] Always ensure your lab coat is fully buttoned.[9] Closed-toe shoes are a standard and non-negotiable aspect of laboratory safety to protect your feet from spills.[3]

  • Respiratory Protection : The need for respiratory protection is determined by your specific work environment and procedures. If you are working in a well-ventilated area, such as under a chemical fume hood, and are handling small quantities of DAP, respiratory protection may not be necessary. However, if you are working in an area with poor ventilation or if your procedure is likely to generate significant amounts of dust, a respirator is required.[3][9] An N95 respirator may be sufficient for low levels of dust, while an organic vapor cartridge with a particulate filter (e.g., OV/P100) may be necessary for higher concentrations.[8]

Operational Plan: A Step-by-Step Guide to PPE Usage

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure your safety.

Donning PPE:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If your risk assessment indicates a need for a respirator, put it on now. Ensure a proper fit and perform a seal check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your gloves, making sure they overlap the cuffs of your lab coat.

Doffing PPE:
  • Gloves: Remove your gloves using a proper technique to avoid touching the outside of the gloves with your bare hands.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye and Face Protection: Remove your eye and face protection.

  • Respiratory Protection (if used): Remove your respirator.

  • Final Hand Hygiene: Wash your hands again.

Visualizing the PPE Workflow for this compound

The following diagram illustrates the decision-making process and workflow for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow_DAP cluster_prep Preparation cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Prepare to handle DAP risk_assessment Conduct Risk Assessment: - Quantity of DAP - Potential for dust/aerosol generation - Ventilation conditions start->risk_assessment eye_protection Select Eye Protection: - Safety glasses (minimum) - Goggles for high dust/splash risk - Face shield for added protection risk_assessment->eye_protection hand_protection Select Hand Protection: - Nitrile gloves risk_assessment->hand_protection body_protection Select Body Protection: - Lab coat (fully buttoned) - Closed-toe shoes risk_assessment->body_protection respiratory_protection Assess Need for Respiratory Protection risk_assessment->respiratory_protection don_ppe Don PPE in Correct Order eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respirator_needed Select appropriate respirator (e.g., N95 or higher) respiratory_protection->respirator_needed Yes no_respirator Work in a well-ventilated area (e.g., fume hood) respiratory_protection->no_respirator No respirator_needed->don_ppe no_respirator->don_ppe handle_dap Handle this compound don_ppe->handle_dap doff_ppe Doff PPE in Correct Order handle_dap->doff_ppe dispose_waste Dispose of Contaminated PPE and DAP Waste according to institutional and local regulations doff_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for PPE selection and use when handling this compound.

Disposal Plan: Managing Contaminated Materials

All disposable PPE, such as gloves, that has come into contact with this compound should be considered contaminated waste. This waste, along with any residual DAP, must be disposed of in accordance with your institution's chemical waste procedures and any applicable local, state, and federal regulations.[3] Collect contaminated materials in a designated, sealed container for chemical waste.[3]

In Case of Exposure: Immediate First Aid

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove any contaminated clothing.[3] If skin irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen.[3] Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

By adhering to these guidelines, you can confidently and safely work with this compound, minimizing risks and ensuring a secure research environment.

References

  • Metasci. (n.d.). Safety Data Sheet 2,6-Diaminopimelic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Anaspec. (2021, March 17). Safety Data Sheet (SDS) - Fmoc - 2,6 - this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.